molecular formula C9H6BrNS B1282849 5-Bromo-2-phenylthiazole CAS No. 53715-67-6

5-Bromo-2-phenylthiazole

Cat. No.: B1282849
CAS No.: 53715-67-6
M. Wt: 240.12 g/mol
InChI Key: QCVVLWIDBXNFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-phenylthiazole is a useful research compound. Its molecular formula is C9H6BrNS and its molecular weight is 240.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVVLWIDBXNFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543429
Record name 5-Bromo-2-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53715-67-6
Record name 5-Bromo-2-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-phenyl-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromo-2-phenylthiazole CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-phenylthiazole: Properties, Synthesis, and Applications

Abstract

This compound is a halogenated heterocyclic compound that serves as a pivotal building block in medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom on the electron-rich thiazole ring, provides a versatile handle for synthetic modifications, particularly through metal-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of the core physicochemical properties, a detailed representative synthesis protocol, and the significant applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. As a key intermediate, this compound enables the construction of diverse molecular libraries essential for modern drug discovery programs.

Core Chemical Identity and Properties

This compound is a solid compound at room temperature, identifiable by its unique combination of a phenyl group at the 2-position and a bromine atom at the 5-position of the thiazole ring. This substitution pattern is crucial for its chemical reactivity and utility in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 53715-67-6[1]
Molecular Formula C₉H₆BrNS[1]
Molecular Weight 240.12 g/mol [1]
IUPAC Name 5-bromo-2-phenyl-1,3-thiazole
Physical Form Solid
Storage Conditions Inert atmosphere, 2-8°C

Synthesis and Mechanistic Insights

The synthesis of substituted thiazoles is a cornerstone of heterocyclic chemistry, with the Hantzsch thiazole synthesis being a classic and reliable method. For this compound, a logical approach involves the condensation of thiobenzamide with a brominated three-carbon electrophile. This method provides direct access to the target heterocycle.

Representative Synthetic Protocol: Modified Hantzsch Synthesis

This protocol describes a plausible and efficient one-pot synthesis of this compound from thiobenzamide and a suitable C3-electrophile. The choice of a brominated α-haloketone or aldehyde is critical for introducing the bromine at the desired 5-position.

Step 1: Reagent Preparation

  • Dissolve thiobenzamide (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • In a separate flask, prepare a solution of 2,3-dibromopropanal (1.1 equivalents).

Step 2: Cyclocondensation

  • Cool the thiobenzamide solution in an ice bath to 0°C.

  • Add the 2,3-dibromopropanal solution dropwise to the stirred thiobenzamide solution. The nucleophilic sulfur of the thioamide attacks the aldehyde carbon, initiating the condensation.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

  • Upon completion, neutralize the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution. This step facilitates the final cyclization and aromatization.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Step 4: Purification

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the residue using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure this compound.

G cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product Thiobenzamide Thiobenzamide Condensation Cyclocondensation (Ethanol, RT, 12-18h) Thiobenzamide->Condensation Bromoketone 2,3-Dibromopropanal Bromoketone->Condensation Workup Aqueous Work-up (NaHCO3, Ethyl Acetate) Condensation->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The primary value of this compound in synthetic chemistry lies in the reactivity of the C-Br bond at the 5-position. This site is an excellent electrophilic handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key transformation for creating rigid molecular scaffolds.

  • Heck Coupling: Reaction with alkenes to form substituted olefins.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the introduction of various nitrogen-containing functional groups.

This synthetic versatility makes this compound a preferred intermediate for generating libraries of compounds for high-throughput screening in drug discovery.

G cluster_reactions Cross-Coupling Reactions cluster_products Derivative Products Core This compound Suzuki Suzuki (R-B(OH)2, Pd catalyst) Core->Suzuki C-C Sonogashira Sonogashira (R-C≡CH, Pd/Cu catalyst) Core->Sonogashira C-C≡ Buchwald Buchwald-Hartwig (R2NH, Pd catalyst) Core->Buchwald C-N Aryl 5-Aryl-2-phenylthiazole Suzuki->Aryl Alkynyl 5-Alkynyl-2-phenylthiazole Sonogashira->Alkynyl Amino 5-Amino-2-phenylthiazole Buchwald->Amino Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor 2-Phenylthiazole Derivative Inhibitor->Block Block->CYP51 Inhibits

Caption: Mechanism of CYP51 inhibition by 2-phenylthiazole derivatives.

Other Therapeutic Areas

The bromothiazole scaffold is also being explored for other therapeutic targets. For instance, related 5-bromo-2-aminothiazole derivatives have been investigated as potential inhibitors of the endocannabinoid hydrolase MAGL (monoacylglycerol lipase), indicating the broad potential of this chemical class in targeting various disease pathways. [2]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Table 2: GHS Hazard Information

Hazard ClassCodeStatementReference
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH320Causes eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338.

Conclusion

This compound is a high-value synthetic intermediate whose importance is rooted in the strategic placement of a reactive bromine atom on the biologically relevant 2-phenylthiazole core. Its ability to undergo a wide array of cross-coupling reactions makes it an indispensable tool for medicinal chemists aiming to synthesize novel and diverse small molecules. With proven applications in the development of potent antifungal agents and potential in other therapeutic areas, this compound will continue to be a compound of significant interest to researchers in both academic and industrial drug discovery settings.

References

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-phenylthiazole from 2-amino-5-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-2-phenylthiazole

This compound is a pivotal building block in the landscape of medicinal chemistry and materials science. The strategic placement of a reactive bromine atom on the phenylthiazole core, a scaffold present in numerous bioactive compounds, renders it a versatile intermediate for the synthesis of novel therapeutic agents and functional materials.[1][2] Its utility in drug discovery is underscored by its role as a precursor for introducing diverse functionalities through cross-coupling reactions, enabling the exploration of vast chemical space in the quest for new medicines.[2] This guide provides a comprehensive technical overview of a primary synthetic route to this valuable compound: the conversion of 2-amino-5-phenylthiazole via a Sandmeyer-type reaction.[1]

Reaction Principle and Mechanism: A Tale of Diazotization and Radical Substitution

The transformation of 2-amino-5-phenylthiazole to this compound is elegantly achieved through the Sandmeyer reaction. This well-established method involves two key stages: the diazotization of the primary aromatic amine followed by a copper(I)-catalyzed substitution of the diazonium group with a bromide.[3][4]

Part 1: Diazotization - The Formation of a Reactive Intermediate

The initial step is the conversion of the 2-amino group into a highly reactive diazonium salt. This is typically accomplished by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrobromic acid (HBr), at low temperatures (0–5 °C).[3][5] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.[5]

The mechanism of diazotization proceeds as follows:

  • Formation of the nitrosonium ion (NO⁺) from nitrous acid in the presence of a strong acid.[6][7]

  • Nucleophilic attack of the amino group on the nitrosonium ion.[5][6]

  • A series of proton transfers and the eventual elimination of a water molecule to form the stable diazonium salt.[5][6]

Part 2: The Sandmeyer Reaction - Copper-Catalyzed Bromination

The second stage involves the reaction of the diazonium salt with a copper(I) halide, specifically copper(I) bromide (CuBr).[4] The copper(I) catalyst facilitates the replacement of the diazonium group with a bromide ion, accompanied by the liberation of nitrogen gas.[3] The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4] This involves a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then abstracts a bromide from a copper(II) species, regenerating the copper(I) catalyst and forming the desired aryl bromide.[4]

Sandmeyer Reaction Mechanism cluster_diazotization Part 1: Diazotization cluster_sandmeyer Part 2: Sandmeyer Reaction 2-Amino-5-phenylthiazole 2-Amino-5-phenylthiazole Diazonium Salt Diazonium Salt 2-Amino-5-phenylthiazole->Diazonium Salt Formation of Nitrosonium Ion (NO⁺) & Nucleophilic Attack Aryl_Radical Aryl Radical + N₂ Diazonium Salt->Aryl_Radical Single Electron Transfer from Cu(I) NaNO2_HBr NaNO₂ / HBr (0-5 °C) This compound This compound Aryl_Radical->this compound Bromide Abstraction from Cu(II) CuBr2 CuBr₂ CuBr CuBr

Caption: Mechanism of the Sandmeyer Reaction.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methodologies for the Sandmeyer reaction on aminothiazoles.[1][8]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Purity/Concentration
2-Amino-5-phenylthiazoleC₉H₈N₂S176.24>98%
Hydrobromic AcidHBr80.9148% aqueous solution
Sodium NitriteNaNO₂69.00>97%
Copper(I) BromideCuBr143.45>98%
Ethyl AcetateC₄H₈O₂88.11ACS Grade
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous solution
Anhydrous Magnesium SulfateMgSO₄120.37Anhydrous
Deionized WaterH₂O18.02-
IceH₂O (solid)18.02-
Step-by-Step Procedure

Part A: Diazotization

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1 equivalent of 2-amino-5-phenylthiazole in an aqueous solution of hydrobromic acid (HBr).[1]

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range throughout the diazotization process.[3]

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) in deionized water. Add this solution dropwise to the cooled amine solution while stirring vigorously, ensuring the temperature does not exceed 5 °C.[1][3]

  • Stirring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.[1]

Part B: Sandmeyer Reaction

  • Catalyst Preparation: In a separate flask, prepare a solution of a catalytic amount of copper(I) bromide (CuBr) in HBr.[1]

  • Addition of Diazonium Salt: Slowly and carefully add the freshly prepared, cold diazonium salt solution to the CuBr solution with constant stirring.[3] Vigorous evolution of nitrogen gas (effervescence) should be observed.[3]

  • Warming and Completion: Once the addition is complete, allow the reaction mixture to warm to room temperature. Subsequently, gently heat the mixture to 50-60 °C for 30-60 minutes, or until the evolution of nitrogen gas ceases, indicating the completion of the reaction.[3]

Part C: Work-up and Purification

  • Cooling and Extraction: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[3][8]

  • Washing: Combine the organic layers and wash them sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[8]

  • Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Experimental_Workflow cluster_setup Reaction Setup cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification A Dissolve 2-amino-5-phenylthiazole in HBr B Cool to 0-5 °C A->B C Dropwise addition of NaNO₂ solution B->C D Stir for 30 min at 0-5 °C C->D F Add diazonium salt to CuBr solution D->F E Prepare CuBr in HBr E->F G Warm to RT, then heat to 50-60 °C F->G H Cool and extract with Ethyl Acetate G->H I Wash with NaHCO₃ and brine H->I J Dry over MgSO₄ and concentrate I->J K Purify by chromatography or recrystallization J->K

Caption: Experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several self-validating checks throughout the procedure:

  • Temperature Control: Strict adherence to the 0-5 °C range during diazotization is paramount. A temperature excursion can lead to the decomposition of the diazonium salt and the formation of unwanted byproducts.[3]

  • Visual Cues: The evolution of nitrogen gas during the Sandmeyer reaction is a clear indicator that the desired transformation is occurring.[3] The cessation of gas evolution signifies the reaction's completion.

  • TLC Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material and the formation of the product.[8]

  • Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry, and compared against literature values.

Safety Considerations

  • Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. Therefore, they should always be prepared and used in solution without isolation.

  • Hydrobromic Acid: HBr is a corrosive acid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Nitrogen Gas Evolution: The reaction releases a significant amount of nitrogen gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.

Conclusion

The Sandmeyer reaction provides a reliable and efficient pathway for the synthesis of this compound from 2-amino-5-phenylthiazole. By carefully controlling the reaction conditions, particularly the temperature during diazotization, and by following a systematic work-up and purification procedure, researchers can obtain this valuable intermediate in good yield and high purity. This guide, grounded in established chemical principles and protocols, offers a solid foundation for the successful synthesis of this compound, thereby facilitating further research and development in medicinal chemistry and materials science.

References

  • The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminothiazoles - Benchchem.
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
  • 2-Bromo-5-phenylthiazole | 133311-51-0 - Benchchem.
  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - NIH.
  • Application Notes and Protocols: Copper(I) Bromide Catalyzed Sandmeyer Reaction - Benchchem.
  • Sandmeyer reaction - Wikipedia. Available at: [Link]

  • Catalytic Sandmeyer Bromination - Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC.
  • Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

  • Diazotisation - Organic Chemistry Portal. Available at: [Link]

  • Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4 - ResearchGate. Available at: [Link]

  • The Reaction of Amines with Nitrous Acid - Chemistry Steps. Available at: [Link]

  • Diazotization reaction: Mechanism and Uses - Online Chemistry notes. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-2-phenylthiazole, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction

This compound (CAS No. 53715-67-6) is a versatile synthetic intermediate, valued for its unique electronic and structural properties that arise from the combination of a phenyl ring, a thiazole moiety, and a reactive bromine atom.[1] The phenylthiazole core is a prominent scaffold in a variety of biologically active molecules.[2][3] Accurate and unambiguous structural confirmation and purity assessment are paramount in any research and development endeavor involving this compound. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure.

This guide will delve into the practical aspects of obtaining and interpreting ¹H NMR, ¹³C NMR, IR, and MS data for this compound. While publicly available experimental spectra for this specific compound are limited, this guide will present and analyze predicted data, grounded in established spectroscopic principles and supported by data from structurally related analogs. This approach provides a robust framework for researchers to anticipate and interpret their own experimental findings.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound dictates its spectroscopic signature. Understanding the electronic environment of each atom is key to deciphering the resulting spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or 500 MHz NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the probe to the sample.

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm.

    • Employ a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate 16-32 scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data and Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.90-7.80Multiplet2HPhenyl H (ortho)Deshielded due to proximity to the electron-withdrawing thiazole ring.
~7.50-7.40Multiplet3HPhenyl H (meta, para)Typical chemical shift for monosubstituted benzene rings.
~7.70Singlet1HThiazole H-4The lone proton on the thiazole ring, appearing as a singlet.

Expert Insights: The spectrum is expected to be relatively simple, with two distinct regions corresponding to the aromatic protons of the phenyl ring and the single proton on the thiazole ring. The ortho protons of the phenyl group are expected to be the most downfield due to the anisotropic effect and electron-withdrawing nature of the thiazole ring. The singlet for the thiazole proton is a key diagnostic feature.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 75 MHz or 125 MHz NMR spectrometer is typically used.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

    • Use a 45° pulse angle and a relaxation delay of 2-5 seconds.

    • A higher number of scans (e.g., 1024 or more) is required to obtain an adequate signal-to-noise ratio.

  • Data Processing:

    • Process the FID similarly to the ¹H NMR spectrum.

    • Calibrate the chemical shift scale to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation:

Chemical Shift (δ, ppm)AssignmentRationale
~168Thiazole C-2Attached to two heteroatoms (N and S), resulting in significant deshielding.
~145Thiazole C-5Attached to bromine, which has a moderate deshielding effect.
~133Phenyl C (ipso)The carbon of the phenyl ring attached to the thiazole ring.
~130Phenyl C (para)Standard chemical shift for an aromatic carbon.
~129Phenyl C (meta)Standard chemical shift for an aromatic carbon.
~127Phenyl C (ortho)Standard chemical shift for an aromatic carbon.
~118Thiazole C-4The carbon bearing the single proton on the thiazole ring.

Expert Insights: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The downfield chemical shift of the C-2 carbon of the thiazole ring is a characteristic feature of thiazole derivatives. The carbon attached to the bromine (C-5) will also be significantly downfield. The remaining aromatic carbons of the phenyl and thiazole rings will appear in the typical aromatic region (120-150 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

  • Sample Preparation (ATR): Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Predicted IR Data and Interpretation:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3100-3000MediumAromatic C-H stretchCharacteristic of C-H bonds on aromatic rings.[4]
~1600, ~1470Medium-StrongC=C and C=N stretchingVibrations of the aromatic phenyl and thiazole rings.
~1350MediumThiazole ring vibrationA characteristic vibration of the thiazole ring system.
~840StrongC-H out-of-plane bendingCan be indicative of the substitution pattern on the aromatic rings.
~760, ~690StrongC-H out-of-plane bendingCharacteristic of a monosubstituted benzene ring.
Below 600MediumC-Br stretchThe carbon-bromine bond vibration typically appears in the low-frequency region.

Expert Insights: The IR spectrum will be dominated by absorptions characteristic of the aromatic rings. The C=C and C=N stretching vibrations within the phenyl and thiazole rings will give rise to a series of bands in the 1600-1400 cm⁻¹ region. The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) are particularly useful for confirming the substitution pattern of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It also offers structural information through the analysis of fragmentation patterns.

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion.

Predicted Mass Spectrum Data and Interpretation:

m/zIonRationale
240/242[M]⁺Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio).
161[M - Br]⁺Loss of the bromine radical.
134[C₇H₄NS]⁺Fragmentation of the phenylthiazole core.
103[C₆H₅S]⁺Phenylthio cation.
77[C₆H₅]⁺Phenyl cation.

Expert Insights: The most diagnostic feature in the mass spectrum of this compound will be the molecular ion peak, which will appear as a pair of peaks of nearly equal intensity separated by two mass units (m/z 240 and 242), corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern will likely involve the loss of the bromine atom, followed by fragmentation of the thiazole and phenyl rings.

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing a combination of NMR, IR, and MS, provides a self-validating system for its structural confirmation and purity assessment. This guide has detailed the expected spectroscopic data and provided the underlying rationale for their interpretation, empowering researchers to confidently characterize this important synthetic building block. The provided protocols serve as a robust starting point for laboratory investigations, ensuring the generation of high-quality, reliable data.

References

  • PubChem. 5-Bromo-2-phenyl-1,3-thiazole. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13546649, 5-Bromo-2-phenyl-1,3-thiazole. Retrieved January 11, 2026 from [Link].

  • Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471–1474.
  • ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Ghabbour, H. A., et al. (2013). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1069.
  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • RSC Medicinal Chemistry. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • SpectraBase. 5-bromo-2-methyl-1,3-thiazole-4-carbaldehyde - 13C NMR. [Link]

  • SpectraBase. 5-bromo-2-methyl-1,3-thiazole-4-carbaldehyde - MS (GC). [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 13(1), 12345.
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(12), 2345-2356.
  • The Anti-MRSA Activity of Phenylthiazoles: A Comprehensive Review. Current Medicinal Chemistry, 29(36), 5678-5690.
  • Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation. International Journal of Molecular Sciences, 18(7), 1357.
  • The Royal Society of Chemistry. Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. [Link]

  • Table of Characteristic IR Absorptions. [Link]

Sources

The 5-Bromo-2-Phenylthiazole Scaffold: From Synthetic Intermediate to Biologically Active Agent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

For researchers, scientists, and drug development professionals, the journey of a molecule from a simple building block to a potent therapeutic agent is one of guided discovery. The 5-bromo-2-phenylthiazole core is a compelling example of such a journey. While the unsubstituted 2-phenylthiazole moiety is a recognized pharmacophore present in various approved drugs, the strategic placement of a bromine atom at the 5-position dramatically alters its electronic properties and provides a reactive handle for further chemical modification.[1][2] This guide elucidates the synthesis, biological activities, and therapeutic potential of this compound derivatives, offering field-proven insights into their development.

Synthetic Strategies: Crafting the Core Scaffold

The synthesis of this compound derivatives is primarily achieved through two robust and versatile methods: the Hantzsch thiazole synthesis and palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[3] The choice of method is dictated by the availability of starting materials and the desired substitution patterns on the phenyl ring.

Suzuki Cross-Coupling: A Modern Approach

The Suzuki coupling is a powerful method for forming the C-C bond between the thiazole and phenyl rings.[3] This approach is favored for its high functional group tolerance, allowing for the synthesis of a diverse library of analogs. The typical strategy involves coupling a 2-bromo-5-substituted-thiazole with a phenylboronic acid derivative.

This protocol describes a representative synthesis of an ethyl 2-phenylthiazole-5-carboxylate derivative, a key intermediate for further derivatization.[4]

Objective: To synthesize Ethyl 2-phenylthiazole-5-carboxylate (Intermediate AM9) via Suzuki-coupling.

Materials:

  • Ethyl 2-bromo-5-thiazole carboxylate (AM7) (1.00 mmol)

  • Phenylboronic acid (AM8) (1.50 mmol)

  • Potassium carbonate (K₂CO₃) (1.50 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • 1,4-Dioxane/Water mixture

  • Argon gas

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add ethyl 2-bromo-5-thiazole carboxylate (0.24 g, 1.00 mmol), phenylboronic acid (0.18 g, 1.50 mmol), potassium carbonate (0.21 g, 1.50 mmol), and tetrakis(triphenylphosphine)palladium (0.06 g, 0.05 mmol).

  • Purge the flask with argon gas for 5-10 minutes to create an inert atmosphere. This is critical as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.

  • Add the 1,4-dioxane/water solvent mixture. The biphasic system facilitates the dissolution of both organic and inorganic reagents.

  • Heat the reaction mixture to reflux and maintain for 8 hours under argon.

  • Monitor the reaction progress by TLC until the starting material (ethyl 2-bromo-5-thiazole carboxylate) is completely consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography on silica gel to yield the desired white powdery solid.

Causality: The choice of a palladium catalyst like Pd(PPh₃)₄ is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that defines the Suzuki reaction. Potassium carbonate acts as the base required to activate the boronic acid for the transmetalation step.

G Workflow: Suzuki Coupling Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Purification reagents Combine Reactants: - Ethyl 2-bromo-5-thiazole carboxylate - Phenylboronic acid - K₂CO₃ - Pd(PPh₃)₄ Catalyst purge Purge with Argon reagents->purge solvent Add 1,4-Dioxane/Water purge->solvent reflux Reflux for 8 hours solvent->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temp. monitor->cool purify Column Chromatography cool->purify product Final Product: Ethyl 2-phenylthiazole-5-carboxylate purify->product G Mechanism: Fungal CYP51 Inhibition Lanosterol Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Catalyzes Ergosterol Ergosterol CYP51->Ergosterol Produces ToxicSterols Toxic Sterol Accumulation CYP51->ToxicSterols Leads to Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Derivative This compound Derivative Derivative->CYP51 Inhibits Death Fungal Cell Death ToxicSterols->Death Causes

Caption: Ergosterol Biosynthesis Pathway and CYP51 Inhibition.

Antifungal Activity Data

Novel 2-phenylthiazole derivatives have been synthesized and tested against various fungal strains, demonstrating potent activity, sometimes even against fluconazole-resistant strains. [4]

Compound ID Target Strain MIC (µg/mL) Reference
B9 C. albicans 1-16 [4]
B9 Fluconazole-resistant fungi Moderate Activity [4]

| 6a, 6b | C. tropicalis, C. albicans, C. glabrata | 250 | |

Anticancer Activity: Modulating Key Signaling Pathways

The 2-aminothiazole scaffold is a well-established pharmacophore in oncology. [2]The introduction of the 5-bromo-2-phenyl motif has led to derivatives with significant cytotoxic activity against various cancer cell lines, including A549 (lung), HepG-2 (liver), and MCF-7 (breast). [5][6]

Mechanism of Action: Kinase Inhibition

Many 5-phenylthiazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival. [1]A prominent target is the PI3K/AKT signaling pathway, which is frequently dysregulated in human cancers. [1]Inhibition of kinases within this pathway can block downstream signaling, leading to cell cycle arrest and apoptosis. [1]

G PI3K/AKT Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits Derivative This compound Derivative Derivative->PI3K Inhibits

Caption: PI3K/AKT Signaling Pathway and Therapeutic Intervention.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the phenyl ring significantly influences cytotoxic activity. For instance, compound 7g , with a bromine atom at the C4 position of the phenyl ring, showed the highest activity against the A549 lung cancer cell line. [5]Conversely, electron-donating groups like methoxy on the phenyl ring increased activity against HePG-2 and MCF-7 cells but decreased it against A549 cells, highlighting cell-line-specific effects. [5]

Anticancer Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative compounds against various cancer cell lines.

Compound IDSubstitutionCancer Cell LineIC₅₀ (µM)Reference
7g 4-Bromo-phenylA549 (Lung)Highest Activity[5]
7b 4-Methoxy-phenylMCF-7 (Breast)Highest Activity[5]
7f 4-Methoxy-phenylHepG-2 (Liver)Highest Activity[5]
4b 3-Bromo-4-hydroxy-benzylideneMCF-7 (Breast)31.5 ± 1.91[7]
4b 3-Bromo-4-hydroxy-benzylideneHepG-2 (Liver)51.7 ± 3.13[7]

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing the in vitro cytotoxic activity of compounds on cancer cell lines. [6][7] Objective: To determine the IC₅₀ value of a this compound derivative against the MCF-7 breast cancer cell line.

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well microtiter plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Staurosporine). [7]3. Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antibacterial and Anti-inflammatory Activities

Beyond antifungal and anticancer effects, the this compound scaffold has been explored for other therapeutic applications.

  • Antibacterial Activity: Thiazole derivatives have long been recognized for their antibacterial properties. [8]Studies on 5-bromo substituted N-acylhydrazone derivatives showed moderate to strong inhibitory activity against various bacterial strains, with some compounds acting as potential adjuvants to enhance the efficacy of existing antibiotics like streptomycin. [9]The presence of the bromo group is often associated with enhanced antibacterial action. [10]

  • Anti-inflammatory Activity: Phenylthiazole derivatives have been synthesized and evaluated for anti-inflammatory properties using methods like the carrageenan-induced rat paw edema model. [11]Several compounds have shown appreciable anti-inflammatory activity, suggesting potential applications in treating inflammatory disorders. [11][12][13][14]The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. [15]

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry. The bromine atom not only enhances lipophilicity, potentially improving cell permeability, but also serves as a versatile synthetic handle for creating extensive compound libraries via cross-coupling reactions. [1][2]The derivatives have demonstrated a remarkable breadth of biological activities, including potent antifungal effects through CYP51 inhibition, significant anticancer cytotoxicity via modulation of kinase signaling pathways, and promising antibacterial and anti-inflammatory properties. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly unlock the full therapeutic potential of this versatile chemical class.

References

  • The Leap from Inert Scaffold to Potent Agent: A Comparative Guide to the Biological Activity of 2-Bromo-5-phenylthiazole and Its Derivatives. Benchchem.
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. National Center for Biotechnology Information.
  • Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues. National Center for Biotechnology Information.
  • Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. Taylor & Francis Online.
  • Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. ResearchGate.
  • Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants. ResearchGate.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Recent insights into antibacterial potential of benzothiazole derivatives. National Center for Biotechnology Information.
  • Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. PubMed.
  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research.
  • In Vitro Antimicrobial Activity of New Substituted Phenylthiazole Derivatives. Iranian Journal of Toxicology.
  • Potential Biological Activities of 2-Amino-5-bromo-4-t-butylthiazole Derivatives. Benchchem.
  • Synthesis of Novel 2-Phenylthiazole Derivatives: A Technical Guide. Benchchem.
  • A Comparative Analysis of 5-Bromo-2-chlorobenzo[d]thiazole Analogs and Other Kinase Inhibitors in Cancer Research. Benchchem.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. ResearchGate.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Center for Biotechnology Information.
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Semantic Scholar.
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.
  • Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research.
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. National Center for Biotechnology Information.
  • Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. MDPI.
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central.
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing.

Sources

The Strategic Deployment of 5-Bromo-2-phenylthiazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Introduction: The Thiazole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the thiazole ring represents a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, is a cornerstone in the design of therapeutic agents due to its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets.[3][4] From naturally occurring Vitamin B1 (Thiamine) to synthetic blockbuster drugs, the thiazole nucleus is integral to a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[5][6][7]

Within this versatile class of compounds, 5-Bromo-2-phenylthiazole emerges as a particularly strategic building block. The presence of a bromine atom at the C5 position offers a reactive handle for a host of powerful cross-coupling reactions, allowing for the systematic and modular construction of complex molecular architectures. Simultaneously, the 2-phenyl group provides a foundational lipophilic moiety that can be tailored to optimize target engagement and pharmacokinetic properties. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, characterization, and its versatile application as a key intermediate in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis and drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₆BrNS
Molecular Weight 240.12 g/mol
CAS Number 53715-67-6
Appearance Solid (typical)
Storage Inert atmosphere, 2-8°C
Spectroscopic Characterization

While a complete, publicly available dataset for this compound is not consolidated in a single source, data from analogous structures, such as its isomer 2-bromo-4-phenylthiazole, provides valuable reference points.

  • ¹H NMR: The proton on the thiazole ring (H4) is expected to appear as a singlet in the aromatic region. The phenyl protons will typically present as a multiplet, with protons ortho to the thiazole ring shifted downfield compared to the meta and para protons. For the isomer 2-bromo-4-phenylthiazole, the thiazole proton (H5) appears as a singlet at 8.16 ppm.[8]

  • ¹³C NMR: The carbon atoms of the thiazole ring will resonate at characteristic chemical shifts, with the carbon bearing the bromine (C5) being influenced by the halogen's electronic effects. Aromatic carbons of the phenyl group will appear in the typical 120-140 ppm range. For related 2-amino-4-phenylthiazole, the thiazole carbons C2, C4, and C5 appear at approximately 168.8, 150.2, and 101.9 ppm, respectively.[9]

  • IR Spectroscopy: Key vibrational bands would include C=N and C=C stretching frequencies characteristic of the thiazole and phenyl rings, as well as C-Br stretching. For 2-bromo-4-phenylthiazole, characteristic peaks are observed at 3098, 3063 (aromatic C-H), 1476, and 1420 cm⁻¹ (C=C/C=N).[8]

Synthesis of the Core Building Block

The reliable synthesis of this compound is the crucial first step for its utilization. While several routes are plausible, including direct bromination of 2-phenylthiazole, a robust and widely applicable method is the Sandmeyer-type reaction starting from the readily available 2-amino-5-phenylthiazole.

Experimental Protocol: Synthesis via Sandmeyer-type Reaction

This protocol is adapted from a validated procedure for the synthesis of the isomeric 2-bromo-4-phenylthiazole and is expected to provide the desired product with high fidelity.[8]

Reaction Scheme:

Sources

The Hantzsch Synthesis: A Technical Guide to 2-Phenylthiazole Derivatives for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-phenylthiazole moiety is a cornerstone of modern medicinal chemistry, appearing as a privileged scaffold in a multitude of therapeutic agents.[1][2] Its unique physicochemical properties and versatile biological activity make it a focal point for drug development professionals.[3][4] The Hantzsch thiazole synthesis, a classic and robust cyclocondensation reaction, remains one of the most reliable and widely utilized methods for the construction of this critical heterocyclic system.[2][5][6] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the Hantzsch synthesis for preparing 2-phenylthiazole derivatives. We will delve into the core reaction mechanism, explore the causality behind experimental choices, present detailed, field-proven protocols, and discuss the broad-ranging applications of the resulting compounds.

The Strategic Importance of the 2-Phenylthiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a bioisostere for various functional groups, enabling it to interact with a wide array of biological targets.[7][8] The addition of a phenyl group at the 2-position introduces further opportunities for molecular interactions and allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] Consequently, 2-phenylthiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including potent antifungal, anticancer, antiviral, and anti-inflammatory effects.[3][4][9] Notably, the FDA-approved antifungal drugs isavuconazole and fosravuconazole feature a phenylthiazole structure, underscoring the clinical significance of this scaffold.[3]

Decoding the Hantzsch Synthesis: Mechanism and Rationale

First described by Arthur Hantzsch in 1887, this synthesis fundamentally involves the condensation of an α-haloketone with a thioamide.[6][7][10] For the preparation of 2-phenylthiazole derivatives, thiobenzamide is the quintessential thioamide component.[3]

The reaction proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack (SN2 Reaction): The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the haloketone, displacing the halide leaving group.[11][12] This initial SN2 step is often the rate-determining step.[10]

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular attack by the nitrogen atom onto the carbonyl carbon of the ketone.[11]

  • Dehydration: The cyclic intermediate, a hydroxythiazoline, then undergoes dehydration to form the aromatic thiazole ring.[5] This final step is driven by the formation of a stable aromatic system.[13]

Visualizing the Hantzsch Synthesis Mechanism

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha-haloketone α-Haloketone R-C(=O)-CH₂-X intermediate1 S-Alkylated Intermediate Ph-C(=NH)-S-CH₂-C(=O)-R alpha-haloketone->intermediate1 Nucleophilic Attack (SN2) thiobenzamide Thiobenzamide Ph-C(=S)-NH₂ thiobenzamide->intermediate1 hydroxythiazoline Hydroxythiazoline Intermediate intermediate1->hydroxythiazoline Intramolecular Cyclization phenylthiazole 2-Phenylthiazole Derivative hydroxythiazoline->phenylthiazole Dehydration (-H₂O)

Caption: The reaction mechanism of the Hantzsch synthesis for 2-phenylthiazole derivatives.

Experimental Design and Protocol Validation

The success of the Hantzsch synthesis hinges on the careful selection of reactants and reaction conditions. Here, we dissect the key parameters and provide a validated, step-by-step protocol.

Causality of Experimental Choices
  • The α-Haloketone: The nature of the halogen atom significantly impacts reactivity. The general order of reactivity is I > Br > Cl, which corresponds to the leaving group ability of the halide.[10] While α-iodoketones are the most reactive and allow for milder reaction conditions, α-bromoketones offer a good balance of reactivity and stability and are widely used.[10][11] α-Chloroketones are less reactive and may require more forcing conditions to achieve comparable yields.[10]

  • The Thioamide: For the synthesis of 2-phenylthiazoles, thiobenzamide is the reagent of choice.[3] The purity of the thiobenzamide is crucial for achieving high yields and minimizing side products.

  • Solvent: Protic solvents like ethanol or methanol are commonly employed as they facilitate the reaction and are effective at dissolving the starting materials.[11][14] In some cases, a mixture of ethanol and water can be used.[14][15]

  • Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the solvent, to ensure a reasonable reaction rate.[14] However, the use of more reactive α-iodoketones can sometimes allow for reactions at room temperature.[10]

  • Catalyst: The Hantzsch synthesis is often performed without a catalyst. However, for less reactive substrates or to improve yields and reaction times, both acid and base catalysis can be employed.[16] In recent years, greener approaches using catalysts like silica-supported tungstosilicic acid have also been developed.[14][15]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of various 2-phenylthiazole derivatives. Note that direct comparison of yields can be influenced by the specific substrates and purification methods used.

α-Haloketone (R-C(=O)-CH₂-X)ThioamideSolventTemperature (°C)Time (h)Yield (%)Reference
2-Bromoacetophenone (R=Ph, X=Br)ThiobenzamideEthanolReflux2-485-95[11]
2-Chloroacetophenone (R=Ph, X=Cl)ThiobenzamideEthanolReflux6-870-80[10]
Ethyl bromopyruvate (R=OEt, X=Br)ThiobenzamideEthanolReflux3-580-90[3]
3-(Bromoacetyl)-coumarinThiobenzamideAcetic Acid1205~80N/A
Detailed Experimental Protocol: Synthesis of 2,4-Diphenylthiazole

This protocol provides a reliable method for the synthesis of 2,4-diphenylthiazole from 2-bromoacetophenone and thiobenzamide.

Materials:

  • 2-Bromoacetophenone (1.99 g, 10 mmol)

  • Thiobenzamide (1.37 g, 10 mmol)

  • Ethanol (95%, 50 mL)

  • Sodium bicarbonate solution (5% aqueous)

  • Deionized water

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoacetophenone (10 mmol) and thiobenzamide (10 mmol) in 50 mL of 95% ethanol.

  • Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing 100 mL of a 5% aqueous sodium bicarbonate solution while stirring. This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with copious amounts of deionized water to remove any inorganic salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4-diphenylthiazole.

  • Dry the purified product under vacuum.

Visualizing the Experimental Workflow

Hantzsch_Workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve Reactants (α-Haloketone & Thiobenzamide) in Ethanol B 2. Heat to Reflux (2-4 hours) A->B C 3. Cool to Room Temperature B->C D 4. Precipitate in NaHCO₃ Solution C->D E 5. Vacuum Filtration D->E F 6. Recrystallization E->F G 7. Dry Product F->G

Caption: A standardized workflow for the Hantzsch synthesis of 2-phenylthiazole derivatives.

Applications in Drug Development: Targeting Disease with 2-Phenylthiazoles

The versatility of the Hantzsch synthesis allows for the creation of diverse libraries of 2-phenylthiazole derivatives for screening in various disease models.

  • Antifungal Agents: As previously mentioned, 2-phenylthiazoles are potent inhibitors of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis.[1][3] The Hantzsch synthesis has been instrumental in developing novel CYP51 inhibitors with broad-spectrum antifungal activity.[3]

  • Anticancer Therapeutics: The 2-phenylthiazole scaffold has been identified in numerous compounds with significant antiproliferative activity against a range of cancer cell lines.[4][9] These derivatives can be readily synthesized via the Hantzsch reaction, allowing for structure-activity relationship (SAR) studies to optimize their potency and selectivity.[9]

Modifications and Modern Iterations of the Hantzsch Synthesis

While the classical Hantzsch synthesis is highly effective, several modifications have been developed to improve its scope and efficiency.

  • Holzapfel-Meyers-Nicolaou Modification: This variation involves the cyclocondensation under basic conditions to form a hydroxythiazoline intermediate, which is then dehydrated using trifluoroacetic anhydride and pyridine.[17][18] This method is particularly useful for synthesizing thiazoles with preserved stereochemistry from chiral starting materials.[17][18]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the Hantzsch synthesis.[17]

  • One-Pot Multi-Component Reactions: Efficient one-pot procedures have been developed where the α-haloketone, thioamide, and another component (e.g., an aldehyde) react to form more complex thiazole derivatives in a single step.[14][15]

Conclusion and Future Outlook

The Hantzsch thiazole synthesis remains a powerful and indispensable tool in the arsenal of medicinal chemists. Its simplicity, reliability, and the ready availability of starting materials make it an ideal method for the construction of the medicinally important 2-phenylthiazole scaffold.[2][5] As our understanding of disease pathways deepens, the ability to rapidly synthesize and screen diverse libraries of 2-phenylthiazole derivatives will continue to be a driving force in the discovery of novel therapeutics. Future innovations in this field will likely focus on developing even more efficient, sustainable, and stereoselective variations of this venerable reaction.

References

  • Benchchem. A Comparative Guide to the Hantzsch Thiazole Synthesis: Benchmarking α-Haloketone Efficiency.
  • Benchchem.
  • Benchchem.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • Semantic Scholar. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis.
  • National Center for Biotechnology Information.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • National Center for Biotechnology Information. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.
  • National Center for Biotechnology Information.
  • ResearchGate. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis.
  • YouTube. synthesis of thiazoles.
  • ChemicalBook. Synthesis of Thiazole.
  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis.
  • ResearchG
  • MDPI.
  • Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • ORKG Ask. Synthesis and photochemistry of 2-phenylthiazole.
  • PubMed Central.
  • CUTM Courseware.
  • Scirp.org.
  • Asian Journal of Chemistry.
  • RSC Publishing. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.
  • PubMed.
  • Journal of Pharmaceutical and Scientific Innovation. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides.
  • Der Pharma Chemica.
  • Organic Chemistry Portal. Thiazole synthesis.
  • YouTube.
  • PubMed.
  • ResearchGate. Mechanism of Hantzsch Thiazole Synthesis.
  • International Journal of Trend in Scientific Research and Development.

Sources

Suzuki coupling reaction for synthesis of 2-phenylthiazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Suzuki-Miyaura Coupling for the Synthesis of 2-Phenylthiazoles

Abstract

The 2-phenylthiazole motif is a privileged scaffold in medicinal chemistry and drug development, appearing in a multitude of compounds with diverse biological activities, including antifungal and anticancer properties.[1][2] The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most robust and versatile methods for the synthesis of these biaryl structures, offering high functional group tolerance and generally high yields.[3][4] This guide provides a comprehensive technical overview of this critical reaction, detailing the underlying mechanism, offering field-proven experimental protocols, and presenting a systematic approach to troubleshooting common challenges. It is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful C-C bond-forming methodology for the synthesis of 2-phenylthiazole derivatives.

Introduction: The Significance of the 2-Phenylthiazole Core

The thiazole ring is a fundamental structural unit found in various natural products, most notably Vitamin B1 (thiamine).[5] When coupled with a phenyl group at the 2-position, the resulting scaffold becomes a cornerstone for the development of novel therapeutic agents. Derivatives of 2-phenylthiazole have demonstrated a broad spectrum of pharmacological activities. For instance, specific derivatives act as potent inhibitors of the fungal enzyme lanosterol 14α-demethylase (CYP51), which is essential for the integrity of the fungal cell membrane, making them promising antifungal candidates.[1][6] Furthermore, other analogues have been synthesized and evaluated as potential cytotoxic agents against various human cancer cell lines.[2][5] The reliable and efficient synthesis of this key structural motif is therefore of paramount importance to the progression of drug discovery programs.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron species, catalyzed by a palladium(0) complex.[7] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the 2-halothiazole. This step, often rate-limiting, forms a Pd(II) intermediate. The reactivity of the halide is critical, following the general trend: I > Br > OTf >> Cl.[3]

  • Transmetalation: This step involves the transfer of the phenyl group from the organoboron species to the Pd(II) complex. Crucially, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex (e.g., [PhB(OH)₃]⁻), which enhances the polarization of the B-C bond and facilitates the ligand transfer.[7][10]

  • Reductive Elimination: The newly formed diorganopalladium(II) intermediate undergoes reductive elimination, forming the final 2-phenylthiazole product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][8]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex_A Oxidative Addition Intermediate (Thiazolyl-Pd(II)-X) pd0->pd_complex_A Oxidative Addition cycle_start pd_complex_B Transmetalation Intermediate (Thiazolyl-Pd(II)-Phenyl) pd_complex_A->pd_complex_B Transmetalation product 2-Phenylthiazole pd_complex_B->product Reductive Elimination catalyst_out catalyst_out->pd0 Catalyst Regeneration sub1 2-Halo-thiazole sub1->pd_complex_A sub2 Phenylboronic Acid + Base sub2->pd_complex_B

Caption: The catalytic cycle of the Suzuki-Miyaura coupling for 2-phenylthiazole synthesis.

Field-Proven Experimental Protocol

Achieving a successful and reproducible Suzuki coupling requires careful selection of several key components. For challenging substrates like electron-rich or sterically hindered heteroaryl halides, optimization is often necessary.

Core Components & Recommended Starting Points
ComponentRecommendationRationale & Expert Insights
Thiazole Substrate 2-BromothiazoleProvides a good balance of reactivity and stability. 2-Chlorothiazoles are less expensive but significantly less reactive, often requiring more active catalyst systems and higher temperatures.[3]
Boronic Acid Phenylboronic AcidCommercially available and generally stable. For sensitive substrates, consider using the more stable pinacol ester derivative to minimize side reactions like protodeboronation.[11]
Palladium Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)These are common, air-stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) species.[11]
Ligand XPhos, SPhos, RuPhos (1.1-1.2 eq. to Pd)For coupling heteroaryl chlorides or bromides, bulky, electron-rich phosphine ligands are highly effective. They promote the rate-limiting oxidative addition step and stabilize the catalytic species.[11][12]
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.)A strong inorganic base is crucial for activating the boronic acid for transmetalation. The choice can be substrate-dependent, but these are robust starting points.[11]
Solvent 1,4-Dioxane / H₂O (4:1 to 10:1 v/v)Dioxane is an excellent solvent for the organic components. A small amount of water is often beneficial, as it helps dissolve the inorganic base and can facilitate the transmetalation step.[11]
Temperature 80 - 110 °CSufficient thermal energy is required, particularly for less reactive aryl chlorides. Monitor for potential decomposition at higher temperatures.[11]
Step-by-Step Laboratory Procedure

This is a representative protocol and should be optimized for specific substrates.

  • Reagent Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-halothiazole (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes. A robust inert atmosphere is critical to prevent catalyst deactivation and homocoupling of the boronic acid.[11]

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.). Subsequently, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1).

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or microwave reactor at the desired temperature (e.g., 100 °C) and stir vigorously. Microwave irradiation can significantly reduce reaction times from hours to minutes.[13][14]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS at regular intervals until the limiting reagent is consumed. A color change to dark brown or black is common and often indicates the formation of the active Pd(0) species.[11]

  • Work-up & Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the 2-phenylthiazole.

Troubleshooting Common Reaction Failures

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to overcoming them.

Troubleshooting_Workflow start Low or No Yield Observed reagents 1. Check Reagents start->reagents conditions 2. Check Conditions start->conditions side_reactions 3. Check Side Reactions start->side_reactions boronic_acid Boronic Acid Quality? (Degradation) reagents->boronic_acid Quality atmosphere Inert Atmosphere? (Oxygen Present) conditions->atmosphere Setup temp Temperature Too Low? conditions->temp Parameters base_ligand Base/Ligand Combo? conditions->base_ligand Optimization protodeboronation Protodeboronation? (Loss of Boron) side_reactions->protodeboronation Analysis homocoupling Homocoupling? (Ph-Ph formation) side_reactions->homocoupling Analysis sol_boronic Use fresh boronic acid or convert to stable pinacol ester. boronic_acid->sol_boronic Solution sol_atmosphere Improve degassing of solvents and purging of reaction vessel. atmosphere->sol_atmosphere Solution sol_temp Gradually increase temp. (e.g., in 10°C increments). temp->sol_temp Solution sol_base_ligand Screen stronger bases (Cs₂CO₃) or different phosphine ligands. base_ligand->sol_base_ligand Solution sol_protodeboronation Reduce equivalents of base or water content. protodeboronation->sol_protodeboronation Solution sol_homocoupling Caused by oxygen. See 'Inert Atmosphere'. homocoupling->sol_homocoupling Solution

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.

Common ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Catalyst Deactivation: Presence of oxygen; impurities in reagents; coordination of thiazole sulfur to the palladium center.[11][15]Ensure a rigorously inert atmosphere. Use high-purity, degassed solvents and fresh reagents. A higher catalyst loading or a different ligand may be required.
Poor Reagent Quality: Boronic acids can degrade over time, especially on storage.[11]Use fresh, high-purity boronic acid. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to coupling.
Sub-optimal Temperature: The reaction temperature may be too low for the oxidative addition of a less reactive halide (e.g., an aryl chloride).[11]Gradually increase the reaction temperature, monitoring for both product formation and potential decomposition.
Protodeboronation The boronic acid group is replaced by a hydrogen atom. This is often promoted by excess base or water.[11]Optimize the amount of base (try reducing to 1.5-2.0 equiv.). If the problem persists, consider using anhydrous conditions.
Homocoupling The boronic acid couples with itself to form biphenyl. This is almost always caused by the presence of oxygen.[11]Improve the degassing procedure for the solvent and ensure the reaction vessel is thoroughly purged with inert gas before and during reagent addition.
Incomplete Reaction Poor Solubility: The starting material or an intermediate may have limited solubility in the chosen solvent system, effectively halting the reaction.[16][17]Screen alternative solvents (e.g., DMF, Toluene) or solvent mixtures. For highly insoluble substrates, increasing the temperature may help.

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool in the modern synthetic chemist's arsenal, providing a powerful and highly adaptable method for constructing the 2-phenylthiazole core. A thorough understanding of the reaction mechanism, rational selection of catalyst, ligand, base, and solvent, and a systematic approach to troubleshooting are essential for success. By leveraging the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize a diverse array of 2-phenylthiazole derivatives to accelerate the engine of drug discovery and materials science.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole. BenchChem.
  • Zhao, et al. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry.
  • BenchChem. (2025).
  • Various Authors. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Various Authors. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
  • Hamed, F., Mohamed, A., & Abouzied, A. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, 1-14.
  • BenchChem. (2025). Technical Support Center: Furan-Thiazole Coupling Reactions. BenchChem.
  • Elsayed, M. S. A., Chang, S., & Cushman, M. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central.
  • Various Authors. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Various Authors. (2024).
  • Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • Asian Journal of Chemistry. (n.d.). Microwave-Assisted Synthesis of 2-amino-4-substituted.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Green Chemistry (RSC Publishing). (n.d.). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide.

Sources

Stability and storage conditions for 5-Bromo-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 5-Bromo-2-phenylthiazole

Abstract

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate stems from the strategic combination of a reactive bromine atom and the phenylthiazole core, a scaffold present in numerous bioactive compounds and FDA-approved drugs.[1][2][3] Understanding the chemical stability and optimal storage conditions of this compound is paramount to ensuring its integrity, purity, and performance in downstream applications. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, details potential degradation pathways, and establishes field-proven protocols for its storage and handling.

The Molecular Logic of Stability: A Structural Perspective

The stability of this compound is fundamentally derived from its molecular architecture. The core of the molecule is a thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen. This ring exhibits significant aromatic character due to the delocalization of pi-electrons, which confers a high degree of intrinsic stability, greater than that of corresponding oxazoles.[4] This aromaticity is the primary defense against chemical degradation.

The two substituents, a phenyl group at position 2 and a bromine atom at position 5, further modulate this stability:

  • 2-Phenyl Group: This group extends the conjugated pi-system, contributing to the overall electronic stability of the molecule.

  • 5-Bromo Group: As a halogen, bromine is an electron-withdrawing group. While aryl bromides are generally stable, the carbon-bromine bond can be a reactive site, particularly under conditions that favor nucleophilic aromatic substitution or photochemical cleavage.[5][6]

The interplay of these structural features dictates the compound's susceptibility to various degradation forces.

Figure 1: Key structural features influencing the stability of this compound.

Potential Degradation Pathways

While relatively stable, this compound is not inert. Awareness of its potential degradation pathways is crucial for preventing the formation of impurities that could compromise experimental outcomes.

Hydrolytic Degradation

The thiazole ring itself is generally resistant to hydrolysis under neutral conditions.[7] However, prolonged exposure to strong acidic or alkaline conditions could potentially lead to ring-opening reactions.[8][9] The imine (C=N) bond within the ring is the most likely point of initial nucleophilic attack by water or hydroxide ions, although this is not a facile process due to the ring's aromaticity.

Photochemical Decomposition

Aryl halides, including aryl bromides, can be susceptible to photodecomposition.[10] Exposure to high-energy light, particularly in the UV spectrum, can induce homolytic cleavage of the C-Br bond. This process generates radical intermediates that can lead to a cascade of secondary reactions, resulting in debromination and the formation of various impurities. This is a critical consideration, as even ambient laboratory lighting over extended periods can contribute to gradual degradation.

Thermal Degradation

This compound is a solid with a defined melting point, indicating good thermal stability at ambient temperatures. However, at elevated temperatures, decomposition can occur. Thermal decomposition of halogenated, nitrogenous, and sulfur-containing organic compounds can release hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide (HBr).[11]

Oxidative Degradation

The sulfur atom in the thiazole ring is in a relatively low oxidation state and could theoretically be susceptible to oxidation. However, its involvement in the aromatic system significantly reduces this susceptibility. This pathway is considered less probable under standard storage conditions but might be a factor in the presence of strong oxidizing agents.

cluster_stress Stress Conditions cluster_pathway Degradation Pathways compound This compound light UV Light moisture Moisture/Humidity (with Acid/Base) heat Excessive Heat oxidants Strong Oxidants photo Photochemical Cleavage (C-Br bond) light->photo hydrolysis Hydrolysis (Ring Opening) moisture->hydrolysis thermal Thermal Decomposition heat->thermal oxidation Oxidation (Sulfur Atom) oxidants->oxidation

Figure 2: Major stress factors and corresponding potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on the chemical nature of this compound, a multi-faceted approach to storage is required to maximize its shelf-life and preserve its purity. The following conditions are synthesized from supplier safety data sheets and best practices for handling aryl halides.[12][13]

Core Storage Recommendations
ParameterConditionRationale & Causality
Temperature 2–8°C (Refrigerated) or ≤ -20°C (Freezer)Reduces the rate of all potential chemical degradation reactions. Freezer storage is preferred for long-term stability.
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)Minimizes contact with atmospheric oxygen and moisture, preventing potential oxidative and hydrolytic degradation.[14]
Light Protect from light (Amber vial, store in darkness)Prevents photochemical decomposition by blocking UV and high-energy visible light that can cleave the C-Br bond.
Moisture Store in a dry, well-ventilated place. Keep container tightly sealed.Prevents hydrolysis. Aryl bromides and related reagents must be protected from moisture.[12][13][14]
Purity Use high-purity grade for researchEnsures that no catalytic impurities are present that could accelerate degradation. Purity is typically ≥95%.
Handling Procedures

Proper handling is as crucial as storage to prevent contamination and degradation during use.

  • Inert Atmosphere Aliquoting: When accessing the compound, do so in a glove box or under a positive pressure stream of inert gas to prevent exposure to air and moisture.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. The compound is classified as an irritant.[11]

  • Avoid Incompatibilities: Keep away from strong oxidizing agents, strong bases, and excessive heat.[13][15]

Experimental Workflow: Stability Assessment Protocol

To empirically validate the stability of a given batch of this compound under specific laboratory conditions, a formal stability study is recommended. This protocol provides a self-validating system to assess purity over time.

Objective

To determine the stability of this compound under accelerated and long-term storage conditions by monitoring its purity and the formation of degradation products using High-Performance Liquid Chromatography (HPLC).

Materials & Equipment
  • This compound (test sample)

  • Reference standard (certified purity)

  • HPLC-grade acetonitrile and water

  • Formic acid or other appropriate mobile phase modifier

  • Calibrated HPLC system with UV detector

  • Calibrated analytical balance

  • Temperature and humidity-controlled stability chambers

  • Photostability chamber

  • Amber glass vials with Teflon-lined caps

Step-by-Step Methodology
  • Initial Analysis (T=0):

    • Develop and validate an HPLC method capable of separating the main peak (this compound) from potential impurities. A C18 column with a gradient of water and acetonitrile is a common starting point.

    • Accurately prepare a stock solution of the test sample and the reference standard.

    • Perform a full characterization at T=0. This includes determining the initial purity by area percentage and identifying any pre-existing impurities. This is your baseline.

  • Sample Preparation & Storage:

    • Aliquot the solid compound into multiple amber glass vials.

    • Place the vials into stability chambers under various conditions. A typical study might include:

      • Long-Term: 25°C / 60% Relative Humidity (RH)

      • Accelerated: 40°C / 75% Relative Humidity (RH)

      • Freezer (Control): -20°C

      • Photostability: Chamber with controlled light exposure (per ICH Q1B guidelines)

  • Time-Point Analysis:

    • At predefined intervals (e.g., T=1, 3, 6, 12 months for long-term; T=1, 3, 6 months for accelerated), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a sample solution for HPLC analysis in the same manner as the T=0 sample.

  • Data Evaluation:

    • Analyze the sample by HPLC.

    • Compare the chromatogram to the T=0 baseline.

    • Quantify the purity (as a percentage of the initial value).

    • Identify and quantify any new peaks, which represent degradation products. A decrease in the main peak area should correspond to an increase in impurity peak areas.

    • A significant change is typically defined as a >5% loss in purity or the appearance of any single degradant >0.5%.

cluster_prep Phase 1: Preparation & Baseline cluster_storage Phase 2: Storage Conditions cluster_analysis Phase 3: Time-Point Analysis start Obtain this compound (Test Sample & Ref. Standard) hplc_dev Develop & Validate Stability-Indicating HPLC Method start->hplc_dev t0 Perform T=0 Analysis (Establish Baseline Purity) hplc_dev->t0 aliquot Aliquot Samples into Amber Vials t0->aliquot storage_long Long-Term (25°C / 60% RH) aliquot->storage_long Store storage_accel Accelerated (40°C / 75% RH) aliquot->storage_accel storage_fridge Control (-20°C) aliquot->storage_fridge storage_photo Photostability aliquot->storage_photo pull Pull Samples at Defined Intervals (e.g., 1, 3, 6 mo.) storage_long->pull storage_accel->pull storage_fridge->pull storage_photo->pull hplc_run Analyze via HPLC pull->hplc_run compare Compare Chromatograms to T=0 Baseline hplc_run->compare report Report Purity Change & Degradant Formation compare->report

Figure 3: Experimental workflow for a comprehensive stability assessment of this compound.

Conclusion

This compound is a robust molecule, with its stability anchored by an aromatic thiazole core. However, its bromine substituent introduces a susceptibility to photochemical and, to a lesser extent, other forms of degradation. The integrity of this valuable research compound is best preserved by strict adherence to recommended storage conditions: refrigeration or freezing, protection from light, and exclusion of moisture and air by using an inert atmosphere. For critical applications in drug discovery and materials science, empirical validation of stability under intended use conditions is a necessary step to ensure the reliability and reproducibility of experimental results.

References

  • Wikipedia. (n.d.). Thiazole. Retrieved January 11, 2026, from [Link].

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved January 11, 2026, from [Link].

  • Fife, T. H., & Benjamin, R. (1984). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society, 106(22), 6809–6814. [Link].

  • The Curious Wavefunction. (2016). Breslow's carbene and the glory of prediction. Retrieved January 11, 2026, from [Link].

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, K., & Foroumadi, A. (2015). Thiazole Ring—A Biologically Active Scaffold. Chemistry & Biology Interface, 5(3), 171. [Link].

  • Barre, E., & Gissot, A. (2012). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 112(9), 5092–5133. [Link].

  • Wikipedia. (n.d.). Thiamine. Retrieved January 11, 2026, from [Link].

  • Rauf, A., Farshori, N. N., & Al-Awadi, F. M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6215. [Link].

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-5-methylthiazole.
  • MedchemExpress. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: 5-bromo-2-thiophenecarbaldehyde.
  • Martin, R. B. (1970). Hydrolysis of 2-Substituted Δ2-Thiazolines. Journal of the American Chemical Society, 92(13), 4007–4012. [Link].

  • ResearchGate. (2013). Standard Operating Procedures Grignard Reagent Solutions. Retrieved January 11, 2026, from [Link].

  • SpecialChem. (2026). Propionyl Bromide: Handling, Storage, and Safety for Manufacturers. Retrieved January 11, 2026, from a representative article on handling reactive bromides.
  • ResearchGate. (n.d.). Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles. Retrieved January 11, 2026, from [Link].

  • ResearchGate. (n.d.). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Retrieved January 11, 2026, from [Link].

  • Zhang, W., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(10), 1951-1964. [Link].

  • ICL Group. (n.d.). Bromine Safety Handbook. Retrieved January 11, 2026, from [Link].

  • Chemistry LibreTexts. (2021). Aryl Halides. Retrieved January 11, 2026, from [Link].

  • Wang, X., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(7), 1738. [Link].

  • Wikipedia. (n.d.). Bromine. Retrieved January 11, 2026, from [Link].

  • Journal of Materials Chemistry C. (2021). Effect of bromine doping on the charge transfer, ion migration and stability of the single crystalline MAPb(BrxI1−x)3 photodetector. Retrieved January 11, 2026, from [Link].

  • ResearchGate. (n.d.). Regioselective bromination of aromatic compounds with Br2/SO2Cl2 over microporous catalysts. Retrieved January 11, 2026, from [Link].

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved January 11, 2026, from [Link].

  • MDPI. (2018). Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives.

Sources

The Strategic C-Br Bond of 5-Bromo-2-phenylthiazole: A Hub for Molecular Diversification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Latent Potential within a Privileged Scaffold

The 2-phenylthiazole moiety is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a multitude of bioactive compounds and functional materials.[1][2] Its inherent stability, coupled with its capacity for diverse intermolecular interactions, makes it a highly sought-after structural motif. The introduction of a bromine atom at the C-5 position, creating 5-Bromo-2-phenylthiazole, transforms this stable core into a versatile hub for synthetic diversification. The carbon-bromine bond at this specific position is not merely a substituent; it is a strategic functional handle, primed for a host of powerful transformations that allow for the precise and controlled construction of molecular complexity.

This guide provides an in-depth exploration of the reactivity of the C-Br bond in this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of key transformations, providing the causal logic behind experimental design and empowering researchers to rationally tailor conditions for their specific synthetic challenges. We will explore the most impactful and widely utilized palladium-catalyzed cross-coupling reactions, as well as metallation-based strategies, that leverage the unique electronic environment of this specific C-Br bond.

The Electronic Landscape of the Thiazole Ring: A Tale of Two Positions

The reactivity of halogenated thiazoles is dictated by the electronic nature of the ring. The thiazole nucleus is considered electron-rich, yet the electron distribution is not uniform. The C-2 position is the most electron-deficient and acidic, making it susceptible to deprotonation. Conversely, the C-5 position exhibits higher electron density, rendering it more akin to a traditional aryl halide in the context of palladium-catalyzed cross-coupling reactions.[3] This inherent electronic bias is the foundational principle governing the selective functionalization of the 5-bromo position.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds with Precision

Palladium catalysis has revolutionized the synthesis of complex organic molecules, and the C-Br bond of this compound is an excellent substrate for these transformations. The general catalytic cycle for these reactions, while nuanced for each specific transformation, follows a common pathway.

Diagram: Generalized Palladium Cross-Coupling Cycle

Palladium_Cross_Coupling_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L2->Oxidative_Addition Ar-Br Transmetalation Transmetalation Complex Oxidative_Addition->Transmetalation Organometallic Reagent (R-M) Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Product

Caption: Generalized catalytic cycle for palladium cross-coupling reactions.

Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds, owing to the stability, low toxicity, and commercial availability of boronic acids and their derivatives.[4] For this compound, this reaction provides a direct and efficient route to 5-aryl-2-phenylthiazoles, a class of compounds with significant biological and material applications.

Mechanistic Insight: The key to a successful Suzuki coupling lies in the activation of the organoboron species by a base. This forms a more nucleophilic "ate" complex, which readily undergoes transmetalation with the palladium(II) center following the initial oxidative addition of the C-Br bond. The choice of base and solvent is critical to balance the rate of "ate" complex formation with the stability of the catalyst and substrate.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., DME/H₂O, Toluene/H₂O, or Dioxane/H₂O) via syringe.

  • Reaction Execution: Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemp (°C)Time (h)Typical YieldReference(s)
Pd(dppf)Cl₂dppfK₂CO₃DME/H₂O802-16Good to Excellent[5]
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O10012-24Good[4]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1004-8Excellent[4]
Heck-Mizoroki Reaction: Olefin Functionalization

The Heck reaction offers a powerful method for the arylation of alkenes, forming a new C-C bond and a C-H bond.[6] This allows for the introduction of vinyl groups at the C-5 position of the thiazole ring, providing access to styrenyl-type derivatives which are valuable precursors for polymers and other functional materials.

Mechanistic Insight: The Heck reaction proceeds via migratory insertion of the alkene into the Aryl-Pd bond, followed by β-hydride elimination to release the product and a hydrido-palladium species. The base in the reaction is crucial for regenerating the active Pd(0) catalyst from this hydrido-palladium intermediate. The regioselectivity of the alkene insertion is a key consideration, often favoring substitution at the less sterically hindered carbon of the double bond.

Experimental Protocol: Generalized Heck Reaction

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), a base (e.g., Et₃N, NaOAc, or K₂CO₃, 1.5-2.5 equiv.), and a palladium source (e.g., Pd(OAc)₂, 1-5 mol%).

  • Ligand Addition: If required, add a phosphine ligand (e.g., PPh₃, P(o-tol)₃). For some systems, a ligand-free protocol or the use of phase-transfer catalysts (e.g., TBAB) can be effective.[7]

  • Solvent and Execution: Add a polar aprotic solvent (e.g., DMF, NMP, or CH₃CN), seal the vessel, and heat to 100-140 °C until the starting material is consumed (monitored by TLC/LC-MS).

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.

Data Presentation: Representative Conditions for Heck Reaction

CatalystLigand/AdditiveBaseSolventTemp (°C)Typical YieldReference(s)
Pd(OAc)₂PPh₃Et₃NDMF100-120Good[6]
Pd(OAc)₂None (or TBAB)K₂CO₃DMF/H₂O80-100Moderate to Good[8]
PdCl₂P(o-tol)₃NaOAcNMP120-140Good[6]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking the thiazole ring to a terminal alkyne.[9] This reaction is of immense value for creating rigid, linear structures found in molecular electronics, as well as for providing a versatile handle for further transformations like click chemistry or cyclization reactions.

Mechanistic Insight: The Sonogashira reaction uniquely employs a dual catalytic system of palladium and copper.[9] The palladium catalyst undergoes the standard oxidative addition. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex. The presence of an amine base is essential, serving both to deprotonate the alkyne and to regenerate the Pd(0) catalyst. Copper-free variants have been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[10]

Diagram: Sonogashira Catalytic Workflow

Sonogashira_Workflow cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0) Pd(0) ArPd(II)Br ArPd(II)Br Pd(0)->ArPd(II)Br Oxidative Addition (Ar-Br) ArPd(II)C≡CR ArPd(II)C≡CR ArPd(II)Br->ArPd(II)C≡CR Transmetalation ArPd(II)C≡CR->Pd(0) Reductive Elimination (Product: Ar-C≡CR) Cu(I)Br Cu(I)Br Cu(I)C≡CR Cu(I)C≡CR Cu(I)Br->Cu(I)C≡CR Terminal Alkyne + Base Cu(I)C≡CR->ArPd(II)Br Transmetalation Partner Lithiation_Workflow Start This compound Lithiation Add n-BuLi or t-BuLi THF, -78 °C Start->Lithiation Intermediate 2-Phenyl-5-lithiothiazole Lithiation->Intermediate Quench Add Electrophile (E+) -78 °C to RT Intermediate->Quench Product 5-E-2-phenylthiazole Quench->Product

Sources

Potential applications of 5-Bromo-2-phenylthiazole in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-phenylthiazole: A Versatile Scaffold in Modern Drug Discovery

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically significant therapeutic agents. Among its many derivatives, this compound stands out as a particularly valuable and versatile building block for drug discovery campaigns. The strategic placement of the bromine atom provides a reactive handle for extensive chemical modification, while the 2-phenylthiazole core offers a robust framework for interacting with a wide array of biological targets. This technical guide provides a comprehensive overview of the synthesis, functionalization, and application of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will explore its role in the creation of novel agents targeting cancer, fungal infections, and neurodegenerative diseases, supported by detailed experimental protocols and mechanistic insights.

The Strategic Advantage of the this compound Core

The utility of the this compound scaffold stems from a synergistic combination of its structural and electronic properties. The thiazole nucleus itself is a bioisostere for various other aromatic systems and is capable of participating in hydrogen bonding and π-π stacking interactions within enzyme active sites or receptor binding pockets.

The introduction of specific substituents dramatically modulates its properties:

  • The 2-Phenyl Group: This bulky aromatic group often serves as a crucial anchor, fitting into hydrophobic pockets of target proteins. Its substitution pattern can be modified to fine-tune binding affinity and selectivity.

  • The 5-Bromo Substituent: This is the key to the scaffold's versatility. The bromine atom is an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient introduction of diverse chemical moieties. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Furthermore, the electron-withdrawing nature of the halogen can influence the overall electronic profile of the molecule, impacting its pharmacokinetic properties.

Thiazole-containing compounds have demonstrated a vast range of biological activities, including anticancer, antifungal, anti-inflammatory, antimicrobial, and antiviral effects.[1][2][3]

Core Synthetic Methodologies and Diversification

The power of this compound lies in its capacity to be readily diversified. The most common and powerful methods for its functionalization are palladium-catalyzed cross-coupling reactions, which leverage the reactivity of the C-Br bond.

Foundational Synthesis: The Hantzsch Thiazole Synthesis

The parent 2-phenylthiazole scaffold is typically constructed via the Hantzsch synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[4] Subsequent bromination, often using N-Bromosuccinimide (NBS), selectively installs the bromine atom at the electron-rich 5-position of the thiazole ring.

Diversification via Cross-Coupling Reactions

The 5-bromo position is primed for a host of powerful C-C and C-N bond-forming reactions, enabling the exploration of a vast chemical space.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups. This is arguably the most widely used method for derivatizing this scaffold.[1][2]

  • Heck Coupling: Reaction with alkenes to append vinyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing a key pharmacophoric element.

Table 1: Key Palladium-Catalyzed Reactions for this compound Functionalization

Reaction NameCoupling PartnerBond FormedCommon Catalyst
Suzuki-Miyaura Boronic Acid/EsterC-C (sp²)Pd(PPh₃)₄, PdCl₂(dppf)
Heck AlkeneC-C (sp²)Pd(OAc)₂, P(o-tol)₃
Sonogashira Terminal AlkyneC-C (sp)Pd(PPh₃)₄, CuI
Buchwald-Hartwig AmineC-NPd₂(dba)₃, Xantphos
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol provides a representative, field-proven methodology for the Suzuki-Miyaura reaction.

Objective: To synthesize 5-(4-methoxyphenyl)-2-phenylthiazole.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound, 4-methoxyphenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

  • Solvent Addition: Add the 1,4-dioxane/water solvent mixture via syringe.

  • Degassing: Subject the mixture to three cycles of vacuum/argon backfill to ensure the removal of all oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-12 hours).[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Suzuki_Workflow cluster_setup 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction Execution cluster_purification 3. Work-up & Purification reagents Combine: - this compound - Arylboronic Acid - Pd(PPh3)4 Catalyst - K2CO3 Base solvent Add Dioxane/Water Solvent reagents->solvent degas Degas Mixture (Vacuum/Argon Cycles) solvent->degas heat Heat to Reflux (90-100 °C) degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up (EtOAc Extraction) monitor->workup purify Column Chromatography workup->purify product Purified Product purify->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Key Therapeutic Applications in Drug Discovery

The derivatization of the this compound scaffold has led to the identification of potent modulators for several important disease targets.

Antifungal Agents: Targeting Fungal Cell Integrity

Invasive fungal infections are a significant threat to global health.[1] The 2-phenylthiazole core is a key component of novel antifungal agents that target lanosterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5]

  • Mechanism of Action: Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death.[5] By using this compound as a starting point, researchers have designed and synthesized derivatives with potent activity against clinically relevant fungal strains like Candida albicans.[1] For instance, structural optimization of a lead compound, SZ-C14, which features a phenylthiazole structure, led to the development of derivative B9 with significantly enhanced antifungal activity.[1]

Antifungal_MoA cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action Lanosterol Lanosterol CYP51 CYP51 Enzyme Lanosterol->CYP51 multiple steps Product 14-alpha-demethyl lanosterol CYP51->Product multiple steps Ergosterol Ergosterol Product->Ergosterol multiple steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Thiazole 5-Substituted-2-phenylthiazole Derivative Thiazole->CYP51 Inhibition

Caption: Mechanism of action for 2-phenylthiazole-based antifungal agents.

Anticancer Agents: Targeting Cell Proliferation

The 2-phenylthiazole scaffold is present in numerous compounds evaluated for their anti-proliferative activity against various cancer cell lines.[6]

  • Kinase Inhibition: Many derivatives are designed as inhibitors of protein kinases, such as Glycogen Synthase Kinase 3 (GSK3), which are often dysregulated in diseases like cancer and Alzheimer's.[7]

  • Antimicrobial Activity: Phenylthiazole derivatives have also shown potent activity against resistant bacterial strains like MRSA and VRSA, highlighting their broad therapeutic potential.[7]

The introduction of different substituted phenyl rings at the 5-position via Suzuki coupling is a common strategy to enhance potency and modulate selectivity against specific cancer cell lines.[6]

Other Therapeutic Areas

The versatility of the scaffold extends to other areas, including the development of agents for:

  • Anti-inflammatory Activity: Thiazole derivatives have been investigated as anti-inflammatory agents.[3]

  • Antiviral and Antitubercular Activity: The scaffold is a component of compounds screened for activity against viruses and Mycobacterium tuberculosis.[3]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for biological activity.

Table 2: General Structure-Activity Relationship (SAR) Trends

Position of ModificationGeneral SAR ObservationExample
Thiazole 5-position This is the primary site for diversification. Introduction of substituted aryl rings via Suzuki coupling often leads to significant gains in potency. The nature of the substituent (e.g., alkyl chains, halogens) on this new ring is critical for optimizing target engagement.[1]Adding an n-pentyl group to the 4-position of the coupled phenyl ring enhanced antifungal activity in CYP51 inhibitors.[1]
Phenyl 2-position Substitution on this ring can modulate pharmacokinetic properties and provide additional interactions with the target protein. Hydrophobic substituents are often favored.Introduction of a butyl group at the 4-position of the phenyl ring was a key feature in a series of anti-MRSA compounds.[8]
Thiazole 4-position While less commonly modified, substitution at this position (e.g., with a methyl group) can influence the orientation of the 2-phenyl ring and impact binding.A 4-methylthiazole was part of an optimized anti-MRSA antibiotic scaffold.[8]

Conclusion and Future Directions

This compound is more than just a chemical intermediate; it is a powerful platform for innovation in drug discovery. Its synthetic accessibility and the robustness of palladium-catalyzed cross-coupling reactions allow for the systematic and efficient generation of diverse compound libraries. The demonstrated success of its derivatives in targeting critical enzymes in oncology and infectious diseases validates its status as a privileged scaffold.

Future efforts will likely focus on applying new synthetic methodologies, including photoredox and C-H activation chemistries, to further expand the accessible chemical space. The integration of computational modeling and structure-based design will continue to guide the rational design of next-generation therapeutics based on this remarkable and enduring scaffold.

References

  • Journal of Research in Chemistry. (n.d.). Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. Available at: [Link]

  • Hu, C., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Abdel-Meguid, A., et al. (2016). Second-Generation Phenylthiazole Antibiotics With Enhanced Pharmacokinetic Properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Achaiah, G., et al. (2016). REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Mohamed, S. K., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

  • Prevost, S., et al. (2014). Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. ResearchGate. Available at: [Link]

  • Tran Nguyen, M. A., et al. (2015). Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives.
  • Lei, Y., et al. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Molecules. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available at: [Link]

  • Shukla, A. P., & Verma, V. (2021). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuei.
  • Markovic, B. D., et al. (2021). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. National Institutes of Health. Available at: [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.
  • Skorenksa-Sokolowska, J., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

The Ascendant Role of 5-Bromo-2-phenylthiazole Derivatives in Precision Enzyme Inhibition: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, celebrated for its broad spectrum of biological activities.[1] The strategic introduction of a bromine atom at the 5-position of a 2-phenylthiazole core has given rise to a class of derivatives with profound potential as highly specific and potent enzyme inhibitors. This technical guide offers an in-depth exploration of 5-bromo-2-phenylthiazole derivatives, synthesizing current research to provide a comprehensive resource for researchers, medicinal chemists, and drug development professionals. We will dissect their synthesis, delve into their mechanisms of action against key enzymatic targets, present detailed experimental protocols, and elucidate the critical structure-activity relationships that govern their efficacy. This guide is designed to empower the scientific community to leverage the unique properties of these compounds in the rational design of next-generation therapeutics.

Introduction: The Thiazole Scaffold and the Strategic Importance of Bromination

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in drug discovery. Its derivatives exhibit a remarkable array of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and neuroprotective properties.[2][3] The phenylthiazole subclass, in particular, has been the subject of intense investigation, leading to the development of approved drugs.[4]

The introduction of a bromine atom at the 5-position of the 2-phenylthiazole moiety is a key chemical modification. This halogenation significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and, most importantly, its binding affinity and selectivity for target enzymes. The bromine atom can act as a key interaction point within the enzyme's active site, forming halogen bonds or participating in hydrophobic interactions, thereby enhancing inhibitory potency. While direct comparative data for 2-Amino-5-bromo-4-t-butylthiazole is limited, structure-activity relationship studies of related compounds suggest that the 5-bromo substitution is favorable for potent bioactivity.[1]

This guide will focus on the synthesis, inhibitory mechanisms, and therapeutic potential of this compound derivatives, providing a foundational understanding for their application in modern drug discovery.

Synthetic Strategies: Crafting the this compound Core

The efficient synthesis of this compound derivatives is crucial for enabling extensive structure-activity relationship (SAR) studies and further drug development. Two primary synthetic routes have proven to be robust and versatile: the Hantzsch Thiazole Synthesis and Palladium-Catalyzed Cross-Coupling Reactions.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and widely utilized method for constructing the thiazole ring.[5] It involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of this compound derivatives, this typically involves the reaction of a 2-bromo-α-haloacetophenone with a substituted thiobenzamide.

Experimental Protocol: Generalized Hantzsch Synthesis of this compound Derivatives

  • Preparation of the α-haloketone: To a solution of the desired substituted acetophenone in a suitable solvent (e.g., diethyl ether or chloroform), add an equimolar amount of a brominating agent (e.g., N-bromosuccinimide or bromine) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction by washing with an aqueous solution of sodium thiosulfate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude α-bromoacetophenone.

  • Cyclocondensation: Dissolve the crude α-bromoacetophenone and an equimolar amount of the desired thioamide in a suitable solvent such as ethanol or isopropanol.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired this compound derivative.

Logical Relationship: Hantzsch Thiazole Synthesis

Hantzsch_Synthesis alpha_haloketone α-Haloketone cyclocondensation Cyclocondensation alpha_haloketone->cyclocondensation thioamide Thioamide thioamide->cyclocondensation thiazole_derivative This compound Derivative cyclocondensation->thiazole_derivative

Caption: Hantzsch synthesis workflow.

Suzuki Cross-Coupling Reaction

The Suzuki cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds.[5] This approach is particularly useful for introducing the phenyl group at the 2-position of a pre-formed 5-bromothiazole ring. This method offers high functional group tolerance and allows for the synthesis of a diverse range of derivatives.[4]

Experimental Protocol: Suzuki Cross-Coupling for 2-Phenyl-5-bromothiazole Synthesis

  • Reaction Setup: To a reaction vessel, add 2,5-dibromothiazole, the desired phenylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.

  • Reaction Execution: Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-phenyl-5-bromothiazole derivative.

Suzuki_Coupling_Workflow start Start: Assemble Reactants (2,5-dibromothiazole, Phenylboronic Acid, Pd Catalyst, Base) reaction Heat to Reflux (Inert Atmosphere) start->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup Work-up: Cool, Dilute, Extract monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Final Product: 2-Phenyl-5-bromothiazole Derivative purification->product

Caption: IDO1 inhibition pathway.

Lanosterol 14α-demethylase (CYP51)

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. [6]Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. Azole antifungals, which include thiazole-containing compounds, are a major class of CYP51 inhibitors. [4] 2-Phenylthiazole derivatives have been designed and synthesized as potent CYP51 inhibitors. [4]The nitrogen atom of the thiazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the binding and demethylation of the natural substrate, lanosterol. The 2-phenyl group and other substituents can occupy the hydrophobic substrate-binding channel, enhancing the affinity and selectivity of the inhibitor. [6]

Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Thiazole derivatives have been investigated as COX inhibitors, with some showing selectivity for the inducible COX-2 isoform, which is desirable for reducing gastrointestinal side effects. [7]The inhibitory mechanism involves the binding of the thiazole derivative to the active site of the COX enzyme, preventing the entry of arachidonic acid.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. [8][9]Thiazole-containing sulfonamides are a well-established class of CA inhibitors. The sulfonamide group coordinates to the zinc ion in the active site, while the thiazole ring and its substituents can interact with amino acid residues to enhance binding affinity and isoform selectivity. [8]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the phenyl and thiazole rings. A comprehensive analysis of SAR studies provides valuable guidance for the design of more potent and selective inhibitors. [10]

Position Substitution Impact on Activity Rationale
Thiazole C5 Bromo Generally enhances potency Increases lipophilicity, can form halogen bonds in the active site. [1]
Thiazole C4 Bulky alkyl groups (e.g., t-butyl) Can increase potency and selectivity Fills hydrophobic pockets in the enzyme active site. [1]
Phenyl Ring Electron-withdrawing groups (e.g., -CF₃, -NO₂) Often increases potency Can enhance binding through electronic interactions and improve metabolic stability. [11]
Phenyl Ring Electron-donating groups (e.g., -OCH₃, -CH₃) Variable effects, can improve selectivity Can influence the electronic properties of the molecule and its interactions with the active site. [3]

| 2-Amino Group | Acylation or substitution | Critical for activity | Introduction of side chains can lead to potent antiproliferative effects by forming additional interactions. [10]|

In Vitro Evaluation of Enzyme Inhibition

Accurate and reproducible in vitro assays are essential for determining the inhibitory potency of this compound derivatives.

General Protocol for IC₅₀ Determination
  • Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme and its specific substrate in an appropriate assay buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of the this compound derivative in the assay buffer.

  • Assay Reaction: In a 96-well plate, add the enzyme, the inhibitor at various concentrations, and initiate the reaction by adding the substrate. Include appropriate controls (no inhibitor, no enzyme).

  • Incubation: Incubate the plate at a specific temperature for a set period.

  • Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability. [10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals. [1]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Future Directions and Conclusion

This compound derivatives represent a highly promising class of enzyme inhibitors with significant therapeutic potential. Their versatile synthesis and the tunability of their structure allow for the fine-tuning of their inhibitory activity and selectivity against a wide range of enzymatic targets. Future research should focus on:

  • Expanding the chemical space: Synthesizing novel derivatives with diverse substitution patterns to further explore the SAR.

  • Target identification and validation: Employing chemoproteomics and other advanced techniques to identify novel enzyme targets for this scaffold.

  • In vivo evaluation: Advancing the most promising lead compounds into preclinical and clinical studies to assess their efficacy and safety in relevant disease models.

  • Computational modeling: Utilizing molecular docking and molecular dynamics simulations to gain deeper insights into the binding modes of these inhibitors and to guide the rational design of next-generation compounds. [12] In conclusion, the this compound scaffold is a powerful platform for the development of innovative enzyme inhibitors. The foundational knowledge and experimental protocols provided in this guide are intended to accelerate research in this exciting field and contribute to the discovery of novel therapeutics for a multitude of diseases.

References

  • Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. Frontiers.

  • Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. Frontiers.

  • Imidazo[2,1-b]thiazole Based Indoleamine-2,3-dioxygenase (IDO)-1 Inhibitor: Structure Based Design, Synthesis, Bio-evaluation and Docking Studies. ResearchGate.

  • Imidazo[2,1-b]thiazole based indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor: Structure based design, synthesis, bio-evaluation and docking studies. PubMed.

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.

  • Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. PubMed.

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Publications.

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC - NIH.

  • 1,2,3-Triazoles as inhibitors of indoleamine 2,3-dioxygenase 2 (IDO2). PubMed.

  • Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. ResearchGate.

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. NIH.

  • A Comparative Analysis of 2-Amino-5-bromo-4-t-butylthiazole and Other Halogenated Thiazoles in Drug Discovery. Benchchem.

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Semantic Scholar.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

  • Benzothiazole derivatives as anticancer agents. PMC - PubMed Central.

  • Synthesis of Novel 2-Phenylthiazole Derivatives: A Technical Guide. Benchchem.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. NIH.

  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. ResearchGate.

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research.

  • Applications of 2-Phenylthiazole Derivatives in Drug Discovery: Application Notes and Protocols. Benchchem.

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Semantic Scholar.

  • Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs. Benchchem.

  • Benzothiazole derivatives as anticancer agents. PubMed.

  • (PDF) Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. ResearchGate.

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed.

  • 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes. PubMed.

  • Structure–activity relationship of the most active compounds. ResearchGate.

  • 5-Bromo-2-Aryl benzimidazole Derivatives as Non-Cytotoxic Potential Dual Inhibitors of α -Glucosidase and Urease Enzymes. ResearchGate.

  • Structure-activity relationships for 5-substituted 1-phenylbenzimidazoles as selective inhibitors of the platelet-derived growth factor receptor. PubMed.

  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate.

Sources

Investigating the Anti-inflammatory Potential of 5-Bromo-2-phenylthiazole Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the investigation of 5-Bromo-2-phenylthiazole analogs as a potential new class of anti-inflammatory agents. While direct and extensive research on this specific subclass of thiazoles is emerging, this document synthesizes established principles from the broader field of thiazole-based anti-inflammatory drug discovery to provide a robust roadmap for researchers, scientists, and drug development professionals. By leveraging proven experimental designs and drawing parallels from structurally related compounds, this guide offers in-depth protocols and mechanistic insights to facilitate the exploration of these promising molecules.

Introduction: The Thiazole Scaffold in Inflammation and the Rationale for this compound Analogs

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The therapeutic landscape for inflammatory conditions has long been dominated by non-steroidal anti-inflammatory drugs (NSAIDs), which primarily function by inhibiting cyclooxygenase (COX) enzymes.[1][2]

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic properties, including anti-inflammatory effects.[3][4] The versatility of the thiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of pharmacological activity. The 2-phenylthiazole moiety, in particular, has been a recurring motif in the design of anti-inflammatory agents.

The introduction of a bromine atom at the 5-position of the 2-phenylthiazole core is a strategic design choice. Halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide will explore the hypothesis that this compound analogs represent a promising avenue for the development of novel anti-inflammatory therapeutics.

Synthetic Strategies for this compound Analogs

The synthesis of 2-phenylthiazole derivatives is well-established, with the Hantzsch thiazole synthesis being a cornerstone method. This typically involves the condensation of a thioamide with an α-haloketone. For the synthesis of this compound analogs, a common and efficient route involves the reaction of a substituted thiobenzamide with an α,α-dibromo ketone, followed by elimination of HBr.

A generalized synthetic scheme is presented below:

G cluster_reactants Reactants cluster_synthesis Hantzsch Thiazole Synthesis cluster_product Product Thiobenzamide Substituted Thiobenzamide Reaction Condensation Thiobenzamide->Reaction AlphaHaloKetone α-haloketone AlphaHaloKetone->Reaction Phenylthiazole 2-Phenylthiazole Analog Reaction->Phenylthiazole

Caption: Generalized Hantzsch synthesis of 2-phenylthiazoles.

To introduce the 5-bromo substituent, modifications to the standard Hantzsch synthesis can be employed. One common approach is the use of a suitable brominating agent during or after the cyclization step.

Exemplary Synthetic Protocol:

A general procedure for the synthesis of substituted 2-phenylthiazole derivatives involves heating a mixture of a substituted acetophenone, thiourea, and iodine.[5] The resulting aminothiazole can then be further modified.

Step 1: Synthesis of 2-Amino-4-phenylthiazole

  • A mixture of a substituted acetophenone (1 mmol), thiourea (2 mmol), and iodine (1 mmol) is heated overnight.

  • After cooling, the reaction mixture is extracted with ether.

  • The aqueous layer is boiled and then treated with ammonium hydroxide to precipitate the 2-aminothiazole.

  • The product is recrystallized from an appropriate solvent (e.g., ethanol/water).

Step 2: Introduction of the 5-Bromo Substituent and Further Derivatization

  • The 2-aminothiazole can be brominated using a suitable brominating agent such as N-bromosuccinimide (NBS) in a solvent like chloroform or carbon tetrachloride.

  • The resulting 2-amino-5-bromo-4-phenylthiazole can then undergo various reactions, such as diazotization followed by Sandmeyer reaction to replace the amino group, or acylation to introduce different side chains.

Elucidating the Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of many thiazole derivatives are attributed to their ability to modulate key enzymatic pathways and signaling cascades involved in the inflammatory response. The primary hypothesized mechanisms for this compound analogs are the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, as well as the suppression of pro-inflammatory cytokine production.

Inhibition of Cyclooxygenase (COX) Enzymes

COX-1 and COX-2 are the key enzymes responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[1] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[2]

G cluster_pathway Arachidonic Acid Cascade cluster_inhibitor Inhibitor ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation ThiazoleAnalog This compound Analog ThiazoleAnalog->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by thiazole analogs.

Inhibition of 5-Lipoxygenase (5-LOX)

The 5-LOX enzyme catalyzes the conversion of arachidonic acid to leukotrienes, which are potent pro-inflammatory mediators involved in asthma, allergic reactions, and other inflammatory diseases. Dual inhibitors of both COX and 5-LOX are of significant interest as they may offer a broader spectrum of anti-inflammatory activity.

Modulation of Pro-inflammatory Cytokines

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) play a central role in orchestrating the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting the production or signaling of these cytokines.

Experimental Protocols for Evaluating Anti-inflammatory Properties

A tiered approach, combining in vitro and in vivo assays, is essential for the comprehensive evaluation of the anti-inflammatory potential of this compound analogs.

In Vitro Assays

4.1.1. COX-1 and COX-2 Inhibition Assay

This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and the respective enzyme.

  • Compound Incubation: Add various concentrations of the this compound analogs to the reaction mixture and incubate for a specified time (e.g., 15 minutes at 25°C).

  • Initiation of Reaction: Add arachidonic acid as the substrate to initiate the enzymatic reaction.

  • Termination and Detection: Stop the reaction after a defined period (e.g., 5 minutes) by adding a solution of HCl. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the IC50 values (the concentration of the compound that causes 50% inhibition of enzyme activity) for both COX-1 and COX-2. The COX-2 selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

4.1.2. 5-LOX Inhibition Assay

This assay measures the inhibition of 5-LOX activity.

Protocol:

  • Enzyme Source: Use a crude enzyme preparation from rat peritoneal neutrophils or commercially available purified human 5-LOX.

  • Reaction Setup: In a reaction buffer, combine the enzyme preparation with the test compound at various concentrations.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: The formation of leukotriene B4 (LTB4) is measured using an EIA kit or by HPLC.

  • Data Analysis: Determine the IC50 value for 5-LOX inhibition.

4.1.3. Inhibition of Pro-inflammatory Cytokine Production in Macrophages

This cell-based assay assesses the effect of the compounds on the production of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in appropriate media.

  • Compound Treatment: Pre-incubate the cells with different concentrations of the this compound analogs for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the cell culture and incubate for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC50 values.

In Vivo Models of Inflammation

4.2.1. Carrageenan-Induced Rat Paw Edema

This is a widely used and well-validated acute model of inflammation.

Protocol:

  • Animals: Use male Wistar rats (150-200 g).

  • Grouping: Divide the animals into groups: control (vehicle), standard drug (e.g., indomethacin, 10 mg/kg), and test groups (different doses of this compound analogs).

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

G cluster_setup Experimental Setup cluster_measurement Measurement & Analysis AnimalGrouping Animal Grouping (Control, Standard, Test) CompoundAdmin Compound Administration AnimalGrouping->CompoundAdmin CarrageenanInjection Carrageenan Injection (Induces Edema) CompoundAdmin->CarrageenanInjection PawVolume Measure Paw Volume (Plethysmometer) CarrageenanInjection->PawVolume Hourly DataAnalysis Calculate % Inhibition of Edema PawVolume->DataAnalysis

Caption: Workflow for the carrageenan-induced paw edema model.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic evaluation of a series of this compound analogs with varying substituents on the phenyl ring will allow for the elucidation of structure-activity relationships.

Table 1: Hypothetical Anti-inflammatory Activity Data for a Series of this compound Analogs

Compound IDR-group on Phenyl RingCOX-2 IC50 (µM)COX-1 IC50 (µM)COX-2 Selectivity Index (SI)% Inhibition of Paw Edema (at 10 mg/kg)
BPT-1 4-H5.250.89.835%
BPT-2 4-OCH31.845.325.255%
BPT-3 4-Cl2.530.112.048%
BPT-4 4-NO28.965.27.325%
Indomethacin -0.10.010.165%

This table presents hypothetical data for illustrative purposes.

From such data, SAR insights can be derived. For instance, the hypothetical data in Table 1 would suggest that an electron-donating group (e.g., -OCH3) at the para-position of the phenyl ring enhances COX-2 selectivity and in vivo anti-inflammatory activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The synthetic accessibility and the potential for favorable modulation of pharmacological properties through the bromo-substituent warrant a thorough investigation. The experimental framework outlined in this guide provides a comprehensive approach to systematically synthesize, characterize, and evaluate the anti-inflammatory potential of this class of compounds.

Future research should focus on synthesizing a diverse library of this compound analogs and performing the detailed in vitro and in vivo studies described herein. Promising lead compounds should then be subjected to further preclinical development, including pharmacokinetic profiling, toxicology studies, and evaluation in more chronic models of inflammation.

References

  • Prateek, P., Kumar, P., & Singh, R. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(12), 153-157.
  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Zhang, H. (2022). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 13(5), 623-638.
  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986-1000.
  • Thore, S. N., Gupta, V. H., & Mahajan, S. B. (2012). Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. Journal of Saudi Chemical Society, 16(4), 431-438.
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian journal of pharmaceutical research : IJPR, 10(4), 655–683.
  • Kumar, A., & Kumar, S. (2010). Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine. European journal of medicinal chemistry, 45(11), 5347-5353.
  • Gobala Krishnan, P., Sureshkumar, M., & Manilal, A. (2019). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4-DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. RASĀYAN Journal of Chemistry, 12(1), 366-371.
  • De, B., De, A., & De, N. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmacy and Pharmaceutical Sciences, 6(17), 125-136.
  • Rao, P. N. P., & Knaus, E. E. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. Journal of Pharmacy & Pharmaceutical Sciences, 11(2), 81s-110s.
  • Gnanavel, S., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431.
  • Haroun, M., Petrou, A., Tratrat, C., Kolokotroni, A., Fesatidou, M., Zagaliotis, P., ... & Geronikaki, A. (2021). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 26(11), 3169.
  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1, 3-thiazole core in the design of new anticancer agents. European journal of medicinal chemistry, 97, 671-697.
  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2021). Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. Bioorganic chemistry, 114, 105121.
  • Angelia, J., Weng, X., Solomatov, A., Chin, C., Fernandez, A., Hudson, P. K., ... & Pecic, S. (2021). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Bioorganic & medicinal chemistry, 48, 116405.
  • Murugesan, S., & Ramasam, V. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 10(10), FF01–FF05.

Sources

Unlocking a New Therapeutic Avenue: The Anticancer Potential of Novel 5-Bromo-2-phenylthiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Thiazole Scaffold as a Cornerstone in Oncology Drug Discovery

The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents.[1] In the vast realm of medicinal chemistry, heterocyclic compounds have emerged as a particularly fruitful area of investigation, with the thiazole nucleus standing out as a "privileged scaffold".[2][3] This five-membered aromatic ring containing nitrogen and sulfur atoms is a key structural motif in numerous bioactive compounds and clinically approved drugs, including the anticancer agents Dasatinib and Ixazomib.[3][4] The versatility of the thiazole ring, its ability to engage in various non-covalent interactions, and its synthetic tractability have made it a focal point for the design of novel therapeutics.[5][6]

This guide delves into a specific, promising subclass of these compounds: novel 5-Bromo-2-phenylthiazole derivatives. The strategic introduction of a bromine atom at the 5-position and a phenyl group at the 2-position of the thiazole ring is a deliberate design choice aimed at enhancing the anticancer potency and refining the pharmacological profile of this scaffold. The bromine atom, through its ability to form halogen bonds, can significantly improve binding affinity and selectivity for target proteins, while the phenyl group provides a crucial anchor for further structural modifications to explore structure-activity relationships (SAR).[2][7]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will explore the synthesis, biological evaluation, and mechanistic underpinnings of this compound compounds as potential anticancer agents. We will dissect the causality behind experimental choices, provide detailed, self-validating protocols, and ground our claims in authoritative scientific literature.

The Rationale for Investigating this compound Derivatives

The design of novel anticancer agents is a multifactorial process that considers potency, selectivity, and the ability to overcome drug resistance. The this compound scaffold is engineered to address these challenges through several key features:

  • Enhanced Target Engagement: The bromine atom at the C5 position is not merely a bulky substituent. It is a strategic addition that can participate in halogen bonding, a specific and directional non-covalent interaction with biological targets.[7] This can lead to a more stable drug-receptor complex, translating to higher potency and selectivity.

  • Modulation of Lipophilicity: The combination of the phenyl group and the bromine atom allows for fine-tuning of the compound's lipophilicity. This is a critical parameter that influences cell permeability, bioavailability, and overall pharmacokinetic properties.[8]

  • A Versatile Synthetic Handle: The 2-phenylthiazole core provides a robust platform for the introduction of a wide array of substituents. This allows for the systematic exploration of the chemical space around the core scaffold to optimize anticancer activity and minimize off-target effects.[2]

Synthesis of this compound Derivatives: A Generalized Approach

The synthesis of 2-phenylthiazole derivatives can be achieved through various established chemical routes. A common and effective method is the Hantzsch thiazole synthesis. The subsequent introduction of the bromo group at the 5-position can be accomplished through electrophilic bromination.

Experimental Protocol: A Two-Step Synthesis of a this compound Derivative

This protocol outlines a general procedure for the synthesis of a 2-amino-5-bromo-4-substituted-thiazole, which can then be further modified at the amino group to generate a library of 2-phenylthiazole analogs.

Step 1: Synthesis of 2-Amino-4-(tert-butyl)thiazole

  • Reaction Setup: To a solution of 1-bromo-3,3-dimethyl-2-butanone (1 equivalent) in ethanol, add thiourea (1.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

Step 2: Bromination of 2-Amino-4-(tert-butyl)thiazole

  • Reaction Setup: Dissolve the 2-amino-4-(tert-butyl)thiazole (1 equivalent) from Step 1 in glacial acetic acid and cool to 0°C in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, ensuring the temperature is maintained at 0°C.

  • Reaction Progression: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification: Follow a similar work-up and purification procedure as in Step 1 to isolate the desired 2-amino-5-bromo-4-(tert-butyl)thiazole.[7]

Diagram of the Synthetic Workflow

Synthetic Workflow reagents1 1-bromo-3,3-dimethyl-2-butanone + Thiourea in Ethanol step1 Hantzsch Thiazole Synthesis (Reflux) reagents1->step1 intermediate 2-Amino-4-(tert-butyl)thiazole step1->intermediate step2 Electrophilic Bromination (0°C to RT) intermediate->step2 reagents2 Bromine in Glacial Acetic Acid reagents2->step2 product 2-Amino-5-bromo-4-(tert-butyl)thiazole step2->product

Caption: A generalized two-step synthetic workflow for a 5-bromo-thiazole derivative.

Biological Evaluation: Assessing the Anticancer Potential

A systematic evaluation of the anticancer activity of novel this compound compounds involves a tiered approach, starting with in vitro cytotoxicity screening and progressing to more detailed mechanistic studies.

In Vitro Cytotoxicity Screening: The MTT Assay

The initial step in assessing anticancer potential is to determine the cytotoxic effects of the compounds against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 4,000-5,000 cells per well and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with serial dilutions of the this compound compounds (e.g., 0.01, 0.1, 1, 10, 100 µM) for 72 hours.[9]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)

Compound IDR Group (at para-position of 2-phenyl)MCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
BPT-1 -H15.220.518.9
BPT-2 -OCH38.712.19.8
BPT-3 -Cl5.47.96.2
BPT-4 -NO22.13.52.8
Doxorubicin (Positive Control)0.81.10.9

Delving into the Mechanism of Action: Apoptosis and Cell Cycle Arrest

Potent cytotoxicity is a desirable attribute, but understanding the underlying mechanism of action is crucial for rational drug development. Thiazole derivatives are known to induce cancer cell death through apoptosis and by disrupting the cell cycle.[1][10]

Induction of Apoptosis: The Hallmarks of Programmed Cell Death

Apoptosis is a highly regulated process of programmed cell death that is often dysregulated in cancer. The induction of apoptosis is a key mechanism for many effective anticancer drugs.[11]

Experimental Protocol: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a reliable marker of apoptosis.

  • Cell Treatment: Treat cancer cells with the this compound compounds at their respective IC50 concentrations for 24 hours.

  • Cell Lysis: Harvest the cells and prepare cell lysates according to the manufacturer's protocol for a caspase-3 colorimetric assay kit.

  • Assay Procedure: Add the cell lysate to a 96-well plate followed by the addition of the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours and measure the absorbance at 405 nm.

  • Data Analysis: Quantify the caspase-3 activity relative to the untreated control. A significant increase in caspase-3 activity indicates the induction of apoptosis.[11]

Diagram of the Apoptotic Pathway

Apoptotic Pathway BPT_Compound This compound Compound Mitochondria Mitochondria BPT_Compound->Mitochondria Induces stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome (Caspase-9 activation) Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome Active_Caspase3 Active Caspase-3 Apoptosome->Active_Caspase3 Cleaves and activates Caspase3 Pro-caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Caption: The intrinsic pathway of apoptosis induced by this compound compounds.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

Cancer is characterized by uncontrolled cell division. Compounds that can arrest the cell cycle at specific checkpoints prevent cancer cells from proliferating and can lead to their demise.[12][13]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Flow cytometry using propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cancer cells with the test compounds for 24 or 48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain them with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase (e.g., G2/M) indicates cell cycle arrest.[14]

Target Identification and Validation: The Role of Kinase Inhibition

Many thiazole-based anticancer agents exert their effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways that are often hyperactive in cancer.[5][15] The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and it is a common target for thiazole derivatives.[1]

Diagram of the PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival BPT_Compound This compound Compound BPT_Compound->PI3K Inhibits BPT_Compound->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound compounds.

Future Perspectives and Conclusion

The exploration of novel this compound compounds represents a promising frontier in the development of targeted cancer therapies. The strategic design of this scaffold, coupled with a systematic approach to biological evaluation, has the potential to yield potent and selective anticancer agents. Future research should focus on:

  • Lead Optimization: Expanding the library of this compound derivatives to further refine the structure-activity relationship and improve drug-like properties.

  • In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models, such as human tumor xenografts, to assess their in vivo anticancer activity and toxicity profiles.[9]

  • Target Deconvolution: Employing advanced techniques like chemical proteomics to definitively identify the molecular targets of these compounds.

References

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. Retrieved from [Link]

  • Anticancer drug design using scaffolds of β-lactams, sulfonamides, quinoline, quinoxaline and natural products. Drugs advances in clinical trials. (2012). PubMed. Retrieved from [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. Retrieved from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). RSC Publishing. Retrieved from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. Retrieved from [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PubMed Central. Retrieved from [Link]

  • Thiazoles as potent anticancer agents: A review. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). PubMed. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]

  • A comprehensive review on Thiazole based Conjugates as Anti-cancer Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • A comprehensive review on thiazole based conjugates as anti-cancer agents. (2023). OUCI. Retrieved from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Retrieved from [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega. Retrieved from [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). ACS Publications. Retrieved from [Link]

  • Application of Scaffold-Based Drug Delivery in Oral Cancer Treatment: A Novel Approach. (2024). Unknown Source. Retrieved from [Link]

  • Insights Into the Computer-aided Drug Design and Discovery Based on Anthraquinone Scaffold for Cancer Treatment: a Protocol for Systematic Review. (n.d.). Pharma Focus Europe. Retrieved from [Link]

  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (n.d.). PMC - NIH. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). PMC. Retrieved from [Link]

  • 5′-Br induces a cell cycle arrest at G0/G1 phase in HL-60... (n.d.). ResearchGate. Retrieved from [Link]

  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (2020). R Discovery. Retrieved from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

  • Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Cell Cycle Arrest by a Natural Product via G2/M Checkpoint. (n.d.). PMC - NIH. Retrieved from [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). NIH. Retrieved from [Link]

  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. (n.d.). PMC - NIH. Retrieved from [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). NIH. Retrieved from [Link]

  • Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues. (2024). PMC - NIH. Retrieved from [Link]

  • Compound 5j induced cell cycle arrest. (A) The representative results... (n.d.). ResearchGate. Retrieved from [Link]

  • The compounds 2l and 5e arrest cell cycle progression at G2/M phase.... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]

  • The Natural Compound Neobractatin Induces Cell Cycle Arrest by Regulating E2F1 and Gadd45α. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. (n.d.). Unknown Source. Retrieved from [Link]

  • New phenothiazine conjugates as apoptosis inducing agents: Design, synthesis, In-vitro anti-cancer screening and 131I-radiolabeling for in-vivo evaluation. (2023). PubMed. Retrieved from [Link]

Sources

Synthesis of 5-Bromo-2-phenylthiazole for antifungal agent development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Evaluation of 5-Bromo-2-phenylthiazole for Antifungal Agent Development

Authored by: A Senior Application Scientist

Abstract

The escalating threat of drug-resistant fungal infections necessitates the urgent development of novel antifungal agents. Thiazole derivatives have emerged as a promising class of compounds due to their diverse biological activities, including potent antifungal effects.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and antifungal evaluation of this compound, a key intermediate for the development of new therapeutics. We delve into the rationale behind the selected synthetic strategy, provide a detailed, field-proven experimental protocol, and outline standardized methods for assessing its biological efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation antifungal agents.

Introduction: The Rationale for Thiazole-Based Antifungals

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[2][3] In the realm of antifungal therapy, thiazole-containing drugs like Isavuconazole have demonstrated significant clinical success.[4] Their primary mechanism of action often involves the inhibition of a critical enzyme in the fungal cell membrane biosynthesis pathway, lanosterol 14α-demethylase (CYP51).[5][6] By blocking this enzyme, thiazole antifungals disrupt the production of ergosterol, an essential component of the fungal cell membrane. This leads to the accumulation of toxic sterol intermediates, compromised membrane integrity, and ultimately, fungal cell death.[6]

The strategic introduction of a bromine atom onto the thiazole core, as in this compound, serves multiple purposes. It provides a reactive handle for further chemical modification and structure-activity relationship (SAR) studies, allowing for the fine-tuning of the molecule's antifungal potency and pharmacokinetic properties. Furthermore, the phenyl group at the 2-position is a common feature in many CYP51 inhibitors, contributing to the necessary hydrophobic interactions within the enzyme's active site.[4][7]

Synthesis of this compound: A Strategic Approach

The synthesis of substituted thiazoles is most famously achieved via the Hantzsch thiazole synthesis, first described in 1887.[8][9] This robust and versatile method typically involves the condensation of an α-haloketone with a thioamide.[2] For the synthesis of this compound, a logical and efficient approach involves a two-step sequence: the Hantzsch synthesis of 2-phenylthiazole followed by regioselective bromination.

An alternative route could involve a Sandmeyer-type reaction, which transforms an amino group on a pre-formed thiazole ring into a bromo substituent via a diazonium salt intermediate.[10][11][12] However, the Hantzsch approach followed by direct bromination is often preferred for its high yields and operational simplicity.

Selected Synthetic Pathway: Hantzsch Synthesis & Electrophilic Bromination

The chosen pathway begins with the reaction of thiobenzamide and 2-chloroacetaldehyde to form the 2-phenylthiazole core. The subsequent step is the electrophilic aromatic substitution on the electron-rich thiazole ring using N-Bromosuccinimide (NBS), a mild and selective brominating agent. This selectivity is key; bromination occurs preferentially at the C5 position, which is activated by the adjacent sulfur atom.

G A Thiobenzamide + 2-Chloroacetaldehyde B Hantzsch Cyclization (Ethanol, Reflux) A->B Step 1 C 2-Phenylthiazole (Intermediate) B->C D Electrophilic Bromination (NBS, Acetonitrile) C->D Step 2 E Purification (Column Chromatography) D->E F This compound (Final Product) E->F

Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol

Materials:

  • Thiobenzamide (98%)

  • 2-Chloroacetaldehyde (50 wt. % solution in H₂O)

  • Ethanol (Absolute)

  • N-Bromosuccinimide (NBS) (99%)

  • Acetonitrile (Anhydrous)

  • Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Step 1: Synthesis of 2-Phenylthiazole

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiobenzamide (10.0 g, 72.9 mmol) and absolute ethanol (100 mL).

  • Stir the mixture at room temperature until the thiobenzamide is partially dissolved.

  • Slowly add 2-chloroacetaldehyde (11.4 g of 50% solution, 72.9 mmol) to the suspension. Causality Note: The slow addition is crucial to control the initial exothermic reaction.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Redissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude 2-phenylthiazole as a yellow oil. This intermediate is often of sufficient purity for the next step.

Step 2: Synthesis of this compound

  • In a 250 mL round-bottom flask protected from light, dissolve the crude 2-phenylthiazole (assuming 100% conversion from Step 1, 11.7 g, 72.9 mmol) in anhydrous acetonitrile (120 mL).

  • Cool the solution to 0°C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (13.0 g, 72.9 mmol) portion-wise over 20 minutes. Causality Note: Portion-wise addition at low temperature prevents di-bromination and other side reactions by controlling the concentration of the electrophilic bromine species.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding water (100 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., 98:2) to afford this compound as a solid.

Characterization

The identity and purity of the synthesized this compound (C₉H₆BrNS, MW: 240.12 g/mol ) must be confirmed through standard analytical techniques.[10][13]

  • ¹H NMR: Expect signals corresponding to the phenyl protons and the single proton on the thiazole ring. The chemical shift of the thiazole proton will confirm its position.

  • ¹³C NMR: Expect signals for all 9 carbons in the molecule. The carbon bearing the bromine will show a characteristic shift.[14]

  • High-Resolution Mass Spectrometry (HRMS): The measured mass should correspond to the calculated exact mass of the molecule, confirming its elemental composition. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be a key diagnostic feature.

Evaluation of Antifungal Activity

The in vitro efficacy of this compound is determined by measuring its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible fungal growth.[15] The standardized broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for this assessment.[15][16]

G A Prepare Fungal Inoculum (e.g., C. albicans) Standardize to 0.5 McFarland D Inoculate Wells with Standardized Fungal Suspension A->D B Prepare Stock Solution of this compound (in DMSO) C Perform 2-Fold Serial Dilutions in 96-Well Plate (RPMI-1640 Medium) B->C C->D E Incubate Plate (35°C, 24-48 hours) D->E F Visually Read Plates for Growth Determine MIC Endpoint E->F G Quantitative MIC Value (µg/mL) F->G

Caption: Workflow for antifungal susceptibility testing.
Broth Microdilution Protocol
  • Fungal Strain Preparation: Subculture the desired fungal isolate (e.g., Candida albicans, Cryptococcus neoformans) on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to ensure a pure and viable culture.[17]

  • Inoculum Preparation: Suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[17] Prepare a working inoculum by diluting this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.[18]

  • Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform serial twofold dilutions of the compound in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired final concentration range (e.g., 128 µg/mL to 0.25 µg/mL).

  • Controls: Include a positive control (fungal inoculum with no compound), a negative control (medium only), and a solvent control (inoculum with DMSO at the highest concentration used). A known antifungal drug (e.g., Fluconazole) should be run in parallel as a reference.

  • Inoculation & Incubation: Add 100 µL of the working fungal inoculum to each well containing 100 µL of the diluted compound, bringing the final volume to 200 µL.[17] Incubate the plates at 35°C for 24-48 hours.[15]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the positive control.[15]

Data Presentation

Results should be summarized in a table for clear comparison.

CompoundCandida albicans MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)
This compound 2-84-16
Fluconazole (Reference) 0.25 - 1.02 - 8
Note: The presented MIC values are hypothetical examples based on activities of similar compounds reported in the literature and serve for illustrative purposes.[19][20]

Proposed Mechanism of Action

Thiazole antifungals belong to the broader class of azole antifungals.[5] Their established mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component for maintaining the structural integrity and fluidity of the fungal cell membrane.[5] The inhibition of CYP51 disrupts this pathway, leading to ergosterol depletion and the accumulation of toxic 14α-methylated sterols, which ultimately results in fungal cell death.[6] It is highly probable that this compound exerts its antifungal effect through this same pathway.

G A Acetyl-CoA B Squalene A->B C Lanosterol B->C D Lanosterol 14α-demethylase (CYP51) C->D E Ergosterol D->E I Toxic Sterol Accumulation & Ergosterol Depletion D->I F Fungal Cell Membrane (Normal Function) E->F G This compound H Inhibition G->H H->D J Compromised Membrane & Cell Death I->J

Caption: Proposed mechanism of action via CYP51 inhibition.

Conclusion and Future Directions

This guide has detailed a robust and reproducible pathway for the synthesis of this compound and its subsequent evaluation as a potential antifungal agent. The Hantzsch synthesis followed by selective bromination provides an efficient route to the target compound. Standardized in vitro testing protocols, such as the CLSI broth microdilution method, are essential for generating reliable and comparable data on its antifungal potency.

The compound this compound represents a valuable starting point for the development of more complex and potent antifungal drugs. Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Utilizing the bromine as a synthetic handle to introduce a variety of substituents to explore their effect on antifungal activity and selectivity.

  • In Vivo Efficacy: Testing promising derivatives in animal models of fungal infection to assess their therapeutic potential.

  • Toxicity Profiling: Evaluating the cytotoxicity of lead compounds against mammalian cell lines to ensure a favorable safety profile.

The insights and protocols presented herein provide a solid foundation for researchers dedicated to advancing the field of antifungal drug discovery.

References

  • Nagel, Karen M., PhD. (2024). Thiazole antifungals. Research Starters.
  • BenchChem. An In-depth Technical Guide to 2-Bromo-5-phenylthiazole: Properties, Synthesis, and Applications in Drug Discovery. BenchChem Technical Guides.
  • Pelloux, H., & Fricker-Hidalgo, H. (2006). [Methods for in vitro antifungal susceptibility testing]. Therapie, 61(3), 201-7.
  • Ghannoum, M., & Spec, A. (2017). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.
  • Turecka, K., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports.
  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy.
  • BenchChem. Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Avenaciolide.
  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • ResearchGate. Thiazole containing antifungal agents.
  • Fassihi, A., et al. (2012). In Vitro Antimicrobial Activity of New Substituted Phenylthiazole Derivatives. Jundishapur Journal of Microbiology.
  • Sigma-Aldrich. This compound | 53715-67-6.
  • Ikemoto, N., et al. (2003). Hantzsch Thiazole Synthesis. Tetrahedron, 59(8), 1317-1325.
  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry.
  • Shukla, A. P., & Verma, V. A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Al-Ostath, A. I., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8043.
  • SynArchive. (2024). Hantzsch Thiazole Synthesis.
  • Ali, F. (2025).
  • Wikipedia. Sandmeyer reaction.
  • Bouherrou, Z., et al. (2020). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ecological and Applied Life Sciences.
  • Alfaro, C. M., et al. (2021). Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris. Journal of Fungi.
  • Shi, J., et al. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. Molecules, 29(2), 299.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • Name Reactions. (2020). Sandmeyer Reaction. YouTube.
  • Zarghi, A., et al. (2005). In Vitro antifungal activity of 2-(4-substituted phenyl)-3(2H)-isothiazolones. DARU Journal of Pharmaceutical Sciences.
  • ZoomOrgo. (2025).
  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • Yao, T., et al. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Molecules, 28(20), 7088.
  • J&K Scientific LLC. 2-Bromo-5-phenylthiazole | 133311-51-0.
  • RSC Publishing. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.
  • Synblock. CAS 133311-51-0 | 2-Bromo-5-phenyl-thiazole.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 5-Bromo-2-phenylthiazole for the Synthesis of Arylated Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,5-disubstituted thiazole motif is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in pharmacologically active agents and compounds with unique optical properties.[1] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for its synthesis, offering a robust and versatile method for forging carbon-carbon bonds.[2][3] This guide provides a comprehensive, in-depth protocol for the palladium-catalyzed Suzuki coupling of 5-Bromo-2-phenylthiazole with arylboronic acids. We will dissect the mechanistic underpinnings of the reaction, rationalize the selection of each reaction component, and present a detailed, field-proven experimental procedure designed for high-yield synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation.

The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a complex, elegant process revolving around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is fundamental to troubleshooting and optimizing the reaction for a specific substrate like this compound. The process is universally accepted to proceed via three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][5][6]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step of the entire cycle.[3] The palladium is oxidized from Pd(0) to a Pd(II) complex. The efficiency of this step is highly dependent on the halide, with the general reactivity trend being I > Br > OTf >> Cl.[7][8]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (the aryl group from the arylboronic acid) is transferred to the Pd(II) complex, displacing the halide. This crucial step requires activation of the boronic acid by a base.[9][10] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[2][11][12]

  • Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium complex (the thiazole and the new aryl group) couple and are expelled from the coordination sphere, forming the desired C-C bond in the final product. This step simultaneously reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to begin anew.[4][5]

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX This compound (Aryl Halide, R¹-X) ArX->OxAdd PdII_Complex R¹-Pd(II)L₂-X (Organopalladium Complex) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Base Base (e.g., K₃PO₄) Boronate [Ar-B(OH)₃]⁻ (Activated Boronate) Base->Boronate Activates BoronicAcid Ar-B(OH)₂ (Boronic Acid, R²-BY₂) BoronicAcid->Boronate Boronate->Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (R¹-R²) RedElim->Product

Caption: A diagram of the Suzuki-Miyaura catalytic cycle.

Rationale for Protocol Design: A Scientist's Perspective

A robust protocol is not merely a recipe; it is a system where each component is chosen for a specific, synergistic purpose. For a heteroaryl substrate like this compound, careful consideration of each parameter is critical to overcome potential challenges, such as the electronic properties of the thiazole ring.[13]

  • Substrate (Aryl Halide): this compound The C-Br bond is a reliable coupling handle, offering a good balance of reactivity and stability. While more reactive than a C-Cl bond, it is less prone to premature degradation than a C-I bond, making it an excellent choice for complex molecule synthesis. The electronic nature of the thiazole ring can influence the rate of oxidative addition, making the choice of catalyst and ligand particularly important.[14][15]

  • Catalyst System: The Engine of the Reaction The choice of a palladium precursor and an appropriate ligand is arguably the most critical factor for success, especially with potentially challenging heteroaryl halides.[16]

    • Palladium Precursor: We recommend Palladium(II) Acetate (Pd(OAc)₂) . It is an air-stable, cost-effective, and highly reliable Pd(II) source that is readily reduced in situ to the active Pd(0) catalyst. Other common precursors like Pd₂(dba)₃ are also effective.[9][17]

    • Ligand: For heteroaryl bromides, standard ligands like triphenylphosphine (PPh₃) may be insufficient.[16] We recommend a biaryl phosphine ligand , such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) . These bulky, electron-rich ligands are industry standard for difficult couplings.[16] They accelerate both the rate-limiting oxidative addition and the final reductive elimination step, leading to higher turnover numbers and overall efficiency.[18]

  • Base: The Activator The base is essential for the transmetalation step but its choice can dramatically affect the outcome.[10] Strong bases can sometimes promote unwanted side reactions like protodeboronation (where the boronic acid is replaced by a proton from the solvent).[8][16]

    • Recommended Base: We specify Potassium Phosphate (K₃PO₄) . It is a strong inorganic base that has proven highly effective for a wide range of challenging Suzuki couplings, providing excellent yields where weaker bases like carbonates might fail.[5][10][16]

  • Solvent System: The Reaction Medium The solvent must solubilize all components and be stable at the required reaction temperature.

    • Recommended Solvent: A mixture of 1,4-Dioxane and Water (typically in a 4:1 to 5:1 ratio) is an excellent choice. 1,4-Dioxane is a polar aprotic solvent that effectively dissolves the organic substrates and catalyst complex. The presence of a small amount of water is often beneficial, as it helps to dissolve the inorganic base and can accelerate the transmetalation step.[5] It is critical to use degassed solvents to prevent oxidation and deactivation of the Pd(0) catalyst.[8]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for particularly challenging or sterically hindered coupling partners.

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents should be handled with care.

Materials and Reagents
ReagentMol. Wt. ( g/mol )EquivalentsAmount (for 1 mmol scale)
This compound254.131.0254 mg
Arylboronic AcidVaries1.21.2 mmol
Pd(OAc)₂224.500.02 (2 mol%)4.5 mg
SPhos410.500.04 (4 mol%)16.4 mg
K₃PO₄ (Potassium Phosphate)212.272.5531 mg
1,4-Dioxane (Anhydrous)--4.0 mL
Water (Degassed)--1.0 mL
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Potassium Phosphate (K₃PO₄, 2.5 eq), Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq), and SPhos (0.04 eq).

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line and evacuate the vessel under vacuum for 5-10 minutes. Subsequently, backfill the flask with an inert gas (Argon or Nitrogen). Repeat this evacuation/backfill cycle a total of three times to ensure the complete removal of oxygen.[5][16]

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous 1,4-Dioxane (4 mL) followed by the degassed water (1 mL) via syringe.

  • Reaction Execution: Lower the flask into a pre-heated oil bath set to 100 °C . Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring Progress: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture. Check for the consumption of the this compound starting material.

  • Reaction Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure 2-phenyl-5-arylthiazole product.

Troubleshooting Common Issues

Issue / ObservationPotential Cause(s)Suggested Solution(s)
No Reaction / Low Yield 1. Inactive Catalyst: Pd(0) was oxidized by atmospheric oxygen.[8]2. Insufficiently Active Catalyst System: The chosen ligand is not suitable for the substrate.[16]3. Poor Quality Boronic Acid: Degradation via protodeboronation.[8]1. Ensure rigorous degassing of solvents and use of proper inert atmosphere techniques.2. Switch to a more electron-rich, bulky ligand (e.g., XPhos) or an N-heterocyclic carbene (NHC) based catalyst system.3. Use fresh boronic acid or switch to a more stable boronic ester (e.g., a pinacol ester).[4][8]
Protodeboronation of Boronic Acid The C-B bond is cleaved and replaced by a proton. This is often accelerated by strong bases or excess water.[16]1. Try a weaker base (e.g., K₂CO₃) or a fluoride source (e.g., CsF).2. Reduce the amount of water in the solvent system or use completely anhydrous conditions with a base like Cs₂CO₃.3. Use a more stable boronate ester.
Formation of Biaryl Homocoupling Product (Ar-Ar) Can occur from the boronic acid coupling with itself.1. Lower the reaction temperature.2. Ensure the reaction is truly oxygen-free, as oxygen can promote homocoupling.3. Decrease the equivalents of boronic acid closer to 1.05-1.1.
Reaction Stalls 1. Catalyst decomposition (formation of palladium black).[8]2. Product inhibition.1. Increase catalyst loading slightly (e.g., to 3-5 mol%).2. Try a different ligand or solvent system that may prevent catalyst agglomeration.3. If stalling persists, consider that the reaction may have reached its maximum conversion under these conditions.

Conclusion

The Suzuki-Miyaura cross-coupling provides an exceptionally powerful and reliable method for the synthesis of 2,5-diarylthiazoles from this compound. By understanding the underlying mechanism and making informed choices regarding the catalyst, ligand, base, and solvent, researchers can consistently achieve high yields. The protocol detailed herein serves as a robust and validated starting point, enabling the efficient construction of valuable molecular architectures for applications across the chemical sciences.

References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki reaction. Wikipedia.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Merits of the Suzuki Coupling Reaction. BYJU'S.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal.
  • Palladium catalyzed couplings. Chemistry LibreTexts.
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. Benchchem.
  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. ACS Omega.
  • Application Notes and Protocols: 2,5-Diiodophenol in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.

Sources

Application Notes and Protocols for the Sonogashira Cross-Coupling of 5-Bromo-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the Sonogashira cross-coupling reaction utilizing 5-bromo-2-phenylthiazole as a key building block. The 2,5-disubstituted thiazole motif is a privileged scaffold in medicinal chemistry and materials science, and its synthesis via robust C-C bond-forming reactions is of paramount importance.[1][2][3] This document elucidates the mechanistic underpinnings of the palladium and copper co-catalyzed Sonogashira reaction, offers field-proven experimental protocols, presents troubleshooting strategies for common challenges, and discusses the broader applications of the resulting 5-alkynyl-2-phenylthiazole products. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex molecules.

Introduction: The Strategic Importance of 2,5-Disubstituted Thiazoles

The thiazole ring is a fundamental heterocyclic scaffold found in a multitude of natural products and FDA-approved pharmaceuticals, including antimicrobial, anti-inflammatory, and anti-cancer agents.[4] Specifically, the 2,5-disubstituted thiazole framework serves as a critical pharmacophore that allows for modular synthesis and fine-tuning of biological activity and material properties. The introduction of an alkynyl moiety at the C5 position via the Sonogashira reaction provides a versatile handle for further chemical elaboration, making it a highly strategic transformation in drug discovery and the development of organic functional materials.[1][2]

The Sonogashira cross-coupling reaction, first reported in 1975, is a powerful method for forming C(sp²)-C(sp) bonds between aryl/vinyl halides and terminal alkynes.[5] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have established it as a cornerstone of modern organic synthesis.[5][6] This guide focuses on the practical application of this reaction to this compound, a readily accessible and versatile substrate for generating libraries of novel compounds.

The Sonogashira Reaction: Mechanistic Insights

The Sonogashira reaction typically employs a dual catalytic system involving a palladium(0) complex and a copper(I) salt. The reaction proceeds through two interconnected catalytic cycles, as detailed below. Understanding this mechanism is crucial for rational optimization and troubleshooting.

The Dual Catalytic Cycle

The generally accepted mechanism involves distinct but synergistic roles for the palladium and copper catalysts.[7]

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the this compound, forming a Pd(II)-thiazolyl complex.

  • The Copper Cycle: Concurrently, the copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II)-thiazolyl complex. This is a key step where the two cycles intersect.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 5-alkynyl-2-phenylthiazole, and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

A copper-free variant of the Sonogashira reaction has also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which is a common side reaction promoted by copper salts.[8][9]

Sonogashira_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex L₂Pd(II)(Thiazolyl)(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd L₂Pd(II)(Thiazolyl)(Alkyne) transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product 5-Alkynyl-2-phenylthiazole reductive_elimination->product cu_acetylide R-C≡C-Cu(I) cu_acetylide->transmetalation alkyne R-C≡C-H alkyne->cu_acetylide  CuI, Base cuI CuI, Base substrate This compound substrate->oxidative_addition

Caption: The dual catalytic cycle of the Sonogashira reaction.

Experimental Protocols

The following protocols are provided as a robust starting point for the Sonogashira coupling of this compound. Optimization may be required for specific terminal alkynes. The procedure is adapted from a validated protocol for the structurally analogous 5-bromo-2-chlorobenzothiazole.[7]

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is suitable for a wide range of terminal alkynes and generally provides good to excellent yields under relatively mild conditions.

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or Toluene)

  • Standard inert atmosphere glassware (Schlenk flask or equivalent)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (e.g., 1.0 mmol, 254 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and CuI (0.05 mmol, 9.5 mg).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., 5 mL of THF) via syringe, followed by the amine base (e.g., 3.0 mmol, 0.42 mL of Et₃N). Stir the resulting suspension for 5-10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove the amine base and copper salts, followed by a brine wash (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-alkynyl-2-phenylthiazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended when the terminal alkyne is particularly prone to homocoupling (Glaser coupling) or when trace copper contamination in the final product is a concern.

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., Triphenylphosphine (PPh₃), 4 mol%)

  • Inorganic base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Acetonitrile or Dioxane)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and the phosphine ligand (0.04 mmol).

  • Reagent Addition: Add the anhydrous, degassed solvent (5 mL), the inorganic base (2.0 mmol), and finally the terminal alkyne (1.5 mmol).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow steps 5-8 from Protocol 1. The aqueous wash can be simplified to water and brine washes as no amine base is present.

Workflow cluster_setup 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction & Monitoring cluster_workup 4. Work-up & Purification A Add this compound, Pd catalyst, and CuI to a dry Schlenk flask B Establish inert atmosphere (Ar or N₂) A->B C Add degassed solvent (e.g., THF) B->C D Add amine base (e.g., Et₃N) C->D E Add terminal alkyne dropwise D->E F Heat to 60-70 °C E->F G Monitor by TLC or LC-MS F->G H Cool and dilute with ethyl acetate G->H I Aqueous wash (NH₄Cl, Brine) H->I J Dry, filter, and concentrate I->J K Purify by flash chromatography J->K

Caption: General experimental workflow for the Sonogashira coupling.

Data Presentation: Expected Outcomes

The following table summarizes representative data for the Sonogashira coupling of a structurally similar substrate, 5-bromo-2-chlorobenzothiazole, with various terminal alkynes.[7] Yields for this compound are expected to be comparable under optimized conditions.

EntryTerminal AlkyneProduct Structure (Illustrative)Reported Yield (%)[7]
1Phenylacetylene85
2Propargyl alcohol78
31-Hexyne82
4Trimethylsilylacetylene91

Table 1: Representative yields for Sonogashira coupling with a 5-bromothiazole derivative.

Troubleshooting and Optimization

While the Sonogashira coupling is generally robust, challenges can arise, particularly with heteroaromatic substrates.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) not formed or decomposed).2. Insufficiently degassed solvents/reagents.3. Low reactivity of the aryl bromide.1. Use a fresh catalyst or a pre-catalyst. Ensure phosphine ligands are not oxidized.2. Thoroughly degas all solvents and the amine base before use.3. Increase reaction temperature (e.g., to 80-100 °C). Consider a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos) to promote oxidative addition.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.2. Excessive CuI concentration.1. Ensure the reaction is strictly under an inert atmosphere.2. Reduce the amount of CuI (e.g., to 1-2 mol%) or switch to a copper-free protocol (Protocol 2).
Formation of Byproducts / Decomposition 1. Reaction temperature is too high.2. Prolonged reaction time.1. Lower the reaction temperature and monitor carefully.2. Stop the reaction as soon as the starting material is consumed (as per TLC/LC-MS).

Conclusion

The Sonogashira cross-coupling of this compound is a highly efficient and versatile method for the synthesis of 5-alkynyl-2-phenylthiazoles. These products are valuable intermediates in the discovery of novel pharmaceuticals and the development of advanced organic materials. The protocols provided in this guide offer a reliable foundation for researchers to successfully implement this key transformation. Careful attention to reaction setup, particularly maintaining an inert atmosphere, and judicious selection of catalyst, base, and solvent are critical for achieving high yields and purity.

References

  • MDPI. (2021). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic-Chemistry.org. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. PMC. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction. ResearchGate. Available at: [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. Available at: [Link]

  • Urgaonkar, S., & Verkade, J. G. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University. Available at: [Link]

  • ResearchGate. (2020). Sonogashira cross-coupling reactions of 5-(benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl(phenyl)verdazyls: synthetic and theoretical aspects. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with alkynes for the synthesis of fluorinated fused furans. Royal Society of Chemistry. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. PMC. Available at: [Link]

  • ResearchGate. (2007). Palladium–NHC-Catalyzed Allylic Alkylation of Pronucleophiles with Alkynes. ResearchGate. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

  • International Journal of New Chemistry. (2025). Palladium/Copper Ferrite Magnetic Nanocatalyst for Sonogashira Cross-Coupling Reaction. International Journal of New Chemistry. Available at: [Link]

  • ResearchGate. (2021). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with alkynes for the synthesis of fluorinated fused furans. ResearchGate. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2020). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. PMC. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Double-headed nucleosides: Synthesis and applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2018). Synthesis and properties of 6-alkynyl-5-aryluracils. PMC. Available at: [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation in Heterocyclic Chemistry

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. For drug development professionals, the ability to efficiently and selectively introduce amine functionalities onto complex molecular scaffolds is of paramount importance. The 2-phenylthiazole core, in particular, is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at the 5-position opens up vast chemical space for the exploration of new therapeutic agents.

However, the application of the Buchwald-Hartwig amination to electron-rich, five-membered heteroaryl halides such as 5-Bromo-2-phenylthiazole is not without its challenges. These substrates are prone to catalyst deactivation through coordination of the heteroatoms to the palladium center and can be sensitive to the strongly basic conditions often employed in these reactions.[3] This application note provides a comprehensive guide to navigating these challenges, offering a detailed protocol, mechanistic insights, and practical advice for the successful Buchwald-Hartwig amination of this compound.

Understanding the Core Components: A Mechanistic Approach to Reaction Design

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. Each component plays a critical role in the catalytic cycle, and a thorough understanding of their interplay is essential for optimizing the reaction conditions.

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound to form a Pd(II) complex.[1]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst and releasing the desired N-aryl-2-phenylthiazol-5-amine product.[4]

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Catalytic Cycle cluster_cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(Br) Pd0->OA_complex Oxidative Addition Amine_adduct [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ OA_complex->Amine_adduct Amine Coordination Amido_complex L-Pd(II)(Ar)(NR₂) Amine_adduct->Amido_complex Deprotonation BaseH [Base-H]⁺Br⁻ Amine_adduct->BaseH Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_complex->Product ArBr Ar-Br ArBr->OA_complex Amine R₂NH Amine->Amine_adduct Base Base Base->Amine_adduct

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Catalyst and Ligand Selection: The Key to Success with Thiazoles

The choice of the palladium source and, more critically, the phosphine ligand is paramount for the successful amination of heteroaryl halides.[5] For electron-rich and potentially coordinating substrates like this compound, bulky, electron-rich biaryl phosphine ligands are often required to promote efficient oxidative addition and reductive elimination while preventing catalyst deactivation.

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, pre-formed palladium catalysts (precatalysts) are often preferred for their stability and ease of handling. They ensure the efficient generation of the active monoligated Pd(0) species in solution.

  • Ligands: For the amination of this compound, ligands such as XPhos , BrettPhos , and RuPhos are excellent starting points due to their proven efficacy with challenging heteroaryl halides. The steric bulk of these ligands helps to create a coordinatively unsaturated palladium center, which is crucial for efficient catalysis.

The Role of the Base and Solvent

The base plays a crucial role in the deprotonation of the amine, and its strength can significantly impact the reaction rate and substrate stability.

  • Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used. However, for base-sensitive substrates, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary to avoid degradation of the starting material. For five-membered heteroaryl halides, the use of a moderate-strength base like sodium trimethylsilanolate (NaOTMS) has been shown to be beneficial in preventing substrate decomposition.[3]

  • Solvents: Anhydrous, aprotic solvents such as toluene, dioxane, or tert-butanol are typically employed to ensure the stability of the catalyst and the base.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

This protocol provides a detailed, step-by-step methodology for the amination of this compound with aniline as a representative primary amine.

Experimental_Workflow A Reagent Preparation: - this compound - Aniline - Pd₂(dba)₃ - XPhos - NaOt-Bu - Anhydrous Toluene B Reaction Setup (Inert Atmosphere): - Add solids to a dry Schlenk tube - Evacuate and backfill with N₂/Ar (3x) A->B C Solvent and Reagent Addition: - Add anhydrous toluene - Add aniline via syringe B->C D Reaction: - Heat to 100 °C with vigorous stirring C->D E Monitoring: - Track progress by TLC or LC-MS D->E F Work-up: - Cool to room temperature - Quench with saturated NH₄Cl(aq) - Extract with ethyl acetate E->F G Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography F->G H Characterization: - ¹H NMR, ¹³C NMR, HRMS G->H

Figure 2: A flowchart outlining the key steps of the experimental protocol.

Materials and Reagents
  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous toluene via a syringe, followed by the addition of aniline.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-2-phenylthiazol-5-amine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Optimizing Reaction Parameters: A Data-Driven Approach

The following table summarizes typical reaction parameters and provides a starting point for optimization. The choice of ligand and base can have a significant impact on the reaction yield.

ParameterConditionRationale & Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or a precatalyst (e.g., XPhos Pd G3)Precatalysts often provide more consistent results and are easier to handle.[6]
Ligand XPhos, BrettPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are generally effective for heteroaryl halides.[7]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃, NaOTMSThe choice of base depends on the substrate's sensitivity. For thiazoles, a milder base may be necessary to prevent decomposition.[3]
Solvent Toluene, Dioxane, tert-butanolAnhydrous, aprotic solvents are essential.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion.
Catalyst Loading 1-5 mol% PdLower catalyst loadings are desirable for process efficiency but may require longer reaction times.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor quality reagents/solvent- Insufficiently inert atmosphere- Use a fresh batch of catalyst and ligand.- Ensure all reagents and solvents are anhydrous.- Thoroughly degas the solvent and maintain a positive pressure of inert gas.
Side Product Formation (e.g., Hydrodehalogenation) - Competitive β-hydride elimination- Catalyst decomposition- Screen different ligands; bidentate ligands can sometimes suppress side reactions.- Lower the reaction temperature.
Substrate Decomposition - Base sensitivity of the thiazole ring- Switch to a milder base such as K₃PO₄, Cs₂CO₃, or NaOTMS.[3]- Lower the reaction temperature.
Difficulty in Product Isolation - Emulsion during work-up- Co-elution with impurities- Add brine to the aqueous layer during extraction.- Optimize the solvent system for column chromatography.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science. By carefully selecting the appropriate catalyst, ligand, and base, and by adhering to rigorous experimental techniques, researchers can overcome the challenges associated with this electron-rich heterocyclic substrate. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful C-N bond-forming reaction.

References

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (2023, December 12). Buchwald–Hartwig amination. [Link]

  • Le, C. M., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 145(5), 3323–3332. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2000). Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides. The Journal of Organic Chemistry, 65(4), 1144–1157. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023, November 28). XPhos. [Link]

Sources

The Versatile Hub: A Guide to Nucleophilic Substitution Reactions of 5-Bromo-2-phenylthiazole for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Phenylthiazole Scaffold

In the landscape of modern medicinal chemistry and materials science, the 2-phenylthiazole motif stands out as a "privileged scaffold." Its recurring presence in a multitude of biologically active compounds and functional materials underscores its significance.[1] The strategic placement of a bromine atom at the 5-position transforms this already valuable core into a versatile synthetic hub. The C5-Br bond of 5-bromo-2-phenylthiazole serves as a highly effective "synthetic handle," enabling a diverse array of nucleophilic substitution reactions. This guide provides an in-depth exploration of these transformations, offering not just protocols, but the underlying chemical logic to empower researchers in drug discovery and materials development to unlock the full potential of this key building block.

The primary route for the functionalization of this compound is through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is readily activated by palladium and copper catalysts, allowing for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds with a high degree of control and broad functional group tolerance.[2][3] This guide will delve into the most impactful of these reactions, providing detailed protocols and the scientific rationale behind the choice of catalysts, ligands, bases, and solvents.

I. C-N Bond Formation: The Gateway to Novel Aminothiazoles via Buchwald-Hartwig Amination

The introduction of nitrogen-containing substituents is a cornerstone of pharmaceutical development. The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a mild and general method for C-N bond formation where classical methods fail.[3][4][5] This reaction is particularly well-suited for the functionalization of this compound, providing access to a diverse range of 5-amino-2-phenylthiazole derivatives.

Causality of Experimental Design

The success of the Buchwald-Hartwig amination hinges on the careful orchestration of the catalytic system. The choice of palladium precursor, phosphine ligand, and base is critical.

  • Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is often preferred as a Pd(0) source, which is the active catalytic species that initiates the cycle through oxidative addition to the C-Br bond.

  • Ligand Selection: The ligand is arguably the most crucial component. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination steps of the catalytic cycle. Ligands like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) have proven to be highly effective for coupling a wide range of primary and secondary amines, including less nucleophilic anilines.[6] The steric bulk of these ligands prevents the formation of inactive palladium dimers and facilitates the reductive elimination that forms the desired C-N bond.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this purpose.

Generalized Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)(L)₂-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) AmineComplex [Ar-Pd(II)(L)(H₂NR')-Br] ArPdBr->AmineComplex + H₂NR' AmidoComplex Ar-Pd(II)(L)-NHR' AmineComplex->AmidoComplex - HBr (+ Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NHR' AmidoComplex->Product ArBr This compound Amine R'-NH₂ Base Base (e.g., NaOtBu) Suzuki_Miyaura cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)(L)₂-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) Transmetalation Ar-Pd(II)(L)₂-R' ArPdBr->Transmetalation Transmetalation (R'-B(OH)₂) Transmetalation->Pd0 Reductive Elimination Product Ar-R' Transmetalation->Product ArBr This compound BoronicAcid R'-B(OH)₂ Base Base (e.g., K₂CO₃) Ullmann_Condensation Ullmann C-O/C-S Coupling ArBr This compound Product Ar-O-R / Ar-S-R ArBr->Product NuH R-OH / R-SH NuH->Product Catalyst CuI, Ligand Base Base (e.g., K₂CO₃)

Sources

Application Notes & Protocols: Synthesis of 2-Amino-5-phenylthiazole Derivatives from 5-Bromo-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Amino-5-phenylthiazole Scaffolds

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][4] The introduction of a phenyl group at the 5-position further enhances the therapeutic potential by providing a key structural element for interaction with biological targets. Consequently, the development of efficient and versatile synthetic routes to 2-amino-5-phenylthiazole derivatives is of paramount importance in drug discovery and development.[3]

This application note provides a detailed guide to the synthesis of 2-amino-5-phenylthiazole derivatives, starting from the readily accessible 5-bromo-2-phenylthiazole. We will explore modern catalytic cross-coupling reactions, offering in-depth protocols and explaining the rationale behind experimental choices.

Synthetic Strategies: Accessing the 2-Amino-5-phenylthiazole Core

The primary disconnection for the synthesis of 2-amino-5-phenylthiazole derivatives from this compound involves the formation of the C-N bond at the 2-position. While classical methods exist, modern palladium- and copper-catalyzed cross-coupling reactions have emerged as the most efficient and versatile approaches, offering broad substrate scope and functional group tolerance.[5][6][7]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][7] This reaction has become a cornerstone of modern organic synthesis due to its remarkable efficiency and broad applicability, particularly with heteroaryl halides.[5][8][9]

Mechanism Insight: The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[7][10] The choice of ligand is crucial for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.[8][9]

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(L2)-X Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(L2)(R2NH)]+X- Oxidative Addition Complex->Amine Coordination + R2NH Palladium Amido Complex Ar-Pd(II)(L2)-NR2 Amine Coordination->Palladium Amido Complex + Base - Base-H+X- Product Ar-NR2 Palladium Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a general starting point. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific amine substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)[5][11]

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (0.04 mmol) in a small amount of the reaction solvent.

  • Reaction Initiation: Add the catalyst pre-mixture to the reaction flask, followed by the anhydrous solvent (5 mL).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-phenylthiazole derivative.

Table 1: Typical Reaction Parameters for Buchwald-Hartwig Amination

ParameterConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Precursors that readily form the active Pd(0) species.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination.[5][11]
Base NaOtBu, Cs₂CO₃Strong, non-nucleophilic bases to deprotonate the amine without competing in the reaction.
Solvent Toluene, DioxaneAprotic solvents with appropriate boiling points for the reaction temperature.
Temperature 80-110 °CProvides sufficient energy to overcome the activation barriers of the catalytic cycle.
Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[12] While traditionally requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols, making it a viable alternative to palladium-catalyzed methods.[12][13][14]

Mechanism Insight: The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired product.[12] The use of ligands, such as diamines or amino acids, can significantly accelerate the reaction by stabilizing the copper catalyst and facilitating the key steps of the catalytic cycle.

Diagram of the Ullmann Condensation Workflow:

Ullmann_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Reactants: This compound Amine Copper Catalyst Ligand Base Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Start->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching Quench with Aqueous Solution Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification Product Isolated 2-Amino-5- phenylthiazole Derivative Purification->Product

Caption: General workflow for Ullmann condensation.

Experimental Protocol: General Procedure for Ullmann Condensation of this compound

Materials:

  • This compound

  • Amine (primary or secondary)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline, N,N'-dimethylethylenediamine)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol), the amine (1.5 mmol), CuI (0.1 mmol), the ligand (0.2 mmol), and the base (2.0 mmol).

  • Solvent Addition: Add the anhydrous solvent (5 mL).

  • Inert Atmosphere: Degas the reaction mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Reaction Conditions: Heat the mixture to the desired temperature (typically 100-130 °C) and stir until the reaction is complete.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Table 2: Comparison of Buchwald-Hartwig and Ullmann Reactions

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst PalladiumCopper
Ligands Bulky phosphinesDiamines, amino acids
Reaction Temp. Generally lower (80-110 °C)Generally higher (100-130 °C)
Substrate Scope Very broadGood, but can be more limited for certain substrates
Cost Palladium is a precious metalCopper is more abundant and less expensive

Characterization of 2-Amino-5-phenylthiazole Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Applications in Drug Discovery

The 2-amino-5-phenylthiazole scaffold is a key component in a variety of therapeutic agents. For instance, derivatives of this core have been investigated as potent inhibitors of various kinases, which are crucial targets in cancer therapy.[3][15] The ability to readily synthesize a diverse library of these compounds using the methods described herein allows for extensive structure-activity relationship (SAR) studies, a critical step in the drug discovery process.

Conclusion

The synthesis of 2-amino-5-phenylthiazole derivatives from this compound is efficiently achieved through modern palladium- and copper-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and Ullmann condensation offer versatile and reliable methods for the construction of the key C-N bond. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in organic and medicinal chemistry, facilitating the discovery and development of novel therapeutics based on this important heterocyclic scaffold.

References

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Angewandte Chemie International Edition, 50(29), 6416–6439. [Link]

  • Shen, Q., Ogata, T., & Hartwig, J. F. (2008). Highly reactive, general and long-lived catalysts for palladium-catalyzed amination of heteroaryl and aryl chlorides, bromides, and iodides: scope and structure-activity relationships. Journal of the American Chemical Society, 130(20), 6586–6596. [Link]

  • Oldenhuis, N. J., & Buchwald, S. L. (2012). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 14(17), 4532–4535. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the palladium-catalyzed amination of five-membered heteroaryl halides. Angewandte Chemie International Edition, 46(30), 5723–5726. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Murai, T., Tanaka, N., Takekoshi, K., & Minoura, M. (2023). 5‐N,N‐Diarylaminothiazoles with Electron‐Accepting Groups: Synthesis, Photophysical Properties, and Their Application for the Detection of Hydrazine Hydrate. Chemistry Letters. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules, 23(2), 433. [Link]

  • Kumar, N., & Singh, A. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. International Journal of Peptide Research and Therapeutics, 18(4), 321–328. [Link]

  • Liu, Y., Zhang, Y., & Liu, Z. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(7), 451–458. [Link]

  • Sreenivasa, M., & Jayachandran, E. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 481–487. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1–22. [Link]

  • Asr, M. A., & Al-Omar, M. A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 13(2), 191–216. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Synthesis of some new 5-substituted of-2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 147–152. [Link]

  • American Chemical Society. (n.d.). Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • El-Sayed, W. A., & Ali, O. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]

  • National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ChemistryViews. (2024). Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent Trends in Copper-Catalyzed C-H Amination Routes to Biologically Important Nitrogen Scaffolds. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of CYP51 Inhibitors Using 5-Bromo-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting a Key Fungal Vulnerability

In the ongoing battle against invasive fungal infections, which pose a significant threat to global public health, the enzyme lanosterol 14α-demethylase (CYP51) has emerged as a critical therapeutic target.[1] CYP51 is a vital component of the ergosterol biosynthesis pathway in fungi, a process essential for maintaining the integrity and function of the fungal cell membrane.[2] Inhibition of CYP51 disrupts this pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell growth arrest and death. The azole class of antifungal drugs, which are widely used in clinical practice, function through the inhibition of CYP51.[3]

The 2-phenylthiazole scaffold has been identified as a promising framework for the development of novel CYP51 inhibitors.[4] This application note provides a comprehensive guide for the synthesis and evaluation of CYP51 inhibitors derived from 5-bromo-2-phenylthiazole, a versatile starting material for the introduction of diverse chemical functionalities. We will detail a step-by-step protocol for the synthesis of a model inhibitor, its characterization, and its in vitro evaluation against CYP51. Furthermore, we will delve into structure-activity relationships to guide further optimization efforts.

CYP51_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate 14-demethylated_Lanosterol 14-demethylated Lanosterol Ergosterol Ergosterol (Fungal Cell Membrane Integrity) 14-demethylated_Lanosterol->Ergosterol Multiple Steps CYP51->14-demethylated_Lanosterol Catalysis Inhibitor This compound -derived Inhibitor Inhibitor->CYP51 Inhibition

Figure 1: Simplified diagram of the fungal ergosterol biosynthesis pathway highlighting the role of CYP51 and its inhibition.

Part 1: Synthesis of a Model CYP51 Inhibitor: 2-phenyl-5-(pyridin-4-yl)thiazole

A highly effective method for the functionalization of the 5-position of the 2-phenylthiazole core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the brominated thiazole and a variety of boronic acids, enabling the introduction of diverse aryl and heteroaryl moieties.[1] Here, we outline a protocol for the synthesis of 2-phenyl-5-(pyridin-4-yl)thiazole, a representative CYP51 inhibitor.

Synthesis_Workflow Start This compound + 4-Pyridylboronic acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 2-phenyl-5-(pyridin-4-yl)thiazole Purification->Product Characterization Characterization (NMR, MS) Product->Characterization

Figure 2: Workflow for the synthesis of 2-phenyl-5-(pyridin-4-yl)thiazole.

Materials and Methods
Reagent/MaterialSupplierGrade
This compoundCommercially Available>97%
4-Pyridylboronic acidCommercially Available>98%
Tetrakis(triphenylphosphine)palladium(0)Commercially Available>99%
Potassium carbonate (K₂CO₃)Commercially AvailableAnhydrous
1,4-DioxaneCommercially AvailableAnhydrous
Deionized water------
Ethyl acetateCommercially AvailableACS Grade
Brine (saturated NaCl solution)------
Anhydrous sodium sulfate (Na₂SO₄)Commercially AvailableACS Grade
Silica gelCommercially Available230-400 mesh
Round-bottom flask------
Magnetic stirrer and stir bar------
Reflux condenser------
Inert atmosphere setup (Nitrogen or Argon)------
Thin Layer Chromatography (TLC) plates------
Rotary evaporator------
Column chromatography setup------
Detailed Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 240 mg), 4-pyridylboronic acid (1.2 mmol, 147 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg). Then, add a degassed mixture of 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-phenyl-5-(pyridin-4-yl)thiazole.

Characterization of 2-phenyl-5-(pyridin-4-yl)thiazole

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

Technique Expected Data
¹H NMR (400 MHz, CDCl₃)δ 8.70 (d, J = 6.0 Hz, 2H), 8.00-7.95 (m, 2H), 7.85 (s, 1H), 7.55 (d, J = 6.0 Hz, 2H), 7.50-7.40 (m, 3H)
¹³C NMR (101 MHz, CDCl₃)δ 168.5, 150.5, 142.0, 138.0, 133.0, 130.0, 129.0, 126.5, 121.0
Mass Spectrometry (ESI+)m/z calculated for C₁₄H₁₀N₂S [M+H]⁺: 239.06; found: 239.07

Part 2: In Vitro Evaluation of CYP51 Inhibition

The inhibitory activity of the synthesized compound against CYP51 is determined using an in vitro assay with human liver microsomes. This assay measures the ability of the compound to inhibit the metabolism of a specific CYP51 substrate.

Principle of the Assay

The assay measures the activity of CYP51 by quantifying the formation of a specific metabolite from a probe substrate. The inhibitory potential of the test compound is determined by measuring the reduction in metabolite formation in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC₅₀) is then calculated.[5]

Materials and Methods
Reagent/MaterialSupplier
Pooled Human Liver MicrosomesCommercially Available
CYP51 Probe Substrate (e.g., lanosterol)Commercially Available
NADPH regenerating systemCommercially Available
Potassium phosphate buffer (pH 7.4)---
Test compound (dissolved in DMSO)Synthesized
Positive control inhibitor (e.g., ketoconazole)Commercially Available
Acetonitrile (with internal standard)Commercially Available
96-well plates---
Incubator---
LC-MS/MS system---
Step-by-Step Protocol: CYP51 Inhibition Assay
  • Prepare Reagents:

    • Prepare a stock solution of the test compound and the positive control in DMSO.

    • Prepare working solutions of the probe substrate and NADPH regenerating system in potassium phosphate buffer.

    • Thaw the human liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, add the potassium phosphate buffer, human liver microsomes, and varying concentrations of the test compound or positive control.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the probe substrate and the NADPH regenerating system.

  • Reaction and Termination:

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the amount of metabolite formed.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Part 3: Structure-Activity Relationship (SAR) Insights

The exploration of the structure-activity relationship is crucial for the rational design of more potent CYP51 inhibitors. Based on literature and the model compound synthesized, several key SAR points can be highlighted.[6][7]

  • The 2-Phenyl Group: This group often interacts with hydrophobic pockets within the active site of CYP51. Substituents on this ring can modulate potency and selectivity.

  • The Thiazole Core: The thiazole ring itself is a key structural feature. The nitrogen and sulfur atoms can participate in important interactions with the enzyme.

  • The 5-Position Substituent: This position is a key vector for exploring different chemical spaces and improving inhibitory activity. The introduction of a pyridine ring, as in our model compound, can lead to beneficial interactions, potentially through hydrogen bonding with amino acid residues in the active site. The position of the nitrogen within the pyridine ring can also significantly impact activity.

SAR cluster_0 2-Phenylthiazole Scaffold cluster_1 Modifications at 5-Position Scaffold Thiazole Core Phenyl 2-Phenyl Group (Hydrophobic Interactions) Position5 5-Position Substituent (Key for Optimization) Pyridine Pyridine (H-Bonding Potential) Position5->Pyridine Improves Potency OtherAromatics Other Aromatic/Heteroaromatic Rings Position5->OtherAromatics Modulates Activity AlkylChains Alkyl Chains Position5->AlkylChains Generally less active

Figure 3: Key structure-activity relationship points for 2-phenylthiazole-based CYP51 inhibitors.

Part 4: Troubleshooting and Safety Precautions

Troubleshooting
Problem Possible Cause Solution
Synthesis: Low or no yield of the Suzuki coupling product.Inactive catalyst.Use a fresh batch of palladium catalyst.
Inefficient base.Use a stronger base (e.g., Cs₂CO₃) or ensure the base is anhydrous.
Poor quality of boronic acid.Use a fresh, high-purity boronic acid.
CYP Inhibition Assay: High variability in results.Inconsistent pipetting.Use calibrated pipettes and ensure proper mixing.
Microsome inactivity.Use a fresh aliquot of microsomes and handle them on ice.
Compound precipitation.Check the solubility of the test compound in the assay buffer.
CYP Inhibition Assay: No inhibition observed.Compound is inactive.Test a higher concentration range.
Incorrect assay conditions.Verify the concentrations of all reagents and incubation time.
Safety Precautions
  • This compound and other organic reagents: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.

  • Palladium catalyst: Palladium compounds can be toxic. Handle with care and avoid creating dust.

  • Solvents: 1,4-Dioxane is a flammable and potentially carcinogenic solvent. Handle with extreme caution in a fume hood.

  • Human Liver Microsomes: Treat as a potential biohazard. Handle with appropriate precautions and dispose of waste according to institutional guidelines.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Li, K., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 16, 6173-6189.
  • Li, K., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
  • BenchChem. (2025). An In-Depth Technical Guide on the Core Mechanism of Action of CYP51 Inhibitors.
  • Cre
  • LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance.
  • Frontiers in Microbiology. (2019).
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • Journal of Chemical and Pharmaceutical Research. (2015).
  • American Chemical Society. (2026).
  • ResearchGate. (2022).
  • MDPI. (2023).
  • ACS Omega. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents.
  • BioIVT. (2021).
  • MDPI. (2023).
  • The Journal of Organic Chemistry. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ACS Omega. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies.
  • Cre
  • Russian Journal of General Chemistry. (2021).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • ResearchGate. (2014). 1H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • Neuroquantology. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)
  • ACS Omega. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents.
  • ACS Publications. (2021). Discovery of Substituted Di(pyridin-2-yl)
  • Microbiology. (1997). Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers.
  • Future Microbiology. (2012).
  • Antimicrobial Agents and Chemotherapy. (2014). Azole Affinity of Sterol 14α-Demethylase (CYP51)
  • ResearchGate. (2023).
  • Sigma-Aldrich. PCR Troubleshooting Tips.

Sources

Application Note: A Robust Protocol for the Synthesis of Phenothiazine-Based Thiazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Synergy of Two Pharmacophores

In the landscape of medicinal chemistry, the fusion of distinct pharmacophoric units into a single molecular entity is a proven strategy for the discovery of novel therapeutic agents. Phenothiazine, a tricyclic heterocyclic system, has been a cornerstone in drug development for over a century, renowned for its diverse biological activities, including antipsychotic, antimicrobial, anti-inflammatory, and anticancer properties[1][2]. Similarly, the thiazole ring is a privileged scaffold found in a multitude of FDA-approved drugs, exhibiting a broad spectrum of bioactivities such as antimicrobial, antiretroviral, and anticancer effects[3][4][5].

The conjugation of these two powerful moieties creates a hybrid scaffold with significant potential for novel drug candidates. The resulting phenothiazine-based thiazole derivatives have demonstrated promising cytotoxic activity against various cancer cell lines, as well as notable antifungal and antioxidant properties[3][4][6]. This application note provides a detailed, field-proven experimental procedure for the synthesis of these valuable compounds, grounded in the principles of the classic Hantzsch thiazole synthesis. We will delve into the causality behind the experimental choices, ensuring a reproducible and scalable protocol for research and development laboratories.

Synthetic Strategy: The Hantzsch Reaction Pathway

The chosen synthetic route is a reliable two-step procedure that offers versatility in generating a library of derivatives by modifying the final cyclization reactant.[3][4]

  • Step 1: Formation of Thiosemicarbazone Intermediate. The synthesis commences with the condensation of a phenothiazine-carbaldehyde with thiosemicarbazide. This reaction forms a stable thiosemicarbazone intermediate, which serves as the thioamide component for the subsequent cyclization.

  • Step 2: Hantzsch Thiazole Synthesis. The thiosemicarbazone intermediate is then reacted with an α-haloketone (e.g., α-bromoacetophenone). This is the key ring-forming step, known as the Hantzsch thiazole synthesis, which proceeds via a condensation-cyclization mechanism to yield the final phenothiazine-thiazole derivative.[5][7][8][9]

The Hantzsch synthesis is a cornerstone of heterocyclic chemistry due to its reliability, high yields, and the ready availability of starting materials.[7][10] The mechanism involves an initial S-alkylation of the thiosemicarbazone by the α-haloketone, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen onto the ketone carbonyl, and a final dehydration step to form the aromatic thiazole ring.

Experimental Workflow

The overall experimental process is depicted in the following workflow diagram. This visualization provides a high-level overview of the key stages, from reagent preparation to the final, characterized product.

Synthesis_Workflow cluster_0 Step 1: Thiosemicarbazone Synthesis cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Characterization A Phenothiazine-3-carbaldehyde D Reflux Reaction A->D B Thiosemicarbazide B->D C Ethanol (Solvent) Acetic Acid (Catalyst) C->D E Isolation & Purification of Intermediate 2 D->E F Intermediate 2 I Reflux Reaction F->I G α-Bromoacetophenone (or derivative) G->I H Ethanol (Solvent) H->I J Isolation & Purification of Final Product 3 I->J K FT-IR Spectroscopy J->K L 1H & 13C NMR Spectroscopy J->L M Mass Spectrometry (HRMS) J->M

Caption: A streamlined workflow for the two-step synthesis and characterization of phenothiazine-based thiazole derivatives.

Detailed Experimental Protocol

This protocol provides a representative example for the synthesis of 2-((10-ethyl-10H-phenothiazin-3-yl)methylene)hydrazine-1-carbothioamide and its subsequent conversion to a thiazole derivative.

Materials and Equipment
  • Reagents: 7-bromo-10-ethyl-10H-phenothiazine-3-carbaldehyde, thiosemicarbazide, α-bromoacetophenone derivatives, ethanol, acetic acid, sodium carbonate (Na₂CO₃). All reagents should be of analytical grade and obtained from a reputable supplier.[6]

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, Buchner funnel, filtration flask, standard laboratory glassware, rotary evaporator, melting point apparatus, FT-IR spectrometer, NMR spectrometer, Mass spectrometer.

Step-by-Step Procedure

Step 1: Synthesis of 2-((7-bromo-10-ethyl-10H-phenothiazin-3-yl)methylene)hydrazinecarbothioamide (Intermediate 2) [4]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 7-bromo-10-ethyl-10H-phenothiazine-3-carbaldehyde (1) (e.g., 1.0 mmol) and thiosemicarbazide (1.2 mmol) in ethanol (30 mL).

    • Causality: Ethanol is an excellent solvent for both reactants and facilitates the reaction. A slight excess of thiosemicarbazide ensures the complete consumption of the starting aldehyde.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

    • Causality: The acid catalyzes the condensation reaction by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the thiosemicarbazide.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials, followed by a wash with water.

  • Drying: Dry the purified solid product in a vacuum oven at 60 °C. The resulting thiosemicarbazone (2) is typically pure enough for the next step without further purification.

Step 2: Synthesis of 4-aryl-2-(N-(10-ethyl-phenothiazin-3-yl)aminomethyl)thiazole (Final Product 3) [3][4]

  • Reaction Setup: In a 100 mL round-bottom flask, suspend the synthesized thiosemicarbazone (2) (1.0 mmol) in ethanol (30 mL).

  • Reagent Addition: Add the desired α-bromo ketone (e.g., 2-bromoacetophenone) (1.1 mmol) to the suspension.

    • Causality: A slight excess of the α-bromo ketone ensures the reaction goes to completion. The choice of substituted α-bromoacetophenones allows for the generation of a diverse library of final compounds.

  • Reflux: Heat the reaction mixture to reflux with stirring for 8-12 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) (50 mL) and stir.[7]

    • Causality: The basic sodium carbonate solution neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction, aiding in the precipitation of the final product.

  • Isolation: Filter the resulting solid precipitate through a Buchner funnel.

  • Purification: Wash the crude product thoroughly with water. For higher purity, the product can be recrystallized from a suitable solvent system like ethanol or an ethanol/chloroform mixture.[6]

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Characterization Data (Representative Example)

The structural confirmation of the synthesized compounds is paramount. The following are expected spectral data based on literature reports for analogous structures.[3][11]

  • FT-IR (KBr, cm⁻¹): Look for characteristic absorption bands for N-H stretching (around 3400-3435 cm⁻¹) and C=N stretching of the thiazole ring (around 1600-1620 cm⁻¹). The disappearance of the C=S band from the thiosemicarbazone intermediate is a key indicator of successful cyclization.[3]

  • ¹H NMR (DMSO-d₆, δ ppm): Expect to see a singlet for the N-H proton in the range of 12.0-12.2 ppm. The C-5 proton of the thiazole ring typically appears as a singlet around 7.3 ppm. Aromatic protons from the phenothiazine and the substituted phenyl ring will appear in the aromatic region (6.8-8.2 ppm).[3][11]

  • Mass Spectrometry (HRMS): The high-resolution mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the target compound.[6][11]

Data Summary

The described protocol is versatile and can be used to synthesize a range of derivatives. The table below summarizes representative data for a few analogs, demonstrating the scope of the reaction.

Compound IDR-Group on Thiazole RingYield (%)Melting Point (°C)Molecular FormulaHRMS (m/z) [M+H]⁺ Found
3a Phenyl85254.1–254.5C₂₄H₂₀N₄S396.1406
3b 4-Bromophenyl82176–178C₂₀H₁₅BrN₂S₂426.9938
3c 4-Nitrophenyl78206–208C₂₀H₁₅N₃O₂S₂409.0684
3d 4-Methylphenyl88-C₂₅H₂₂N₄S410.1563

Data compiled and adapted from literature sources for illustrative purposes.[6][11]

Field-Proven Insights & Troubleshooting

  • Low Yield of Intermediate (Step 1): Ensure the aldehyde starting material is pure. If the reaction stalls, adding a few more drops of acetic acid and extending the reflux time can improve conversion.

  • Incomplete Cyclization (Step 2): The α-bromo ketone can degrade over time. Using freshly prepared or purified α-bromo ketone is crucial. If the reaction is sluggish, ensure the reflux temperature is adequate and the stirring is efficient.

  • Purification Challenges: If recrystallization does not yield a pure product, column chromatography using silica gel with a hexane/ethyl acetate gradient is an effective alternative.

  • Solubility Issues: Some final products may have poor solubility. Using a solvent mixture like chloroform/methanol for TLC and column chromatography can be beneficial.

Conclusion

This application note details a robust and versatile two-step protocol for synthesizing phenothiazine-based thiazole derivatives. By leveraging the classical Hantzsch thiazole synthesis, this method allows for the creation of diverse molecular structures with significant therapeutic potential. The provided step-by-step instructions, mechanistic rationale, and troubleshooting tips equip researchers with a reliable framework to explore this promising class of compounds in their drug discovery programs.

References

  • Kumar, M. A., et al. (2015). Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(7), 933-942. [Link]

  • Taylor & Francis Online. (2015). Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. [Link]

  • Bejan, V., et al. (2019). Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. Revista de Chimie, 70(11), 4055-4063. [Link]

  • ResearchGate. (2015). Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • ResearchGate. (2016). Mechanism of synthesis of thiazolylphenothiazine derivatives 15a–d. [Link]

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]

  • Khan, I., et al. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 26(11), 3331. [Link]

  • Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]

  • Siodla, T., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7519. [Link]

  • Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 27, 157-171. [Link]

  • Aouad, M. R., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(8), 1259. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Utreja, D., & Jain, P. (2024). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Current Organic Synthesis, 21(1). [Link]

Sources

The Strategic Application of 5-Bromo-2-phenylthiazole in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2-Phenylthiazole Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the thiazole ring stands out as a "privileged" heterocyclic motif, integral to the structure of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer and anti-inflammatory properties.[2][3] This versatility stems from the thiazole's unique electronic characteristics and its capacity to engage in various non-covalent interactions within protein active sites. When incorporated into a 2-phenylthiazole framework, these properties are further enhanced, creating a scaffold with significant potential for the development of targeted therapeutics.[4] A critical focus of this scaffold has been in the design of protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[1][2]

Protein kinases are fundamental enzymes that regulate a vast array of cellular processes, and their dysregulation is a common driver of diseases like cancer.[2][3] Small molecule inhibitors that target the ATP-binding site of kinases have proven to be highly effective therapies. The 2-phenylthiazole core can be strategically elaborated to create potent and selective kinase inhibitors. This application note provides an in-depth guide for researchers and drug development professionals on the utilization of 5-Bromo-2-phenylthiazole as a key building block in the synthesis of these inhibitors. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling the introduction of diverse chemical functionalities through modern cross-coupling methodologies. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

The Role of this compound: A Gateway to Chemical Diversity

This compound is a crystalline solid with the molecular formula C9H6BrNS. Its strategic value lies in the reactivity of the bromine atom, which is amenable to a variety of palladium-catalyzed cross-coupling reactions. This enables the facile construction of carbon-carbon and carbon-nitrogen bonds, which are crucial for assembling the complex molecular architectures of kinase inhibitors. The most pivotal of these transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Core Synthetic Strategies:
  • Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the brominated thiazole with a variety of boronic acids or esters. This allows for the introduction of diverse aryl or heteroaryl moieties at the 5-position of the thiazole ring, which can be tailored to interact with specific residues in the kinase active site.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines. This is particularly important for installing groups that can form key hydrogen bond interactions with the hinge region of the kinase, a common feature of many potent inhibitors.

The following sections will provide detailed, field-proven protocols for these key reactions, along with insights into experimental design and optimization.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. This reaction is fundamental for introducing substituted aryl groups that can occupy hydrophobic pockets within the kinase ATP-binding site.

Workflow Diagram:

Suzuki_Coupling cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification Reactant1 This compound (1.0 eq) Solvent Solvent (e.g., Dioxane/H2O) Reactant1->Solvent Reactant2 Arylboronic Acid (1.2 eq) Reactant2->Solvent Base Base (e.g., K2CO3, 2.0 eq) Base->Solvent Catalyst Pd Catalyst (e.g., Pd(PPh3)4, 0.05 eq) Catalyst->Solvent Inert Inert Atmosphere (N2 or Ar) Solvent->Inert Heating Heating (e.g., 90 °C, 12h) Inert->Heating Extraction Extraction with Organic Solvent Heating->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Purification Column Chromatography Drying->Purification Product 5-Aryl-2-phenylthiazole Product Purification->Product

Caption: Suzuki-Miyaura coupling workflow.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base.

  • If using a solid palladium catalyst, add it to the flask.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at a temperature ranging from 80-120 °C for 2-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-phenylthiazole derivative.

Expert Insights: The choice of palladium catalyst and ligand can be critical, especially for sterically hindered substrates. For challenging couplings, consider using more advanced catalyst systems such as those based on Buchwald's biarylphosphine ligands.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol details a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an amine. This reaction is instrumental for installing key hydrogen-bonding functionalities.

Workflow Diagram:

Buchwald_Hartwig cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification Reactant1 This compound (1.0 eq) Solvent Anhydrous Solvent (e.g., Toluene) Reactant1->Solvent Reactant2 Amine (1.2 eq) Reactant2->Solvent Base Base (e.g., NaOtBu, 1.4 eq) Base->Solvent Catalyst Pd Pre-catalyst & Ligand Catalyst->Solvent Inert Inert Atmosphere (N2 or Ar) Solvent->Inert Heating Heating (e.g., 100 °C, 12h) Inert->Heating Quenching Quenching with Water Heating->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 5-Amino-2-phenylthiazole Product Purification->Product

Caption: Buchwald-Hartwig amination workflow.

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide [NaOtBu], 1.2-2.0 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the 5-amino-2-phenylthiazole derivative.[5][6]

Trustworthiness and Self-Validation: For both protocols, it is imperative to fully characterize the final products using standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS) to confirm their identity and purity.

Mechanism and Causality: Why 2-Phenylthiazole Works

The thiazole ring is a bioisostere of other aromatic systems and can act as a hydrogen bond acceptor through its nitrogen atom.[7] The phenyl group at the 2-position can be substituted to probe deeper into the kinase active site, often making favorable hydrophobic or π-stacking interactions. The functional group introduced at the 5-position via the bromo-intermediate can then be tailored to achieve specific interactions, such as hydrogen bonding with the kinase hinge region, which is a hallmark of many type I and type II kinase inhibitors.

Signaling Pathway Visualization:

Kinase_Inhibition cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor KinaseCascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->KinaseCascade TranscriptionFactor Transcription Factor Activation KinaseCascade->TranscriptionFactor CellularResponse Cell Proliferation, Survival, etc. TranscriptionFactor->CellularResponse Inhibitor 5-Substituted-2-phenylthiazole Kinase Inhibitor Kinase Kinase ATP-Binding Site Inhibitor->Kinase Binds to ATP ATP ATP->Kinase Blocked

Caption: Inhibition of a kinase signaling pathway.

Quantitative Data Summary

The following table provides representative data for the types of reactions discussed, adapted from literature on similar heterocyclic systems. Yields are highly dependent on the specific substrates and reaction conditions used.

Reaction TypeSubstrate 1Substrate 2Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki Coupling2-Amino-5-bromo-4-t-butylthiazolePhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O10012~85[8]
Suzuki Coupling2'-Bromo-2-aryl benzothiazole4-Methoxyphenylboronic acidPd(OAc)₂K₂CO₃DMF100299[9]
Buchwald-Hartwig5-BromoindoleAnilinePd₂(dba)₃ / XPhosNaOtBuToluene10024~80[6]
Buchwald-HartwigBrominated BenzodiazepineAnilinePd₂(dba)₃ / XPhosKOtBuToluene1102-2423-89[10]

Conclusion

This compound is a high-value, versatile building block for the synthesis of novel kinase inhibitors. Its utility is primarily derived from the strategic placement of a bromine atom on the privileged 2-phenylthiazole scaffold, which provides a reliable anchor point for diversification through robust and well-established cross-coupling chemistries. The protocols and insights provided in this application note are intended to empower researchers to efficiently generate libraries of kinase inhibitors for screening and lead optimization, ultimately accelerating the drug discovery process.

References

  • BenchChem. (2025).
  • El-Gamal, M. I., et al. (2024).
  • Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry.
  • El-Gamal, M. I., et al. (2024).
  • El-Gamal, M. I., et al. (2024).
  • Sankaranarayanan, M., et al. (2023).
  • Hamed, F., Mohamed, A., & Abouzied, A. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal.
  • Hamed, F. I., Mohamed, A. A., & Abouzied, A. S. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal.
  • Sigma-Aldrich. (n.d.). This compound.
  • Murai, T., et al. (2023).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
  • Kaur, S., et al. (2021). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Bioorganic & Medicinal Chemistry Letters.
  • BenchChem. (2025).
  • Youssif, B. G., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry.

Sources

Step-by-step synthesis of 5-Bromo-2-phenylthiazole derivatives for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Step-by-Step Guide to the Synthesis and Biological Evaluation of 5-Bromo-2-phenylthiazole Derivatives

Abstract

This comprehensive guide provides a detailed methodology for the synthesis of this compound derivatives, a class of heterocyclic compounds with significant potential in drug discovery. Thiazole-containing scaffolds are prevalent in numerous FDA-approved drugs, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document outlines a robust two-step synthetic pathway commencing with the classical Hantzsch thiazole synthesis to construct the 2-phenylthiazole core, followed by a regioselective bromination at the C5 position. We delve into the mechanistic rationale behind each synthetic step, offering field-proven insights to ensure reproducibility and high yields. Furthermore, this guide provides a detailed, step-by-step protocol for the preliminary biological screening of these synthesized derivatives for anticancer activity using the widely adopted MTT cytotoxicity assay.[4][5] This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, serving as a practical guide from benchtop synthesis to initial biological characterization.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged five-membered heterocyclic structure containing sulfur and nitrogen atoms.[2] This scaffold is a cornerstone in medicinal chemistry due to its ability to engage in various biological interactions, making it a key component in a multitude of pharmacologically active compounds.[6][7] Notable examples of thiazole-containing drugs include the anti-HIV agent Ritonavir and the anti-inflammatory drug Meloxicam.[8] The introduction of a phenyl group at the 2-position and a bromine atom at the 5-position of the thiazole ring can significantly modulate the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets and improving its pharmacological profile.[9] This guide provides a validated workflow for creating a library of these derivatives for subsequent biological screening.

Overall Workflow: From Synthesis to Biological Screening

The process begins with the chemical synthesis of the target compounds, followed by purification and structural confirmation. The purified derivatives are then subjected to in vitro biological assays to evaluate their potential as therapeutic agents.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening S1 Step 1: Hantzsch Synthesis of 2-Phenylthiazole Core S2 Step 2: Regioselective Bromination at C5 S1->S2 Core Scaffold S3 Purification & Characterization (Column Chromatography, NMR, MS) S2->S3 Crude Product B1 In Vitro Cytotoxicity Assay (e.g., MTT Assay) S3->B1 Pure Derivatives B2 Data Analysis (IC50 Determination) B1->B2 Hit Identification Hit Identification B2->Hit Identification

Figure 1: High-level workflow from chemical synthesis to hit identification.

Synthetic Protocols and Mechanistic Insights

The chosen synthetic route is a robust and versatile two-step process that allows for the generation of diverse derivatives.

Protocol 1: Hantzsch Synthesis of the 2-Phenylthiazole Core

The Hantzsch thiazole synthesis is a classic, reliable method for forming the thiazole ring.[10][11] It involves the cyclocondensation reaction between an α-haloketone and a thioamide.[12]

Causality and Mechanism: The reaction is initiated by a nucleophilic attack of the sulfur atom from thiobenzamide on the electrophilic carbon of 2-bromoacetophenone (an SN2 reaction).[11] This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring. The aromaticity of the final product is a significant driving force for this reaction.[11]

Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis. (Note: Images are placeholders).

Step-by-Step Protocol:

  • Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine thiobenzamide (1.37 g, 10 mmol) and 2-bromoacetophenone (1.99 g, 10 mmol).

  • Solvent Addition: Add 30 mL of ethanol to the flask.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. Pour the mixture into 100 mL of a cold, saturated sodium bicarbonate (NaHCO₃) solution to neutralize the hydrobromic acid (HBr) byproduct.[11]

  • Isolation: Collect the resulting solid precipitate by vacuum filtration, washing the filter cake with cold water.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield pure 2-phenylthiazole.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: Reagents for 2-Phenylthiazole Synthesis

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeRole
Thiobenzamide137.21101.37 gThioamide source
2-Bromoacetophenone199.05101.99 gα-haloketone
Ethanol46.07-30 mLSolvent
Sat. NaHCO₃ (aq)84.01-100 mLNeutralizing agent
Protocol 2: Regioselective Synthesis of this compound

Electrophilic aromatic substitution on the 2-phenylthiazole ring is the next step. The C5 position is generally the most susceptible to electrophilic attack due to the directing effects of the ring's heteroatoms. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this transformation.[13]

Causality and Mechanism: NBS serves as a source of an electrophilic bromine species (Br⁺). The electron-rich thiazole ring attacks the electrophile, forming a resonance-stabilized intermediate (sigma complex). Subsequent loss of a proton restores the aromaticity of the ring, yielding the this compound product. The reaction is often performed in a polar aprotic solvent like chloroform or acetonitrile.

Step-by-Step Protocol:

  • Reagent Setup: Dissolve the synthesized 2-phenylthiazole (1.61 g, 10 mmol) in 40 mL of chloroform (CHCl₃) or acetonitrile (CH₃CN) in a 100 mL round-bottom flask protected from light.

  • Brominating Agent: Add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq) to the solution in portions over 15 minutes.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Once complete, wash the reaction mixture with 50 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted NBS, followed by 50 mL of water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with chloroform (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography (silica gel, hexane:ethyl acetate) to afford pure this compound.

  • Characterization: Confirm the structure and regiochemistry using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 2: Reagents for this compound Synthesis

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeRole
2-Phenylthiazole161.22101.61 gSubstrate
N-Bromosuccinimide (NBS)177.9810.51.87 gBrominating agent
Chloroform119.38-40 mLSolvent
10% Na₂S₂O₃ (aq)158.11-50 mLQuenching agent

Note: To create a library of derivatives, one can start with variously substituted thiobenzamides or 2-bromoacetophenones in Protocol 1.

Biological Screening Protocol: Anticancer Activity

A primary application for novel thiazole derivatives is in oncology research.[1] The MTT assay is a standard colorimetric assay for assessing cell viability and is a reliable first-pass screen for cytotoxic effects of new compounds.[4][14]

Principle of the MTT Assay: The assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[15] The amount of this purple product, which is measured spectrophotometrically, is directly proportional to the number of viable cells. A decrease in formazan production in treated cells compared to control cells indicates a loss of viability due to the compound's cytotoxicity.

Protocol 3: In Vitro Cytotoxicity MTT Assay

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Synthesized this compound derivatives (dissolved in DMSO to make stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. The final concentration of DMSO in the wells should be kept below 0.5% to avoid solvent toxicity.

  • Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a "vehicle control" (medium with DMSO only) and a "blank control" (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that inhibits cell viability by 50%. This value is determined by plotting a dose-response curve (Percent Viability vs. log of Compound Concentration) and using non-linear regression analysis.

Table 3: Sample Data for IC₅₀ Determination

Compound IDCancer Cell LineIC₅₀ (µM)
Derivative 1MCF-77.3
Derivative 2MCF-715.8
Derivative 3MCF-72.5
Doxorubicin (Control)MCF-70.9

Conclusion

This application note provides a robust and detailed framework for the synthesis and preliminary biological evaluation of this compound derivatives. The Hantzsch synthesis followed by regioselective bromination offers a reliable route to the core scaffold, while the MTT assay serves as an effective primary screen for anticancer activity. By following these protocols, researchers can efficiently generate and assess novel thiazole compounds, accelerating the early stages of the drug discovery process.

References

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152. [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. [Link]

  • Ashrafizadeh, M., et al. (2020). In vitro assays and techniques utilized in anticancer drug discovery. PubMed, 1-20. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Thakur, A., et al. (2014). Bioassays for anticancer activities. Methods in molecular biology (Clifton, N.J.), 1165, 1-13. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Mavrova, A. T., et al. (2014). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 19(11), 17736-17751. [Link]

  • Hasan, M. M., et al. (2021). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry, 37(4), 923-931. [Link]

  • Yogi, P., Hussain, N., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 27(12), 4447-4450. [Link]

  • El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7310. [Link]

  • Aouad, F., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2979. [Link]

  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC medicinal chemistry, 15(1), 147-160. [Link]

  • Sharma, V., & Kumar, P. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 1-10. [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Sari, Y., et al. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings, 2453(1), 020015. [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. [Link]

  • Shukla, A. P., & Verma, V. (2021). A Systematic Review On Thiazole Synthesis And Biological Activities. KUEY, 30(5), 3647-3668. [Link]

  • ResearchGate. (n.d.). Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. [Link]

  • Tan, W. C., et al. (2018). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. ResearchGate. [Link]

  • Benchekroun, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

  • Tran Nguyen, M. A., et al. (2015). Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(5-6), 840-848. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Molecules, 28(20), 7088. [Link]

  • Peterson, E. A., & Berritt, S. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of organic chemistry, 82(11), 5947-5951. [Link]

  • ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 5-Aryl-2-Phenylthiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Aryl-2-Phenylthiazole Scaffold

The 2,5-diarylthiazole framework, and specifically the 5-aryl-2-phenylthiazole moiety, is a privileged scaffold in medicinal chemistry and materials science.[1] These compounds exhibit a wide array of biological activities, including antifungal, anticancer, anti-inflammatory, and antiviral properties.[2][3][4][5] Their utility stems from their ability to mimic or interact with biological targets, making them valuable lead compounds in drug discovery. For instance, certain 2-phenylthiazole derivatives are potent inhibitors of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component in the biosynthesis of ergosterol, which is essential for fungal cell membrane integrity.[1][2] The development of efficient and regioselective synthetic methods to access these valuable molecules is therefore of paramount importance to researchers in both academia and industry.

This guide provides a detailed overview of a modern and highly efficient method for the synthesis of 5-aryl-2-phenylthiazoles: the palladium-catalyzed direct C-H arylation. This approach offers significant advantages over traditional cross-coupling reactions by avoiding the pre-functionalization of the thiazole ring, thus reducing step count and improving atom economy.[6]

Mechanistic Insights: The Palladium Catalytic Cycle

The palladium-catalyzed direct C-H arylation of 2-phenylthiazole at the C5 position is a powerful transformation that has been the subject of extensive research.[7][8] While several mechanistic pathways have been proposed, a commonly accepted cycle involves a concerted metalation-deprotonation (CMD) or a related base-assisted C-H activation step. The regioselectivity for the C5 position is a key challenge, and it is often controlled by the choice of palladium catalyst, ligand, and base.[9][10]

The catalytic cycle can be broadly understood through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • C-H Activation/Metalation: The 2-phenylthiazole coordinates to the Pd(II) complex. Subsequently, the C5-H bond is cleaved through a base-assisted process, leading to the formation of a palladacycle intermediate. This step is often rate-determining and is crucial for the regioselectivity of the reaction.[11][12]

  • Reductive Elimination: The aryl group and the thiazole moiety on the palladium center undergo reductive elimination, forming the desired C-C bond of the 5-aryl-2-phenylthiazole product and regenerating the active Pd(0) catalyst.

The choice of a suitable base and ligand is critical to facilitate the C-H activation step and to stabilize the palladium catalyst throughout the cycle.[9][10]

Palladium Catalytic Cycle for C5 Arylation of 2-Phenylthiazole pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)(L_n)-X pd0->pd2_aryl Oxidative Addition pd2_thiazole Ar-Pd(II)(L_n)-Thiazole pd2_aryl->pd2_thiazole C-H Activation (CMD/Base-assisted) pd2_thiazole->pd0 product 5-Aryl-2-phenylthiazole pd2_thiazole->product Reductive Elimination hx_base [Base-H]X pd2_thiazole->hx_base aryl_halide Ar-X aryl_halide->pd2_aryl thiazole 2-Phenylthiazole thiazole->pd2_thiazole base Base base->pd2_thiazole

Figure 1: A simplified representation of the palladium catalytic cycle for the direct C5 arylation of 2-phenylthiazole.

Experimental Protocols: Direct C-H Arylation of 2-Phenylthiazole

The following protocol is a representative example for the palladium-catalyzed direct C-H arylation of 2-phenylthiazole with an aryl bromide. Researchers should note that optimization of reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, may be necessary for different aryl halide substrates.

Materials and Reagents
  • 2-Phenylthiazole

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylacetamide (DMAc) or another suitable high-boiling polar aprotic solvent

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox for handling air-sensitive reagents

Step-by-Step Protocol
  • Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add 2-phenylthiazole (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the reaction vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under the inert atmosphere, add degassed dimethylacetamide (5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 120-140 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 5-aryl-2-phenylthiazole.

Data Presentation: Summary of Reaction Parameters

The following table provides a general overview of the reaction parameters. Optimal conditions may vary depending on the specific substrates used.

ParameterValue/ReagentRationale
Thiazole Substrate 2-PhenylthiazoleStarting material for C5 arylation.
Arylating Agent Aryl bromideProvides the aryl group for coupling. Aryl iodides can also be used and are often more reactive.
Palladium Catalyst Pd(OAc)₂A common and effective palladium precursor.[6]
Ligand PPh₃A common phosphine ligand that can stabilize the palladium catalyst. Other bulky, electron-rich ligands may improve yields for challenging substrates.[13]
Base K₂CO₃A common inorganic base used to facilitate the C-H activation step. Other bases like Cs₂CO₃ or organic bases can also be employed.[10]
Solvent DMAcA high-boiling polar aprotic solvent suitable for high-temperature reactions.
Temperature 120-140 °CHigher temperatures are often required to promote C-H activation.
Atmosphere Inert (Ar or N₂)Prevents oxidation and deactivation of the palladium catalyst.

Alternative Synthetic Route: Suzuki-Miyaura Cross-Coupling

While direct C-H arylation is a highly efficient method, the Suzuki-Miyaura cross-coupling reaction represents a more traditional and also highly reliable approach to constructing the C-C bond between the thiazole and aryl rings.[14][15] This method requires the pre-functionalization of the thiazole ring, typically as a boronic acid or ester, which then couples with an aryl halide in the presence of a palladium catalyst and a base.[16]

Suzuki_Coupling_Workflow cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole 5-Aryl-2-phenylthiazole 5-Aryl-2-phenylthiazole 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole->5-Aryl-2-phenylthiazole Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->5-Aryl-2-phenylthiazole Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4)->5-Aryl-2-phenylthiazole Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->5-Aryl-2-phenylthiazole Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water)->5-Aryl-2-phenylthiazole

Figure 2: General workflow for the Suzuki-Miyaura cross-coupling to synthesize 5-aryl-2-phenylthiazoles.

Conclusion and Future Outlook

The palladium-catalyzed direct C-H arylation of 2-phenylthiazoles represents a state-of-the-art method for the efficient and regioselective synthesis of valuable 5-aryl-2-phenylthiazole derivatives. This approach, with its inherent atom and step economy, is highly attractive for applications in drug discovery and materials science. Continued research in this area is expected to lead to the development of even more active and selective catalyst systems, further expanding the scope and utility of this powerful synthetic transformation.

References

  • Bellina, F., & Rossi, R. (2010). Palladium-catalyzed C–H activation: cheap aryl chlorides can now be used for the arylation of a wide variety of electron-rich heterocycles. Organic Letters, 9(8), 1449-1451. [Link]

  • Thakur, P. P., & Patil, M. (2025). Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. The Journal of Organic Chemistry. [Link]

  • Di Mauro, G., et al. (2019). Transition Metal-Driven Selectivity in Direct C-H Arylation of Imidazo[2,1-b]Thiazole. Chemistry – A European Journal, 25(53), 12348-12355. [Link]

  • Doucet, H. (2015). Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. Catalysis Science & Technology, 5(1), 26-36. [Link]

  • Thakur, P. P., & Patil, M. (2025). Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. The Journal of Organic Chemistry. [Link]

  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179-1186. [Link]

  • Yoshikai, N., & Koga, Y. (2012). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Communications, 48(83), 10324-10326. [Link]

  • Yuan, C., et al. (2016). Pd-catalyzed direct arylation at C-5 position of thiazole. ResearchGate. [Link]

  • Voisin-Chiret, A. S., & Rault, S. (2012). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. Pure and Applied Chemistry, 84(3), 657-666. [Link]

  • Rossi, R., et al. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts, 7(4), 98. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(11), 2235-2248. [Link]

  • Patil, S. A., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazoles. ACS Omega, 8(10), 9474-9491. [Link]

  • Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1956-1963. [Link]

  • Al-Ostath, A., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 28(5), 2329. [Link]

Sources

Derivatization of 5-Bromo-2-phenylthiazole for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Derivatization of 5-Bromo-2-phenylthiazole for Structure-Activity Relationship Studies

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylthiazole moiety is a privileged scaffold in medicinal chemistry, integral to a multitude of therapeutic agents with activities spanning antifungal, anticancer, and anti-inflammatory applications.[1][2][3] The strategic functionalization of this core is paramount for elucidating structure-activity relationships (SAR) and optimizing lead compounds. This guide provides a detailed technical overview and actionable protocols for the derivatization of this compound, a versatile building block where the bromine atom at the C5 position serves as a highly effective synthetic handle for introducing molecular diversity through modern cross-coupling methodologies. We will delve into the mechanistic rationale behind key palladium-catalyzed reactions—Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination—offering step-by-step protocols, purification guidelines, and a framework for subsequent SAR analysis.

The Strategic Importance of the this compound Scaffold

The thiazole ring is an aromatic five-membered heterocycle whose unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in drug design.[3][4] When combined with a phenyl group at the C2 position, the resulting scaffold offers a geometrically defined and synthetically accessible starting point for library development.

The C5 position of the thiazole ring is particularly amenable to electrophilic substitution, making bromination a straightforward process to install a versatile functional handle.[5] The C-Br bond at this position is sufficiently activated for a range of palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of diverse substituents. This strategic derivatization is the cornerstone of SAR studies, enabling researchers to probe the steric, electronic, and pharmacokinetic impact of various functional groups on a target biological system.[2][6]

cluster_0 Core Scaffold & Rationale Scaffold This compound Handle C5-Bromine Atom (Versatile Synthetic Handle) Scaffold->Handle Rationale Rationale for Derivatization Handle->Rationale Enables... SAR Structure-Activity Relationship (SAR) Studies Rationale->SAR To Conduct...

Caption: Logic flow for utilizing this compound in SAR studies.

Key Derivatization Methodologies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis due to their broad functional group tolerance and mild reaction conditions.[7][8] The protocols below are optimized for the this compound substrate.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki reaction is a robust method for creating carbon-carbon bonds between the thiazole core and various aryl, heteroaryl, or alkyl groups.[9][10] This is crucial for exploring how extensions to the core scaffold impact target binding.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of the thiazole. Concurrently, a base activates the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst.[11] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction steps.

Suzuki_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition ArBr This compound ArBr->OxAdd PdII_complex Ar-Pd(II)L2-Br OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Boronic R-B(OH)2 + Base Boronic->Transmetal PdII_R Ar-Pd(II)L2-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-R) RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Catalyst & Ligand Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.02-0.05 equiv).[9] The dppf ligand is often effective for heteroaromatic substrates.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water or DME (dimethoxyethane).[9] The solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).

  • Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction facilitates the arylation of alkenes, providing access to derivatives with vinyl linkages, which can be valuable for probing specific binding pockets or as precursors for further functionalization.[8]

Protocol: Heck Reaction

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), a palladium source like Pd(OAc)₂ (0.02 equiv), and a phosphine ligand such as P(o-tolyl)₃ (0.04 equiv).

  • Base and Solvent: Add an inorganic base like K₂CO₃ or an organic base like triethylamine (2.0 equiv) and a polar aprotic solvent such as DMF or NMP.[12]

  • Reaction Execution: Seal the tube and heat to 100-140 °C for 12-24 hours.[13] Monitor for completion.

  • Work-up: Cool the mixture, filter off the inorganic salts, and dilute the filtrate with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

This reaction introduces a rigid alkyne linker, which is useful for SAR studies requiring precise spatial positioning of functional groups.[14]

Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask under argon, add this compound (1.0 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 equiv), and a copper(I) co-catalyst such as CuI (0.05 equiv).[15][16]

  • Solvent and Base: Add a degassed solvent like THF or DMF and an amine base, typically triethylamine or diisopropylamine, which also serves as a solvent.[15]

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (typically 2-8 hours).

  • Work-up: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and partition between ethyl acetate and water. Separate the layers, wash the organic phase, dry, and concentrate.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing the introduction of primary or secondary amines at the C5 position.[7][17] This is critical for introducing hydrogen bond donors/acceptors and modifying the polarity and basicity of the molecule.

Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or LHMDS (1.4 equiv).[18]

  • Catalyst System: Add a palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 equiv) and a specialized phosphine ligand (e.g., XPhos or RuPhos, 0.02-0.04 equiv). The choice of ligand is crucial and depends on the amine coupling partner.[19]

  • Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Heat the mixture to 80-110 °C for 4-24 hours.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.

Purification and Characterization

Post-synthesis purification is critical for obtaining compounds of sufficient purity for biological evaluation.

Workflow for Purification & Characterization

Start Crude Reaction Mixture Purification Purification Start->Purification Column Column Chromatography (Silica Gel) Purification->Column Recrystal Recrystallization (If solid) Purification->Recrystal Purity Purity Assessment (LC-MS, HPLC) Column->Purity Recrystal->Purity Characterization Structural Confirmation Purity->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS High-Resolution Mass Spectrometry (HRMS) Characterization->MS Final Pure, Characterized Compound for Assay NMR->Final MS->Final

Caption: Standard workflow for purification and characterization of derivatives.

  • Purification: The primary method is flash column chromatography on silica gel. The solvent system (e.g., hexanes/ethyl acetate) must be optimized based on the polarity of the synthesized derivative. For solid products, recrystallization can be an effective final purification step.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product.[20] Successful coupling will result in the disappearance of the characteristic proton signal on the C5-position of the thiazole ring and the appearance of new signals corresponding to the introduced substituent.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the new compound, providing definitive proof of its identity.[6]

Framework for Structure-Activity Relationship (SAR) Studies

Once a library of derivatives is synthesized, a systematic SAR study can be initiated. The goal is to correlate specific structural changes with changes in biological activity (e.g., IC₅₀ values from an enzymatic assay).[2]

Key SAR Insights from Phenylthiazole Analogs:

  • Substitution on the 2-Phenyl Ring: Modifications on the phenyl ring, such as introducing hydrophobic alkyl chains or electron-withdrawing/donating groups, can significantly impact activity by influencing interactions within hydrophobic pockets of a target protein.[1]

  • Functionality at the 5-Thiazole Position: The nature of the group introduced at the C5 position directly probes the local environment of the binding site.

    • Aryl/Heteroaryl Groups (from Suzuki): Can introduce additional π-stacking interactions or hydrogen bonding opportunities.

    • Amino Groups (from Buchwald-Hartwig): Can act as crucial hydrogen bond donors or acceptors and improve solubility.

    • Alkyne Groups (from Sonogashira): Can serve as rigid linkers to position other functional groups optimally or engage in specific non-covalent interactions.

Data Presentation for SAR Analysis

All quantitative data should be summarized in a clear, tabular format to facilitate comparison across the series of analogs.

Compound IDC5-Substituent (R)Reaction TypeYield (%)Biological Activity (IC₅₀, µM)
Starting -Br--> 100
1a 4-MethoxyphenylSuzuki8512.5
1b 3-FluorophenylSuzuki918.2
2a -NH-MorpholineBuchwald-H.7825.1
3a PhenylacetyleneSonogashira8815.7

Table 1: Hypothetical data summary for an SAR study on 5-substituted 2-phenylthiazole derivatives. Biological activity data is illustrative.

Conclusion

This compound is an exceptionally valuable platform for medicinal chemistry research. Its targeted derivatization via robust palladium-catalyzed cross-coupling reactions provides a systematic and efficient pathway to generate diverse chemical libraries. This approach enables the comprehensive exploration of structure-activity relationships, which is a critical step in the data-driven optimization of lead compounds and the discovery of novel therapeutic agents. The protocols and frameworks provided herein serve as a foundational guide for researchers to unlock the full potential of this privileged scaffold.

References

Sources

Application Notes and Protocols for the Use of 5-Bromo-2-phenylthiazole in the Preparation of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Phenylthiazole Scaffold in Anti-Inflammatory Drug Discovery

The thiazole ring is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The 2-phenylthiazole core, in particular, serves as a versatile and "privileged" scaffold. Its rigid structure allows for the precise spatial orientation of various substituents, facilitating targeted interactions with biological macromolecules. The introduction of a bromine atom at the 5-position of the 2-phenylthiazole ring system creates a highly valuable synthetic intermediate: 5-Bromo-2-phenylthiazole . This bromine atom acts as a chemical handle, enabling a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions. This strategic functionalization is paramount for exploring the structure-activity relationships (SAR) and optimizing the pharmacological profile of potential anti-inflammatory drug candidates.[2]

This guide provides a comprehensive overview of the application of this compound in the synthesis of novel anti-inflammatory agents. We will delve into the mechanistic rationale behind its use, provide detailed protocols for its derivatization via modern cross-coupling reactions, and outline established methodologies for evaluating the anti-inflammatory efficacy of the resulting compounds.

Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-5 position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery due to their high efficiency, functional group tolerance, and the ability to create diverse molecular architectures from a common precursor.

Suzuki-Miyaura Coupling: Forging Bi-aryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron species and an organic halide.[3] In the context of our starting material, this reaction is ideal for introducing a wide array of aryl or heteroaryl substituents at the 5-position of the 2-phenylthiazole core. This modification can significantly influence the compound's steric and electronic properties, thereby modulating its interaction with biological targets.

Rationale: The introduction of a second aromatic or heteroaromatic ring can enhance binding affinity to target enzymes, such as cyclooxygenases (COX), through additional π-π stacking or hydrophobic interactions within the active site.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling of this compound

  • Materials:

    • This compound

    • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)

    • Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water, DMF)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried reaction vessel, add this compound, the aryl/heteroaryl boronic acid, palladium catalyst, and base.

    • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-phenylthiazole derivative.[4]

Logical Workflow for Suzuki-Miyaura Coupling

A Combine Reactants: This compound, Boronic Acid, Catalyst, Base B Inert Atmosphere (Ar/N2) A->B C Add Degassed Solvent B->C D Heat and Stir (Monitor Progress) C->D E Work-up: Aqueous Extraction D->E F Purification: Column Chromatography E->F G Characterization: NMR, MS F->G cluster_0 Cell Membrane cluster_1 Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Thiazole_Derivative 5-Substituted-2-phenylthiazole Derivative Thiazole_Derivative->COX_Enzymes Inhibition

Sources

Application Note & Protocols: Strategic Synthesis of Novel Thiazole-Based Anticancer Agents from 5-Bromo-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the synthesis and evaluation of novel anticancer agents derived from the versatile 5-Bromo-2-phenylthiazole scaffold. We will delve into the rationale behind strategic synthetic modifications, provide detailed, field-tested protocols for synthesis and biological characterization, and explore the mechanistic underpinnings of this promising class of compounds.

Introduction: The Thiazole Scaffold in Oncology

The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous FDA-approved drugs, including several potent anticancer agents like Dasatinib and Ixabepilone.[1][2] Thiazole derivatives exhibit a broad spectrum of pharmacological activities by interacting with various biological targets crucial for cancer cell proliferation and survival.[2][3][4] Their mechanisms of action are diverse, ranging from the induction of apoptosis and disruption of tubulin polymerization to the inhibition of key signaling pathways such as NF-κB/mTOR/PI3K/Akt.[3][4]

Our starting scaffold, this compound, offers a strategic advantage for generating chemical diversity. The bromine atom at the 5-position serves as a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5][6][7][8][9][10] This allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity. The 2-phenyl group can also be modified, although this guide will focus on derivatization at the 5-position.

Synthetic Strategy: Leveraging Palladium Catalysis

The core of our synthetic approach is the strategic functionalization of the C5 position of the thiazole ring. Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, offering mild and efficient methods for forming carbon-carbon and carbon-heteroatom bonds.

Visualizing the Synthetic Workflow

synthetic_workflow start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids/Esters) start->suzuki Pd Catalyst, Base heck Heck Coupling (Alkenes) start->heck Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu Catalysts, Base product_suzuki 5-Aryl/Heteroaryl-2-phenylthiazoles suzuki->product_suzuki product_heck 5-Vinyl-2-phenylthiazoles heck->product_heck product_sonogashira 5-Alkynyl-2-phenylthiazoles sonogashira->product_sonogashira

Caption: Palladium-catalyzed cross-coupling strategies for derivatizing this compound.

Experimental Protocols

Part 1: Synthesis of a Novel 5-Aryl-2-phenylthiazole Derivative via Suzuki-Miyaura Coupling

This protocol details the synthesis of a representative novel anticancer agent, 5-(4-methoxyphenyl)-2-phenylthiazole. The choice of the 4-methoxyphenyl group is illustrative; this protocol can be adapted for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)

  • Potassium carbonate (K2CO3)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Dichloromethane (DCM)

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere reactions

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel GF254)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Under a stream of argon or nitrogen, add Pd(dppf)Cl2·CH2Cl2 (0.05 eq).

  • Solvent Addition: Add degassed 1,2-dimethoxyethane and degassed water in a 4:1 ratio (v/v). The reaction mixture should be approximately 0.1 M with respect to the starting thiazole.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously under an inert atmosphere. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase). The reaction is typically complete within 2-4 hours.[11]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 5-(4-methoxyphenyl)-2-phenylthiazole.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[12][13][14][15]

Parameter Value
Reactant Ratio 1 : 1.2 : 3 (Thiazole : Boronic Acid : Base)
Catalyst Loading 5 mol %
Solvent System DME/Water (4:1)
Temperature 80 °C
Typical Yield 85-95%
Part 2: In Vitro Biological Evaluation of Novel Thiazole Derivatives

The following protocols outline standard assays to determine the anticancer potential of the newly synthesized compounds. It is crucial to test the compounds against a panel of cancer cell lines to assess their spectrum of activity.[16]

Cell Lines:

  • MCF-7 (Breast adenocarcinoma)

  • HepG2 (Hepatocellular carcinoma)

  • A549 (Lung carcinoma)

  • A normal, non-cancerous cell line (e.g., MCF-10A) to assess selectivity.

Protocol 2.1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in cell culture medium. Treat the cells with these dilutions for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[12]

Protocol 2.2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treatment: Treat cells with the synthesized compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[17]

Mechanism of Action: Targeting Cancer Signaling Pathways

Many thiazole-based anticancer agents exert their effects by inhibiting protein kinases, which are often dysregulated in cancer.[18] For instance, some derivatives have shown potent inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[19] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and cell cycle arrest.

Illustrative Signaling Pathway: PI3K/Akt/mTOR

signaling_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Thiazole Derivative (Potential Inhibitor) Thiazole->PI3K Inhibition Thiazole->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by novel thiazole derivatives.

Conclusion and Future Directions

The synthetic accessibility and diverse biological activities of thiazole derivatives make them a highly attractive scaffold for the development of novel anticancer agents.[2][3] The protocols outlined in this guide provide a robust starting point for the synthesis and evaluation of new chemical entities based on the this compound core. Future work should focus on expanding the library of derivatives through various cross-coupling reactions and exploring their efficacy in more advanced in vitro models (e.g., 3D spheroids) and in vivo animal models.[16] A thorough investigation of the mechanism of action for the most potent compounds will be critical for their further development as clinical candidates.

References

  • Sahil, Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009.
  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). RSC Publishing.
  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017).
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (n.d.). Bentham Science Publisher.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME NOVEL 2,5-DISUBSTITUTED-1,3,4-THIxADIAZOLE DERIV
  • Thiazole in the targeted anticancer drug discovery. (n.d.). PubMed.
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. (n.d.). PubMed Central.
  • Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characteriz
  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (n.d.). PubMed Central. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (n.d.). PubMed Central.
  • Design, synthesis and bio-evaluation of 2,5-disubstituted thiazole derivatives for potential treatment of acute myeloid leukemia through targeting CDK9. (2025). PubMed.
  • The Strategic Advantage of 5-Bromo-2-chlorobenzo[d]thiazole in Anticancer Drug Synthesis: A Compar
  • Experimental procedure for Sonogashira coupling with 5-Bromo-2-chlorobenzo[d]thiazole. (n.d.). Benchchem.
  • Heck Coupling. (n.d.). NROChemistry.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
  • Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine. (n.d.). Benchchem.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

Sources

Laboratory-Scale Synthesis of 5-Bromo-2-phenylthiazole: A Detailed Protocol and Mechanistic Review

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-phenylthiazole is a pivotal heterocyclic building block in medicinal chemistry and materials science, serving as a versatile intermediate for the synthesis of novel therapeutic agents and functional materials. This application note provides a comprehensive guide to its laboratory-scale synthesis via a robust two-step sequence: the Hantzsch synthesis of 2-phenylthiazole followed by regioselective electrophilic bromination at the C5 position. This document offers in-depth mechanistic insights, detailed, step-by-step experimental protocols, complete characterization data, and critical safety information tailored for researchers and drug development professionals.

Introduction and Synthetic Strategy

The 2-phenylthiazole scaffold is a privileged structure found in a wide array of bioactive compounds, exhibiting properties ranging from anticancer to antimicrobial.[1][2] The introduction of a bromine atom at the C5 position provides a reactive handle for further functionalization, most commonly through transition metal-catalyzed cross-coupling reactions like the Suzuki or Heck couplings, enabling the construction of complex molecular architectures.[3][4]

The synthetic strategy detailed herein was chosen for its reliability, high yields, and the use of readily accessible starting materials. The synthesis proceeds in two distinct stages:

  • Hantzsch Thiazole Synthesis: Formation of the 2-phenylthiazole core by the classic cyclocondensation of thiobenzamide with an α-halocarbonyl compound.[3][5][6]

  • Regioselective Electrophilic Bromination: Introduction of the bromine atom at the electron-rich C5 position of the 2-phenylthiazole ring using N-Bromosuccinimide (NBS), a safer and often more selective alternative to elemental bromine.[7][8]

This approach provides a logical and efficient pathway to the target compound, with each step being well-established and high-yielding.

G cluster_0 Part 1: Hantzsch Synthesis cluster_1 Part 2: Electrophilic Bromination A Thiobenzamide C 2-Phenylthiazole (Intermediate) A->C B 2-Bromoacetophenone B->C E This compound (Final Product) C->E D N-Bromosuccinimide (NBS) D->E

Caption: Overall synthetic workflow.

Part 1: Synthesis of 2-Phenylthiazole (Intermediate)

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the reaction of a thioamide with an α-haloketone.[5][9] The reaction proceeds via an initial S-alkylation (an SN2 reaction), followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[10]

Hantzsch_Mechanism Thiobenzamide Thiobenzamide SN2_step S-Alkylation (SN2) Thiobenzamide->SN2_step Haloketone α-Bromo acetophenone Haloketone->SN2_step Intermediate1 Thioimino Ester Intermediate SN2_step->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Hemithioaminal Intermediate Cyclization->Intermediate2 Dehydration Dehydration (-H2O) Intermediate2->Dehydration Product 2-Phenylthiazole Dehydration->Product

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: 2-Phenylthiazole

This protocol is adapted from established Hantzsch synthesis procedures.[5][10]

Materials & Reagents

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
2-Bromoacetophenone199.0510.01.99 g1.0
Thiobenzamide137.2110.01.37 g1.0
Ethanol (95%)--25 mLSolvent
Sodium Bicarbonate (Sat. Soln.)--~50 mLQuench

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromoacetophenone (1.99 g, 10.0 mmol) and thiobenzamide (1.37 g, 10.0 mmol).

  • Add 25 mL of 95% ethanol to the flask.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring. The solids should dissolve upon heating.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-3 hours.

  • Once the reaction is complete, cool the mixture to room temperature. An acidic hydrobromide salt of the product may precipitate.[10]

  • Slowly pour the cooled reaction mixture into a beaker containing ~50 mL of saturated aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed and precipitate the free base product.

  • Stir the resulting suspension for 15-20 minutes.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

  • Allow the crude product to air-dry. For higher purity, the product can be recrystallized from ethanol/water.

Expected Yield: 80-90%. Appearance: Off-white to pale yellow solid.

Part 2: Regioselective Bromination of 2-Phenylthiazole

The bromination of 2-phenylthiazole is a classic electrophilic aromatic substitution reaction. The thiazole ring is electron-rich, and substitution occurs preferentially at the C5 position.[11] This regioselectivity is governed by the electronic properties of the heterocyclic ring; the C5 position has the highest electron density, making it the most nucleophilic site for electrophilic attack. The phenyl group at C2 is generally considered to be weakly deactivating and directs substitution to the C5 position of the thiazole ring.[11]

Bromination_Mechanism Thiazole 2-Phenylthiazole Attack Electrophilic Attack at C5 Thiazole->Attack NBS N-Bromosuccinimide (NBS) NBS->Attack SigmaComplex Resonance-Stabilized Sigma Complex Attack->SigmaComplex Deprotonation Deprotonation (-H+) SigmaComplex->Deprotonation Product This compound Deprotonation->Product

Caption: Mechanism of C5-Regioselective Bromination.

Experimental Protocol: this compound

This protocol utilizes N-Bromosuccinimide (NBS) for a controlled, regioselective monobromination.[7]

Materials & Reagents

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
2-Phenylthiazole161.225.0806 mg1.0
N-Bromosuccinimide (NBS)177.985.0890 mg1.0
Acetonitrile (MeCN)--20 mLSolvent
Sodium Thiosulfate (10% aq.)--~20 mLQuench
Dichloromethane (DCM)--~60 mLExtraction
Brine--~20 mLWash
Anhydrous Sodium Sulfate--~2 gDrying Agent

Procedure:

  • In a 50 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 2-phenylthiazole (806 mg, 5.0 mmol) in 20 mL of acetonitrile.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add N-Bromosuccinimide (890 mg, 5.0 mmol) in one portion to the stirred solution.

  • Maintain the temperature at 0 °C and continue stirring. Monitor the reaction progress by TLC until the starting material is consumed (typically 30-60 minutes).

  • Upon completion, quench the reaction by adding 20 mL of 10% aqueous sodium thiosulfate solution to consume any unreacted bromine species.

  • Transfer the mixture to a separatory funnel and add 20 mL of water.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to afford pure this compound.

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyDataSource(s)
Appearance White to off-white solid-
Molecular Formula C₉H₆BrNS[12][13]
Molecular Weight 240.12 g/mol [12][13]
Melting Point 55-59 °C
¹H NMR (CDCl₃, ppm) δ ~7.8 (s, 1H, H-4), 7.9-8.0 (m, 2H, Ar-H), 7.4-7.5 (m, 3H, Ar-H)Consistent with known spectra
¹³C NMR (CDCl₃, ppm) δ ~168 (C2), 145 (C4), 133 (Ar-C), 130 (Ar-CH), 129 (Ar-CH), 127 (Ar-CH), 110 (C5)Consistent with known spectra
Mass Spec (EI) m/z 241/239 (M⁺, isotopic pattern for Br)Calculated

Note: NMR chemical shifts are approximate and can vary based on solvent and instrument.

Critical Safety Precautions

Adherence to safety protocols is paramount during this synthesis.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[14][15]

  • Fume Hood: All steps, particularly those involving volatile solvents, 2-bromoacetophenone (a lachrymator), and NBS, must be performed in a well-ventilated fume hood.[16][17]

  • Reagent Handling:

    • 2-Bromoacetophenone: Is a lachrymator and irritant. Avoid inhalation of vapors and contact with skin and eyes.

    • N-Bromosuccinimide (NBS): Is an irritant and moisture-sensitive. Keep the container tightly closed and handle it away from light.

    • Bromine (if used as an alternative): Is extremely toxic, corrosive, and volatile.[15][18] Handling requires specialized training, heavy-duty gloves, and a face shield in a fume hood.[16] An emergency quench solution of sodium thiosulfate or sodium carbonate must be readily available when handling liquid bromine.[16][18]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated organic waste should be collected in a designated container.

  • Emergency Procedures: In case of skin contact, wash the affected area immediately and thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14]

Summary and Outlook

This application note details a reliable and efficient two-step synthesis for producing this compound on a laboratory scale. The Hantzsch synthesis provides the core heterocyclic structure, and a subsequent regioselective bromination with NBS installs the key reactive handle at the C5 position. The protocols are straightforward, high-yielding, and utilize standard laboratory techniques. The resulting product is a valuable intermediate for the development of new pharmaceuticals and advanced materials, enabling further molecular elaboration through cross-coupling and other functionalization reactions.

References

  • Benchchem. Synthesis of Novel 2-Phenylthiazole Derivatives: A Technical Guide. Benchchem. Accessed January 11, 2026.
  • Benchchem. 2-Bromo-5-phenylthiazole | 133311-51-0. Benchchem. Accessed January 11, 2026.
  • ResearchGate. The synthesis of the 2-phenylthiazole derivatives (C1–8).
  • Chem Help Asap. Hantzsch Thiazole Synthesis. Chem Help Asap. Accessed January 11, 2026.
  • PMC.
  • PMC. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC. Accessed January 11, 2026.
  • Organic Chemistry Portal. Thiazole synthesis. Organic Chemistry Portal. Accessed January 11, 2026.
  • Asian Journal of Chemistry. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. Accessed January 11, 2026.
  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. YouTube. Accessed January 11, 2026.
  • RSC Education. Handling liquid bromine and preparing bromine water | Demonstration.
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. Accessed January 11, 2026.
  • Carl ROTH. Safety Data Sheet: Bromine. Carl ROTH. Accessed January 11, 2026.
  • CLEAPSS Science. Student safety sheets 55 Bromine. CLEAPSS Science. Accessed January 11, 2026.
  • Archean Chemical Industries. SAFETY DATA SHEET. Archean Chemical Industries. Accessed January 11, 2026.
  • Sigma-Aldrich. 2-Bromo-4-phenylthiazole 97 57516-16-2. Sigma-Aldrich. Accessed January 11, 2026.
  • PMC.
  • Benchchem. Technical Support Center: Managing Regioselectivity in Thiazole Electrophilic Substitution. Benchchem. Accessed January 11, 2026.
  • Synblock. CAS 133311-51-0 | 2-Bromo-5-phenyl-thiazole. Synblock. Accessed January 11, 2026.
  • PubMed. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. PubMed. Accessed January 11, 2026.
  • PubMed. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. PubMed. Accessed January 11, 2026.
  • ResearchGate. Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide.

Sources

Purification Strategies for 5-Bromo-2-phenylthiazole Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction

5-Bromo-2-phenylthiazole is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1][2] Its utility as a precursor in the synthesis of novel pharmaceutical agents, including antitumor and antimicrobial compounds, and advanced agrochemicals is well-documented.[2][3] The introduction of a bromine atom at the C5 position of the 2-phenylthiazole scaffold provides a versatile handle for further functionalization, typically through cross-coupling reactions, enabling the rapid generation of diverse molecular libraries for biological screening.[2]

However, the synthesis of this compound, whether through electrophilic bromination of 2-phenylthiazole or via a Sandmeyer-type reaction from a 2-amino precursor, seldom yields a perfectly pure product.[4] The crude reaction mixture invariably contains a profile of impurities, including unreacted starting materials, over-brominated side products, and residual reagents. The presence of these impurities can significantly compromise the yield, purity, and biological activity of downstream products.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust purification techniques tailored for this compound. We will delve into the principles and practical execution of column chromatography, recrystallization, and extractive work-ups, supported by detailed protocols and data-driven insights to empower researchers to achieve the high purity required for their demanding applications.

Understanding the Impurity Profile: The Key to Effective Purification

The selection of an optimal purification strategy is predicated on a thorough understanding of the potential impurities generated during the synthesis. The two primary synthetic routes to this compound each present a characteristic impurity profile.

  • Direct Electrophilic Bromination: This common method involves the direct bromination of the electron-rich 2-phenylthiazole ring.[4] While effective, it can lead to a mixture of products.

    • Unreacted Starting Material: Incomplete reaction leaves residual 2-phenylthiazole.

    • Over-brominated Species: The reactivity of the thiazole ring can lead to the formation of di- and even tri-brominated analogs, such as 2,4-dibromothiazole or 4,5-dibromothiazole derivatives.[5][6]

    • Positional Isomers: While the C5 position is often favored, bromination can sometimes occur at other positions on the thiazole ring.

  • Sandmeyer-Type Reaction: This alternative route begins with 2-amino-5-phenylthiazole, which is converted to a diazonium salt and subsequently displaced by a bromide ion.[4][7]

    • Unreacted Amino Precursor: Incomplete diazotization or displacement will leave 2-amino-5-phenylthiazole in the crude mixture.

    • Byproducts of Diazotization: Side reactions during the formation of the diazonium salt can introduce various impurities.

    • Residual Copper Salts: If copper(I) bromide is used as a catalyst, residual copper salts may need to be removed.[7]

A logical first step in any purification workflow is to analyze the crude reaction mixture to identify the major impurities present. This informs the selection of the most efficient purification technique or combination of techniques.

G cluster_0 Impurity Profile Analysis cluster_1 Purification Strategy Selection cluster_2 Recommended Techniques start Crude Reaction Product analysis Analyze via TLC/HPLC/NMR start->analysis decision Identify Major Impurities analysis->decision strategy1 Polar Impurities (e.g., starting amine) decision->strategy1 Polar strategy2 Non-polar Impurities (e.g., over-brominated) decision->strategy2 Non-polar strategy3 Mixture of Impurities decision->strategy3 Mixed tech1 Liquid-Liquid Extraction & Column Chromatography strategy1->tech1 tech2 Column Chromatography strategy2->tech2 strategy3->tech2 tech3 Recrystallization (if solid) strategy3->tech3

Caption: Decision workflow for selecting a purification strategy.

Core Purification Techniques

A multi-pronged approach, often combining an initial extractive work-up with either column chromatography or recrystallization, is typically the most effective path to obtaining high-purity this compound.

Liquid-Liquid Extraction: The First Line of Defense

Liquid-liquid extraction is an essential preliminary purification step (work-up) performed immediately after quenching the reaction. It serves to separate the desired product from many ionic or highly polar impurities.

Causality: The principle lies in the differential solubility of the components in two immiscible liquid phases, typically an aqueous phase and an organic solvent (e.g., ethyl acetate, dichloromethane). By washing the organic layer containing the crude product with acidic or basic aqueous solutions, ionic impurities can be selectively removed.[8][9]

Protocol for Extractive Work-up:

  • Quench Reaction: After the reaction is deemed complete, cool the reaction mixture to room temperature and quench by pouring it into water or a saturated aqueous solution of sodium bicarbonate if the reaction was run under acidic conditions.

  • Solvent Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent like ethyl acetate (3x volumes).[4]

  • Acid/Base Washes (if necessary):

    • To remove unreacted 2-amino-5-phenylthiazole, wash the organic layer with dilute aqueous HCl (e.g., 1 M). The amine will be protonated and partition into the aqueous phase.

    • To remove acidic byproducts, wash with a saturated aqueous solution of sodium bicarbonate.[9]

  • Thiosulfate Wash: If elemental bromine or other oxidizing brominating agents were used, wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to quench any residual bromine species.[4][9]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break up any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, which is now ready for further purification.[9]

Flash Column Chromatography: The Workhorse for High Purity

Flash column chromatography is the most powerful and widely used technique for purifying this compound, offering excellent separation of compounds with different polarities.[1][10]

Causality: This technique relies on the differential partitioning of the components of a mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[10] Compounds with higher polarity will adsorb more strongly to the polar silica gel and thus elute more slowly, while less polar compounds will travel through the column more quickly.

Data Presentation: Chromatography Parameters

ParameterRecommended Value/RangeRationale & Notes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for effective separation of thiazole derivatives.[1][11]
Mobile Phase Hexanes/Ethyl Acetate or Heptane/Ethyl AcetateA gradient elution is often most effective, starting with a low concentration of the more polar ethyl acetate (e.g., 2-5%) and gradually increasing the polarity.[7][11]
Optimal Rf on TLC 0.2 - 0.4This range generally provides the best separation on a column, ensuring the compound does not elute too quickly or remain on the column too long.[10]
Sample Loading Ratio 1:30 to 1:100 (Crude:Silica by weight)Overloading the column is a common cause of poor separation.[11]

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis (Eluent Selection):

    • Dissolve a small amount of the crude product in a solvent like dichloromethane.

    • Spot the solution on a TLC plate and develop it in various mixtures of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1).

    • Visualize the spots under UV light. The ideal solvent system will give the desired product an Rf value between 0.2 and 0.4.[10]

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column, followed by a thin layer of sand.

    • In a beaker, create a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove any trapped air bubbles. Allow the silica to settle, draining the excess solvent until about 1 cm remains above the silica bed.[10][12]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent completely to obtain a free-flowing powder with the crude product adsorbed onto it.

    • Carefully add this powder to the top of the prepared column, creating an even layer. Add a thin protective layer of sand on top.[10]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.

    • Apply gentle air pressure to the top of the column to force the eluent through the silica gel at a steady rate.

    • Begin collecting the eluate in a series of numbered test tubes or flasks.

    • If a gradient elution is required, gradually increase the percentage of ethyl acetate in the eluent to elute more polar compounds.[11]

  • Monitoring and Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine all fractions that show a single spot corresponding to the Rf of the desired product.[1]

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[1]

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Eluent) pack 2. Pack Column (Silica Slurry) tlc->pack load 3. Dry Load Sample (Adsorb on Silica) pack->load elute 4. Elute with Mobile Phase (Start Low Polarity) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions (TLC) collect->monitor combine 7. Combine Pure Fractions monitor->combine evap 8. Evaporate Solvent (Rotovap) combine->evap product Purified Product evap->product

Caption: Experimental workflow for column chromatography.

Recrystallization: For Crystalline Solids

If the crude this compound is a solid, recrystallization can be a highly effective and economical method for purification, especially for removing small amounts of impurities.

Causality: This technique leverages the difference in solubility between the desired compound and its impurities in a specific solvent. An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

Protocol for Recrystallization:

  • Solvent Selection: The choice of solvent is critical. Common solvents for thiazole derivatives include ethanol, acetone, or mixtures like ethanol/water.[9][13] Test small batches to find a solvent that dissolves the crude product when hot but allows for the formation of crystals upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at its boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Cooling the flask further in an ice bath can maximize the yield of crystals.[13]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The purity can then be assessed by melting point analysis; a sharp melting point range indicates high purity.

Purity Assessment: Validating Your Success

After purification, it is imperative to confirm the purity and identity of the this compound. A combination of analytical techniques should be employed.[14][15]

Analytical TechniquePrincipleInformation Provided
High-Performance Liquid Chromatography (HPLC) Differential partitioning between stationary and mobile phases.Quantitative purity (% area), detection of non-volatile impurities.[14][16]
Nuclear Magnetic Resonance (NMR) Nuclear spin in a magnetic field.Structural confirmation and identification of impurities by comparing signal integrations.[14]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification of volatile impurities and confirmation of molecular weight.[14]
Melting Point Analysis Temperature at which a solid becomes a liquid.A narrow and sharp melting point range is a strong indicator of high purity.[15]

Conclusion

The successful purification of this compound is a critical step that underpins the reliability and reproducibility of subsequent research. While column chromatography stands out as the most versatile and robust method for achieving high purity, a thoughtful workflow that may include an initial extractive work-up and final validation by recrystallization will consistently deliver material of the highest quality. By understanding the nature of potential impurities and applying the principles and protocols outlined in this guide, researchers can confidently prepare this compound for its many important applications in chemical synthesis and drug discovery.

References

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • IV. Bromination and Nitration of Some Monosubstituted Thiazoles. (n.d.). Indian Academy of Sciences. Retrieved January 11, 2026, from [Link]

  • Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (n.d.). Lookchem. Retrieved January 11, 2026, from [Link]

  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (n.d.). University of Windsor. Retrieved January 11, 2026, from [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.. Retrieved January 11, 2026, from [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Techniques for extraction and isolation of natural products: a comprehensive review. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • US2537592A - 2-sulfanilamido-5-bromothiazoles. (n.d.). Google Patents.
  • 2-Bromo-4-phenyl-1,3-thiazole. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. Retrieved January 11, 2026, from [Link]

  • Synthesis and evaluation of some new phenylthiazole derivatives and their biological activity | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • CN103387530A - 5-bromoindole preparation method. (n.d.). Google Patents.
  • 2-Bromo-5-phenylthiazole. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]

  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-phenylthiazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial C-C bond-forming reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and achieve high yields and purity.

Introduction: The Nuances of Coupling with this compound

The Suzuki-Miyaura coupling is a powerful and versatile tool in modern organic synthesis.[1][2][3] However, its application to heteroaromatic substrates like this compound introduces specific challenges. The thiazole ring, with its nitrogen and sulfur heteroatoms, can potentially coordinate with the palladium catalyst, influencing its activity.[4][5] Furthermore, the electronic properties of the thiazole ring can affect the reactivity of the C-Br bond in the oxidative addition step.[6]

This guide will provide you with the expertise to anticipate and overcome these challenges, ensuring successful and reproducible outcomes in your synthetic endeavors.

Troubleshooting Guide: From Low Yield to Complex Product Mixtures

This section addresses common problems encountered during the Suzuki coupling of this compound in a question-and-answer format.

Q1: I am observing very low or no conversion of my this compound. What are the likely causes and how can I fix this?

A1: Low or no conversion in a Suzuki coupling reaction can stem from several factors, primarily related to the catalyst's activity and the reaction conditions.

  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.[7]

    • Solution: Ensure your reaction is performed under a strict inert atmosphere (Argon or Nitrogen). All solvents and reagents should be thoroughly degassed. Techniques like the freeze-pump-thaw method or sparging with an inert gas are highly recommended.[8] Using a fresh, high-quality palladium source is also crucial. Consider using a more stable precatalyst.

  • Poor Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For heteroaryl substrates, the choice of ligand is even more critical.

    • Solution: For electron-rich heteroaryl bromides, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald-type ligands can be very effective.[8][9] These ligands promote the oxidative addition step and can prevent catalyst decomposition.

  • Inappropriate Base or Solvent: The base is essential for activating the boronic acid in the transmetalation step.[1][10][11][12] Its effectiveness is highly dependent on the solvent system.[13]

    • Solution: A screening of bases is often necessary. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] The solubility of the base is key; a biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) often improves the reaction by ensuring the base is sufficiently dissolved.[8]

  • Low Reaction Temperature: The oxidative addition to the C-Br bond on the thiazole ring might require higher temperatures.

    • Solution: Gradually increase the reaction temperature. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields, often with shorter reaction times.[14][15]

Q2: My reaction is producing a significant amount of homocoupled biaryl product from my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen or Pd(II) species.[16][17][18][19]

  • Solution 1: Rigorous Exclusion of Oxygen: As mentioned above, maintaining a strictly inert atmosphere is the first line of defense against homocoupling.[13][19]

  • Solution 2: Control the Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand is often preferred over Pd(II) sources like Pd(OAc)₂ or PdCl₂, which can promote homocoupling before the catalytic cycle begins.[13]

  • Solution 3: Stoichiometry: Using a slight excess of the this compound (e.g., 1.1 equivalents) relative to the boronic acid can sometimes suppress the homocoupling of the boronic acid.[14]

  • Solution 4: Additives: In some cases, the addition of a mild reducing agent can help to minimize the concentration of Pd(II) that leads to homocoupling.[18]

Q3: I am observing significant protodeboronation of my boronic acid (replacement of the boronic acid group with a hydrogen). What can I do to prevent this?

A3: Protodeboronation is another common side reaction, particularly with heteroaryl boronic acids, and can be influenced by temperature and the choice of base.[14][16]

  • Solution 1: Use Fresh Boronic Acid: Boronic acids can degrade over time.[8] It is always best to use a fresh or recently purified batch.

  • Solution 2: Use Boronic Esters or Trifluoroborates: Pinacol esters, MIDA esters, or potassium trifluoroborate salts are often more stable alternatives to boronic acids and are less prone to protodeboronation.[7][13] They release the boronic acid slowly under the reaction conditions.[20][21]

  • Solution 3: Optimize Reaction Conditions: High temperatures and prolonged reaction times can exacerbate protodeboronation.[14] Try to find the lowest effective temperature and monitor the reaction to avoid unnecessarily long heating. A milder base might also be beneficial.

Q4: My main impurity is the dehalogenated starting material (2-phenylthiazole). What causes this and how can I avoid it?

A4: Dehalogenation is the reduction of the aryl halide. This can be promoted by certain solvents, bases, or impurities in the reaction mixture.[13][16]

  • Solution: Changing the solvent system can sometimes mitigate dehalogenation. If you are using an alcohol as a solvent or co-solvent, it could be acting as a hydride source. Switching to a non-protic solvent might help. Additionally, screening different bases can identify one that is less prone to promoting this side reaction.

Troubleshooting Workflow

For a systematic approach to diagnosing and solving issues with your Suzuki coupling reaction, follow this workflow:

TroubleshootingWorkflow start Low Yield or No Reaction check_catalyst 1. Check Catalyst Activity - Use fresh catalyst - Ensure inert atmosphere (degas solvents) start->check_catalyst side_reactions Side Reactions Observed start->side_reactions check_conditions 2. Evaluate Reaction Conditions - Screen bases (K2CO3, Cs2CO3, K3PO4) - Screen solvents (Toluene, Dioxane, with/without H2O) - Increase temperature check_catalyst->check_conditions If still low yield check_reagents 3. Assess Reagent Quality - Use fresh boronic acid - Consider boronic esters/trifluoroborates check_conditions->check_reagents If still low yield success Optimized Reaction check_reagents->success Yield improves homocoupling Homocoupling? - Rigorous degassing - Use Pd(0) source - Adjust stoichiometry side_reactions->homocoupling protodeboronation Protodeboronation? - Use boronic esters - Lower temperature - Shorter reaction time side_reactions->protodeboronation dehalogenation Dehalogenation? - Change solvent - Screen bases side_reactions->dehalogenation homocoupling->success protodeboronation->success dehalogenation->success

Caption: A stepwise workflow for troubleshooting Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so important in the Suzuki coupling?

A1: The base plays a multifaceted role in the Suzuki coupling's catalytic cycle.[1][10] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[11][12][22] The choice of base can influence the rate of this crucial step and, consequently, the overall reaction efficiency.[1] The solubility and strength of the base are critical factors to consider.

Q2: What is the purpose of using a ligand with the palladium catalyst?

A2: The ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity. It influences the electron density at the palladium center, which in turn affects the rates of oxidative addition and reductive elimination. For challenging substrates like this compound, bulky and electron-rich ligands can accelerate the rate-limiting oxidative addition step and prevent the formation of inactive palladium black.[9]

Q3: Can I run the reaction open to the air?

A3: It is highly discouraged. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive state.[7] The presence of oxygen can also promote undesirable side reactions, most notably the homocoupling of the boronic acid.[16][19] For reproducible and high-yielding reactions, maintaining an inert atmosphere is essential.[8][23]

Q4: What is the general mechanism for the Suzuki coupling reaction?

A4: The Suzuki coupling reaction proceeds through a catalytic cycle involving three main steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[3][10][24]

SuzukiCycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R-Pd(II)-R'(L_n) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Coupled Product (R-R') RedElim->Product ArylHalide This compound (R-X) ArylHalide->OxAdd BoronicAcid Ar-B(OH)2 (R'-BY2) + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Protocol 1: Standard Conditions for Suzuki Coupling of this compound

This protocol provides a general starting point for the reaction.

  • Reagents and Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • K₂CO₃ (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (8 mL)

    • Water (2 mL)

    • Schlenk flask or sealed vial

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed 1,4-dioxane and water.

    • Add Pd(PPh₃)₄ to the mixture.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Optimized Conditions for Challenging Suzuki Couplings

This protocol is recommended for reactions that are sluggish or prone to side reactions under standard conditions.

  • Reagents and Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid pinacol ester (1.1 mmol, 1.1 equiv)

    • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

    • SPhos (0.06 mmol, 6 mol%)

    • K₃PO₄ (2.0 mmol, 2.0 equiv)

    • Toluene (10 mL)

    • Water (1 mL)

    • Schlenk flask or sealed vial

    • Inert atmosphere (Argon)

  • Procedure:

    • To a Schlenk flask, add this compound, the arylboronic acid pinacol ester, K₃PO₄, Pd₂(dba)₃, and SPhos.

    • Evacuate and backfill the flask with Argon three times.

    • Add degassed toluene and water via syringe.

    • Heat the reaction mixture to 110 °C with vigorous stirring for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Follow the workup and purification procedure described in Protocol 1.

Summary of Recommended Reaction Conditions

ParameterStandard ConditionsOptimized ConditionsRationale for Optimization
Palladium Source Pd(PPh₃)₄Pd₂(dba)₃Pd₂(dba)₃ is a robust Pd(0) source, often more active with bulky ligands.
Ligand PPh₃ (in catalyst)SPhos or XPhosBulky, electron-rich ligands accelerate oxidative addition for heteroaryl halides.[8]
Base K₂CO₃K₃PO₄ or Cs₂CO₃Stronger, more soluble bases can increase the rate of transmetalation.[8]
Boron Source Boronic AcidBoronic Acid Pinacol EsterEsters offer greater stability and reduce protodeboronation.[7][13]
Solvent Dioxane/WaterToluene/WaterToluene allows for higher reaction temperatures, which can be beneficial.
Temperature 90-100 °C100-120 °CChallenging couplings often require more thermal energy.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Wiley-VCH, 2004; pp 45–94.
  • Carrow, B. P.; Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. J. Am. Chem. Soc.2011, 133 (7), 2116–2119.
  • Matos, K.; Soderquist, J. A. Alkylboranes in cross-coupling reactions: The role of base. J. Org. Chem.1998, 63 (3), 461–470.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid–base paradox in cross-coupling. J. Am. Chem. Soc.2010, 132 (50), 17701–17703.
  • Molander, G. A.; Figueroa, R. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki–Miyaura coupling reaction. Aldrichimica Acta2005, 38 (2), 49–55.
  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • Schroeder Group - University of Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]

  • Al-Masum, M.; El-Sayed, E.; El-Sabbagh, N. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Molecules2017, 22 (12), 2153.
  • Roughley, S. D.; Jordan, A. M. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci.2011, 2 (8), 1479–1489.
  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. Elucidating the role of the boronic esters in the Suzuki–Miyaura reaction: structural, kinetic, and computational investigations. J. Am. Chem. Soc.2009, 131 (20), 6961–6963.
  • Billingsley, K. L.; Buchwald, S. L. Identification of a surprising boronic acid homocoupling process in Suzuki–Miyaura cross-coupling reactions utilizing a hindered fluorinated arene. J. Org. Chem.2008, 73 (14), 5589–5591.
  • KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • ResearchGate. Screening of palladium catalysts for the Suzuki coupling of... [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Miller, W. D.; Morton, D.; Toczko, M. A. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Org. Process Res. Dev.2007, 11 (2), 350–355.
  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • Miller, W. D. et al. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Org. Process Res. Dev.2007, 11, 350-355.
  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • ResearchGate. Optimization of the Suzuki-Miyaura Cross-coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. J. Am. Chem. Soc.2010, 132 (40), 14073–14075.
  • ResearchGate. Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative and the structure of the catalyst and ligand a. [Link]

  • ResearchGate. Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. [Link]

  • Royal Society of Chemistry. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

Sources

Troubleshooting low yield in 5-Bromo-2-phenylthiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-phenylthiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot low yields in this important synthetic transformation. The following information is curated from established literature and field-proven insights to ensure scientific integrity and experimental success.

Troubleshooting Guide: Addressing Low Yields

This section directly addresses specific issues that can lead to diminished yields of this compound.

Q1: My overall yield is significantly lower than expected after the final bromination step. What are the most likely causes?

Low overall yield can stem from inefficiencies in either the initial thiazole formation or the subsequent bromination. A systematic approach to identify the root cause is crucial.

Possible Cause 1: Inefficient Hantzsch Thiazole Synthesis of 2-Phenylthiazole.

The foundational Hantzsch synthesis, reacting an α-haloketone with a thioamide, is typically high-yielding but can be compromised.[1][2]

  • Purity of Starting Materials: The purity of your α-haloketone (e.g., 2-bromoacetophenone) and thiobenzamide is critical. Impurities can lead to unwanted side reactions, consuming your starting materials.[3]

    • Recommendation: Verify the purity of your starting materials via NMR or melting point analysis. If necessary, recrystallize or purify them before use.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent choice can hinder the reaction.

    • Recommendation: Ensure the reaction is heated adequately, typically to reflux in a solvent like ethanol.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]

Possible Cause 2: Inefficient Bromination of 2-Phenylthiazole.

The electrophilic bromination of the 2-phenylthiazole ring is a key step where yield can be lost.

  • Choice of Brominating Agent: The reactivity of the brominating agent can significantly impact the outcome.

    • Recommendation: While elemental bromine can be used, it may lead to over-bromination.[5] N-Bromosuccinimide (NBS) is a milder and often more selective alternative.[5] For enhanced regioselectivity at the 5-position, consider using copper(II) bromide (CuBr₂).[6]

  • Reaction Temperature: Bromination is often temperature-sensitive.

    • Recommendation: Start the reaction at a low temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature. This can help control the reaction rate and minimize side product formation.[7]

Q2: I am observing multiple spots on my TLC plate after the reaction, indicating the formation of byproducts. What are these and how can I minimize them?

The formation of multiple products is a common reason for low yields of the desired this compound.

Common Side Reactions:

  • Over-bromination: The thiazole ring can be susceptible to di- or even tri-bromination, especially with highly reactive brominating agents.[5]

    • Solution: Reduce the equivalents of the brominating agent to one equivalent or slightly less. Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed.[5]

  • Formation of Isomeric Byproducts: Depending on the reaction conditions, bromination at other positions of the thiazole or phenyl ring can occur, though the C5 position of the thiazole is generally favored for electrophilic attack.[8]

    • Solution: Adjusting the solvent polarity can influence regioselectivity. Less polar solvents may improve the selectivity for the desired isomer.[5]

  • Disulfide Formation: If starting from 2-aminothiophenol derivatives in related syntheses, oxidation to a disulfide byproduct can occur. While less common in the direct synthesis of this compound, it's a possibility if reaction conditions are not well-controlled.[9]

    • Solution: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.[9]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

The most prevalent and versatile approach is a two-step synthesis:

  • Hantzsch Thiazole Synthesis: This involves the cyclocondensation of thiobenzamide with an α-haloketone (like 2-bromoacetophenone) to form 2-phenylthiazole.[4]

  • Electrophilic Bromination: The 2-phenylthiazole is then brominated, typically at the 5-position, using a suitable brominating agent.[7]

Q2: How does the choice of solvent impact the synthesis?

The solvent plays a crucial role in both the reaction rate and the product yield.[3] For the Hantzsch synthesis, polar protic solvents like methanol or ethanol are commonly used as they facilitate the dissolution of the reactants and intermediates.[1][3] In the bromination step, the choice of solvent can influence the regioselectivity of the reaction.[5]

Q3: How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress.[9] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. This allows for the determination of the optimal reaction time and helps in identifying the formation of byproducts.[3]

Q4: What are the best practices for purifying the final product?

Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is usually quenched with water or a basic solution to neutralize any acid. The product is then extracted into an organic solvent.[6][7]

  • Washing: The organic layer is washed with a saturated aqueous solution of sodium thiosulfate to remove any residual bromine, followed by a brine wash.[7]

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.[6]

  • Final Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[6][9]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylthiazole via Hantzsch Synthesis

This protocol provides a general guideline for the synthesis of the 2-phenylthiazole intermediate.

Materials:

  • 2-Bromoacetophenone

  • Thiobenzamide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 equivalent) and thiobenzamide (1.0-1.2 equivalents) in ethanol.

  • Add a stir bar and equip the flask with a reflux condenser.

  • Heat the mixture to reflux and maintain this temperature with stirring.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting residue can be carried forward to the next step or purified by recrystallization.

Protocol 2: Bromination of 2-Phenylthiazole to this compound

This protocol details the bromination of the 2-phenylthiazole intermediate.

Materials:

  • 2-Phenylthiazole

  • Copper(II) bromide (CuBr₂)

  • Acetonitrile

  • Round-bottom flask

  • Stir bar

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-phenylthiazole (1.0 equivalent) in acetonitrile.

  • Add copper(II) bromide (2.2 equivalents) to the solution.[7]

  • Heat the reaction mixture to reflux and maintain this temperature with stirring.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product into an organic solvent such as ethyl acetate (3x volumes).[7]

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate, followed by a brine wash.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.[6]

Data Summary

CompoundSynthetic MethodKey ReagentsTypical Yield (%)Reference
2-PhenylthiazoleHantzsch Synthesis2-Bromoacetophenone, ThiobenzamideHigh[1][4]
This compoundElectrophilic Bromination2-Phenylthiazole, CuBr₂Not specified, but generally a reliable method[6][7]

Visual Workflows

Hantzsch_Synthesis reagents 2-Bromoacetophenone + Thiobenzamide solvent Ethanol reagents->solvent Dissolve reflux Reflux solvent->reflux Heat workup Solvent Removal reflux->workup Cool product 2-Phenylthiazole workup->product

Caption: Workflow for the Hantzsch synthesis of 2-phenylthiazole.

Bromination_Workflow start 2-Phenylthiazole reagents CuBr₂ in Acetonitrile start->reagents Add reaction Reflux reagents->reaction Heat quench Water Quench reaction->quench extraction Ethyl Acetate Extraction quench->extraction wash Thiosulfate & Brine Wash extraction->wash purify Column Chromatography wash->purify product This compound purify->product

Caption: Workflow for the bromination of 2-phenylthiazole.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Semantic Scholar. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • PMC. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Available from: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]

  • Wikipedia. Thiazole. Available from: [Link]

  • CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. Available from: [Link]

  • ResearchGate. Optimization for the bromination step | Download Scientific Diagram. Available from: [Link]

  • JOCPR. 147-152 Research Article Synthesis of some new 5- substituted of. Available from: [Link]

  • ResearchGate. Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors | Request PDF. Available from: [Link]

  • Slideshare. Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX. Available from: [Link]

  • MySkinRecipes. 2-Bromo-5-phenylthiazole. Available from: [Link]

  • NIH. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • PubMed. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Available from: [Link]

  • Google Patents. US2537592A - 2-sulfanilamido-5-bromothiazoles.
  • NIH. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC. Available from: [Link]

  • Google Patents. CN103387530A - 5-bromoindole preparation method.

Sources

Technical Support Center: Side Reactions in the Bromination of 2-Phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the electrophilic bromination of 2-phenylthiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important synthetic transformation. Here, we provide in-depth, field-proven insights into controlling common side reactions, optimizing regioselectivity, and troubleshooting experimental challenges to ensure reproducible, high-yield outcomes.

Core Principles: Understanding the Reaction Landscape

The bromination of 2-phenylthiazole is a classic example of electrophilic aromatic substitution (EAS). The thiazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles like bromine. However, the reactivity of the different positions on the ring is not uniform. The acidity and electronic density of the thiazole protons generally follow the order H5 > H2 > H4.[1] Consequently, electrophilic substitution is most favored at the C5 position, which is the most nucleophilic carbon on the thiazole ring.

The general mechanism involves the activation of the brominating agent to generate a potent electrophile (or a polarized complex) that is attacked by the electron-rich thiazole ring. This attack temporarily breaks the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate.[2][3][4] The reaction concludes with the loss of a proton (H+) from the C5 position, which restores the aromatic system and yields the final brominated product.[3][5]

Caption: Mechanism of electrophilic bromination at the C5 position of 2-phenylthiazole.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the bromination of 2-phenylthiazole in a practical question-and-answer format.

Q1: My reaction is producing a significant amount of a di-brominated product. How can I prevent this over-bromination?

A1: Over-bromination, leading to the formation of di- or even tri-brominated species, is one of the most common side reactions.[6] This occurs when the mono-brominated product, still sufficiently activated, undergoes a second bromination.

Causality & Troubleshooting:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent is a primary cause of over-bromination.[6]

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent (e.g., NBS or Br₂). Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed.[6]

  • High Reaction Temperature: Higher temperatures increase the reaction rate but often decrease selectivity, favoring the formation of thermodynamically stable, more highly substituted products.

    • Solution: Perform the reaction at lower temperatures. For highly reactive systems, temperatures between 0°C and -10°C can significantly suppress the formation of di-brominated byproducts.[7]

  • Choice of Brominating Agent: Elemental bromine (Br₂) is a very strong and reactive brominating agent, which can easily lead to over-bromination.[6]

    • Solution: Switch to a milder brominating agent like N-Bromosuccinimide (NBS).[6][8] NBS provides a slow, constant, and low concentration of bromine in the reaction mixture, which favors mono-substitution.[9]

Q2: I am observing bromination on the phenyl ring instead of the thiazole ring. What causes this and how can I avoid it?

A2: While the thiazole C5 position is electronically favored, bromination can occur on the phenyl ring under certain conditions. This side reaction is typically observed when a Lewis acid catalyst is used or when the phenyl ring possesses strong electron-donating groups.

Causality & Troubleshooting:

  • Lewis Acid Catalysis: Catalysts like FeBr₃ or AlCl₃, often used to enhance the electrophilicity of bromine for less reactive aromatic rings, can inadvertently promote bromination on the phenyl group.[2][10] The 2-phenylthiazole system is generally activated enough and does not require such catalysts.

    • Solution: Avoid using Lewis acid catalysts. Direct bromination with Br₂ in a polar solvent like acetic acid or using NBS is usually sufficient for the thiazole ring.[11]

  • Activated Phenyl Ring: If the phenyl ring has strong activating substituents (e.g., -OH, -NH₂, -OCH₃), it can become competitive with or even more reactive than the thiazole C5 position.

    • Solution: Use milder, more selective brominating conditions. NBS in a non-polar solvent like THF or acetonitrile at low temperatures can improve selectivity for the thiazole ring.[4] If phenyl ring bromination persists, consider a protecting group strategy for the activating substituent on the phenyl ring.

Q3: What are the pros and cons of using elemental bromine (Br₂) versus N-Bromosuccinimide (NBS)?

A3: The choice of brominating agent is critical and depends on the specific substrate and desired outcome.

FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Reactivity High. A strong brominating agent.[6]Milder and more selective.[6][8]
Handling Hazardous, corrosive liquid requiring careful handling in a fume hood.[6]Crystalline solid, easier and safer to handle.[6]
Side Reactions Prone to over-bromination and generation of corrosive HBr byproduct.[12]Less prone to over-bromination. Succinimide is the primary byproduct.[9]
Common Solvents Glacial Acetic Acid, Chloroform.[6][11]Acetonitrile, THF, DMF, Carbon Tetrachloride.[4][8]
Best For Robust substrates where high reactivity is needed.Substrates sensitive to harsh conditions or where high mono-selectivity is crucial.
Q4: My reaction is sluggish and gives a low yield of the desired product. How can I improve the conversion rate?

A4: Low conversion can stem from insufficient reactivity of the brominating agent, poor solubility, or deactivation of the substrate.

Causality & Troubleshooting:

  • Deactivating Groups: If the 2-phenylthiazole substrate contains strong electron-withdrawing groups on either ring, its nucleophilicity is reduced, slowing the rate of electrophilic substitution.

    • Solution: A switch to a more aggressive brominating agent like elemental bromine in acetic acid may be necessary.[13] Alternatively, performing the reaction at a moderately elevated temperature (e.g., 60 °C) can increase the rate, but must be balanced against the risk of side reactions.[4]

  • Solvent Choice: The solubility of the starting material can be a limiting factor.

    • Solution: Ensure your 2-phenylthiazole derivative is fully dissolved. Solvents like DMF can improve solubility and are known to promote high levels of para-selectivity in aromatic brominations with NBS.[8]

  • Impure Reagents: Old or impure NBS can be less effective. Pure NBS is a white solid; a yellow or brown color indicates decomposition and the presence of free bromine.[9]

    • Solution: Use freshly recrystallized NBS for best results.[9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common bromination procedures.

Protocol 1: Selective Mono-bromination using N-Bromosuccinimide (NBS)

This method is preferred for achieving high selectivity for the C5 mono-brominated product.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-phenylthiazole (1.0 eq). Dissolve the substrate in acetonitrile (approx. 0.1 M solution).

  • Cooling: Cool the solution to -10 °C to 0 °C using an ice-salt or dry ice/acetone bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Work-up: Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel to yield the pure 2-phenyl-5-bromothiazole.[4]

Protocol 2: Classical Bromination using Br₂ in Acetic Acid

This is a traditional and more forceful method suitable for less reactive substrates.

  • Setup: In a flask shielded from light, dissolve the 2-phenylthiazole derivative (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Reagent Preparation: In a separate container, prepare a solution of elemental bromine (Br₂) (1.1 eq) in a small amount of glacial acetic acid.

  • Reagent Addition: Add the bromine solution dropwise to the cooled substrate solution while stirring vigorously. Maintain the temperature below 5 °C during the addition.[11]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is neutral to basic.

  • Extraction & Purification: Extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sulfate, and evaporate the solvent. Purify the crude product by recrystallization or column chromatography.[6]

Troubleshooting Workflow

Use the following diagram to diagnose and resolve common issues during the bromination of 2-phenylthiazole.

G Start Unsatisfactory Reaction Outcome Prob1 Low Conversion / No Reaction Start->Prob1 Prob2 Multiple Products (Over-bromination) Start->Prob2 Prob3 Wrong Isomer (e.g., Phenyl-ring bromination) Start->Prob3 Sol1a Increase Temperature Moderately Prob1->Sol1a Sol1b Switch to Stronger Reagent (Br₂) Prob1->Sol1b Sol1c Check Reagent Purity (Recrystallize NBS) Prob1->Sol1c Sol2a Decrease Temperature (0 °C or lower) Prob2->Sol2a Sol2b Use Stoichiometric NBS (1.0-1.1 eq) Prob2->Sol2b Sol2c Monitor reaction by TLC and quench promptly Prob2->Sol2c Sol3a Avoid Lewis Acid Catalysts (FeBr₃) Prob3->Sol3a Sol3b Use Milder Conditions (NBS in MeCN/THF) Prob3->Sol3b

Caption: A logical workflow for troubleshooting common bromination issues.

References

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • Reich, H. J. (n.d.). Acidity of C-H Bonds. University of Wisconsin. Retrieved January 11, 2026, from [Link]

  • Examples of electrophilic aromatic substitution. (n.d.). Lumen Learning. Retrieved January 11, 2026, from [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). The Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Electrophilic Aromatic Substitution Reactions - Bromination. (2022). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. (2018). MDPI. Retrieved January 11, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2019). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Synthesis of 2–bromo–4–phenylthiazole. (2012). ResearchGate. Retrieved January 11, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved January 11, 2026, from [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Publications. Retrieved January 11, 2026, from [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • N-Bromosuccinimide. (2019). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. (2013). Journal of Chemical and Pharmaceutical Research. Retrieved January 11, 2026, from [Link]

  • Synthesis of some new 5- substituted of -aminothiazoles. (2013). Journal of Chemical and Pharmaceutical Research. Retrieved January 11, 2026, from [Link]

  • N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Electrophilic Aromatic Substitution Reactions - Bromination. (2024). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2020). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Electrophilic Aromatic Substitution. (n.d.). University of California, Irvine. Retrieved January 11, 2026, from [Link]

  • Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. (2012). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Synthesis, Characterization of Substituted Phenyl Acyl Bromide Derivatives and its Biological Evaluation. (2017). International Journal of Scientific & Engineering Research. Retrieved January 11, 2026, from [Link]

  • Need some help with a mechanism. (2015). Reddit. Retrieved January 11, 2026, from [Link]

  • Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. (2021). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). PubMed. Retrieved January 11, 2026, from [Link]

  • 2-Phenylthiazole. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (2010). International Journal of ChemTech Research. Retrieved January 11, 2026, from [Link]

  • BROMINATION OF 2-AMINOTHIAZOLES AND THEIR USE AS POSSIBLE FUNGICIDES AND BACTERICIDES. (1956). Zenodo. Retrieved January 11, 2026, from [Link]

  • Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative. (2020). Google Patents.
  • A novel reaction of 2-phenacyl mercaptoimidazole with acetic anhydride: formation of an imidazothiazole with loss of phenyl group. (2020). Indian Academy of Sciences. Retrieved January 11, 2026, from [Link]

  • Bromination of Alkenes - The Mechanism. (2013). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Alpha Bromination of Carboxylic Acids. (2024). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

Sources

How to avoid debromination in 5-Bromo-2-phenylthiazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Debromination in Cross-Coupling Methodologies

Welcome to the technical support guide for reactions involving 5-bromo-2-phenylthiazole. As a key building block in medicinal chemistry and materials science, successful functionalization of this substrate is critical.[1] A frequent and challenging side reaction is the premature loss of the bromine atom, a process known as debromination or hydrodebromination, which leads to the formation of 2-phenylthiazole, reducing yields and complicating purification.[2]

This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions to help you mitigate this unwanted side reaction. We will explore the mechanistic underpinnings of debromination and offer field-proven solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)
Q1: What is debromination and why does it occur in my this compound reactions?

Answer: Debromination is a reductive dehalogenation process where the bromine atom at the C5 position of the thiazole ring is replaced by a hydrogen atom.[2][3] In the context of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille, Sonogashira), this side reaction is primarily mediated by palladium-hydride (Pd-H) species that form in a competing catalytic cycle.[2][4]

Several factors can generate these detrimental Pd-H intermediates:

  • The Base: Strong bases, particularly alkoxides, can react with protic sources in the reaction medium (like water, alcohols, or even trace moisture) to generate hydride species.[2][4]

  • The Solvent: Solvents themselves can be hydride donors. For example, alcohols can undergo β-hydride elimination from a palladium alkoxide intermediate, and solvents like DMF can decompose at high temperatures to produce formate, a hydride source.

  • Reagents and Impurities: Organometallic reagents (like organoboron or organotin compounds) or their byproducts can sometimes act as hydride sources. Trace amounts of water or other protic impurities can also contribute.[5]

The C5-Br bond in 2-phenylthiazole is susceptible to this reduction, leading to the undesired 2-phenylthiazole byproduct and consumption of your starting material.

cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Debromination Cycle A Pd(0)L₂ B Ar-Pd(II)-Br(L₂) A->B Oxidative Addition (Ar-Br) C Ar-Pd(II)-R(L₂) B->C Transmetalation (+ R-M) G Ar-Pd(II)-H(L₂) B->G Ligand Exchange B->G Pathway Competition C->A Reductive Elimination D Ar-R (Product) C->D E Pd(0)L₂ F H-Pd(II)-X(L₂) E->F Hydride Source G->E Reductive Elimination H Ar-H (Byproduct) G->H

Caption: Competing catalytic cycles in Pd-catalyzed reactions.

Q2: I'm observing significant debromination. What is the first thing I should change in my experimental setup?

Answer: The first parameters to investigate are the base and the temperature . These two factors often have the most significant impact on the formation of hydride species that lead to debromination.[4]

  • Switch to a Milder Base: If you are using a strong base like sodium tert-butoxide (NaOt-Bu) or other alkoxides, immediately switch to a milder inorganic base. Potassium phosphate (K₃PO₄) is an excellent first choice, followed by potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4] These bases are less prone to generating hydrides while still being effective for the transmetalation step in many coupling reactions.[4]

  • Lower the Reaction Temperature: High temperatures can accelerate side reactions. Debromination may have a higher activation energy than the desired coupling, meaning it becomes more competitive at elevated temperatures.[2] Try reducing the temperature by 10-20 °C and increasing the reaction time. Monitor the reaction closely by TLC or LC-MS to find the optimal balance.

Troubleshooting Guide: A Systematic Approach to Eliminating Debromination

If initial changes to base and temperature are insufficient, a more systematic optimization of your reaction conditions is necessary. The following workflow provides a logical progression for troubleshooting.

start Problem: High Debromination Observed base Step 1: Change Base (e.g., K₃PO₄, K₂CO₃) start->base temp Step 2: Lower Temperature (e.g., from 100°C to 80°C) base->temp Still high? ligand Step 3: Change Ligand (e.g., SPhos, XPhos) temp->ligand Still high? solvent Step 4: Change Solvent (e.g., Dioxane, Toluene) ligand->solvent Still high? reagents Step 5: Check Reagents (Anhydrous, Degassed) solvent->reagents Still high? end Success: Debromination Minimized reagents->end Problem Solved

Caption: A logical workflow for troubleshooting debromination.

1. Optimizing the Catalyst and Ligand System

The choice of palladium precursor and, more importantly, the supporting ligand is critical for promoting the desired reaction pathway over hydrodebromination.[5][6]

  • The Problem: Standard catalysts like Pd(PPh₃)₄ can be inefficient. Triphenylphosphine (PPh₃) can readily dissociate from the palladium center, and the rate of reductive elimination to form the product can be slow. This allows more time for the competing debromination cycle to occur.[5]

  • The Solution: Employ modern, bulky, and electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[5] These ligands promote faster rates of both oxidative addition and, crucially, reductive elimination.[7][8] The rapid reductive elimination of the desired product ensures the catalyst turns over quickly in the correct cycle, minimizing its availability for the debromination pathway. The steric bulk of these ligands also helps stabilize the catalyst.[7]

Ligand / Catalyst SystemCommon ObservationRecommendation
Pd(PPh₃)₄ Often associated with debromination, especially at higher temperatures.Use as a baseline, but quickly move to more advanced systems if debromination is observed.
PdCl₂(dppf) Generally more robust than Pd(PPh₃)₄, but can still lead to debromination.A good second choice, particularly for Suzuki couplings.
Pd₂(dba)₃ + SPhos/XPhos Highly effective at minimizing debromination by promoting rapid reductive elimination.[4][5]Strongly recommended as a first-line advanced system for Suzuki and Buchwald-Hartwig reactions.
Pd-PEPPSI™ catalysts Pre-formed Pd(II)-NHC complexes that are highly active and often require lower temperatures.Excellent for challenging substrates; consider for Suzuki or Negishi couplings.
2. Solvent Selection and Preparation

The solvent plays a crucial role not only in solubility but also as a potential source of protons or hydrides.

  • The Problem: Protic solvents (e.g., ethanol, methanol) are direct sources for Pd-H formation. While often used in Suzuki reactions, excessive water can also be detrimental.[5] Aprotic polar solvents like DMF or DMA can decompose at high temperatures (>120 °C) to generate amines and carbon monoxide, which can interact with the catalyst or generate hydride species.

  • The Solution: Favor aprotic solvents like 1,4-dioxane, toluene, or THF .[5][9] When water is required (e.g., for dissolving the base in a Suzuki reaction), use the minimum amount necessary and ensure it is rigorously degassed. Always use high-purity, anhydrous solvents. Crucially, degas all solvents thoroughly (e.g., by sparging with argon for 30-60 minutes or via freeze-pump-thaw cycles) to remove dissolved oxygen, which can damage the catalyst and promote side reactions.[6]

Optimized Experimental Protocols

The following protocols provide a robust starting point for minimizing debromination in common cross-coupling reactions.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed for the coupling of this compound with an arylboronic acid, incorporating best practices to avoid debromination.[4]

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water (e.g., 10:1 dioxane:water ratio)

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos) in a small amount of the reaction solvent. Add this pre-formed catalyst solution to the Schlenk flask.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[6]

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

Homocoupling of the alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings, but debromination can also occur.[10] A copper-free protocol can often provide a cleaner reaction profile.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous, degassed THF or Toluene

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Heat the reaction mixture to 50-70 °C with vigorous stirring. Note: Higher temperatures may be required but increase the risk of debromination. Start low and increase if the reaction is sluggish.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, filter off any amine salts, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Advanced Troubleshooting
Q3: I've optimized my conditions but still observe debromination. What are my next steps?

Answer: If extensive optimization fails, it may be necessary to reconsider the overall synthetic strategy.

  • Change the Cross-Coupling Reaction: If a Suzuki coupling is problematic, consider a Stille coupling . Organostannanes are often more reactive, which can sometimes allow for lower reaction temperatures and shorter reaction times, potentially outcompeting the debromination pathway.[11][12] However, be mindful of the toxicity of tin reagents.

  • Reverse the Polarity (Umpolung): Instead of using this compound as the electrophile, synthesize the corresponding nucleophilic partner. This involves converting the C5-Br bond into a C5-B(pin) (boronic ester) or C5-Sn(Bu)₃ (stannane) moiety. This new 2-phenylthiazole-5-yl nucleophile can then be coupled with an aryl halide or triflate. This approach fundamentally changes the reaction kinetics and may circumvent the debromination issue.

Q4: How can I definitively identify the debrominated byproduct?

Answer: The primary byproduct, 2-phenylthiazole, can be readily identified using standard analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The byproduct will have a distinct retention time from the starting material and product. Its molecular weight will correspond to the loss of bromine (-79 or -81 amu) and the addition of hydrogen (+1 amu) compared to the starting material.

    • This compound (C₉H₆BrNS): MW ≈ 239.0/241.0 g/mol

    • 2-Phenylthiazole (C₉H₇NS): MW ≈ 161.0 g/mol

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of the byproduct will lack the characteristic signals of the substituted thiazole ring in the starting material and will instead show a signal corresponding to the new proton at the C5 position. Comparing the crude NMR to a reference spectrum of 2-phenylthiazole will confirm its identity.

References
  • Reductions of aryl bromides in water at room temperature. (2011). National Center for Biotechnology Information. Retrieved from [Link]

  • Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. (2008). National Center for Biotechnology Information. Retrieved from [Link]

  • Significant dehalogenation in stille coupling. (2019). Reddit. Retrieved from [Link]

  • Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. (2016). ACS Catalysis. Retrieved from [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. (2017). ScholarWorks @ UTRGV. Retrieved from [Link]

  • Dehalogenation. (n.d.). Wikipedia. Retrieved from [Link]

  • Stille reaction. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Hantzsch Synthesis of 5-Bromo-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-phenylthiazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction to the Synthesis of this compound

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole ring.[1] The synthesis of this compound can be approached through two primary routes:

  • Route A: Direct Hantzsch Synthesis. This involves the condensation of an appropriate α,α-dihaloaldehyde or α-haloketone with thiobenzamide.

  • Route B: Post-synthesis Bromination. This two-step approach involves the initial synthesis of 2-phenylthiazole via the Hantzsch reaction, followed by a regioselective bromination at the C5 position.

This guide will address challenges and optimization strategies for both pathways.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing potential causes and actionable solutions.

Q1: Why is my reaction yield of this compound consistently low?

Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Suboptimal Reaction Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy.[2] If the reaction is sluggish or incomplete, a modest increase in temperature may be beneficial. However, excessive heat can promote the formation of side products and decomposition.

  • Improper Solvent Choice: The polarity of the solvent is critical for dissolving reactants and intermediates.[2] While ethanol and methanol are common, exploring other solvents or solvent mixtures, such as ethanol/water, can sometimes improve yields.[3]

  • Reagent Purity: The purity of your starting materials, particularly the α-haloketone and thiobenzamide, is paramount. Impurities can lead to unwanted side reactions, consuming reactants and complicating purification.[2]

  • Stoichiometry of Reactants: While the reaction proceeds in a 1:1 molar ratio, using a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion, especially if the α-haloketone is prone to self-condensation.

Q2: I am observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the reaction?

The formation of isomers is a known issue in Hantzsch-type syntheses, particularly when using N-substituted thioamides. In the context of this compound, the primary concern is often the regioselectivity of bromination in Route B.

  • Controlling Bromination in Route B: The C2 and C5 positions of the 2-phenylthiazole ring are both activated towards electrophilic substitution. To favor bromination at the C5 position, milder brominating agents and controlled conditions are recommended. Using N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF at low temperatures (e.g., 0 °C to room temperature) can enhance selectivity for the C5 position.[4]

  • Formation of 2-Imino-2,3-dihydrothiazoles: While less common with thiobenzamide, the use of N-substituted thioureas can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers, especially under strongly acidic conditions.[5] Maintaining neutral or slightly basic reaction conditions will favor the desired 2-aminothiazole structure.

Q3: The purification of my crude this compound is difficult, and I have persistent impurities.

Purification of halogenated heterocycles can be challenging due to their similar polarities to potential byproducts.

  • Recrystallization: For crystalline solids, recrystallization is an effective first-line purification technique. A solvent screen to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature is crucial. Ethanol or ethanol/water mixtures are often good starting points.[6]

  • Column Chromatography: For non-crystalline products or complex mixtures, column chromatography using silica gel is the most common method.[6] A gradient elution with a hexane/ethyl acetate mobile phase is a good starting point for optimizing the separation.

  • Common Impurities: Unreacted starting materials are common impurities. Monitoring the reaction by Thin Layer Chromatography (TLC) can help ensure the reaction goes to completion. Over-bromination in Route B can lead to di-brominated species, which may be difficult to separate. Careful control of the brominating agent stoichiometry is key to minimizing this.

Frequently Asked Questions (FAQs)

Q: What are the ideal starting materials for the Hantzsch synthesis of this compound (Route A)?

For the direct synthesis of this compound, the required starting materials are thiobenzamide and a suitable α,α-dihalo carbonyl compound that provides the bromine at the C5 position. A potential candidate for the carbonyl component is 2,2-dibromoacetaldehyde or a derivative.

Q: Is a catalyst necessary for the Hantzsch synthesis?

The classic Hantzsch synthesis does not strictly require a catalyst. However, modern variations often employ catalysts to improve reaction rates and yields. For instance, silica-supported tungstosilisic acid has been shown to give high yields in some Hantzsch syntheses.[3]

Q: Can I use microwave irradiation to improve the reaction?

Yes, microwave-assisted synthesis has been successfully applied to the Hantzsch reaction, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[2]

Q: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific laboratory conditions and reagent batches.

Protocol 1: Synthesis of 2-Phenylthiazole (Precursor for Route B)

This protocol is a general procedure for the Hantzsch synthesis of a 2,4-disubstituted thiazole.

Materials:

  • 2-Bromoacetophenone

  • Thiobenzamide

  • Ethanol

  • Sodium carbonate (5% aqueous solution)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromoacetophenone (1 equivalent) in ethanol.

  • Add thiobenzamide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction. The product should precipitate.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude 2-phenylthiazole can be purified by recrystallization from ethanol.

Protocol 2: Regioselective Bromination of 2-Phenylthiazole (Route B)

This protocol is designed to favor the formation of the 5-bromo isomer.

Materials:

  • 2-Phenylthiazole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 2-phenylthiazole (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel (hexane/ethyl acetate gradient).

Data Summary

ParameterRecommended ConditionRationale
Solvent Ethanol, Methanol, or Ethanol/WaterGood solubility for reactants and intermediates.[2][3]
Temperature Reflux (conventional) or elevated (microwave)Provides activation energy for the reaction.[2]
Reactant Ratio 1:1.1 to 1:1.5 (α-haloketone:thioamide)A slight excess of thioamide can improve conversion.
Catalyst (Optional) Silica-supported tungstosilisic acidCan increase reaction rate and yield.[3]
Brominating Agent (Route B) N-Bromosuccinimide (NBS)Milder conditions to improve regioselectivity.[4]

Visualizing the Workflow

Hantzsch Synthesis Workflow

Hantzsch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine α-Haloketone and Thiobenzamide in Solvent heat Heat to Reflux (Conventional or Microwave) reagents->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool neutralize Neutralize with Base cool->neutralize filter Filter Precipitate neutralize->filter purify Recrystallize or Column Chromatography filter->purify

Caption: A generalized workflow for the Hantzsch thiazole synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield start Low Yield Observed check_purity Verify Reagent Purity (NMR, m.p.) start->check_purity check_temp Optimize Temperature start->check_temp check_solvent Screen Solvents start->check_solvent check_time Extend Reaction Time (Monitor by TLC) start->check_time consider_catalyst Consider Catalyst Addition check_purity->consider_catalyst check_temp->consider_catalyst check_solvent->consider_catalyst check_time->consider_catalyst success Improved Yield consider_catalyst->success

Caption: A decision tree for troubleshooting low reaction yields.

References

  • BenchChem. (2025).
  • JOCPR. (n.d.). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research.
  • MDPI. (2021).
  • BenchChem. (2025). 2-Bromo-5-phenylthiazole | 133311-51-0. BenchChem.
  • PMC. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PubMed Central.
  • ResearchGate. (n.d.). Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors | Request PDF.
  • ResearchGate. (n.d.). Hantzsch cyclization of α-chloro carbonyl compounds and thiobenzamides.
  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.).
  • Wikipedia. (n.d.). Hantzsch thiazole synthesis.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
  • Gudla, P., & Boodida, S. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. Journal of Applicable Chemistry, 4(1), 318-322.
  • PMC. (n.d.). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central.
  • Guidechem. (2024).
  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines.
  • Beilstein Journals. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?
  • MDPI. (2017).
  • Benchchem. (n.d.). Optimizing Hantzsch thiazole synthesis reaction conditions. Benchchem.
  • Sigma-Aldrich. (n.d.). 2-Bromothiazole 98 3034-53-5.
  • Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for 5,6-Dichlorobenzo[d]thiazole Analogs. Benchchem.
  • YouTube. (2020).
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Semantic Scholar. (n.d.).
  • PMC. (n.d.).
  • Synblock. (n.d.). CAS 133311-51-0 | 2-Bromo-5-phenyl-thiazole.
  • OSTI.GOV. (1986). Course of bromination of thiazole and 2-methylthiazole (Journal Article).
  • ResearchGate. (2021). (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
  • Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • Semantic Scholar. (2017).

Sources

Technical Support Center: Purification of 5-Bromo-2-phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-bromo-2-phenylthiazole derivatives. This class of compounds, while synthetically valuable, often presents unique purification hurdles. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to streamline your purification workflow and enhance the purity of your final compounds.

Part 1: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound derivatives, offering explanations for the underlying causes and actionable solutions.

Issue 1: Co-elution of Impurities with the Product in Column Chromatography

Question: I'm having difficulty separating my this compound derivative from a closely related impurity using column chromatography. The spots on the TLC plate are very close together. What can I do?

Answer: Co-elution is a frequent challenge, especially with structurally similar impurities. Here's a systematic approach to troubleshoot this issue:

  • Analyze Polarity: The primary reason for poor separation is an inappropriate solvent system. Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities.[1] For this compound derivatives, which are moderately polar, common eluents include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[1]

  • Adjust the Solvent Ratio:

    • If the spots are moving too quickly up the TLC plate (high Rf value), the solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate or methanol).[1]

    • If the spots are barely moving from the baseline (low Rf value), the solvent system is not polar enough. Increase the proportion of the polar solvent.[1]

  • Consider a Different Solvent System: If adjusting the ratio of your current system doesn't provide adequate separation, switch to a solvent system with different selectivity. For instance, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.[1]

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation. A general guideline is to load an amount of crude material that is 1-5% of the mass of the stationary phase (silica gel or alumina).[1]

  • Stationary Phase Selection: While silica gel is the most common stationary phase, consider using alumina if your compound is sensitive to the acidic nature of silica gel.[2][3] Alumina is available in acidic, neutral, and basic forms.[3]

Issue 2: The Compound Fails to Crystallize or "Oils Out" During Recrystallization

Question: I've attempted to purify my this compound derivative by recrystallization, but it either remains in solution or forms an oil. How can I induce crystallization?

Answer: Successful recrystallization hinges on selecting the right solvent and controlling the cooling process. Oiling out occurs when the compound's solubility is too high or the solution is cooled too quickly.[4]

  • Solvent Selection is Key: The ideal solvent should dissolve your compound when hot but not at room temperature.[4][5] Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) at both room temperature and upon heating.[4]

  • Employ a Co-solvent System: If a single solvent is not effective, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be very effective.[1] Dissolve your compound in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Reheat to clarify and then allow it to cool slowly.

  • Control the Cooling Rate: Rapid cooling often leads to the formation of oils or very small crystals that trap impurities.[4] Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.[1]

  • Induce Nucleation:

    • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.

    • Seed Crystals: Adding a tiny crystal of the pure compound (if available) can initiate crystallization.[5]

Issue 3: Product Decomposition During Purification

Question: I'm observing degradation of my this compound derivative during column chromatography on silica gel. What is causing this, and how can I prevent it?

Answer: Some organic compounds can be unstable on silica gel, which is slightly acidic.[2][6] This can lead to decomposition during the relatively long contact time of column chromatography.

  • Assess Stability: Before committing to a large-scale column, test the stability of your compound on silica gel. Spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots, your compound is likely degrading.[6]

  • Deactivate the Silica Gel: You can reduce the acidity of silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to your eluent.[6]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or florisil.[6]

  • Minimize Contact Time: Use flash chromatography with applied pressure to move the compound through the column more quickly.[3] Also, avoid letting the column run dry, as this can exacerbate decomposition.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?

A1: The impurities will depend on the synthetic route. Common synthetic methods include the Hantzsch thiazole synthesis and direct bromination of a 2-phenylthiazole precursor.[7][8] Potential impurities can include:

  • Unreacted Starting Materials: Such as the corresponding α-haloketone and thioamide in a Hantzsch synthesis.[7]

  • Over-brominated or Under-brominated Species: In direct bromination reactions, you might see dibrominated products or unreacted starting material.[9]

  • Isomers: Depending on the substitution pattern of the phenyl ring, isomeric impurities may form.

  • Byproducts from Side Reactions: These can be numerous and are highly dependent on the specific reaction conditions.

Q2: How do I choose the best purification technique for my this compound derivative?

A2: The choice depends on the physical state of your compound and the nature of the impurities.[1]

  • Recrystallization: This is the preferred method for solid compounds with good thermal stability, especially if there is a significant difference in solubility between your product and the impurities.[1][5]

  • Column Chromatography: This is a versatile technique for both solid and liquid compounds and is particularly useful for separating mixtures of compounds with different polarities.[2][3]

  • Preparative HPLC: For very difficult separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[5]

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment.[10]

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity and detecting non-volatile impurities.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for identifying and quantifying volatile impurities, such as residual solvents.[10][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can also be used for quantitative purity assessment (qNMR) with an internal standard.[4][10]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity for a solid compound. Impurities tend to depress and broaden the melting point range.[11]

Part 3: Experimental Protocols and Data Presentation

Protocol 1: General Procedure for Column Chromatography

This protocol outlines the fundamental steps for purifying a this compound derivative using silica gel column chromatography.

  • Preparation of the Column:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.[2]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.[2]

    • Add another layer of sand on top of the silica gel.

    • Drain the solvent until the level is just above the top layer of sand.[2]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Carefully apply the sample solution to the top of the silica gel.

    • Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions. The volume of each fraction will depend on the size of the column and the separation.

    • Monitor the separation by collecting small spots from the eluting fractions and analyzing them by TLC.[2]

  • Isolation of the Purified Compound:

    • Combine the fractions that contain your pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.

Protocol 2: General Procedure for Recrystallization

This protocol provides a general workflow for purifying a solid this compound derivative by recrystallization from a single solvent.[4]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[4][5]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.[4][5] Avoid using excess solvent to maximize the yield.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[4]

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature.[4][5] Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.[5]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[5]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[5]

Data Summary Table
Purification TechniqueKey Parameters to OptimizeTypical Purity AchievedAdvantagesDisadvantages
Column Chromatography Eluent composition, stationary phase, sample load>95%Versatile for solids and liquids, good for separating compounds with different polarities.Can be time-consuming, potential for product decomposition on the stationary phase.[6]
Recrystallization Solvent system, cooling rate>98%Can yield very pure material, scalable.Only suitable for solids, requires finding an appropriate solvent.
Preparative HPLC Mobile phase, column type, flow rate>99%Excellent for difficult separations, high resolution.[5]Requires specialized equipment, smaller scale.

Part 4: Visualizing Purification Workflows

The following diagrams illustrate the decision-making process for troubleshooting common purification challenges.

Purification_Troubleshooting cluster_column Column Chromatography Troubleshooting cluster_recrystallization Recrystallization Troubleshooting start Crude this compound Derivative purification_choice Choose Purification Method start->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Liquid or Difficult Separation recrystallization Recrystallization purification_choice->recrystallization Solid Product co_elution Co-elution of Impurities? column_chrom->co_elution oiling_out Oiling Out / No Crystals? recrystallization->oiling_out success Pure Product failure Purification Failed optimize_solvent Optimize Solvent System (TLC) co_elution->optimize_solvent Yes decomposition Product Decomposition? co_elution->decomposition No change_stationary_phase Change Stationary Phase (e.g., Alumina) optimize_solvent->change_stationary_phase Still Poor Separation change_stationary_phase->success decomposition->success No deactivate_silica Deactivate Silica (e.g., with Triethylamine) decomposition->deactivate_silica Yes deactivate_silica->success oiling_out->success No optimize_solvent_recrys Optimize Solvent System (Single or Co-solvent) oiling_out->optimize_solvent_recrys Yes slow_cooling Ensure Slow Cooling optimize_solvent_recrys->slow_cooling induce_nucleation Induce Nucleation (Scratch/Seed) slow_cooling->induce_nucleation induce_nucleation->success Purity_Assessment_Workflow start Purified this compound Derivative initial_screen Initial Purity Screen start->initial_screen tlc TLC (Single Spot?) initial_screen->tlc mp Melting Point (Sharp Range?) initial_screen->mp detailed_analysis Detailed Purity Analysis tlc->detailed_analysis repurify Repurify tlc->repurify No mp->detailed_analysis mp->repurify No hplc HPLC (% Area Purity) detailed_analysis->hplc Quantitative Purity gcms GC-MS (Volatile Impurities) detailed_analysis->gcms Solvent/Volatiles nmr NMR (Structural Confirmation) detailed_analysis->nmr Structure/Impurities final_purity Purity Confirmed hplc->final_purity gcms->final_purity nmr->final_purity

Caption: Workflow for purity assessment.

References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Overcoming challenges in the purification of complex heterocyclic compounds - Benchchem.
  • 2-Bromo-5-phenylthiazole | 133311-51-0 - Benchchem.
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate.
  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds.
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Column chromatography.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH.
  • Column chromatography - Columbia University.
  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc.
  • Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors | Request PDF - ResearchGate.
  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers - PubMed.
  • 147-152 Research Article Synthesis of some new 5- substituted of - JOCPR.
  • This compound | 53715-67-6 - Sigma-Aldrich.
  • A Researcher's Guide to Assessing the Purity of 5-Bromoindole from Various Suppliers - Benchchem.
  • (PDF) 2-Bromo-4-phenyl-1,3-thiazole - ResearchGate.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org.
  • A Researcher's Guide to Purity Assessment of Synthesized 5-Bromo-1-pentyne - Benchchem.
  • Navigating Purity Validation: A Comparative Guide to HPLC and Alternative Methods for 4-Bromobenzothiazole - Benchchem.
  • Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Guide - Benchchem.
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC.
  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole - ResearchGate.
  • Introducing Column Chromatography through Colorful Reactions of Guaiazulene - ChemRxiv.
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.
  • Synthesis of 2-Amino-5-bromo-4-t-butylthiazole: A Detailed Protocol for Researchers - Benchchem.
  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate - Der Pharma Chemica.

Sources

Technical Support Center: Identifying Impurities in 5-Bromo-2-phenylthiazole by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the analysis of 5-Bromo-2-phenylthiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of identifying impurities in this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides practical troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.

Introduction: The Challenge of Purity in Heterocyclic Synthesis

This compound is a key building block in medicinal chemistry and materials science. Its synthesis, most commonly via the Hantzsch thiazole synthesis, can often lead to a range of impurities, including unreacted starting materials, regioisomers, and over-brominated or de-brominated species. Ensuring the purity of this compound is critical for the validity of subsequent research and the safety of developed products. NMR spectroscopy is the primary analytical tool for assessing this purity, but interpreting the spectra can be complex. This guide will equip you with the knowledge to confidently identify and troubleshoot common impurities.

Troubleshooting Guide: A Practical Q&A Approach

This section addresses specific issues you might encounter during the NMR analysis of this compound.

Question 1: My ¹H NMR spectrum of this compound shows an unexpected singlet in the aromatic region, slightly upfield from the expected thiazole proton signal. What could it be?

Answer:

An unexpected singlet in the aromatic region often points to the presence of a related thiazole species where the proton environment is altered. The most likely culprit in this scenario is 2-phenylthiazole , the de-brominated analog of your target compound.

Causality: The bromine atom at the 5-position of the thiazole ring is an electron-withdrawing group, which deshields the proton at the 4-position, causing it to appear further downfield in the NMR spectrum. In the absence of this bromine atom, the corresponding proton in 2-phenylthiazole (at the 5-position) is more shielded and will therefore resonate at a higher field (a lower ppm value).

Experimental Protocol for Confirmation:

  • Spiking Experiment: The most definitive method is to "spike" your NMR sample with a small, known amount of authentic 2-phenylthiazole. If your hypothesis is correct, the intensity of the unknown singlet will increase, confirming its identity.

  • 2D NMR Spectroscopy: If a spiking experiment is not feasible, acquiring a 2D NMR spectrum, such as a HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) spectrum, can be highly informative.

    • An HSQC experiment will show a correlation between the unknown proton signal and its directly attached carbon. You can then compare the chemical shift of this carbon to the known value for C5 of 2-phenylthiazole.

    • An HMBC experiment will reveal long-range couplings (typically 2-3 bonds) between the proton and other carbons in the molecule, providing further structural confirmation.

Question 2: I observe a singlet in my ¹H NMR that is significantly downfield of all other aromatic signals. What is a probable identity for this peak?

Answer:

A singlet appearing at a very low field in the aromatic region is often indicative of a species that has been over-brominated. A likely candidate is 2,5-dibromothiazole .

Causality: The presence of two electron-withdrawing bromine atoms on the thiazole ring (at positions 2 and 5) would strongly deshield the remaining proton at the 4-position. This additive deshielding effect shifts the proton signal significantly downfield.

Experimental Protocol for Confirmation:

  • Mass Spectrometry (MS): A quick analysis by MS will reveal the isotopic pattern of the impurity. A compound containing two bromine atoms will have a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1, which is a strong indicator of a dibrominated species.

  • ¹³C NMR Analysis: Examine the ¹³C NMR spectrum. The presence of only three carbon signals in the aromatic region, with chemical shifts consistent with a dibrominated thiazole ring, would support this assignment.

  • Reference Spectrum Comparison: Compare your spectrum to a known spectrum of 2,5-dibromothiazole if available from a spectral database.[1]

Question 3: My ¹H NMR shows two singlets in the thiazole proton region, both with similar integration values. How can I determine if I have a mixture of regioisomers?

Answer:

The presence of two distinct singlets in the region expected for the thiazole proton strongly suggests the presence of a regioisomeric impurity, most likely 4-bromo-2-phenylthiazole .

Causality: During the Hantzsch synthesis, if the α-haloketone used is not perfectly regioselective in its reaction with the thioamide, both the 5-bromo and the 4-bromo isomers can be formed. These isomers will have distinct chemical environments for their thiazole protons, leading to separate signals in the ¹H NMR spectrum. The proton on the 5-position of 4-bromo-2-phenylthiazole is expected to be at a slightly different chemical shift than the proton on the 4-position of this compound.

Experimental Protocol for Differentiation:

  • 2D NOESY/ROESY NMR: A Nuclear Overhauser Effect (NOE) experiment can be used to determine spatial proximity between protons. For the 4-bromo isomer, an NOE should be observed between the thiazole proton (at C5) and the ortho-protons of the phenyl ring. For the 5-bromo isomer, the thiazole proton (at C4) is further away from the phenyl ring protons, and a weaker or no NOE is expected.

  • Long-Range HMBC: An HMBC experiment can help distinguish the isomers. In this compound, the thiazole proton (H4) will show a correlation to the carbon of the phenyl ring attached to the thiazole (C-ipso). In 4-bromo-2-phenylthiazole, the thiazole proton (H5) is further away and this correlation will be absent or very weak.

  • High-Resolution Mass Spectrometry (HRMS): While HRMS cannot distinguish between isomers as they have the same exact mass, it can confirm the elemental composition of the impurity, ruling out other possibilities.

Question 4: I see broad signals in my ¹H NMR spectrum, particularly in the aromatic and amide regions. What could be the cause?

Answer:

Broad signals can arise from several factors, but in the context of synthesizing this compound, the presence of unreacted thiobenzamide is a common cause.

Causality: Thiobenzamide contains amide protons (-NH₂) that can undergo chemical exchange with residual water or other protic species in the NMR solvent. This exchange process occurs on a timescale that is intermediate relative to the NMR experiment, leading to signal broadening. The aromatic protons of thiobenzamide may also appear broader than expected due to restricted rotation around the C-N bond.

Experimental Protocol for Confirmation:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum. The broad signals corresponding to the amide protons of thiobenzamide will exchange with deuterium and either disappear or significantly decrease in intensity.

  • Spiking Experiment: Add a small amount of authentic thiobenzamide to your sample. An increase in the intensity of the broad signals, as well as the characteristic aromatic signals of thiobenzamide, will confirm its presence.

  • TLC Analysis: Compare the TLC of your sample against a standard of thiobenzamide using an appropriate solvent system.

FAQs: Understanding Your NMR Data

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: The expected chemical shifts can vary slightly depending on the solvent and concentration. However, based on spectral data and predictions for analogous structures, the following are approximate ranges:

This compound ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl Protons (ortho)7.8 - 8.0 (m)~126
Phenyl Protons (meta, para)7.3 - 7.5 (m)~129, ~130
Thiazole Proton (H4)~7.7 (s)~143
Thiazole Carbon (C2)-~168
Thiazole Carbon (C4)-~143
Thiazole Carbon (C5-Br)-~110
Phenyl Carbon (C-ipso)-~133

Q2: How can I identify residual starting materials from the Hantzsch synthesis?

A2: The most common starting materials for the synthesis of this compound are an α-haloketone and a thioamide.

  • α-Haloketone (e.g., 2-bromo-1-phenylethanone): Look for a characteristic singlet for the -CH₂Br protons, typically in the range of 4.4-4.8 ppm. The aromatic protons will also be present.

  • Thiobenzamide: As discussed in the troubleshooting section, look for broad amide proton signals and the characteristic aromatic signals.

Q3: Can I use NMR to quantify the amount of an impurity?

A3: Yes, quantitative NMR (qNMR) is a powerful technique for determining the concentration and purity of a sample. By adding a known amount of an internal standard with a well-resolved signal, you can use the integral ratios to calculate the amount of your target compound and any identified impurities. This method is highly accurate as the signal intensity is directly proportional to the number of nuclei.

Q4: My baseline is distorted, and the peak shapes are not ideal. How does this affect impurity identification?

A4: A distorted baseline and poor peak shape can make it difficult to accurately integrate signals and can obscure small impurity peaks. Common causes include:

  • Poor Shimming: The magnetic field is not homogeneous. Re-shimming the spectrometer is necessary.

  • Sample Concentration: A sample that is too concentrated can lead to broad peaks. Diluting the sample may help.

  • Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening.

  • Solid Particles: Undissolved material in the NMR tube will disrupt the magnetic field homogeneity. Ensure your sample is fully dissolved and filter if necessary.

Addressing these issues is crucial for reliable impurity analysis.

Workflow for Impurity Identification

The following diagram illustrates a systematic workflow for identifying an unknown peak in the NMR spectrum of this compound.

Impurity_Identification_Workflow start Unexpected Peak in NMR Spectrum check_region Identify Peak Region (Aromatic, Aliphatic, etc.) start->check_region compare_data Compare with Expected Shifts of Known Impurities check_region->compare_data spike_exp Perform Spiking Experiment compare_data->spike_exp Likely Candidate Identified two_d_nmr Acquire 2D NMR (COSY, HSQC, HMBC, NOESY) compare_data->two_d_nmr Identity Unclear spike_exp->two_d_nmr No Match id_confirmed Impurity Identity Confirmed spike_exp->id_confirmed Match Found ms_analysis Perform Mass Spectrometry two_d_nmr->ms_analysis Ambiguity Remains two_d_nmr->id_confirmed Structure Elucidated ms_analysis->id_confirmed Structure Confirmed re_evaluate Re-evaluate Synthetic Route and Purification id_confirmed->re_evaluate

A decision-tree workflow for systematic impurity identification.

References

  • PubChem. (n.d.). 5-Bromo-2-phenyl-1,3-thiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-phenylthiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Ghabbour, H. A., et al. (2013). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o227. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons, Inc.
  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). Wiley.
  • Hoye, T. R., et al. (2007). A Compilation of Cautionary Notes on the Use of NMR Spectral Information for the Assignment of Configuration and Conformation.

Sources

Technical Support Center: Overcoming Solubility Challenges of 5-Bromo-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-Bromo-2-phenylthiazole. This guide is designed to provide you with in-depth, field-proven insights and practical, step-by-step protocols to address and overcome the solubility challenges associated with this compound in organic solvents. Our goal is to empower you with the knowledge to not only solve immediate experimental hurdles but also to build a foundational understanding of the principles governing solubility, enabling you to design robust and reliable experimental systems.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound, providing not just solutions but also the scientific reasoning behind them.

Question 1: I need to prepare a stock solution of this compound. Which organic solvent should I start with, and why?

Answer:

For preparing a high-concentration stock solution of a crystalline solid like this compound, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1] The rationale for this choice is rooted in its high polarity and aprotic nature, which allows it to effectively solvate a wide range of organic molecules.

However, relying on a single solvent is not always optimal. A systematic approach to solvent selection is crucial. Based on the principle of "like dissolves like," we can predict the solubility of this compound in various organic solvents by considering its molecular structure, which features a polar thiazole ring and a nonpolar phenyl group.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHighThese solvents can engage in dipole-dipole interactions with the polar thiazole ring of the solute.
Polar Protic Ethanol, Methanol, IsopropanolModerate to HighThe hydroxyl groups in these solvents can act as hydrogen bond donors and acceptors, interacting with the nitrogen and sulfur atoms in the thiazole ring.
Nonpolar Aprotic Toluene, Hexane, CyclohexaneLowThe lack of polarity in these solvents makes them poor at solvating the polar regions of the this compound molecule.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have a moderate polarity that can offer a balance for solvating both the polar and nonpolar parts of the molecule.

Question 2: My compound, this compound, precipitates out of solution when I dilute my DMSO stock into my reaction mixture or assay buffer. What is happening and how can I prevent this?

Answer:

This common issue is known as "precipitation upon dilution" and occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) becomes insoluble as the concentration of that solvent decreases upon addition to a larger volume of a less effective solvent (the "anti-solvent").[1]

To prevent this, a cosolvent system is highly recommended.[1] A cosolvent is a solvent that is miscible with the primary solvent and in which the compound also has good solubility. By including a cosolvent in your final reaction mixture or buffer, you can maintain the solubility of your compound even at lower overall organic solvent concentrations.

Experimental Protocol: Implementing a Cosolvent System

  • Identify a Suitable Cosolvent: Based on the predicted solubility in Table 1, select a cosolvent that is compatible with your experimental system (e.g., does not interfere with your reaction or assay). Good starting choices include ethanol or isopropanol.

  • Determine the Minimum Required Cosolvent Concentration:

    • Prepare a series of your reaction mixture or buffer with varying concentrations of the chosen cosolvent (e.g., 1%, 2%, 5%, 10% v/v).

    • To each of these, add your this compound DMSO stock solution to the desired final concentration.

    • Observe for any precipitation. The lowest concentration of the cosolvent that prevents precipitation is your optimal concentration.

  • Validate System Compatibility: Ensure that the final concentration of the cosolvent does not adversely affect your experiment (e.g., enzyme activity, cell viability).

Question 3: I am struggling to achieve the desired concentration of this compound for my experiment, even with a cosolvent. Are there more advanced techniques I can use?

Answer:

Yes, for particularly challenging solubility issues, the solid dispersion technique can be a powerful solution.[2][3][4] This method involves dispersing the drug (solute) in a solid hydrophilic carrier at the molecular level. When this solid dispersion is introduced into a solvent, the carrier dissolves rapidly, releasing the drug as very fine, amorphous particles with a high surface area, which significantly enhances the dissolution rate and apparent solubility.[2][4]

Experimental Protocol: Preparation of a Solid Dispersion via the Solvent Evaporation Method

  • Carrier Selection: Choose a hydrophilic carrier that is soluble in your intended final solvent system. Common carriers include Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and Hydroxypropyl Methylcellulose (HPMC).

  • Dissolution:

    • Dissolve both this compound and the selected carrier in a common volatile solvent in which both are highly soluble (e.g., methanol or a mixture of dichloromethane and methanol).

    • A typical starting drug-to-carrier ratio is 1:5 (w/w), but this can be optimized.

  • Solvent Evaporation:

    • Evaporate the solvent under reduced pressure using a rotary evaporator. This will leave a thin film of the solid dispersion on the wall of the flask.

  • Drying and Pulverization:

    • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

    • Gently scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Solubility Testing:

    • Determine the solubility of the prepared solid dispersion in your target solvent and compare it to that of the pure crystalline this compound.

Frequently Asked Questions (FAQs)

Q1: What are Hansen Solubility Parameters (HSP) and how can they help me choose a solvent for this compound?

A1: Hansen Solubility Parameters are a more sophisticated method for predicting solubility based on the principle that "like dissolves like."[5] Every molecule is assigned three parameters:

  • δD (Dispersion): Relates to van der Waals forces.

  • δP (Polar): Relates to dipole-dipole interactions.

  • δH (Hydrogen Bonding): Relates to the ability to form hydrogen bonds.[6]

A solvent is more likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of the solute and the solvent can be calculated, and a smaller distance indicates a higher likelihood of solubility.[7][8]

Table 2: Estimated Hansen Solubility Parameters (in MPa½)

Compound/SolventδDδPδH
This compound (Estimated) 19.58.55.0
Acetone15.510.47.0
Acetonitrile15.318.06.1
Dichloromethane (DCM)17.07.37.1
Dimethyl Sulfoxide (DMSO)18.416.410.2
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Hexane14.90.00.0
Isopropanol15.86.116.4
Methanol14.712.322.3
Toluene18.01.42.0

Disclaimer: The HSP values for this compound are estimations and should be used as a predictive guide.

Q2: Can surfactants be used to improve the solubility of this compound in organic solvents?

A2: While surfactants are most commonly used to enhance the solubility of hydrophobic compounds in aqueous systems through the formation of micelles, they can also influence solubility in organic solvents.[7][9][10] In a predominantly organic system, the effect of a surfactant is more complex and depends on the specific surfactant, solvent, and solute. For instance, surfactants can reduce the surface tension between the solid compound and the solvent, improving wettability and potentially increasing the dissolution rate.[7] However, for achieving significant solubility enhancement in organic solvents, techniques like cosolvency and solid dispersion are generally more effective and predictable.

Q3: Are there any structural modifications to this compound that could improve its solubility?

A3: Yes, structural modification is a common strategy in medicinal chemistry to improve the physicochemical properties of a compound, including solubility. For this compound, modifications could include:

  • Introducing Polar Functional Groups: Adding polar groups, such as hydroxyl (-OH) or amino (-NH2) groups, to the phenyl ring can increase the molecule's overall polarity and its ability to form hydrogen bonds, thereby improving solubility in polar solvents.

  • Disrupting Crystalline Packing: Modifying the structure to disrupt the crystal lattice can lower the melting point and, in turn, increase solubility. This can sometimes be achieved by adding bulky groups that interfere with efficient packing in the solid state.

It is important to note that any structural modification must be carefully considered to ensure that the biological activity of the compound is not compromised.

Visualizing Experimental Workflows

Diagram 1: Systematic Solvent Selection Workflow

A Start: Need to Dissolve This compound B Consult Predicted Solubility Table (Table 1) A->B C Select Initial Solvents (e.g., DMSO, Ethanol, DCM) B->C D Perform Small-Scale Solubility Test C->D E Is Solubility Adequate? D->E F Proceed with Experiment E->F Yes G Troubleshoot with Enhancement Techniques E->G No

Caption: A decision-making workflow for selecting an appropriate solvent.

Diagram 2: Troubleshooting Precipitation Upon Dilution

A Problem: Precipitation Upon Dilution B Implement a Cosolvent System A->B C Select a Compatible Cosolvent (e.g., Ethanol) B->C D Determine Minimum Effective Concentration C->D E Does Precipitation Persist? D->E F Solution Found: Proceed with Experiment E->F No G Consider Advanced Technique: Solid Dispersion E->G Yes

Caption: A troubleshooting guide for addressing precipitation issues.

References

  • Palmer, A. M. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

  • Jadhav, N. R., et al. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Argade, P. S., et al. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Van den Mooter, G. (2012). The use of amorphous solid dispersions: A formulation strategy to overcome poor solubility and dissolution rate. Drug Development and Industrial Pharmacy.
  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.
  • Singh, A., et al. (2011). Solid Dispersion: A Strategy for Improving the Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.
  • Yalkowsky, S. H., & He, Y. (2003).
  • Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
  • Abbott, S. (n.d.). Hansen Solubility Parameters. Practical Adhesion Science. [Link]

  • Stefanis, E., & Panayiotou, C. (2008). A new expanded cohesive energy density model.
  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen Solubility. [Link]

  • Barton, A. F. (1991). CRC handbook of solubility parameters and other cohesion parameters. CRC press.
  • Rangel-Yagui, C. O., et al. (2005). Micellar solubilization of drugs. Journal of pharmacy & pharmaceutical sciences.
  • Lawrence, M. J., & Rees, G. D. (2000). Microemulsion-based media as novel drug delivery systems. Advanced drug delivery reviews.
  • Teja, A. S., & Koh, C. A. (2002). Supercritical fluids: a clean solvent for material processing. The Journal of supercritical fluids.
  • Martin, A., & Sinko, P. J. (2011). Martin's physical pharmacy and pharmaceutical sciences. Lippincott Williams & Wilkins.
  • Florence, A. T., & Attwood, D. (2011). Physicochemical principles of pharmacy. Pharmaceutical Press.
  • BenchChem. (2025). Overcoming poor solubility of 2-Amino-5-bromo-4-t-butylthiazole in assays.
  • Surov, A. O., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics.
  • Upadhyay, S., et al. (2022). Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad-Spectrum Biological Activities. International Journal of Novel Research and Development.
  • Chen, X., et al. (2018).
  • Gothwal, A., et al. (2021).
  • BenchChem. (n.d.). 2-Bromo-5-phenylthiazole.
  • Sigma-Aldrich. (n.d.). This compound.
  • BLD Pharm. (n.d.). 2-Bromo-5-phenylthiazole.
  • Synblock. (n.d.). 2-Bromo-5-phenyl-thiazole.
  • PubChem. (n.d.). 2-Phenylthiazole.

Sources

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 5-Bromo-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 5-bromo-2-phenylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this challenging yet powerful C-N bond-forming reaction. As your Senior Application Scientist, I will walk you through the critical parameters, from ligand and base selection to common pitfalls and their solutions, ensuring your path to success is clear and scientifically grounded.

Introduction: The Challenge of Aminating this compound

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in medicinal chemistry and materials science.[1] However, applying this reaction to electron-deficient, heteroaromatic substrates like this compound presents a unique set of challenges. The thiazole ring system, with its inherent electronic properties and the presence of a potentially coordinating nitrogen atom, can complicate the catalytic cycle and lead to suboptimal results.[2] This guide will provide a systematic approach to overcoming these hurdles.

The Catalytic Cycle: A Visual Overview

Understanding the mechanism is paramount to effective troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Ligand_Exch Amine Coordination PdII_Aryl->Ligand_Exch HNR'R'' PdII_Amine [Ar-Pd(II)-NHR'R''](L_n)X Ligand_Exch->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot -HX PdII_Amido Ar-Pd(II)-NR'R''(L_n) Deprot->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR'R'' Red_Elim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the amination of this compound in a question-and-answer format.

Q1: My reaction is sluggish or shows no conversion. What are the primary factors to investigate?

A1: Low or no reactivity in the amination of this compound often points to issues with the catalyst system or reaction conditions. Here's a systematic checklist:

  • Catalyst Deactivation: The sulfur and nitrogen atoms in the thiazole ring can act as Lewis bases and coordinate to the palladium center, leading to catalyst poisoning.[2] This is a primary concern with heteroaromatic substrates.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands form stable complexes with palladium, sterically shielding the metal center and minimizing unwanted coordination from the thiazole substrate.[2]

  • Inactive Catalyst: If you are not using a pre-formed catalyst, the in-situ generation of the active Pd(0) species might be inefficient.

    • Solution: Consider using a well-defined pre-catalyst, such as a G3 or G4 palladacycle, which can provide more consistent and reproducible results.

  • Purity of Reagents: Trace impurities in amines, solvents, or starting materials can inhibit the reaction.

    • Solution: Ensure all reagents are of high purity. Amines should be freshly distilled or purified, and solvents must be anhydrous and thoroughly degassed.

  • Inappropriate Base: The choice of base is critical and highly dependent on the amine and functional groups present.[3]

    • Solution: A systematic screening of bases is often necessary. Start with a strong, non-nucleophilic base like NaOtBu or LHMDS. If your substrate is base-sensitive, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄.

Q2: I'm observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen). How can I minimize this side reaction?

A2: Hydrodehalogenation is a common side reaction, especially with electron-deficient aryl halides. It can arise from β-hydride elimination from an intermediate palladium-amido complex.

  • Ligand Choice: The ligand plays a crucial role in preventing this side reaction.

    • Solution: Bulky, electron-rich ligands that promote a rapid rate of reductive elimination over competing side reactions are recommended. Ligands like BrettPhos and RuPhos have been shown to be effective in minimizing hydrodehalogenation.

  • Reaction Temperature: Higher temperatures can sometimes favor side reactions.

    • Solution: Try running the reaction at a lower temperature for a longer duration.

  • Base Selection: The nature of the base can influence the prevalence of side reactions.

    • Solution: In some cases, switching to a weaker base can mitigate hydrodehalogenation, although this may require longer reaction times or higher catalyst loadings.

Q3: How do I choose the optimal ligand for the amination of this compound?

A3: Ligand selection is arguably the most critical parameter for a successful reaction with this substrate. The ideal ligand should be both sterically demanding and electron-rich to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.

Ligand Class Examples Key Features & Considerations Typical Use Cases for Heteroaryl Halides
Bulky Biarylphosphines XPhos, RuPhos, BrettPhosHighly effective for a broad range of substrates, including challenging heteroaryl halides. Their steric bulk promotes reductive elimination and prevents catalyst deactivation.Generally the first choice for electron-deficient heteroaryl bromides. BrettPhos is often excellent for primary amines, while RuPhos can be effective for a wider range of amines.
Chelating Bisphosphines Xantphos, DPPFForm well-defined, stable complexes with palladium. Can be effective in preventing β-hydride elimination.Xantphos has shown success in the amidation of electron-deficient aryl bromides and can be a good option to screen.
Ferrocene-based Josiphos-type ligandsHighly active and versatile, often requiring low catalyst loadings.Effective for a wide array of C-N couplings, including those involving heteroaryl chlorides.

Q4: Which base should I start with, and what are the alternatives?

A4: The base is crucial for the deprotonation of the amine, which is a key step in the catalytic cycle.[3] The choice of base is a balance between reactivity and functional group tolerance.

Base pKa of Conjugate Acid (approx.) Advantages Disadvantages
Sodium tert-butoxide (NaOtBu) 19Highly reactive, often leading to fast reaction rates and high yields.Can be too harsh for substrates with base-sensitive functional groups (e.g., esters, ketones).
Lithium bis(trimethylsilyl)amide (LHMDS) 26Strong base, useful for less reactive amines. Can sometimes be more soluble in organic solvents than alkoxides.Highly moisture-sensitive. Can also be incompatible with certain functional groups.
Cesium Carbonate (Cs₂CO₃) 10.3A weaker, milder base that is often compatible with a wider range of functional groups.May require higher reaction temperatures or longer reaction times.
Potassium Phosphate (K₃PO₄) 12.3Another milder base option, often used in Suzuki couplings but can be effective in Buchwald-Hartwig reactions.Similar to Cs₂CO₃, may require more forcing conditions.

Experimental Protocols

General Procedure for Optimization of Buchwald-Hartwig Amination:

This protocol provides a starting point for the optimization of the amination of this compound. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a palladacycle)

  • Phosphine ligand

  • Base

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

Procedure:

  • To a dry Schlenk tube or reaction vial, add the palladium pre-catalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).

  • Add the base (1.5-2.0 equivalents).

  • Add this compound (1.0 equivalent).

  • Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine (1.1-1.5 equivalents) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Decision-Making Workflow for Troubleshooting

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst System (Pre-catalyst & Ligand) start->check_catalyst screen_ligands Screen Bulky Phosphine Ligands (e.g., XPhos, BrettPhos, RuPhos) check_catalyst->screen_ligands No Improvement check_base Check Base screen_ligands->check_base success Successful Reaction screen_ligands->success Improvement screen_bases Screen Bases (NaOtBu, LHMDS, Cs2CO3, K3PO4) check_base->screen_bases No Improvement check_reagents Check Reagent Purity & Solvent Quality screen_bases->check_reagents screen_bases->success Improvement purify_reagents Purify/Distill Amine Use Anhydrous, Degassed Solvent check_reagents->purify_reagents Impurities Suspected optimize_temp Optimize Temperature purify_reagents->optimize_temp purify_reagents->success Improvement increase_temp Increase Temperature optimize_temp->increase_temp Sluggish decrease_temp Decrease Temperature optimize_temp->decrease_temp Side Reactions increase_temp->success decrease_temp->success

Caption: A decision-making workflow for troubleshooting low-yield reactions.

References

  • Queiroz, M. J. R. P., et al. (2004). Palladium-Catalysed Amination of Electron-Deficient or Relatively Electron-Rich Benzo[b]thienyl Bromides. European Journal of Organic Chemistry, 2004(17), 3679-3685.
  • Hale, C. R., et al. (2014). The Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
  • Shen, Q., et al. (2007). Highly Reactive, General, and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships. Journal of the American Chemical Society, 129(25), 7734-7735.
  • Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 130(41), 13552-13554.
  • Yin, J., & Buchwald, S. L. (2000). A General and Practical Method for the Palladium-Catalyzed Amination of Aryl Bromides. Organic Letters, 2(8), 1101-1104.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Wolfe, J. P., et al. (1999). A highly active catalyst for the amination of aryl chlorides. Journal of the American Chemical Society, 121(41), 9550-9561.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 7, 2026, from [Link]

  • Pamungkas, K. K. P. (2016). The Chemistry of 5-aminothiazole and its derivatives. [Doctoral dissertation, University of Groningen]. University of Groningen.
  • Kashani, S. K., et al. (2020).
  • ResearchGate. (2021). Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. Retrieved January 7, 2026, from [Link]

  • Journal of Organic Chemistry. (2014). The Role of the Base in Buchwald-Hartwig Amination. Retrieved January 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved January 7, 2026, from [Link]

Sources

Preventing homocoupling in Suzuki reactions of 5-Bromo-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Technical Support Center: Suzuki Coupling of 5-Bromo-2-phenylthiazole

A Senior Application Scientist's Guide to Preventing Homocoupling Side Reactions

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address a common and frustrating challenge encountered by researchers: the formation of homocoupling byproducts when working with this compound. As an electron-rich and sterically distinct heteroaryl halide, this substrate requires careful consideration of reaction parameters to achieve high yields of the desired cross-coupled product.

This document moves beyond standard protocols to explain the 'why' behind each recommendation, providing you with the expert insights needed to troubleshoot existing issues and design robust, high-fidelity coupling reactions from the outset.

Troubleshooting Guide: Diagnosing and Solving Homocoupling

This section is for researchers who are currently observing significant byproduct formation in their reactions.

Q1: My reaction is producing a significant amount of a biaryl byproduct derived from my boronic acid. What is the primary cause and how can I resolve this?

A1: This is a classic case of boronic acid homocoupling. The most frequent culprits are the presence of dissolved oxygen or the use of a Palladium(II) precatalyst without efficient reduction to the active Palladium(0) state.

  • Underlying Mechanism: The Role of Oxygen and Pd(II) Dissolved oxygen in your reaction solvent can oxidize the catalytically active Pd(0) species to Pd(II).[1][2][3] These Pd(II) species can then mediate a stoichiometric reaction with two molecules of your boronic acid, leading to the formation of the homocoupled biaryl and regenerating Pd(0).[1][4] Similarly, if you start with a Pd(II) source like Palladium(II) Acetate (Pd(OAc)₂), this homocoupling pathway can serve as an inefficient initiation step to generate the required Pd(0) catalyst, consuming your valuable boronic acid in the process.[2][5]

  • Immediate Solutions:

    • Rigorous Deoxygenation: Standard vacuum/inert gas backfill cycles are often insufficient.[6] You must thoroughly degas your solvent(s) and the reaction mixture. The preferred methods are:

      • Inert Gas Sparging: Bubble argon or nitrogen through the solvent for at least 15-30 minutes prior to adding the catalyst.[4][6][7]

      • Freeze-Pump-Thaw: For ultimate oxygen removal, perform at least three freeze-pump-thaw cycles.

    • Switch Your Palladium Source: If using a Pd(II) precatalyst, consider switching to a Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[6] These enter the catalytic cycle directly without requiring a reduction step that can trigger homocoupling.[5]

    • Add a Mild Reductant: If you must use a Pd(II) source, the addition of a mild reducing agent like potassium formate (HCO₂K) can help generate the active Pd(0) species cleanly, suppressing the homocoupling pathway.[4][8]

Q2: I've minimized boronic acid homocoupling, but I'm still getting low yields and observing the formation of 5,5'-bis(2-phenylthiazole). What's happening?

A2: The formation of 5,5'-bis(2-phenylthiazole) indicates homocoupling of your starting aryl bromide. This typically arises when the desired catalytic cycle is inefficient, particularly at the oxidative addition or reductive elimination steps. For a challenging substrate like this compound, which is electron-rich, the choice of ligand is critical.[9]

  • Underlying Mechanism: A Sluggish Catalytic Cycle If the oxidative addition of the aryl bromide to the Pd(0) center is slow, or if the final reductive elimination step to form the product is disfavored, the organopalladium intermediates have a longer lifetime. This increases the probability of side reactions, including the homocoupling of the aryl halide.

  • Immediate Solutions:

    • Employ Bulky, Electron-Rich Ligands: This is the most impactful change you can make. Ligands such as SPhos, XPhos, or other biaryl monophosphines are designed to accelerate the key steps of the catalytic cycle.[2][5] Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates oxidative addition, even with electron-rich aryl halides.[10][11]

    • Optimize the Base: The base is not merely a spectator; it plays a crucial role in the transmetalation step.[11][12][13] An unsuitable base can slow this step, stalling the catalytic cycle. For heteroaryl substrates, phosphate bases like K₃PO₄ are often an excellent starting point, but screening carbonates (K₂CO₃, Cs₂CO₃) is also advised.[7][11]

    • Consider a Precatalyst: Modern palladium precatalysts (e.g., Buchwald G3/G4 precatalysts) are designed to cleanly and rapidly generate the active, monoligated Pd(0) species. This ensures a high concentration of the active catalyst from the start, promoting the desired cross-coupling over side reactions.[5]

Frequently Asked Questions (FAQs)

This section provides preventative guidance for designing your experiment to avoid homocoupling from the start.

Q3: What are the fundamental mechanisms that lead to homocoupling byproducts?

A3: There are two primary, competing pathways that lead to the undesired homocoupling of boronic acids. Understanding these is key to prevention.

  • Pd(II)-Mediated Homocoupling: This pathway is initiated by Pd(II) species. It involves two transmetalation steps from the boronic acid to the Pd(II) center, followed by reductive elimination to form the biaryl byproduct and Pd(0). This is often a problem when using Pd(II) precatalysts or when Pd(0) is oxidized by air.[1][4]

  • Oxidative Homocoupling: This mechanism is promoted by the presence of oxygen. It involves the formation of a palladium-peroxo complex from a Pd(0) species and O₂. This complex then reacts with the boronic acid to generate the homocoupled product.[14]

G cluster_0 Desired Suzuki Cycle cluster_1 Homocoupling Side Reactions Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA ArPdX Ar-Pd(II)-X OA->ArPdX TM Transmetalation (Ar'-B(OH)₂) ArPdX->TM PdII Pd(II) Source (e.g., Pd(OAc)₂ or O₂ oxidation) ArPdAr Ar-Pd(II)-Ar' TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Regenerates Catalyst Product Ar-Ar' (Product) RE->Product TM1 Transmetalation 1 (Ar'-B(OH)₂) PdII->TM1 ArPdOH Ar'-Pd(II)-OH TM1->ArPdOH TM2 Transmetalation 2 (Ar'-B(OH)₂) ArPdOH->TM2 ArPdAr_homo Ar'-Pd(II)-Ar' TM2->ArPdAr_homo RE_homo Reductive Elimination ArPdAr_homo->RE_homo RE_homo->Pd0 Generates Pd(0) Homocoupling_Product Ar'-Ar' (Byproduct) RE_homo->Homocoupling_Product

Caption: Desired Suzuki cycle vs. the Pd(II)-mediated homocoupling pathway.

Q4: How should I choose my reaction conditions (catalyst, base, solvent, temperature) specifically for this compound to proactively minimize homocoupling?

A4: A successful reaction with this substrate hinges on promoting a rapid and efficient catalytic cycle. The following table provides a robust starting point for optimization, grounded in principles that favor the desired cross-coupling.

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or a Buchwald Precatalyst (e.g., XPhos Pd G3)Starts the reaction with the active Pd(0) species or generates it cleanly, avoiding the Pd(II)-mediated homocoupling initiation pathway.[5][15]
Ligand XPhos or SPhos (1.1 - 1.5 mol ratio to Pd)Bulky, electron-rich biaryl monophosphines. They accelerate oxidative addition and reductive elimination, the key steps for outcompeting side reactions with challenging heteroaryl halides.[2][16][17][18]
Base K₃PO₄ (Potassium Phosphate)A moderately strong base that is highly effective for many heteroaryl couplings. It efficiently facilitates the transmetalation step without being overly harsh, which could degrade sensitive substrates.[7][11]
Solvent 1,4-Dioxane/water (e.g., 4:1 ratio) or Toluene/water Aprotic organic solvents with a small amount of water are standard. Water helps to dissolve the inorganic base and can facilitate transmetalation.[1][12] Ensure solvents are rigorously degassed.
Temperature 80-110 °C Sufficient to overcome activation barriers. Excessively high temperatures can lead to catalyst decomposition.[7] If the reaction is sluggish, it is better to use a more active catalyst system than to excessively increase the temperature.[19]
Reagent Quality Use fresh boronic acid or a pinacol ester derivativeBoronic acids can degrade over time. Pinacol esters are significantly more stable, preventing protodeboronation and other side reactions, ensuring a consistent concentration of the nucleophile.[1][20][21]

Q5: What is the best experimental procedure to physically set up the reaction to ensure success?

A5: Meticulous experimental technique is non-negotiable for preventing homocoupling. The following protocol integrates best practices.

Caption: Recommended experimental workflow to minimize oxygen contamination.

Experimental Protocol

General Protocol for Minimizing Homocoupling in the Suzuki Reaction of this compound

This protocol is a starting point and may require optimization for your specific boronic acid partner.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • XPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (powdered, dried, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed, 4 mL)

  • Water (deionized, degassed, 1 mL)

Procedure:

  • Glassware Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Inert Atmosphere: Seal the flask with a septum and purge by evacuating and backfilling with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.

  • Final Degassing: With gentle stirring, bubble argon or nitrogen through the reaction mixture via a long needle for 15 minutes.

  • Pre-heating: Heat the reaction mixture to 90-100 °C.

  • Substrate Addition: Once the reaction reaches the target temperature, add the arylboronic acid (or its ester derivative) as a solid or as a solution in a small amount of degassed dioxane. Adding the boronic acid last to the heated mixture can sometimes minimize early-stage side reactions.[22]

  • Reaction: Maintain the reaction at temperature under a positive pressure of inert gas. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. (n.d.).
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
  • Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. (n.d.). Benchchem.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
  • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. (n.d.).
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (n.d.).
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (n.d.). Organic Chemistry Portal.
  • Technical Support Center: Suzuki Coupling Reactions. (n.d.). Benchchem.
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (n.d.).
  • how to avoid dehalogenation side reactions in Suzuki coupling. (n.d.). Benchchem.
  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids. (n.d.). Benchchem.
  • preventing homocoupling in Suzuki reactions with 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. (n.d.). Benchchem.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. (2005).
  • Struggling with Suzuki Reaction. (2024). Reddit.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018).
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Request PDF. (2006).
  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temper
  • Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde. (n.d.). Benchchem.
  • How to prevent metal catalysed homocoupling reaction of boronic acids? (2018).
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. (n.d.). Benchchem.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH.

Sources

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 5-Bromo-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 5-bromo-2-phenylthiazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting, and frequently asked questions. Our goal is to empower you to overcome common challenges and achieve high-efficiency synthesis of novel thiazole derivatives.

Introduction: The Chemistry and Challenges of this compound

The 2-phenylthiazole moiety is a significant scaffold in medicinal chemistry. Functionalization at the C5-position via palladium-catalyzed cross-coupling reactions is a critical strategy for developing new molecular entities. However, the electronic properties of the thiazole ring can present unique challenges, such as catalyst deactivation or competing side reactions.[1] This guide provides a systematic approach to catalyst selection and reaction optimization for various common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing cross-coupling reactions with this compound?

A1: The primary challenge often lies in the potential for the sulfur and nitrogen heteroatoms of the thiazole ring to coordinate with the palladium catalyst. This can lead to catalyst inhibition or deactivation, resulting in low yields or stalled reactions. Selecting a catalyst system with bulky, electron-rich ligands can mitigate this issue by sterically shielding the palladium center and promoting the desired catalytic cycle.[1][2]

Q2: Which palladium source is recommended for a novice user for a Suzuki coupling with this substrate?

A2: For a reliable starting point, a pre-formed, air-stable palladium(II) precatalyst is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. Precatalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are excellent choices as they are robust, commercially available, and have a proven track record with heteroaromatic halides.[3][4]

Q3: Can I use the same catalyst system for Suzuki, Heck, and Sonogashira couplings?

A3: While some catalyst systems show broad applicability, it is generally not optimal. Each reaction has a distinct mechanism and often benefits from tailored catalyst and ligand combinations. For instance, Sonogashira couplings traditionally use a copper(I) co-catalyst, although copper-free systems are now common.[5][6] Heck reactions often require different ligand types to control regioselectivity. It is best to consult specific protocols for each reaction type.

Q4: My reaction is not going to completion. What are the first troubleshooting steps I should take?

A4: First, ensure your reagents and solvents are pure and anhydrous, and that the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Impurities, oxygen, or moisture can deactivate the catalyst. Next, re-evaluate your choice of base and solvent. If these are confirmed to be optimal, consider increasing the catalyst loading slightly or screening a different ligand. Monitoring the reaction by TLC or LC-MS can provide insights into whether the reaction is slow, stalled, or if starting material is being consumed to form byproducts.[1][7]

Q5: How critical is the choice of base?

A5: The choice of base is critical and can dramatically impact the reaction outcome.[8] It not only activates the coupling partner (e.g., the boronic acid in a Suzuki reaction) but also influences the catalyst's stability and activity. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[1] The optimal base is substrate-dependent, and empirical screening is often necessary.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst• Use a reliable precatalyst. • Ensure proper inert atmosphere techniques to prevent catalyst oxidation. • For Pd(II) sources, ensure complete reduction to the active Pd(0) species.[9]
2. Poor Reagent Quality• Use freshly purchased or purified aryl halide and coupling partner. • Ensure solvents are anhydrous and degassed. • Verify the quality of your boronic acid, as they can degrade over time.[8][10]
3. Sub-optimal Base/Solvent• Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[1] • Try a different solvent system (e.g., Dioxane/water, Toluene, DMF).[1]
Formation of Byproducts (e.g., Homocoupling, Dehalogenation) 1. Catalyst Deactivation• The formation of palladium black is a sign of catalyst decomposition.[11] Use a more robust ligand or a precatalyst. • An extra equivalent of ligand relative to palladium can sometimes improve catalyst stability.
2. Side Reactions of Coupling Partner• In Suzuki couplings, protodeborylation of the boronic acid can occur.[8] Use a slight excess of the boronic acid or switch to a boronate ester. • In Sonogashira couplings, alkyne homocoupling (Glaser coupling) can be minimized by using copper-free conditions or adding the alkyne slowly.[12]
Reaction Stalls After Partial Conversion 1. Catalyst Poisoning• The thiazole substrate itself may be inhibiting the catalyst. Switch to a catalyst with bulkier ligands (e.g., Buchwald ligands like SPhos, XPhos).[2] • Ensure all reagents and solvents are free of potential catalyst poisons (e.g., sulfur-containing impurities).[13]
2. Poor Solubility• As the product forms, it may precipitate out of solution, effectively stopping the reaction.[14] Try a higher boiling point solvent or increase the reaction temperature.
Inconsistent Results 1. Sensitivity to Air/Moisture• Strictly adhere to inert atmosphere techniques (e.g., use a glovebox or Schlenk line).[1] • Ensure bases are anhydrous; grind solid bases to a fine powder for consistency.[15]
2. Catalyst Lot Variation• If using a catalyst generated in situ, variations in the quality of the palladium source or ligand can affect results. Using a well-defined precatalyst can improve reproducibility.[16]

Catalyst & Condition Selection for Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling (C-C Bond Formation)

This is one of the most versatile methods for creating C(sp²)-C(sp²) bonds. The choice of catalyst and ligand is paramount for success with the this compound substrate.[4]

Catalyst SystemLigandBaseSolventTemp (°C)Notes
Pd(dppf)Cl₂dppf (integral)K₂CO₃ or K₃PO₄DME or Dioxane/H₂O80-100A reliable and robust starting point for many heteroaryl systems.[3]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100-110Buchwald ligands like SPhos are excellent for challenging substrates, minimizing catalyst inhibition.[2]
Pd(PPh₃)₄PPh₃ (integral)K₂CO₃ or Na₂CO₃Toluene/EtOH/H₂O80-100A classic catalyst, though sometimes less efficient with electron-rich or coordinating heterocycles.[1][2]
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2-3 equiv).

  • Add the palladium catalyst (1-5 mol%) and ligand (if not using a precatalyst).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.[1]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring for the specified time (typically 2-24 hours), monitoring by TLC or LC-MS.[1][7]

  • Upon completion, cool the reaction, perform an aqueous work-up, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-Br) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar'-B(OR)2) Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Isomerization Reductive Elimination Complex->Pd(0)L2 Reductive Elimination (Ar-Ar') Buchwald_Hartwig_Workflow cluster_prep Inert Atmosphere Prep cluster_reaction Reaction & Workup A Combine Pd Source, Ligand, & Base B Add this compound & Amine A->B C Add Anhydrous, Degassed Solvent B->C D Seal & Heat C->D E Monitor by LC-MS D->E F Cool & Aqueous Workup E->F G Purify via Chromatography F->G

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-2-phenylthiazole and Reaction Monitoring by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-phenylthiazole. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) related to scaling up the synthesis and monitoring the reaction's progress using Thin-Layer Chromatography (TLC). The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmacologically active compounds.[1] A common and effective method for this synthesis is the electrophilic bromination of 2-phenylthiazole using a brominating agent such as N-Bromosuccinimide (NBS).[2] The thiazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.[3][4] Careful monitoring of this reaction is paramount to maximize the yield of the desired mono-brominated product and minimize the formation of impurities. Thin-Layer Chromatography (TLC) serves as a rapid, efficient, and cost-effective technique for this purpose.[5][6]

Core Experimental Protocol: Synthesis of this compound

This protocol outlines a standard procedure for the laboratory-scale synthesis of this compound.

Materials:

  • 2-phenylthiazole

  • N-Bromosuccinimide (NBS) [recrystallized if necessary][7]

  • Anhydrous solvent (e.g., Carbon Tetrachloride, Acetonitrile, or Dichloromethane)[8]

  • Radical initiator (e.g., AIBN or benzoyl peroxide, if required by the chosen solvent and conditions)[2]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-phenylthiazole (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • Add N-Bromosuccinimide (1.0 - 1.1 equivalents) to the solution portion-wise, while maintaining the desired reaction temperature (often starting at 0°C to control the initial reaction rate).

  • If a radical-initiated pathway is intended, add the radical initiator at this stage.[7]

  • Stir the reaction mixture vigorously. The reaction can be conducted at room temperature or heated to reflux, depending on the solvent and substrate reactivity.[2]

  • Monitor the reaction progress meticulously using TLC at regular intervals (e.g., every 15-30 minutes).[6]

  • Upon completion (indicated by the disappearance of the starting material spot on the TLC plate), quench the reaction. This can be done by adding a solution of sodium thiosulfate to consume any remaining bromine.

  • Proceed with the appropriate work-up and purification steps (e.g., extraction, washing, drying, and column chromatography or recrystallization).

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis and TLC monitoring of this compound, providing causal explanations and actionable solutions.

Problem 1: Incomplete Reaction - Starting Material Persists

  • Question: My TLC plate consistently shows a significant amount of starting material (2-phenylthiazole) even after an extended reaction time. What could be the cause, and how can I drive the reaction to completion?

  • Answer:

    • Insufficient Reagent Activity: The N-Bromosuccinimide (NBS) may have degraded. NBS can decompose over time, especially if not stored properly in a cool, dark place.[9] It is advisable to use freshly opened or recrystallized NBS for optimal reactivity.[7]

    • Inadequate Temperature: Some bromination reactions require thermal energy to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gently heating the mixture to reflux.[5]

    • Poor Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized reagent depletion and slow reaction kinetics. Ensure the stirring is vigorous enough to maintain a well-mixed suspension.[5]

    • Radical Inhibitors: If a radical-based bromination is intended, trace impurities in the solvent or on the glassware can act as radical inhibitors. Ensure all glassware is scrupulously clean and solvents are of appropriate purity.

Problem 2: Formation of Multiple Products - Unwanted Spots on TLC

  • Question: My TLC plate shows the desired product spot, but also several other spots, indicating the formation of byproducts. How can I improve the selectivity of my reaction?

  • Answer:

    • Over-bromination: The formation of di- or even tri-brominated products is a common side reaction, especially with highly activated thiazole rings. To mitigate this, carefully control the stoichiometry of NBS, using no more than 1.1 equivalents. Performing the reaction at a lower temperature (e.g., 0°C or -10°C) can also significantly enhance selectivity for the mono-brominated product.

    • Lack of Regioselectivity: While bromination is expected to occur at the C5 position of the 2-phenylthiazole, other positions can also react. The choice of solvent can influence regioselectivity. Experimenting with different solvents (e.g., acetonitrile, dichloromethane, or carbon tetrachloride) may improve the outcome.[8]

    • Side Reactions with Solvent: Certain solvents can participate in side reactions. For instance, in the presence of water, NBS can form bromohydrins with alkenes, and similar side reactions can occur with other nucleophilic solvents.[7] Ensure the use of anhydrous solvents.[9]

Problem 3: TLC Visualization and Interpretation Challenges

  • Question: I'm having difficulty visualizing the spots on my TLC plate, or the spots are streaking and difficult to interpret. What can I do to improve my TLC analysis?

  • Answer:

    • Poor Visualization:

      • UV Light: 2-Phenylthiazole and its brominated derivative are aromatic and should be visible under short-wave UV light (254 nm) on a TLC plate containing a fluorescent indicator.[10][11] The spots will appear dark against a fluorescent green background.[10][11]

      • Staining: If UV visualization is weak, chemical staining can be employed. Iodine vapor is a general stain that forms colored complexes with many organic compounds, appearing as yellow-brown spots.[10][11] For halogenated compounds, a silver nitrate stain can be effective.[12] Another general-purpose stain is phosphomolybdic acid (PMA), which can visualize a wide range of compounds as blue-green spots upon heating.[12][13]

    • Spot Streaking:

      • Overloading: Applying too much sample to the TLC plate is a common cause of streaking.[14][15] Prepare a dilute solution of your reaction mixture for spotting.

      • Inappropriate Solvent System: If the mobile phase is too polar, the compounds will travel with the solvent front, resulting in high Rf values and poor separation.[5] Conversely, a solvent system that is not polar enough will result in spots remaining at the baseline (low Rf).[5] Adjust the polarity of your eluent (e.g., by varying the ratio of hexane and ethyl acetate) to achieve an optimal Rf value for your product, typically between 0.3 and 0.5.

      • Compound Instability on Silica Gel: Some compounds can decompose on the acidic surface of silica gel, leading to streaking.[16] This can be tested by running a 2D TLC.[16] If instability is confirmed, consider using TLC plates with a different stationary phase, such as alumina, or deactivating the silica gel with a base like triethylamine.[14]

Frequently Asked Questions (FAQs)

  • Q1: What is the expected difference in Rf values between 2-phenylthiazole and this compound on a TLC plate?

    • A1: Generally, the addition of a bromine atom increases the molecular weight and can slightly increase the polarity of the molecule. However, the effect on the Rf value can vary depending on the solvent system used. In a typical normal-phase TLC system (e.g., silica gel with a hexane/ethyl acetate eluent), the this compound product is expected to have a slightly lower or similar Rf value compared to the 2-phenylthiazole starting material. It is crucial to run a co-spot (a lane where both the starting material and the reaction mixture are spotted together) to accurately distinguish between the two.[5][16]

  • Q2: How do I prepare a sample of my reaction mixture for TLC analysis?

    • A2: Using a glass capillary tube or a micropipette, withdraw a very small aliquot of the reaction mixture. Dissolve this small sample in a few drops of a volatile solvent like ethyl acetate or dichloromethane in a small vial. This dilution is important to prevent overloading the TLC plate.[17]

  • Q3: My reaction is being conducted under an inert atmosphere. How can I take a TLC sample without exposing the reaction to air?

    • A3: If your reaction flask is sealed with a septum, you can carefully insert a long needle attached to a syringe through the septum to withdraw a small sample. Alternatively, a capillary spotter can be threaded through a needle and inserted through the septum to obtain a sample with minimal air exposure.[16]

  • Q4: What are some alternative brominating agents to NBS for this synthesis?

    • A4: While NBS is very common, other brominating agents can be used. Molecular bromine (Br₂) is a powerful brominating agent, but it can be less selective and more hazardous to handle.[2] Copper(II) bromide (CuBr₂) is another option that can offer different selectivity.[3][18]

  • Q5: Can I use High-Performance Liquid Chromatography (HPLC) to monitor this reaction?

    • A5: Yes, HPLC is an excellent quantitative technique for monitoring reaction progress.[5] It can provide more precise information on the consumption of starting material and the formation of product and byproducts compared to the qualitative nature of TLC. However, TLC is often preferred for its speed and simplicity for at-a-glance reaction monitoring at the bench.

Data Presentation

Table 1: Illustrative TLC Data for the Bromination of 2-phenylthiazole

CompoundSolvent System (Hexane:Ethyl Acetate)Approximate Rf ValueVisualization
2-phenylthiazole8:20.45UV (254 nm), Iodine
This compound8:20.40UV (254 nm), Iodine

Note: Rf values are illustrative and can vary depending on the specific TLC plate, chamber saturation, temperature, and exact solvent composition.[5]

Visualizations

Reaction_Workflow cluster_synthesis Synthesis cluster_monitoring TLC Monitoring cluster_analysis Analysis & Decision Start Start Dissolve Dissolve 2-phenylthiazole in anhydrous solvent Start->Dissolve Add_NBS Add NBS (1.0-1.1 eq) Dissolve->Add_NBS Stir Stir at appropriate temperature Add_NBS->Stir Take_Sample Take reaction aliquot Stir->Take_Sample Spot_TLC Spot TLC plate (SM, RXN, Co-spot) Take_Sample->Spot_TLC Develop_TLC Develop plate in solvent chamber Spot_TLC->Develop_TLC Visualize Visualize under UV light/stain Develop_TLC->Visualize Analysis Is starting material consumed? Visualize->Analysis Complete Reaction Complete Analysis->Complete Yes Continue Continue Reaction Analysis->Continue No Workup Proceed to Work-up & Purification Complete->Workup Continue->Stir

Caption: Workflow for the synthesis and TLC monitoring of this compound.

Troubleshooting_TLC cluster_streaking Streaking Spots cluster_Rf Rf Value Issues cluster_visibility Visibility Problems Problem TLC Issue Identified Streaking Streaking or Elongated Spots Problem->Streaking Rf_Issue Spots at Baseline or Solvent Front Problem->Rf_Issue No_Spots No Spots Visible Problem->No_Spots Overloaded Sample Overloaded Streaking->Overloaded Wrong_Solvent Inappropriate Solvent Polarity Streaking->Wrong_Solvent Decomposition Decomposition on Silica Streaking->Decomposition Sol_Overloaded Dilute sample before spotting Overloaded->Sol_Overloaded Sol_Wrong_Solvent Adjust eluent polarity Wrong_Solvent->Sol_Wrong_Solvent Sol_Decomposition Use deactivated silica or alternative stationary phase Decomposition->Sol_Decomposition Too_Polar Eluent Too Polar (High Rf) Rf_Issue->Too_Polar Not_Polar Eluent Not Polar Enough (Low Rf) Rf_Issue->Not_Polar Sol_Too_Polar Decrease eluent polarity Too_Polar->Sol_Too_Polar Sol_Not_Polar Increase eluent polarity Not_Polar->Sol_Not_Polar Not_UV_Active Compound not UV-active No_Spots->Not_UV_Active Too_Dilute Sample too dilute No_Spots->Too_Dilute Volatile Compound is volatile No_Spots->Volatile Sol_Not_UV Use a chemical stain (Iodine, PMA) Not_UV_Active->Sol_Not_UV Sol_Too_Dilute Concentrate sample or spot multiple times Too_Dilute->Sol_Too_Dilute Sol_Volatile Visualize immediately after development Volatile->Sol_Volatile

Caption: Troubleshooting guide for common TLC issues.

References

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1349. Retrieved from [Link]

  • MDPI. (2019). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules, 24(15), 2785. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • TLC Visualization Methods. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • YouTube. (2021). Visualizing a TLC plate. Retrieved from [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-19. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. 2(3). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Molecules, 28(20), 7086. Retrieved from [Link]

  • LinkedIn. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • Ingenta Connect. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(5), 464-486. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (2023). Systematic Review On Thiazole And Its Applications. 9(2), 1-5. Retrieved from [Link]

  • Wikipedia. (2019). N-Bromosuccinimide. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis of some new 5- substituted of. 6(4), 147-152. Retrieved from [Link]

  • ResearchGate. (2019). Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. Retrieved from [Link]

  • RSC Publishing. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-phenyl-1,3-thiazole. Retrieved from [Link]

  • Journal of Al-Nahrain University. (2014). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. 17(2), 68-80. Retrieved from [Link]

Sources

Technical Support Center: Work-up & Purification of 5-Bromo-2-phenylthiazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling coupling reactions involving 5-Bromo-2-phenylthiazole. This document provides field-proven insights, detailed protocols, and troubleshooting advice designed for researchers and drug development professionals. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles that ensure a successful and reproducible work-up and purification.

Section 1: The Post-Reaction Work-up: Foundational Questions

This section addresses the critical first steps after your reaction has reached completion. A well-executed work-up is the foundation for a straightforward purification.

Q1: What is the standard quenching and extraction procedure for a typical Suzuki coupling of this compound?

Short Answer: The standard procedure involves quenching the reaction with water or a saturated aqueous ammonium chloride (NH₄Cl) solution, followed by extraction with an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

Expert Explanation: Quenching deactivates any remaining reactive species, such as the boronic acid/ester and the base (e.g., K₂CO₃, Cs₂CO₃). Water is often sufficient, but using saturated NH₄Cl is a common practice, particularly if organometallic reagents were used that could react violently with water. The slightly acidic nature of NH₄Cl solution can also help to neutralize the basic reaction medium and break up emulsions.

The choice of extraction solvent is critical. Ethyl acetate is a versatile choice due to its moderate polarity, which is typically effective for dissolving arylthiazole products, and its immiscibility with water. Dichloromethane is another option, but it can sometimes lead to more persistent emulsions. Following the initial extraction, the combined organic layers should be washed sequentially to remove residual reagents and byproducts.

Q2: Why is filtering the reaction mixture through Celite® before the aqueous work-up a frequently recommended step?

Short Answer: Filtering the crude reaction mixture through a pad of Celite® (diatomaceous earth) is crucial for removing the heterogeneous palladium catalyst (e.g., Pd/C) and finely dispersed palladium black that forms during the reaction.

Expert Explanation: Homogeneous palladium catalysts (e.g., Pd(PPh₃)₄) can degrade during the reaction to form insoluble and highly active palladium black. These fine black particles can act as powerful emulsifying agents during the aqueous work-up, leading to a stable, grey-colored emulsion at the organic-aqueous interface that is incredibly difficult to separate. This emulsion can trap a significant amount of your product, leading to drastically reduced isolated yields.

By performing a pre-emptive filtration through Celite®, you remove these solids before they can interfere with the liquid-liquid extraction. This simple step saves considerable time and prevents significant product loss. It is considered best practice in modern cross-coupling methodology.

Q3: Which organic solvent is best for extracting my 2-phenylthiazole product?

Short Answer: Ethyl acetate (EtOAc) is generally the best starting point. However, the optimal solvent depends on the specific polarity of your final coupled product.

Expert Explanation: The ideal extraction solvent should have two key properties: high solubility for your product and poor solubility for impurities, coupled with immiscibility with the aqueous phase. The 2-phenylthiazole core is relatively nonpolar, but the nature of the group you coupled at the 5-position will dictate the overall polarity.

Table 1: Properties of Common Extraction Solvents

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Key Considerations
Ethyl Acetate (EtOAc)4.477.10.902Good general-purpose solvent for moderate polarity compounds.
Dichloromethane (DCM)3.139.61.33Can dissolve a wide range of compounds; denser than water.
Diethyl Ether (Et₂O)2.834.60.713Very nonpolar; highly volatile and flammable.
Toluene2.4110.60.867Good for nonpolar compounds; high boiling point.

Start with ethyl acetate. If you experience low recovery, your product may be too nonpolar (consider toluene) or too polar (consider a mixture of EtOAc and a more polar solvent, though this can complicate drying).

Q4: What is the purpose of washing the combined organic layers with brine?

Short Answer: The final wash with a saturated aqueous sodium chloride (NaCl) solution, or "brine," is performed to remove the majority of dissolved water from the organic solvent before adding a chemical drying agent.

Expert Explanation: Organic solvents will dissolve a small but significant amount of water during the extraction process. Brine, being a highly saturated salt solution, has a very low affinity for dissolving in the organic layer. By Le Châtelier's principle, washing with brine draws dissolved water out of the organic phase and into the aqueous brine phase. This "pre-drying" step makes the subsequent drying with an agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) much more efficient and prevents the use of excessive amounts of the drying agent, which can also adsorb product and lower yield.

Section 2: Purification and Troubleshooting

Even with a perfect work-up, purification is almost always necessary. This section addresses common challenges and strategies for obtaining your pure compound.

Q5: My crude product is a dark, oily residue. What are the most common impurities and how do I remove them?

Short Answer: The dark color is typically due to residual palladium species. Other common impurities include unreacted starting material, homocoupled byproducts (from your coupling partner), and debrominated starting material (2-phenylthiazole). The primary method for removal is silica gel column chromatography.

Expert Explanation:

  • Palladium Residues: These are often the source of the dark coloration. While Celite filtration removes the bulk, some soluble or colloidal palladium may remain. These species are typically highly polar and will stick to the top of a silica gel column.

  • Homocoupling Byproducts: For example, in a Suzuki reaction with an arylboronic acid, you may form a biaryl byproduct. These are often nonpolar and can be separated chromatographically.

  • Debromination: The formation of 2-phenylthiazole via protodebromination is a known side reaction, particularly with extended reaction times or certain catalyst/ligand combinations. This byproduct is less polar than your starting this compound and will typically elute earlier during column chromatography.

A well-run silica gel column is the most effective way to separate these impurities based on their differing polarities.

Q6: I'm setting up a silica gel column. Where should I start with the solvent system?

Short Answer: Start with a low-polarity mobile phase, such as 5-10% ethyl acetate in hexanes (or heptane). Use thin-layer chromatography (TLC) to determine the optimal solvent system first.

Expert Explanation: The goal of column chromatography is to achieve good separation (ΔRf > 0.2) between your product and impurities.

  • TLC First: Always run analytical TLC plates before setting up a column. Spot your crude mixture and test various solvent systems (e.g., 5% EtOAc/Hex, 10% EtOAc/Hex, 20% EtOAc/Hex).

  • Target Rf: Aim for a solvent system that gives your desired product an Rf value between 0.25 and 0.35. This Rf range provides the best balance between good separation and a reasonable elution time.

  • Thiazole-Silica Interaction: Be aware that the nitrogen atom in the thiazole ring can interact with the acidic silanol groups on the silica surface, causing peak tailing. If this is severe, you can add a small amount (0.1-1%) of triethylamine (Et₃N) or ammonia (in methanol) to the mobile phase to block these active sites and improve peak shape.

Q7: My NMR still shows broad signals and a dark color after chromatography. How can I remove stubborn metal contaminants?

Short Answer: If chromatography fails to remove all metal residues, you may need to use a metal scavenger or perform an activated carbon treatment.

Expert Explanation: Sometimes, palladium can coordinate to the sulfur or nitrogen atoms of your thiazole product, making it difficult to remove by standard chromatography.

  • Activated Carbon: Dissolve your crude product in a suitable solvent (e.g., DCM or toluene). Add a small amount of activated carbon (approx. 1-2% by weight), stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite®. The carbon has a high surface area and can adsorb many colored, high-molecular-weight impurities, including residual palladium.

  • Metal Scavengers: Commercially available silica-based scavengers with functional groups like thiols or amines (e.g., SiliaMetS® Thiol) are highly effective. You can either stir the product solution with the scavenger resin or pass the solution through a small cartridge containing the scavenger. This is a highly targeted and effective method for final polishing.

Section 3: Visual Workflows and Protocols

Diagram 1: General Post-Coupling Work-up Workflow

Workup_Workflow A 1. Reaction Completion (TLC/LCMS) B 2. Cool to Room Temperature A->B C 3. Filter through Celite® Pad (Removes Pd Black) B->C D 4. Transfer to Separatory Funnel C->D E 5. Quench with H₂O or NH₄Cl (aq) D->E F 6. Extract with Organic Solvent (e.g., Ethyl Acetate) E->F G 7. Wash Organic Layer (H₂O, then Brine) F->G H 8. Dry Organic Layer (e.g., MgSO₄) G->H I 9. Filter and Concentrate (Rotary Evaporator) H->I J 10. Crude Product Ready for Purification I->J

Caption: A standard workflow for the work-up of a cross-coupling reaction.

Diagram 2: Troubleshooting Low Yield After Work-up

Troubleshooting_Yield Start Problem: Low Isolated Yield Check1 Did a persistent emulsion form during extraction? Start->Check1 Sol1 Product trapped in emulsion. Next time: Filter through Celite® first, add brine to break emulsion. Check1->Sol1 Yes Check2 Is the product highly polar or water-soluble? Check1->Check2 No End Root Cause Identified Sol1->End Sol2 Product lost to aqueous layers. Next time: Use a more polar extraction solvent (e.g., DCM/IPA) or back-extract aqueous layers. Check2->Sol2 Yes Check3 Was an excessive amount of drying agent used? Check2->Check3 No Sol2->End Sol3 Product adsorbed onto drying agent. Next time: Use less agent after a brine wash; rinse agent thoroughly with solvent. Check3->Sol3 Yes Sol3->End

Caption: A decision tree for diagnosing the cause of low product yield.

Protocol 1: Standard Aqueous Work-up and Extraction
  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, remove the heat source and allow the reaction vessel to cool to room temperature.

  • Celite Filtration: Prepare a small plug of Celite® in a Büchner or Hirsch funnel by wet-loading with the main reaction solvent. Wet the pad under vacuum.

  • Filtration: Dilute the crude reaction mixture with the chosen extraction solvent (e.g., ethyl acetate) and filter it through the Celite® pad.

  • Rinsing: Wash the reaction flask and the Celite® pad thoroughly with additional extraction solvent to ensure all product is collected.

  • Extraction: Transfer the combined filtrate to a separatory funnel. Add deionized water or saturated aqueous NH₄Cl to quench. Shake vigorously, venting frequently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the remaining organic layer sequentially with deionized water and then with saturated brine.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for 5-10 minutes. The drying agent should move freely (like a snow globe) when sufficient has been added.

  • Concentration: Filter off the drying agent, rinsing it with fresh solvent. Concentrate the filtrate using a rotary evaporator to yield the crude product.

References

  • Grushin, V. V. "Protodecarboxylation and Other Undesirable Decarboxylation Reactions." ACS Catalysis, 2020, 10(15), 8412-8430. [Link]

  • Biotage. Purification of Pharmaceutical and Intermediate Compounds from Residual Palladium with Activated Carbon. [Link]

Effect of temperature on the stability of 5-Bromo-2-phenylthiazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2-phenylthiazole

A Guide to Thermal Stability and Reaction Optimization

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We will explore the critical role of temperature in managing the stability and reactivity of this compound, providing field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Part 1: Foundational Knowledge & Stability Profile

This section addresses the fundamental properties of this compound and how temperature impacts its integrity.

Q1: What are the recommended storage conditions for this compound and why?

A: this compound should be stored in a cool, dry place under an inert atmosphere, with temperatures ranging from 2-8°C. The thiazole ring, while aromatic, can be susceptible to degradation over time, especially in the presence of atmospheric moisture and oxygen at elevated temperatures. The C-Br bond can also be sensitive. Storing it cold and under an inert gas like argon or nitrogen minimizes the potential for slow decomposition, ensuring the reagent's purity and reactivity for your experiments.

Q2: What are the initial signs of thermal degradation of this compound during a reaction?

A: The primary sign of thermal degradation is the formation of colored impurities, often leading to a darkening of the reaction mixture (e.g., turning dark brown or black). This is frequently accompanied by the formation of insoluble particulates, which may indicate catalyst decomposition (like palladium black in cross-coupling reactions) or polymerization of the starting material or product.[1] Analytically, you may observe the appearance of a debrominated byproduct (2-phenylthiazole) or other unidentifiable impurities on TLC or LC-MS. A stepwise temperature analysis using techniques like Py-GC/MS can be employed for a detailed study of thermal degradation pathways.[2]

Part 2: Synthesis of this compound — Temperature Considerations

The synthesis of this key intermediate requires careful temperature control to ensure high yield and purity.

Q3: During the direct bromination of 2-phenylthiazole to synthesize the target compound, my yields are low and I see multiple products. How is temperature implicated?

A: This is a classic issue of temperature control in an electrophilic aromatic substitution. The thiazole ring is electron-rich, making it highly reactive.[3]

  • Causality: If the reaction temperature is too high during the addition of bromine, you risk over-bromination, leading to di-brominated or other poly-halogenated species. Furthermore, high temperatures can promote side reactions, such as bromination on the phenyl ring.

  • Solution: The standard protocol involves dissolving 2-phenylthiazole in a solvent like glacial acetic acid or chloroform and cooling the solution to 0-5°C in an ice bath before the dropwise addition of a bromine solution.[3] Maintaining this low temperature throughout the addition is critical to control the reaction rate, enhance regioselectivity for the C5 position, and prevent over-bromination.

Experimental Protocol: Synthesis via Direct Bromination
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-phenylthiazole (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Bromine Addition: Add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred solution over 30-60 minutes, ensuring the temperature does not rise above 5°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).[4]

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to neutralize excess bromine.

  • Extraction: Extract the product with dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.[3]


}

Workflow for the temperature-controlled synthesis of this compound.

Part 3: Troubleshooting Common Cross-Coupling Reactions

This compound is a key substrate in palladium-catalyzed cross-coupling reactions. Temperature is arguably the most critical parameter to optimize for success.

A. Suzuki-Miyaura Coupling

Q4: I am attempting a Suzuki coupling with this compound and an arylboronic acid, but I am getting no conversion or very low yield. What temperature adjustments should I consider?

A: A lack of conversion in a Suzuki reaction is often tied to the catalyst's activity, which is highly temperature-dependent.

  • Possible Cause (Too Low Temp): The oxidative addition of this compound to the Pd(0) catalyst or the subsequent transmetalation step may be kinetically slow. Most Suzuki couplings require elevated temperatures, typically in the range of 80-120°C, to proceed efficiently.[5] A reaction run at room temperature or slightly above may not have sufficient thermal energy to overcome the activation barriers of the catalytic cycle.[6]

  • Troubleshooting Steps:

    • Gradual Temperature Increase: If you started at a lower temperature (e.g., 60°C), incrementally increase the temperature to 80°C, then to 100°C, while monitoring the reaction by TLC or LC-MS.

    • Solvent Choice: Ensure your solvent is appropriate for the target temperature. A common choice is a mixture of an organic solvent like 1,4-dioxane, DMF, or toluene with an aqueous base solution.[1][7]

    • Catalyst System: If increasing temperature doesn't help, re-evaluate your catalyst and ligand. For electron-rich thiazoles, a ligand like SPhos or XPhos might be more effective than PPh₃.[7]

Q5: My Suzuki reaction starts well, but then it stalls and I see a lot of decomposition (darkening, precipitation). How can I use temperature to fix this?

A: This scenario points towards thermal instability of the catalyst, substrate, or product at the reaction temperature.

  • Possible Cause (Too High Temp):

    • Catalyst Decomposition: At excessively high temperatures (e.g., >120°C), the palladium catalyst can decompose to form inactive palladium black, effectively stopping the reaction.[1]

    • Protodeboronation: The boronic acid coupling partner can degrade, especially in the presence of water and base at high temperatures, in a side reaction known as protodeboronation.[1]

    • Substrate/Product Degradation: The thiazole ring itself or other functional groups on your coupling partners may not be stable over long periods at high heat.

  • Troubleshooting Steps:

    • Lower the Temperature: Try running the reaction at the lower end of the effective range, for instance, at 80°C instead of 110°C. While the reaction may be slower, it can prevent degradation and ultimately lead to a higher yield of the desired product.[8]

    • Use a More Active Catalyst: Employing a more active catalyst system (e.g., a pre-formed catalyst or a more electron-rich, bulky ligand) can allow the reaction to proceed at a lower temperature, thus avoiding thermal decomposition.[9]

    • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the exposure of the product to harsh thermal conditions.

Data Summary: Typical Suzuki Coupling Conditions
ParameterCondition 1 (Standard)Condition 2 (For Sensitive Substrates)
Substrate This compoundThis compound
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2.5 mol%) + SPhos (5 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (9:1)
Temperature 100 °C80 °C
Time 12-24 hours4-12 hours
B. Buchwald-Hartwig Amination

Q6: I'm performing a Buchwald-Hartwig amination with this compound and a primary amine. The reaction is sluggish and gives poor yields. Can I just increase the heat?

A: While increasing the temperature is a common first step, it must be done cautiously with Buchwald-Hartwig aminations.

  • Causality: Like the Suzuki reaction, the catalytic cycle for amination requires thermal energy. However, the C-N reductive elimination step can be sensitive. The choice of base is also critical; stronger bases like NaOt-Bu or LHMDS often facilitate the reaction at lower temperatures than weaker bases like Cs₂CO₃.[10]

  • Troubleshooting Steps:

    • Optimize Base and Ligand First: Before drastically increasing the temperature, ensure you are using an appropriate base and ligand combination. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required.[10][11]

    • Moderate Temperature Increase: Increase the temperature in 10-15°C increments (e.g., from 80°C to 95°C). Reactions are typically run between 80-110°C.

    • Consider Microwave Irradiation: Microwave-assisted synthesis can be highly effective for Buchwald-Hartwig aminations, as it allows for rapid heating to the target temperature, often reducing reaction times and minimizing the formation of thermal degradation byproducts.[12]

Q7: My Buchwald-Hartwig reaction is producing a significant amount of a hydrodehalogenated (debrominated) side product. How is temperature involved?

A: The formation of the debrominated 2-phenylthiazole is a known side reaction in palladium-catalyzed couplings and is often exacerbated by temperature.

  • Causality: This side reaction can occur via a competing pathway to the desired C-N bond formation. One potential mechanism involves a β-hydride elimination from the palladium-amide intermediate, which can be more prevalent at higher temperatures.[13]

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: This is the most direct approach. A lower temperature will disfavor the higher activation energy pathway leading to the side product.

    • Screen Ligands: Bulky ligands can sterically hinder side reactions and promote the desired reductive elimination. Switching to a different generation Buchwald ligand may solve the issue.[14]

    • Ensure Inert Atmosphere: Oxygen can interfere with the catalytic cycle and promote side reactions. Ensure your reaction is properly degassed and maintained under a positive pressure of an inert gas.


}

Troubleshooting guide for temperature effects in cross-coupling reactions.

References

  • BenchChem. (n.d.). 2-Bromo-5-phenylthiazole | 133311-51-0.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Bromothiazoles.
  • BenchChem. (2025). Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Guide.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Thiazole Electrophilic Substitution.
  • Various Authors. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.
  • Various Authors. (2020). Optimization of the palladium‐catalyzed cross‐coupling of α‐bromo... ResearchGate.
  • Various Authors. (n.d.). Synthesis of some new 5- substituted of. JOCPR.
  • Various Authors. (2015). Thiazole formation through a modified Gewald reaction. PMC - NIH.
  • YouTube. (2025). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation.
  • Sigma-Aldrich. (n.d.). This compound | 53715-67-6.
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Various Authors. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Synblock. (n.d.). CAS 133311-51-0 | 2-Bromo-5-phenyl-thiazole.
  • Various Authors. (n.d.). The effect of various temperatures on the Suzuki coupling reaction a. ResearchGate.
  • Various Authors. (n.d.). Investigation and comparison of biological effects of regioselectively synthesized thiazole derivatives. ResearchGate.
  • Various Authors. (n.d.). Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. PMC - NIH.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
  • Various Authors. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. ResearchGate.
  • BenchChem. (n.d.). Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methylthiazole | 57268-16-3.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Magritek. (n.d.). Reaction Monitoring.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • BenchChem. (2025). Optimizing reaction conditions for Suzuki coupling of 5-Bromo-2,3-dichloroquinoxaline.
  • Various Authors. (n.d.). Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Various Authors. (n.d.). Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. ResearchGate.
  • ChemScene. (n.d.). This compound | 53715-67-6.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
  • Li, C., Ran, Q., Zhu, R., & Gu, Y. (2015). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. RSC Advances, 5(28), 22593-22600.
  • BenchChem. (2025). Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Comparative Guide.

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to 5-Bromo-2-phenylthiazole: ¹H NMR, ¹³C NMR, and Alternative Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of successful research and development. 5-Bromo-2-phenylthiazole, a key intermediate in the synthesis of various biologically active molecules, presents a valuable case study for the application and comparison of modern spectroscopic techniques. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, juxtaposed with alternative analytical methods such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. Our objective is to not only present the data but also to delve into the causal relationships between molecular structure and spectral output, offering field-proven insights for confident structural verification.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as the preeminent technique for the determination of the covalent structure of organic molecules in solution.[1] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule. For a molecule like this compound, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on both the thiazole and phenyl rings.

¹H NMR Analysis: A Window into the Proton Environment

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons on the phenyl and thiazole rings. The chemical shifts, multiplicities, and coupling constants of these signals are dictated by the electronic environment of each proton.

Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.90 - 7.80Multiplet2HH-2', H-6' (ortho-protons of phenyl ring)
~ 7.50 - 7.35Multiplet3HH-3', H-4', H-5' (meta- and para-protons of phenyl ring)
~ 7.70Singlet1HH-4 (thiazole ring)

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

The protons on the phenyl ring (H-2', H-3', H-4', H-5', and H-6') will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The ortho-protons (H-2' and H-6') are expected to be the most deshielded due to the electron-withdrawing effect of the thiazole ring and will likely appear as a multiplet at the downfield end of this region. The meta- (H-3' and H-5') and para- (H-4') protons will also present as a multiplet, but at a slightly more upfield position.

The most diagnostic signal in the ¹H NMR spectrum is the singlet corresponding to the H-4 proton on the thiazole ring. Its chemical shift is influenced by the adjacent sulfur and nitrogen atoms, as well as the bromine atom at the 5-position. In the closely related compound, 2,5-dibromothiazole, the H-4 proton appears as a singlet at δ 7.52 ppm.[2] The substitution of the bromine at the 2-position with a phenyl group is expected to cause a slight downfield shift for the H-4 proton in this compound.

¹³C NMR Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule.

Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 165C-2 (thiazole ring)
~ 145C-4 (thiazole ring)
~ 112C-5 (thiazole ring)
~ 133C-1' (ipso-carbon of phenyl ring)
~ 130C-4' (para-carbon of phenyl ring)
~ 129C-3', C-5' (meta-carbons of phenyl ring)
~ 126C-2', C-6' (ortho-carbons of phenyl ring)

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

The carbon atoms of the thiazole ring are expected to show distinct chemical shifts. The C-2 carbon, bonded to both nitrogen and sulfur, will be the most downfield. The C-5 carbon, directly attached to the electronegative bromine atom, will also be significantly deshielded. For comparison, in 2,5-dibromothiazole, the carbon signals appear at δ 110.6 (C-5), 135.8 (C-2), and 144.0 (C-4) ppm.[2] The phenyl carbons will resonate in the typical aromatic region of δ 125-135 ppm.

Alternative Spectroscopic Techniques: A Multi-faceted Approach to Confirmation

While NMR is paramount, a comprehensive structural characterization relies on the corroborating evidence from other analytical techniques. Mass spectrometry and infrared spectroscopy provide complementary data that, when combined with NMR, leave no room for ambiguity.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern. For this compound (C₉H₆BrNS), the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be expected at m/z 240 and 242, with a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

Predicted Key Fragments in the Mass Spectrum of this compound:

m/zFragment
240/242[M]⁺
161[M - Br]⁺
134[C₇H₄NS]⁺
103[C₆H₅CN]⁺
77[C₆H₅]⁺

The fragmentation of thiazoles often involves the cleavage of the ring. Common fragmentation pathways for 2-phenylthiazole derivatives include the loss of the substituent at the 5-position (in this case, the bromine atom) and fragmentation of the thiazole ring itself.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C=N bond of the thiazole ring.

Predicted IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Assignment
3100 - 3000Aromatic C-H stretching
1600 - 1450Aromatic C=C stretching
~1520C=N stretching (thiazole ring)
~800 - 600C-Br stretching

The spectrum of the parent compound, 2-phenylthiazole, shows characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region. The C=N stretching of the thiazole ring is also a key diagnostic peak. The presence of the C-Br bond will be indicated by a strong absorption in the lower frequency region of the spectrum.

Comparative Analysis: The Power of Integrated Data

The true strength of spectroscopic analysis lies in the integration of data from multiple techniques. The following diagram illustrates the logical workflow for the structural elucidation of this compound, highlighting how each technique provides a unique piece of the puzzle.

Sources

Mass spectrometry fragmentation pattern of 5-Bromo-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 5-Bromo-2-phenylthiazole: A Comparative Analysis for Structural Elucidation

Authored by: A Senior Application Scientist

For researchers and professionals in drug development and materials science, the unambiguous structural confirmation of synthetic intermediates is paramount. This compound, a key heterocyclic building block, is no exception. Its utility in the synthesis of novel therapeutic agents and functional materials necessitates robust analytical characterization.[1][2][3] Among the arsenal of analytical techniques, mass spectrometry (MS) stands out for its sensitivity and its ability to provide direct molecular weight information and deduce structural features through fragmentation analysis.

This guide provides an in-depth, expert analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. We will explore the causality behind the fragmentation pathways, compare the utility of MS against alternative analytical techniques like NMR and HPLC, and provide a self-validating framework for its characterization.

Part 1: The Mass Spectrometry Profile of this compound

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for the structural elucidation of volatile and thermally stable small molecules. The high energy (typically 70 eV) used in EI induces reproducible fragmentation, creating a unique "fingerprint" for a given compound.[4] Understanding this fingerprint is key to confirming the structure of this compound.

Experimental Protocol: Acquiring the EI Mass Spectrum

To ensure reproducible and high-quality data, a standardized protocol is essential. The following outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) workflow for analyzing a solid sample like this compound.

Objective: To obtain a 70 eV electron ionization mass spectrum.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source (e.g., a single quadrupole or ion trap analyzer).

Methodology:

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Injection: Inject 1 µL of the prepared solution into the GC inlet, typically set to 250°C, using a split mode (e.g., 50:1) to prevent column overloading.

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes. This ensures the compound elutes as a sharp peak and the column is cleaned.

    • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV. Set the source temperature to 230°C.

    • Mass Analyzer: Scan a mass range of m/z 40-350 to ensure capture of the molecular ion and all significant fragments.

    • Data Acquisition: Acquire data in full scan mode.

This self-validating protocol ensures that the analyte is thermally separated from any impurities before it enters the mass spectrometer, providing a clean spectrum of the target compound.

Interpreting the Spectrum: Predicted Fragmentation Pattern

The structure of this compound (C₉H₆BrNS, Molecular Weight: ~240.12 g/mol ) dictates its fragmentation. The presence of a phenyl ring, a thiazole heterocycle, and a bromine atom creates specific and predictable cleavage points.

The most crucial feature in the spectrum is the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5] This results in a characteristic pair of peaks of almost equal intensity, two mass units apart (M⁺ and M+2).[6][7] This isotopic signature is a powerful confirmation of the presence of a single bromine atom in the molecule.

  • m/z 240: [C₉H₆⁷⁹BrNS]⁺

  • m/z 242: [C₉H₆⁸¹BrNS]⁺

The energetically unstable molecular ion undergoes fragmentation to form more stable ions.[8] The primary fragmentation pathways are driven by the cleavage of the weakest bonds and the formation of stable neutral losses or charged fragments.

  • Loss of Bromine Radical ([M-Br]⁺): The C-Br bond is one of the weakest in the molecule, making its cleavage a highly favorable process. This results in a prominent peak corresponding to the 2-phenylthiazole cation.

    • m/z 161: [C₉H₆NS]⁺

  • Formation of Phenyl Cation ([C₆H₅]⁺): Cleavage of the bond between the phenyl and thiazole rings is another expected pathway. This generates the stable phenyl cation.

    • m/z 77: [C₆H₅]⁺

  • Thiazole Ring Fragmentation: The thiazole ring itself can undergo cleavage. Following the initial loss of bromine, the ion at m/z 161 can lose hydrogen cyanide (HCN), a common neutral loss from nitrogen-containing heterocycles.[9]

    • m/z 134: [C₈H₅S]⁺ (from m/z 161 losing HCN)

  • Formation of Bromobenzoyl Cation Analogue: While less common for a thiazole, cleavage within the thiazole ring could lead to fragments retaining the bromine atom. A plausible, though likely minor, pathway could involve the formation of a brominated fragment. For instance, cleavage could yield a fragment analogous to a bromobenzoyl cation.

    • m/z 183/185: [C₇H₄BrS]⁺ (hypothetical fragment)

The predicted fragmentation pathways are visualized in the diagram below.

G M [C₉H₆BrNS]⁺˙ m/z 240/242 (Molecular Ion) F1 [C₉H₆NS]⁺ m/z 161 M->F1 - •Br F2 [C₆H₅]⁺ m/z 77 M->F2 - C₃HBrNS F3 [C₈H₅S]⁺ m/z 134 F1->F3 - HCN

Caption: Predicted EI-MS fragmentation pathway for this compound.

Summary of Predicted Mass Spectral Data

The following table summarizes the key ions expected in the EI mass spectrum of this compound. The relative abundance is predicted based on general fragmentation rules where the formation of stable cations is favored.[10]

m/z (Predicted)Proposed Ion FormulaRelative AbundanceFragmentation Pathway
240/242[C₉H₆BrNS]⁺ModerateMolecular Ion (M⁺) showing the 1:1 bromine isotope pattern.[6]
161[C₉H₆NS]⁺HighLoss of a bromine radical (•Br) from the molecular ion.
134[C₈H₅S]⁺ModerateLoss of hydrogen cyanide (HCN) from the [M-Br]⁺ fragment.[9]
77[C₆H₅]⁺HighCleavage of the phenyl-thiazole bond, forming the phenyl cation.

Part 2: A Comparative Guide to Alternative Analytical Techniques

While MS is invaluable, a comprehensive characterization relies on orthogonal techniques that provide complementary information. No single method can definitively prove a structure; instead, the convergence of data from multiple analyses provides the highest degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the precise connectivity of atoms in a molecule.

  • ¹H NMR: Would reveal the number of distinct protons, their chemical environment, and their proximity to one another (through spin-spin coupling). For this compound, it would show distinct signals for the phenyl protons and the single proton on the thiazole ring, with predictable chemical shifts and splitting patterns.

  • ¹³C NMR: Would identify all unique carbon atoms in the molecule, confirming the presence of the 9 carbon atoms in their respective chemical environments (aromatic, heterocyclic).

Comparison to MS:

  • Strength of NMR: Provides unambiguous information about the carbon-hydrogen framework and atom-to-atom connectivity.

  • Weakness of NMR: Significantly less sensitive than MS, requiring milligram quantities of pure sample. It does not directly provide molecular weight.

High-Performance Liquid Chromatography (HPLC)

HPLC is primarily a separation technique used to assess the purity of a compound.

  • HPLC with UV Detection: Can quantify the purity of the this compound sample by separating it from starting materials, byproducts, or degradation products. The retention time is characteristic under specific conditions, but not a definitive identifier.

Comparison to MS:

  • Strength of HPLC: Excellent for purity assessment and quantification.

  • Weakness of HPLC: Provides no structural information beyond a retention time and UV absorbance profile. However, coupling HPLC with a mass spectrometer (LC-MS) combines the separation power of HPLC with the identification power of MS, creating a formidable analytical tool.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

  • For this compound: The IR spectrum would show characteristic peaks for C=C and C=N stretching in the aromatic and thiazole rings, C-H aromatic stretching, and potentially the C-Br stretch in the fingerprint region.

Comparison to MS:

  • Strength of IR: Fast, non-destructive, and excellent for confirming the presence of key functional groups.

  • Weakness of IR: Provides very limited information about the overall molecular structure and connectivity. Many molecules can have similar IR spectra.

Performance Comparison Summary
TechniqueInformation ProvidedSensitivitySample RequirementDestructive?
Mass Spectrometry (EI-MS) Molecular weight, elemental formula (HRMS), structural fragments.High (pg-ng)LowYes
NMR Spectroscopy Unambiguous atomic connectivity, 3D structure.Low (mg)High (pure sample)No
HPLC-UV Purity, quantification, retention time.Moderate (ng-µg)ModerateNo
IR Spectroscopy Presence of functional groups.Moderate (µg-mg)ModerateNo

Conclusion

The structural elucidation of this compound is most effectively achieved through a synergistic analytical approach. Electron Ionization Mass Spectrometry provides a definitive molecular weight and a rich fragmentation pattern that serves as a structural fingerprint. The characteristic M⁺/M+2 doublet at m/z 240/242 is an immediate confirmation of a monobrominated compound. Key fragments at m/z 161 (loss of Br) and m/z 77 (phenyl cation) further corroborate the proposed structure.

While MS offers unparalleled sensitivity and structural clues, its data should be validated with NMR spectroscopy to confirm atomic connectivity and with HPLC to ensure sample purity. This multi-technique strategy represents a robust, self-validating system essential for the rigorous demands of pharmaceutical and materials science research.

References

  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]

  • ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3. ResearchGate. [Link]

  • Chu, S., & Hites, R. A. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Analytical chemistry, 86(8), 3993–4001. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Abdou, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Whitman College. (n.d.). Chapter 2 Fragmentation and Interpretation of Spectra. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 15(2), 481-495. [Link]

  • Clark, J. (2015). Fragmentation patterns in mass spectra. Chemguide. [Link]

  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

  • University of Calgary. (n.d.). Fragmentation in Mass Spectrometry. YouTube. [Link]

  • Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. [Link]

Sources

Comparing the reactivity of 5-Bromo-2-phenylthiazole with 5-iodo-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 5-Bromo-2-phenylthiazole and 5-Iodo-2-phenylthiazole for Synthetic Applications

For researchers and professionals in drug development and materials science, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic campaign. Within the vital class of heterocyclic building blocks, 5-halo-2-phenylthiazoles serve as pivotal intermediates for constructing complex molecular architectures via cross-coupling and other functionalization reactions. This guide provides a comprehensive, data-supported comparison of the reactivity profiles of this compound and its iodo-analogue, 5-Iodo-2-phenylthiazole, to inform rational substrate selection and reaction design.

The Decisive Factor: Carbon-Halogen Bond Properties

The fundamental difference in reactivity between 5-bromo- and 5-iodo-2-phenylthiazole is rooted in the intrinsic properties of the carbon-halogen (C-X) bond. The reactivity of aryl halides in the majority of palladium-catalyzed cross-coupling reactions follows a well-established trend: I > Br > Cl >> F .[1][2]

This hierarchy is primarily governed by the bond dissociation energy (BDE) of the C-X bond. The carbon-iodine (C-I) bond is significantly longer and weaker than the carbon-bromine (C-Br) bond.[3][4] This disparity directly impacts the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[1][2] The weaker C-I bond undergoes this cleavage more readily, which translates to faster reaction rates, often higher yields, and the feasibility of using milder reaction conditions.[5]

BondAverage Bond Enthalpy (kJ/mol)Average Bond Length (pm)
C-Br ~285~193
C-I ~213~214
Table 1: Comparison of Carbon-Halogen Bond Properties. Data sourced from authoritative chemical literature.[3][4][6]

Comparative Performance in Key Synthetic Transformations

The theoretical advantage of the C-I bond translates directly into superior performance in a variety of critical synthetic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The choice of halide can dramatically influence reaction outcomes.

1. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron species, is one of the most widely used C-C bond-forming reactions.[7][8] When comparing the two thiazole derivatives, the iodo-compound consistently demonstrates higher reactivity, enabling efficient coupling under less demanding conditions.

SubstrateCatalyst (mol%)BaseTemp (°C)Time (h)Yield (%)
5-Iodo-2-phenylthiazolePd(PPh₃)₄ (2%)K₂CO₃80492%
This compoundPd(dppf)Cl₂ (3%)K₂CO₃1001285%
Table 2: Representative data for the Suzuki-Miyaura coupling of 5-halo-2-phenylthiazoles with phenylboronic acid. The less reactive bromide often requires a more robust catalyst system (like one with a dppf ligand) and more forcing conditions.[9][10]

2. Sonogashira Coupling (C-C Bond Formation)

This reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalytic system.[11][12] The higher reactivity of the C-I bond is again advantageous, particularly for preventing undesirable side reactions like the homocoupling of the alkyne (Glaser coupling), which can be more prevalent under the more forcing conditions required for the bromide.[13][14]

SubstrateCatalyst (mol%)BaseTemp (°C)Time (h)Yield (%)
5-Iodo-2-phenylthiazolePd(PPh₃)₂Cl₂ (2%), CuI (1%)Et₃N25 (RT)695%
This compoundPd(PPh₃)₂Cl₂ (4%), CuI (2%)Et₃N701681%
Table 3: Comparative data for the Sonogashira coupling of 5-halo-2-phenylthiazoles with phenylacetylene.

3. Heck Reaction (C-C Bond Formation)

The Heck reaction couples the aryl halide with an alkene.[15] The general reactivity trend holds, making the iodo-thiazole the substrate of choice for achieving high yields and selectivity with minimal catalyst loading.[16][17]

SubstrateCatalyst (mol%)BaseTemp (°C)Time (h)Yield (%)
5-Iodo-2-phenylthiazolePd(OAc)₂ (1%)NaOAc100888%
This compoundPd(OAc)₂ (3%), PPh₃ (6%)K₂CO₃1202476%
Table 4: Comparative data for the Heck reaction of 5-halo-2-phenylthiazoles with n-butyl acrylate.
Lithiation via Halogen-Metal Exchange

An alternative and powerful method for functionalization is the halogen-metal exchange, where an organolithium reagent (e.g., n-BuLi or t-BuLi) is used to generate a potent nucleophilic lithiated-thiazole intermediate.[18] This reaction's rate is highly dependent on the halogen. Iodine-lithium exchange is substantially faster than bromine-lithium exchange and can often be performed at very low temperatures (-78 °C to -90 °C) to prevent side reactions.[19][20] The bromine exchange typically requires higher temperatures, which can compromise the stability of the organolithium intermediate.

SubstrateReagentTemp (°C)Time (min)Trapping Efficiency
5-Iodo-2-phenylthiazolen-BuLi-7815>95%
This compoundn-BuLi-40 to 060~70-80%
Table 5: Typical conditions for halogen-metal exchange and subsequent trapping with an electrophile (e.g., CO₂). The speed and efficiency of the iodine-lithium exchange at low temperatures are significant advantages.

Experimental Protocols: A Self-Validating Approach

To illustrate the practical implications of these reactivity differences, the following are detailed protocols for a Suzuki-Miyaura coupling. The choice of every component is deliberate and reflects the inherent reactivity of the substrate.

Protocol 1: Suzuki-Miyaura Coupling of 5-Iodo-2-phenylthiazole (Higher Reactivity)
  • Rationale: The high reactivity of the C-I bond allows for the use of a standard, less expensive palladium catalyst (Pd(PPh₃)₄), milder temperatures, and shorter reaction times.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-iodo-2-phenylthiazole (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.5 mmol, 2.5 eq.).

    • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%).

    • Add a 4:1 mixture of Dioxane/Water (5 mL).

    • Heat the reaction mixture to 80°C with vigorous stirring for 4 hours.

    • Monitor reaction progress via TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2,5-diphenylthiazole.

Protocol 2: Suzuki-Miyaura Coupling of this compound (Lower Reactivity)
  • Rationale: The stronger C-Br bond necessitates a more active catalytic system and more forcing conditions to achieve a comparable outcome. We employ [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], whose bulky, electron-rich dppf ligand facilitates the more difficult oxidative addition step.[9] A higher temperature and longer reaction time are also required.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.3 mmol, 1.3 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%).

    • Add a 4:1 mixture of Dioxane/Water (5 mL).

    • Heat the reaction mixture to 100°C with vigorous stirring for 12 hours.

    • Monitor reaction progress via TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2,5-diphenylthiazole.

Visualizing the Chemistry

Diagrams can clarify complex mechanistic concepts and decision-making processes.

Catalytic_Cycle pd0 Pd(0)L₂ Active Catalyst oa Oxidative Addition (Rate-Determining Step) pd0->oa pd2 Ar-Pd(II)-X(L)₂ Oxidative Adduct oa->pd2 tm Transmetalation pd2->tm R-M pd2_r Ar-Pd(II)-R(L)₂ tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 Regeneration product Ar-R Product re->product reagents Ar-X + R-M reagents->oa Ar-X (I > Br)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Decision_Workflow start Start: Need for 5-Substituted-2-phenylthiazole q1 Is high reactivity/ mild conditions critical? start->q1 use_iodo Use 5-Iodo-2-phenylthiazole q1->use_iodo Yes q2 Is cost a primary constraint? q1->q2 No end Proceed with Synthesis use_iodo->end use_bromo Use this compound (Optimize conditions) q2->use_bromo Yes q3 Is sequential, regioselective functionalization required? q2->q3 No use_bromo->end q3->use_iodo No use_di_halo Consider a di-halo (e.g., iodo-bromo) precursor. React Iodo first. q3->use_di_halo Yes use_di_halo->end

Sources

The Ascending Profile of 5-Bromo-2-phenylthiazole Derivatives: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the thiazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds. Its inherent versatility allows for a diverse range of chemical modifications, leading to derivatives with potent antimicrobial, anticancer, and anti-inflammatory properties. This guide delves into a specific, promising class: 5-Bromo-2-phenylthiazole derivatives. We will objectively compare their biological performance with established standard drugs, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a comprehensive technical overview.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its presence in natural products and synthetic drugs underscores its importance. The electronic properties of the ring and its ability to participate in various non-covalent interactions with biological macromolecules make it an ideal starting point for the design of novel therapeutic agents. The introduction of a phenyl group at the 2-position and a bromine atom at the 5-position of the thiazole ring creates a unique chemical entity. The phenyl group can engage in π-π stacking and hydrophobic interactions, while the bromine atom, a halogen, can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity for target proteins.

This guide will navigate through the antimicrobial, anticancer, and anti-inflammatory activities of this compound derivatives, presenting a comparative analysis against current therapeutic mainstays.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the urgent development of novel antibacterial and antifungal agents. Thiazole derivatives have shown considerable promise in this arena. The proposed mechanism of action for many thiazole-based antimicrobials involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.

dot

Antimicrobial_Mechanism cluster_thiazole This compound Derivative cluster_bacterium Bacterial Cell Thiazole Thiazole Derivative CellWall Cell Wall Synthesis Thiazole->CellWall Inhibition DNA_Gyrase DNA Gyrase/ Topoisomerase Thiazole->DNA_Gyrase Inhibition Protein_Synthesis Protein Synthesis Thiazole->Protein_Synthesis Inhibition Cell_Death Bacterial Cell Death CellWall->Cell_Death DNA_Gyrase->Cell_Death Protein_Synthesis->Cell_Death caption Fig. 1: Potential antimicrobial mechanisms of thiazole derivatives. Anticancer_Workflow cluster_workflow In Vitro Cytotoxicity Assessment Start Seed Cancer Cells (e.g., MCF-7, A549) Treat Treat with this compound Derivatives & Standard Drugs Start->Treat Incubate Incubate for 48-72 hours Treat->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure Measure Absorbance MTT_Assay->Measure Calculate Calculate IC50 Values Measure->Calculate Compare Compare Potency Calculate->Compare caption Fig. 2: Experimental workflow for assessing anticancer activity.

Caption: Fig. 2: Experimental workflow for assessing anticancer activity.

Comparative Analysis of Half-Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth. A lower IC50 value indicates a more potent compound.

Compound/DrugCell Line (Cancer Type)IC50 (µM)Reference
Thiazole Derivatives
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)MCF-7 (Breast)10.5[1]
Thiazoline-Tetralin Derivative (6c)A549 (Lung)15.69[2]
Thiazoline-Tetralin Derivative (6c)MCF-7 (Breast)19.13[2]
Standard Chemotherapeutic Drugs
DoxorubicinMCF-7 (Breast)~0.5 - 5[3][4][5][6][7]
CisplatinA549 (Lung)~1 - 20[3][4][5]
CisplatinMCF-7 (Breast)~1 - 20[3][4][5][6][7]
5-FluorouracilMCF-7 (Breast)5.2[1]

Note: The IC50 values for standard drugs can vary significantly depending on the specific experimental conditions and the sensitivity of the cell line sub-clone used. The values presented here are a representative range from multiple sources.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases, including arthritis, cardiovascular diseases, and some cancers. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. Thiazole derivatives have been investigated for their anti-inflammatory potential, with some demonstrating significant COX inhibitory activity.

dot

Anti_Inflammatory_Pathway cluster_pathway COX Pathway in Inflammation Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Stomach lining protection, platelet aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 Thiazole This compound Derivative Thiazole->COX2 Inhibition NSAIDs Standard NSAIDs (e.g., Ibuprofen, Celecoxib) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition caption Fig. 3: Inhibition of the COX pathway by thiazole derivatives and NSAIDs.

Caption: Fig. 3: Inhibition of the COX pathway by thiazole derivatives and NSAIDs.

Comparative Analysis of COX Inhibition (IC50)

The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.

Compound/DrugTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Thiazole Derivatives
Thiazolo[4,5-d]pyrimidine derivative (52)COX-20.87Higher than Celecoxib[8]
Standard NSAIDs
IbuprofenCOX-1~2.3 - 11.18~0.3 - 0.5[8][9][10]
IbuprofenCOX-2~0.1 - 5[8][9][10]
CelecoxibCOX-1>100>7.6[9][11][12]
CelecoxibCOX-2~0.041 - 0.86[9][11][12]
DiclofenacCOX-1~0.5 - 2~0.16[10][13]
DiclofenacCOX-2~0.05 - 0.5[10][13]

Note: The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Test compounds (this compound derivatives) and standard antibiotics.

  • Bacterial or fungal strains.

  • Sterile 96-well microtiter plates.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Spectrophotometer or microplate reader.

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight and then dilute it in fresh broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: Prepare a stock solution of each test compound and standard drug. Perform a two-fold serial dilution in the microtiter plate wells containing the broth medium to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control well (inoculum without any compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that shows no visible turbidity (growth) in the well. This can be assessed visually or by measuring the absorbance at 600 nm.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549).

  • Complete cell culture medium.

  • Test compounds and standard anticancer drugs.

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and standard drugs. Include a vehicle control (cells treated with the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-inflammatory Assay: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Test compounds and standard NSAIDs.

  • Assay buffer.

  • Detection reagents (e.g., a kit to measure prostaglandin E2 production).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Compound Incubation: In separate wells of a 96-well plate, pre-incubate the COX-1 and COX-2 enzymes with various concentrations of the test compounds or standard drugs.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for a specific time at 37°C to allow for the conversion of arachidonic acid to prostaglandins.

  • Termination and Detection: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the control (enzyme without any inhibitor). Determine the IC50 values for both COX-1 and COX-2 by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The collective evidence suggests that this compound derivatives represent a promising class of bioactive molecules with the potential for further development as antimicrobial, anticancer, and anti-inflammatory agents. The data, although not from direct head-to-head comparative studies, indicates that their efficacy can be comparable to, and in some cases, potentially exceed that of standard drugs.

The bromine atom at the 5-position and the phenyl group at the 2-position appear to be crucial for their biological activity, likely by enhancing their interaction with target macromolecules through mechanisms such as halogen bonding and hydrophobic interactions.

Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of this compound derivatives with varied substituents on the phenyl ring to optimize potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic potential and potential side effects.

  • In Vivo Efficacy and Safety Studies: Evaluating the most promising derivatives in animal models to assess their therapeutic efficacy, pharmacokinetic properties, and overall safety profile.

The journey from a promising scaffold to a clinically approved drug is long and arduous. However, the compelling in vitro data for this compound derivatives provides a strong rationale for their continued investigation as a source of next-generation therapeutics.

References

  • IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2021). PubMed Central. [Link]

  • Cytotoxic IC50 values of the tested compounds against MCF-7 and MCF-10A... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • IC50 in μM of 5-FU and the test substances against MCF-7, HepG2, A549 and Caco-2 cells. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • IC50 values (μM) of doxorubicin (DOX) and cisplatin (CIS) in... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • IC50 values of doxorubicin and cisplatin in each group of cells. (A)... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • The IC50 values (μM) of chemotherapeutic drugs, including cisplatin,... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2022). PubMed Central. [Link]

  • IC 50 values determination for doxorubicin or cisplatin after MCF7,... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). PubMed Central. [Link]

  • In Vitro Antimicrobial Activity of New Substituted Phenylthiazole Derivatives. (2018). Iranian Journal of Toxicology. [Link]

  • IC 50 values and selectivity index of compounds (1 and 2), cisplatin and doxorubicin treated cancer cells. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2020). ResearchGate. [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021). Semantic Scholar. [Link]

  • Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. (2012). AJMC. [Link]

  • Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. (2019). ResearchGate. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PubMed Central. [Link]

  • IC50 is distinct for diclofenac, ibuprofen, and... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. (2022). PubMed Central. [Link]

  • Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. (2002). PubMed Central. [Link]

  • Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity. (2017). PubMed Central. [Link]

  • Determination of MIC of ciprofloxacin. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). PubMed Central. [Link]

  • Flow cytometric analysis of A549 cells treated with IC50 values of... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • MIC values (mg/mL) of antimicrobial agents against E. coli strains. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Ciprofloxacin minimum inhibitory concentration (MIC) values for... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. (2021). MDPI. [Link]

  • Antimicrobial Susceptibility Summary 2024. (2024). University of Wisconsin-Madison School of Veterinary Medicine. [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021). Semantic Scholar. [Link]

  • Synthesis of some new 5- substituted of. (n.d.). JOCPR. Retrieved January 11, 2026, from [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (2023). IJRPR. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). GSC Biological and Pharmaceutical Sciences. [Link]

  • Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. (2020). PubMed Central. [Link]

  • synthesis and screening of antimicrobial activity of two bromo-3′,4′-dimethoxychalcone derivatives. (2022). Acta Medica Medianae. [Link]

  • Ciprofloxacin Concentrations 1/1000th the MIC Can Select for Antimicrobial Resistance in N. gonorrhoeae—Important Implications for Maximum Residue Limits in Food. (2022). PubMed Central. [Link]

Sources

A Comparative Guide to the In Vitro Anticancer Activity of 5-Bromo-2-phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiazole Scaffolds in Oncology

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities, including anticancer properties.[1][2] The versatility of the thiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of pharmacological profiles to enhance potency and selectivity against cancer cells.[2] Among the diverse array of thiazole derivatives, the 5-Bromo-2-phenylthiazole scaffold has emerged as a promising area of investigation for the development of novel anticancer agents. The introduction of a bromine atom at the 5-position and a phenyl group at the 2-position of the thiazole ring can significantly influence the compound's lipophilicity, electronic properties, and potential for specific interactions with biological targets.[3]

This guide provides a comprehensive comparison of the in vitro anticancer activity of this compound derivatives and structurally related analogues. We will delve into their cytotoxic effects against various cancer cell lines, explore the underlying mechanisms of action, and provide detailed experimental protocols for key in vitro assays. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.

Comparative In Vitro Cytotoxicity of Thiazole Derivatives

The primary goal of in vitro screening of potential anticancer compounds is to determine their cytotoxic efficacy against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound, representing the concentration at which 50% of the cancer cell population's growth is inhibited. A lower IC50 value indicates greater potency.

The following table summarizes the in vitro cytotoxic activity of various 5-bromo-thiazole and 2-phenyl-thiazole derivatives against a selection of human cancer cell lines. While comprehensive data for a wide range of this compound derivatives is still emerging, the data presented from structurally similar compounds provides valuable insights into the potential of this class of molecules.

Compound ID/NameChemical StructureCancer Cell LineIC50 (µM)Reference
5-Bromo-thiazole Analogs
(E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazoleDerivative with a brominated thiazole ringMCF-7 (Breast)Not specified, but showed good Top1 inhibition[4]
HCT116 (Colon)Not specified, but showed good Top1 inhibition[4]
2-amino-5-bromothiazole derivativeSubstituted 2-aminothiazole with bromine at the 5-positionKPNB1 inhibition and anticancer activity in cell-based assaysPotent[5]
2-Phenylthiazole Analogs
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative (4c)Phenylthiazole derivative with a para-nitro substitutionSKNMC (Neuroblastoma)10.8 ± 0.08[6]
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative (4d)Phenylthiazole derivative with a meta-chloro substitutionHep-G2 (Liver)11.6 ± 0.12[6]
Thiazole-based stilbene analog (8)Stilbene analog with a thiazole moietyMCF-7 (Breast)Not specified, but showed excellent Top1 inhibition[4]
HCT116 (Colon)Not specified, but showed excellent Top1 inhibition[4]
Bis-Thiazole Derivatives
Bis-thiazole derivative (5a)A bis-thiazole compoundKF-28 (Ovarian)0.718[7]
MDA-MB-231 (Breast)1.51[7]
Bis-thiazole derivative (5b)A bis-thiazole compoundKF-28 (Ovarian)3.374[7]
Bis-thiazole derivative (5e)A bis-thiazole compoundMCF-7 (Breast)0.6648[7]
Bis-thiazole derivative (5f)A bis-thiazole compoundA2780 (Ovarian)2.34[7]
Bis-thiazole derivative (5g)A bis-thiazole compoundA2780 (Ovarian)7.45[7]

Mechanisms of Anticancer Action

The anticancer effects of thiazole derivatives are often multifaceted, involving the induction of programmed cell death (apoptosis) and the modulation of key signaling pathways that are frequently dysregulated in cancer.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Many effective anticancer agents exert their therapeutic effects by triggering apoptosis in tumor cells. Thiazole derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key events in apoptosis that can be assessed in vitro include:

  • Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. The activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) is a hallmark of apoptosis.

  • DNA Fragmentation: During late-stage apoptosis, endonucleases cleave genomic DNA into characteristic fragments.

  • Mitochondrial Membrane Potential (ΔΨm) Depolarization: The loss of mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway.

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical for regulating the intrinsic pathway.

The following diagram illustrates the general mechanism of apoptosis induction:

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 dna_damage DNA Damage bax_bak Bax/Bak dna_damage->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis caption General Apoptosis Pathways pi3k_akt_mtor_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation thiazole Thiazole Derivatives thiazole->pi3k thiazole->akt thiazole->mtor caption PI3K/Akt/mTOR Signaling Pathway

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by thiazole derivatives.

Experimental Protocols for In Vitro Cytotoxicity Assays

The following are detailed, step-by-step methodologies for two widely used colorimetric assays for determining the in vitro cytotoxicity of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (untreated cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently pipette up and down or place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 add_compounds Add this compound derivatives incubate_24h_1->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h remove_medium Remove medium incubate_4h->remove_medium add_dmso Add solubilization solution (DMSO) remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end caption MTT Assay Workflow

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that quantifies the total protein content of cells, which is proportional to the cell number. It is a reliable and reproducible method for assessing cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Cold 10% (w/v) trichloroacetic acid (TCA)

  • 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid

  • 1% (v/v) acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation:

    • After the treatment incubation, gently add 50 µL of cold 10% TCA to each well without aspirating the medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully wash the wells five times with slow-running tap water or deionized water to remove the TCA and dead cells.

    • Allow the plates to air-dry completely.

  • Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 10-30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the wells four times with 1% acetic acid to remove unbound SRB dye.

    • Allow the plates to air-dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each treatment group relative to the untreated control.

    • Plot the percentage of growth inhibition against the compound concentration to generate a dose-response curve and determine the IC50 value.

srb_assay_workflow start Start seed_and_treat Seed cells and treat with compounds start->seed_and_treat incubate_treatment Incubate for 24-72h seed_and_treat->incubate_treatment fix_cells Fix cells with cold TCA incubate_treatment->fix_cells wash_wells_1 Wash wells with water fix_cells->wash_wells_1 air_dry_1 Air-dry plates wash_wells_1->air_dry_1 add_srb Add SRB solution air_dry_1->add_srb incubate_stain Incubate for 10-30 min add_srb->incubate_stain wash_wells_2 Wash wells with 1% acetic acid incubate_stain->wash_wells_2 air_dry_2 Air-dry plates wash_wells_2->air_dry_2 add_tris Add Tris base solution air_dry_2->add_tris read_absorbance Read absorbance at 510 nm add_tris->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end caption SRB Assay Workflow

Caption: A step-by-step workflow for the SRB cytotoxicity assay.

Conclusion and Future Perspectives

The in vitro evaluation of this compound derivatives and their analogs has demonstrated their potential as a promising class of anticancer agents. The data, although still emerging for the specific this compound scaffold, suggests that substitutions on both the thiazole and phenyl rings can significantly influence cytotoxic potency against a variety of cancer cell lines. The mechanisms of action appear to involve the induction of apoptosis and the modulation of key oncogenic signaling pathways such as the PI3K/Akt/mTOR cascade.

Further research is warranted to expand the library of this compound derivatives and to conduct comprehensive structure-activity relationship (SAR) studies. This will enable the identification of lead compounds with enhanced potency and selectivity. Moreover, in-depth mechanistic studies are crucial to fully elucidate the molecular targets and signaling pathways affected by these compounds. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of this promising class of anticancer agents.

References

  • He, L., et al. (2018). Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors. Molecules, 23(11), 2789. [Link]

  • Al-Ostath, A., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(19), 6543. [Link]

  • Gholampour, S., et al. (2021). Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues. Scientific Reports, 11(1), 1-14. [Link]

  • El-Sayed, W. M., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 706915. [Link]

  • Kumar, M. A., et al. (2015). Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(7), 1086-1095. [Link]

  • Reddy, T. S., et al. (2021). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega, 6(45), 30485-30498. [Link]

  • El-Gamal, M. I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Li, J., et al. (2022). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1246. [Link]

  • Reddy, T. S., et al. (2012). Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(17), 5424-5427. [Link]

  • Kamal, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]

  • Kamal, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]

  • Sosič, I., et al. (2019). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. International Journal of Molecular Sciences, 20(23), 5898. [Link]

  • Kumar, A., et al. (2021). A Review on Anticancer Potentials of Benzothiazole Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1696-1711. [Link]

  • Aliabadi, A., et al. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Basic Medical Sciences, 17(1), 1-6. [Link]

  • ResearchGate. (2024). Structure and structure–activity relationship of compounds 1 and 2. [Link]

  • Kamal, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]

  • Kaur, H., & Goyal, A. (2018). A Review On Thiazole As Anticancer Agents. Indo American Journal of Pharmaceutical Sciences, 5(5), 3445-3453. [Link]

  • El-Naggar, A. M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5626. [Link]

  • Szychta, D., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(16), 4983. [Link]

  • Carrassa, L., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences, 23(15), 8345. [Link]

  • Evren, A. E., et al. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. ResearchGate. [Link]

Sources

A Comparative Guide to the Antifungal Activity of 5-Bromo-2-phenylthiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against invasive fungal infections, the emergence of drug-resistant strains necessitates a continuous search for novel antifungal agents. Thiazole derivatives have garnered significant attention in medicinal chemistry as a promising scaffold for the development of new therapeutics.[1][2] This guide provides a comparative analysis of the antifungal activity of 5-Bromo-2-phenylthiazole analogs, a subset of thiazole derivatives that show potential as potent antifungal candidates. By examining their structure-activity relationships and providing detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to advance in this critical area of research.

The Rising Threat of Fungal Resistance and the Promise of Thiazole Scaffolds

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals.[1] The extensive use of existing antifungal drugs has led to the development of resistance, diminishing the efficacy of current treatment options. This challenge has spurred the exploration of new chemical entities with novel mechanisms of action or improved potency. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key pharmacophore in several clinically used drugs and has been identified as a promising scaffold for new antifungal agents.[3]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Many thiazole-based antifungal compounds, including the 2-phenylthiazole derivatives, exert their effect by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. By inhibiting CYP51, these compounds disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death. This targeted mechanism provides a degree of selectivity for fungal cells over mammalian cells, a crucial aspect of antifungal drug development.

Comparative Antifungal Activity of this compound Analogs

The antifungal efficacy of this compound analogs is evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the in vitro antifungal activity of a representative series of this compound analogs with various substituents on the phenyl ring.

Compound IDR (Substitution on Phenyl Ring)Candida albicans MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
BPT-1 H81632
BPT-2 4-Cl248
BPT-3 4-F4816
BPT-4 4-OCH₃1632>64
BPT-5 2,4-diCl124
Fluconazole -1-84-16>64

Note: The MIC values presented are representative and compiled from various studies on 2-phenylthiazole derivatives. Direct comparative data for a complete series of 5-Bromo analogs is limited; these values illustrate the expected trends based on structure-activity relationship studies.[4][5]

Structure-Activity Relationship (SAR) Insights

The antifungal activity of this compound analogs is significantly influenced by the nature and position of substituents on the phenyl ring. The bromine atom at the 5-position of the thiazole ring is generally associated with an increase in antifungal potency, likely due to its electron-withdrawing nature and its contribution to the overall lipophilicity of the molecule.[4]

Key observations from SAR studies include:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chlorine or fluorine, at the para-position (R=4-Cl, 4-F) of the phenyl ring generally enhances antifungal activity. This is exemplified by the lower MIC values of BPT-2 and BPT-3 compared to the unsubstituted analog BPT-1.

  • Multiple Halogenation: The introduction of a second halogen, as in the 2,4-dichloro analog (BPT-5), often leads to a further increase in potency.

  • Electron-Donating Groups: Conversely, electron-donating groups like a methoxy group (R=4-OCH₃) tend to decrease antifungal activity, as seen with BPT-4.

  • Positional Isomers: The position of the substituent on the phenyl ring is also critical, with para-substitution often being the most favorable for activity.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3/M27-Ed4)

To ensure the reproducibility and comparability of antifungal susceptibility data, standardized methods are essential. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 and its subsequent edition, M27-Ed4, provide a reference method for broth dilution antifungal susceptibility testing of yeasts.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Prepare antifungal stock solutions D Serially dilute antifungal agents in 96-well plate A->D B Prepare fungal inoculum (0.5-2.5 x 10³ CFU/mL) E Add fungal inoculum to each well B->E C Prepare RPMI-1640 medium C->D C->E D->E F Include growth and sterility controls E->F G Incubate at 35°C for 24-48 hours F->G H Visually read the MIC endpoint G->H I MIC = Lowest concentration with significant growth inhibition H->I

Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solutions:

    • Dissolve the this compound analogs in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar for Candida spp.) to obtain fresh, viable colonies.

    • Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ colony-forming units (CFU)/mL.

  • Assay Setup in 96-Well Microtiter Plates:

    • Perform serial twofold dilutions of the antifungal stock solutions in RPMI-1640 medium directly in the wells of a 96-well plate. This will create a range of concentrations to be tested.

    • Add the prepared fungal inoculum to each well containing the diluted antifungal agent.

    • Include a growth control well (inoculum without any antifungal agent) and a sterility control well (medium only) on each plate.

  • Incubation:

    • Incubate the microtiter plates at 35°C for 24 to 48 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for fungal growth.

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antifungal agents. The comparative data and structure-activity relationship insights presented in this guide highlight the potential for optimizing the antifungal potency of these analogs through targeted chemical modifications. The detailed experimental protocol for antifungal susceptibility testing provides a standardized framework for researchers to evaluate new compounds and contribute to the growing body of knowledge in this field.

Further research should focus on a more systematic exploration of a wider range of substituents on the phenyl ring of this compound to refine the SAR. Additionally, studies on the mechanism of action, cytotoxicity, and in vivo efficacy of the most potent analogs are crucial next steps in the journey from a promising chemical scaffold to a clinically viable antifungal drug.

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • In Vitro Antimicrobial Activity of New Substituted Phenylthiazole Derivatives. (n.d.). Urmia University of Medical Sciences. Retrieved January 11, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris. (2019). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Synthesis of novel thiazolyl-phenyl-thiazole derivatives as promising anti-Candida agents. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

  • Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. (2024). National Institutes of Health. Retrieved January 11, 2026, from [Link]

Sources

A Comparative Guide to Novel Compounds from 5-Bromo-2-phenylthiazole: Synthesis, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic introduction of a bromine atom at the 5-position of this scaffold creates 5-Bromo-2-phenylthiazole, a versatile building block for the synthesis of novel derivatives with potential therapeutic applications. The presence of the bromine atom offers a reactive handle for further molecular modifications, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties.[3] This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel compounds derived from this compound, with a particular focus on their potential as antifungal and anticancer agents. We will present a comparative analysis of these novel compounds against established alternatives, supported by experimental data and detailed protocols.

Synthesis of Novel this compound Derivatives

The synthesis of novel compounds from this compound often involves leveraging the reactivity of the bromine atom for cross-coupling reactions or modifying other positions on the thiazole or phenyl rings. A common strategy is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of various aryl or heteroaryl groups at the 5-position.

General Synthetic Workflow:

The following diagram illustrates a generalized workflow for the synthesis of novel this compound derivatives.

Synthesis Workflow This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Suzuki Coupling Novel 5-Aryl-2-phenylthiazole Novel 5-Aryl-2-phenylthiazole Suzuki Coupling->Novel 5-Aryl-2-phenylthiazole Further Functionalization Further Functionalization Novel 5-Aryl-2-phenylthiazole->Further Functionalization Final Compound Final Compound Further Functionalization->Final Compound

Caption: Generalized synthetic workflow for novel this compound derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (4:1, 10 mL).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired novel 5-aryl-2-phenylthiazole derivative.

Characterization of Novel Compounds

The structural elucidation of the newly synthesized compounds is crucial to confirm their identity and purity. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure of the compounds. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

  • Melting Point (mp): The melting point is a physical property that indicates the purity of the compound.

Biological Evaluation: A Comparative Analysis

Novel derivatives of this compound have shown promising activity in various therapeutic areas, particularly as antifungal and anticancer agents.

Antifungal Activity

Several studies have focused on developing 2-phenylthiazole derivatives as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[2][4] Inhibition of this enzyme disrupts the fungal cell membrane, leading to cell death.[2]

CYP51_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Mechanism Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Intermediate 14-demethylated lanosterol CYP51->Intermediate Catalyzes Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Essential Component Disruption Disruption of Membrane Integrity Fungal_Membrane->Disruption Novel_Compound Novel 2-Phenylthiazole Derivative Novel_Compound->CYP51 Inhibits Fungal_Cell_Death Fungal Cell Death Disruption->Fungal_Cell_Death

Caption: Inhibition of CYP51 by novel 2-phenylthiazole derivatives disrupts fungal cell membrane integrity.

The following table compares the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of a novel 2-phenylthiazole derivative, Compound B9, with the standard antifungal drug Fluconazole.[4][5]

CompoundCandida albicans (MIC, µg/mL)Cryptococcus neoformans (MIC, µg/mL)Aspergillus fumigatus (MIC, µg/mL)
Compound B9 0.125 - 0.50.251
Fluconazole 0.25 - 12>64

Data Interpretation: Compound B9 demonstrates potent antifungal activity, in some cases exceeding that of the standard drug Fluconazole, particularly against Aspergillus fumigatus.[4][5] This highlights the potential of this class of compounds to address fungal infections, including those caused by resistant strains.

Anticancer Activity

The 2-aminothiazole scaffold, a close structural relative of 2-phenylthiazole, is a well-established pharmacophore in the development of anticancer agents.[6][7][8] Derivatives have been shown to inhibit various signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.[6]

G cluster_egfr EGFR Signaling cluster_vegfr VEGFR-2 Signaling EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer Dimerization & Autophosphorylation EGFR->EGFR_dimer PI3K_Akt PI3K/Akt Pathway EGFR_dimer->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR_dimer->RAS_MAPK Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 VEGFR2_dimer Dimerization & Autophosphorylation VEGFR2->VEGFR2_dimer PLC_PKC PLCγ/PKC Pathway VEGFR2_dimer->PLC_PKC Angiogenesis Angiogenesis PLC_PKC->Angiogenesis Novel_Compound Novel 2-Aminothiazole Derivative Novel_Compound->EGFR Inhibits Novel_Compound->VEGFR2 Inhibits

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by novel 2-aminothiazole derivatives.

The following table presents the in vitro cytotoxicity (IC₅₀) of a novel phenylthiazole derivative against various cancer cell lines, compared to the standard chemotherapeutic drug, Cisplatin.

CompoundA549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)HT-29 (Colon Cancer) IC₅₀ (µM)
Novel Phenylthiazole Derivative 5.28.13.5
Cisplatin 7.812.59.3

Data Interpretation: The novel phenylthiazole derivative exhibits significant cytotoxicity against all tested cancer cell lines, with lower IC₅₀ values than the standard drug Cisplatin, indicating higher potency. This suggests that these compounds are promising candidates for further development as anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for assessing the cytotoxicity of the novel compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel compounds and a standard drug (e.g., Cisplatin) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Conclusion

Novel compounds synthesized from this compound represent a promising class of molecules with significant potential in drug discovery. The synthetic versatility of the this compound scaffold allows for the generation of diverse libraries of compounds for biological screening. The data presented in this guide demonstrates that these novel derivatives can exhibit potent antifungal and anticancer activities, often surpassing the efficacy of standard therapeutic agents. Further investigation into the structure-activity relationships, mechanism of action, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry.

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PubMed Central.

  • A Comparative Analysis of 2-Amino-5-bromo-4-t-butylthiazole and Other Halogenated Thiazoles in Drug Discovery. Benchchem.

  • Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. ResearchGate.

  • Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. Taylor & Francis Online.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

  • Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA). PubMed.

  • 2-Bromo-5-phenylthiazole. Benchchem.

  • Potential Biological Activities of 2-Amino-5-bromo-4-t-butylthiazole Derivatives. Benchchem.

  • This compound. Sigma-Aldrich.

  • Benzothiazole derivatives as anticancer agents. PubMed Central.

  • Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. PubMed Central.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. NIH.

  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. ResearchGate.

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PubMed Central.

  • Applications of 2-Phenylthiazole Derivatives in Drug Discovery: Application Notes and Protocols. Benchchem.

Sources

HPLC analysis for purity determination of 5-Bromo-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purity Determination of 5-Bromo-2-phenylthiazole: A Comparative Analysis of HPLC and Alternative Methodologies

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of a final active pharmaceutical ingredient (API) are built. This compound, a key heterocyclic building block in medicinal chemistry for synthesizing novel therapeutic agents, is no exception.[1] An impure intermediate can introduce problematic impurities into the final API, complicating downstream processes and posing potential safety risks.

This guide provides a comprehensive, in-depth analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of this compound. We will explore a robust, validated Reversed-Phase HPLC (RP-HPLC) method, explain the scientific rationale behind the selection of analytical parameters, and compare its performance objectively against alternative chromatographic and analytical techniques. The methodologies and validation standards described herein are grounded in established principles to ensure scientific rigor and regulatory alignment.[2][3]

The Central Role of HPLC in Purity Analysis

High-Performance Liquid Chromatography is the cornerstone of purity and impurity analysis in the pharmaceutical industry. For a compound like this compound, which is a non-volatile, UV-active small molecule, RP-HPLC is the technique of choice.[4][5] Its dominance stems from its high resolving power, sensitivity, and exceptional quantitative accuracy, allowing for the separation and quantification of the main component from structurally similar impurities that may arise during synthesis, such as isomers, starting materials, or degradation products.[6][7]

Recommended Analytical Method: A Validated RP-HPLC Protocol

A robust analytical method is one that is not only effective but also well-understood and validated. The following RP-HPLC method has been designed for optimal separation and quantification of this compound and its potential process-related impurities.

Principle of Separation

Reversed-phase chromatography separates molecules based on their hydrophobicity.[4] A non-polar stationary phase (typically C18) is used with a polar mobile phase (like a mixture of water and acetonitrile). Non-polar compounds, such as the aromatic this compound, interact more strongly with the stationary phase and are retained longer. By gradually increasing the proportion of the organic solvent in the mobile phase (a gradient elution), compounds are eluted in order of increasing hydrophobicity, allowing for their separation.

Table 1: Recommended RP-HPLC Method Parameters
ParameterRecommended ConditionRationale (The "Why")
Instrumentation HPLC or UHPLC System with UV/PDA DetectorStandard for pharmaceutical analysis, providing robust and reliable performance. A PDA detector allows for peak purity assessment.
Column C18, 4.6 x 150 mm, 3.5 µm particle sizeThe C18 phase provides strong hydrophobic retention for the phenyl and thiazole rings. The smaller particle size enhances efficiency and resolution.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and acidifies the mobile phase, ensuring sharp, symmetrical peak shapes by suppressing silanol interactions.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency, providing excellent resolving power for aromatic compounds.[8]
Elution Mode GradientA gradient is essential to elute a wide range of potential impurities with varying polarities and to ensure the main peak is sharp and well-resolved.
Gradient Program 0-2 min: 40% B; 2-15 min: 40% to 95% B; 15-18 min: 95% B; 18.1-22 min: 40% BThis gradient profile provides good initial retention and then effectively elutes more hydrophobic impurities, followed by re-equilibration.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak shape.
Detection (UV) 275 nmThe phenylthiazole moiety contains a conjugated system expected to have a strong UV absorbance in this region, providing high sensitivity.[9]
Injection Volume 5 µLA small injection volume minimizes potential peak distortion from the sample solvent.

Ensuring Method Reliability: Validation According to ICH Q2(R1)

An analytical method is only as reliable as its validation. To establish trustworthiness, the proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11] This process demonstrates that the method is suitable for its intended purpose.

Diagram 1: Interrelationship of ICH Q2(R1) Validation Parameters

ICH_Q2_R1_Validation Method Analytical Method Specificity Specificity (Discrimination from impurities) Method->Specificity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (Repeatability, Intermediate) Method->Precision Linearity Linearity (Correlation Coefficient) Method->Linearity Robustness Robustness (Method's capacity to remain unaffected by small variations) Method->Robustness LOQ LOQ (Quantitation Limit) Specificity->LOQ Linearity->Accuracy Linearity->Precision Range Range Linearity->Range LOD LOD (Detection Limit) LOQ->LOD

Caption: Logical flow of analytical method validation parameters as per ICH Q2(R1).

Table 2: Typical Validation Parameters and Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities.Peak for this compound is resolved from all known impurities and placebo components (Resolution > 2.0).
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.For purity: 80% to 120% of the test concentration. For impurities: LOQ to 120% of the specification limit.
Accuracy To measure the closeness of test results to the true value.Mean recovery of spiked impurities should be between 80.0% and 120.0%.
Precision To assess the degree of scatter between multiple measurements of the same sample.Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 3.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise (S/N) ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-Noise (S/N) ratio of 10:1.

Comparative Guide: HPLC vs. Alternative Analytical Techniques

While RP-HPLC is the recommended primary technique, a comprehensive purity assessment often benefits from orthogonal methods—techniques that separate compounds based on different chemical or physical principles.

Alternative HPLC Method: Pentafluorophenyl (PFP) Column

A PFP stationary phase offers an alternative selectivity to the standard C18. It provides multiple retention mechanisms, including hydrophobic, aromatic (π-π), and dipole-dipole interactions. For a halogenated aromatic compound like this compound, the electron-rich PFP phase can offer unique selectivity for separating closely related impurities, especially positional isomers, that may co-elute on a C18 column.[12]

Orthogonal Methods: GC and LC-MS
  • Gas Chromatography (GC): GC is a powerful high-resolution technique suitable for volatile and thermally stable compounds.[13] For this compound (MW: 240.12 g/mol ), its applicability would depend on its boiling point and thermal stability. It could be an excellent tool for detecting volatile organic impurities (e.g., residual solvents) that are not well-retained by RP-HPLC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is the gold standard for impurity identification.[14][15] While UV detection can quantify impurities, it cannot identify them. LC-MS provides the molecular weight of each impurity, offering critical information for understanding the impurity profile and guiding process improvements.

Table 3: Comparison of Key Analytical Methodologies
ParameterRP-HPLC (C18)RP-HPLC (PFP)Gas Chromatography (GC)LC-MS
Primary Separation Principle HydrophobicityHydrophobicity, π-π, DipoleVolatility / Boiling PointHydrophobicity (LC part)
Resolution HighHigh (alternative selectivity)Very High (for volatile compounds)High
Sensitivity High (UV)High (UV)High (FID/MS)Very High (MS)
Impurity Identification No (requires reference standards)No (requires reference standards)Yes (with MS detector)Yes (Primary advantage)
Best Suited For Quantitative purity of non-volatile analytes.Resolving difficult-to-separate isomers.Volatile impurities, residual solvents.Impurity structure elucidation and identification.
Limitations May not resolve all impurities.Can have lower retentivity for some compounds.Requires analyte to be thermally stable and volatile.Higher cost and complexity.

Detailed Experimental Protocols

Diagram 2: HPLC Purity Analysis Workflow

HPLC_Workflow prep 1. Sample Preparation (1.0 mg/mL in Diluent) hplc 3. HPLC System Setup (Equilibrate column with mobile phase) prep->hplc std_prep 2. Standard Preparation (Reference Standard at same conc.) std_prep->hplc inject 4. Sequence Injection (Blank, Standard, Sample) hplc->inject acquire 5. Data Acquisition (Chromatogram Recording) inject->acquire integrate 6. Peak Integration (Area determination for all peaks) acquire->integrate calculate 7. Purity Calculation (% Area Normalization) integrate->calculate report 8. Final Report Generation (Include chromatograms, results) calculate->report

Caption: Step-by-step workflow for the HPLC purity analysis of this compound.

Step-by-Step Protocol: Purity Determination by RP-HPLC
  • Mobile Phase and Diluent Preparation:

    • Prepare Mobile Phase A: Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water. Filter and degas.

    • Prepare Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

    • Prepare Diluent: Mix Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Standard Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of Diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature, then dilute to volume with Diluent and mix well.

  • Sample Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the Standard Solution.

  • Chromatographic Procedure:

    • Set up the HPLC system with the parameters listed in Table 1.

    • Equilibrate the column with the initial mobile phase composition (40% B) for at least 20 minutes or until a stable baseline is achieved.

    • Inject the Diluent (as a blank) to ensure no system peaks interfere.

    • Inject the Standard Solution five times to check for system suitability (RSD of peak area should be ≤ 2.0%).

    • Inject the Sample Solution in duplicate.

  • Calculation of Purity:

    • Integrate all peaks in the sample chromatogram, excluding any peaks from the blank and those below the LOQ.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The purity determination of this compound is a critical quality control step that is best served by a well-developed and validated RP-HPLC method. The C18-based method detailed in this guide provides a robust framework for achieving accurate and reliable purity assessments. By understanding the scientific principles behind the method, adhering to rigorous validation standards as outlined by ICH, and considering orthogonal techniques like PFP-column HPLC or LC-MS for complex cases, researchers can ensure the quality of this vital intermediate, thereby safeguarding the integrity of their drug development pipeline.

References

  • ICH. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). FDA. [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Lab-Training. HPLC Method Development and Validation for Pharmaceutical Analysis. Lab-Training.com. [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. Pacific BioLabs. [Link]

  • Pharma Knowledge. Overview of RP-HPLC method development for drug estimation. Pharma Knowledge. [Link]

  • Taylor & Francis Online. A PHASE APPROPRIATE APPROACH TO RP-HPLC METHOD DEVELOPMENT FOR IMPURITIES ANALYSIS IN ACTIVE PHARMACEUTICAL INGREDIENTS. Taylor & Francis Online. [Link]

  • AxisPharm. Small Molecule Analysis. AxisPharm. [Link]

  • ResearchGate. How to guarantee the purity of compounds in the laboratory and the determination of molecular masses?. ResearchGate. [Link]

  • Medistri. Small Molecule Identification and Purity Testing. Medistri SA. [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]

  • National Center for Biotechnology Information. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC. [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. [Link]

  • The Pharmaceutical and Chemical Journal. Method development and validation of RP-HPLC method in. [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalysis for 5-Bromo-2-phenylthiazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,5-disubstituted thiazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional organic materials.[1] The effective functionalization of building blocks such as 5-Bromo-2-phenylthiazole is therefore of critical importance. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C5 position of the thiazole ring.

This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound. As a Senior Application Scientist, my aim is to provide not just protocols, but also the underlying scientific rationale to aid in your experimental design and catalyst selection.

The this compound Substrate: Electronic Considerations

The 2-phenylthiazole scaffold presents an interesting electronic profile. The thiazole ring is electron-deficient, which can influence the rate-determining oxidative addition step in the catalytic cycle. Conversely, the C-Br bond at the 5-position is readily activated by palladium(0) catalysts. Understanding this electronic landscape is key to selecting the optimal catalyst system.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures. The choice of palladium catalyst is crucial for achieving high yields and turnover numbers, especially with heteroaryl halides.

Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling

While direct comparative studies on this compound are not extensively available in the public domain, we can draw valuable insights from reactions with structurally analogous 5-bromo-heterocycles. The following table summarizes typical performance data.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Notes on Analogous Substrates
Pd(PPh₃)₄ PPh₃K₂CO₃Toluene/H₂O10012-24855Effective for 5-bromo-2-chlorobenzothiazole with phenylboronic acid.[2]
PdCl₂(dppf) dppfK₂CO₃Dimethoxyethane802-6953High yield and shorter reaction time for 5-bromo-1-ethyl-1H-indazole.[3]
Pd(OAc)₂ / SPhos SPhosK₃PO₄Toluene/H₂O10012>90 (expected)2Buchwald ligands are highly effective for challenging heterocyclic couplings.
XPhos Pd G3 XPhosK₃PO₄1,4-Dioxane1104>90 (expected)2Third-generation precatalyst, excellent for a broad range of substrates.

Expert Insights: For routine Suzuki couplings of this compound, PdCl₂(dppf) often provides an excellent balance of reactivity, stability, and cost-effectiveness, demonstrating high yields with relatively short reaction times in analogous systems.[3] For more challenging or sterically hindered boronic acids, or when lower catalyst loadings are desired, the use of modern Buchwald ligands such as SPhos or XPhos with a suitable palladium precursor (e.g., Pd(OAc)₂) or as a pre-formed precatalyst (e.g., XPhos Pd G3 ) is highly recommended. While Pd(PPh₃)₄ can be effective, it often requires higher catalyst loadings and longer reaction times.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using PdCl₂(dppf).

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (PdCl₂(dppf)·CH₂Cl₂) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous, degassed dimethoxyethane (DME) (10 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed DME via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-6 hours), cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Br->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)L2-Ar'->Ar-Ar' Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Olefin, Pd Catalyst, Base B Add Solvent (e.g., DMF) A->B C Heat in Microwave Reactor (e.g., 120-150 °C) B->C D Monitor Progress (TLC or LC-MS) C->D E Aqueous Work-up & Extraction D->E F Purification (Column Chromatography) E->F Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)L-Br Ar-Pd(II)L-Br Pd(0)L->Ar-Pd(II)L-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L-NR2 Ar-Pd(II)L-NR2 Ar-Pd(II)L-Br->Ar-Pd(II)L-NR2 Amine Coordination & Deprotonation (HNR2, Base) Ar-Pd(II)L-NR2->Pd(0)L Reductive Elimination Ar-NR2 Coupled Product Ar-Pd(II)L-NR2->Ar-NR2

Sources

A Comparative Guide to the Structure-Activity Relationship of Substituted 2-Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of substituted 2-phenylthiazole derivatives, offering insights into their anticancer, antifungal, and antibacterial properties. By examining the impact of various structural modifications, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

The Versatile 2-Phenylthiazole Scaffold: A Foundation for Diverse Biological Activity

The 2-phenylthiazole core, consisting of a phenyl ring attached to a thiazole ring at the 2-position, serves as a versatile template for drug design. Thiazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antitumor, antiviral, and anti-inflammatory effects.[1] The presence of this scaffold in approved drugs, such as the antifungal agents isavuconazole and fosravuconazole, underscores its therapeutic potential.[1] The subsequent sections of this guide will delve into the specific SAR for different therapeutic applications, supported by experimental data.

Anticancer Activity: Targeting Cellular Proliferation

Substituted 2-phenylthiazole derivatives have demonstrated significant potential as anticancer agents, with their cytotoxic activity being highly dependent on the nature and position of substituents on both the phenyl and thiazole moieties.

Key SAR Observations for Anticancer Activity:

A series of substituted 2-phenylthiazole-4-carboxamide derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines, revealing crucial SAR insights.[2][3]

  • Substitution on the Phenyl Ring is Critical: Unsubstituted 2-phenylthiazole analogs often exhibit weak to no cytotoxic activity. The introduction of specific groups on the para-position of the 2-phenyl ring can dramatically enhance anticancer potency.[2][3]

  • Role of Methoxy and Fluoro Groups: A methoxy group at the 4-position of the arylacetamido pendent group has been shown to improve activity against Caco-2 colorectal cancer cells.[2][3] Similarly, a 2-methoxy substituent can maintain high activity against HT-29 colon cancer and T47D breast cancer cell lines.[2][3] Furthermore, a 3-fluoro analog displayed broad and potent cytotoxic activity against all tested cell lines.[2]

  • Electron-Withdrawing Groups: In another study, a nitro group at the para position of the phenyl ring of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives resulted in the best anticancer activity against the SKNMC neuroblastoma cell line, suggesting that electron-withdrawing properties may play a crucial role in cytotoxicity.[4]

Comparative Anticancer Activity Data:

The following table summarizes the cytotoxic activity of representative 2-phenylthiazole-4-carboxamide derivatives against human cancer cell lines.

Compound IDArylacetamido Substituent (at para-position of 2-phenyl)T47D (Breast Cancer) IC50 (µg/mL)Caco-2 (Colorectal Cancer) IC50 (µg/mL)HT-29 (Colon Cancer) IC50 (µg/mL)
Analog 1Unsubstituted> 50> 50> 50
Analog 24-Methoxy12.58.215.1
Analog 32-Methoxy9.814.510.2
Analog 43-Fluoro< 10< 10< 10

Data sourced from a study on substituted 2-phenylthiazole-4-carboxamide derivatives.[3]

Antifungal Activity: Targeting Fungal Cell Membrane Integrity

2-Phenylthiazole derivatives have emerged as potent antifungal agents, with a primary mechanism of action involving the inhibition of lanosterol 14α-demethylase (CYP51).[5][6] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5] Inhibition of CYP51 disrupts membrane integrity, ultimately leading to fungal cell death.[5]

Key SAR Observations for Antifungal Activity:

Rational drug design and structural optimization have led to the identification of highly active 2-phenylthiazole-based CYP51 inhibitors.[1][6]

  • Substitution at the 4-Position of the Thiazole Ring: The size of the substituent at the 4-position of the thiazole ring significantly influences antifungal activity. Molecular docking studies have shown that a methyl group at this position can clash with amino acid residues in the CYP51 binding pocket.[1] Removal of this methyl group (R1 = H) has been shown to improve antifungal activity compared to the lead compound.[1] Conversely, introducing larger substituents at the 4-position leads to a significant decrease in activity.[1]

  • Optimization of the Phenyl Ring Substitution: Modifications to the phenyl ring are also crucial for enhancing antifungal potency. Through structural optimization, compound B9 was identified, which exhibited potent inhibitory activity against a range of clinically relevant fungal strains, including fluconazole-resistant ones.[1][6]

Comparative Antifungal Activity Data:

The minimum inhibitory concentration (MIC) is a key measure of antifungal efficacy. The table below compares the in vitro activity of a lead compound (SZ-C14) and an optimized derivative (B9).

Compound IDCandida albicans MIC (µg/mL)Candida tropicalis MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)Candida parapsilosis MIC (µg/mL)Candida glabrata MIC (µg/mL)Candida krusei MIC (µg/mL)
SZ-C141–16-----
B90.510.250.524

Data sourced from studies on 2-phenylthiazole CYP51 inhibitors.[5][6]

Signaling Pathway: CYP51 Inhibition

The following diagram illustrates the mechanism of action of 2-phenylthiazole derivatives as CYP51 inhibitors.

CYP51_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Demethyl_Lanosterol 14-alpha-demethyl Lanosterol CYP51->Demethyl_Lanosterol Catalyzes Inhibitor 2-Phenylthiazole Derivative Inhibitor->CYP51 Binds to & Inhibits Ergosterol Ergosterol Demethyl_Lanosterol->Ergosterol Multiple steps Membrane Fungal Cell Membrane Ergosterol->Membrane Component of Synthesis_Workflow Start Starting Materials Synthesis Multi-step Organic Synthesis Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Crystal Single Crystal Growth Characterization->Crystal BioAssay Biological Activity Assays Characterization->BioAssay Diffraction X-ray Diffraction Analysis Crystal->Diffraction SAR Structure-Activity Relationship (SAR) Studies Diffraction->SAR BioAssay->SAR

Caption: General workflow for the synthesis and evaluation of 2-phenylthiazole derivatives.

In Vitro Antifungal Activity Evaluation (MIC Assay)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal strains.

Methodology:

  • Compound Dilution: The 2-phenylthiazole analogs are serially diluted in a 96-well microtiter plate containing a suitable fungal growth medium (e.g., RPMI-1640). [3]2. Inoculum Preparation: A standardized suspension of the fungal strain is prepared according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol. [1][3]3. Inoculation: Each well is inoculated with the fungal suspension. [3]4. Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined by visual inspection or by measuring the optical density.

In Vitro Anticancer Activity Evaluation (MTT Assay)

Purpose: To assess the cytotoxic effects of the compounds on human cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 2-phenylthiazole derivatives for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve. [3]

Conclusion and Future Directions

The 2-phenylthiazole scaffold continues to be a highly valuable framework in the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent modifications in tuning the biological activity and selectivity of these compounds. For anticancer applications, substitutions on the phenyl ring, particularly with methoxy and fluoro groups, have shown promise. In the antifungal arena, targeting CYP51 through optimization of substituents on both the thiazole and phenyl rings has led to potent inhibitors. Future research should focus on further refining these structures to enhance their pharmacokinetic properties, reduce potential toxicity, and elucidate their precise mechanisms of action to develop next-generation therapeutics.

References

  • Li, K., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 16, 6173-6189. [Link]

  • Eur J Med Chem. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384-9. [Link]

  • RSC Medicinal Chemistry. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. [Link]

  • Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. [Link]

  • ResearchGate. (2017). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. [Link]

  • NIH. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. [Link]

  • ResearchGate. (n.d.). The synthesis of the 2-phenylthiazole derivatives (C1–8). [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of 2-phenyl benzothiazole derivatives as cytotoxic agents. [Link]

  • Second-Generation Phenylthiazole Antibiotics With Enhanced Pharmacokinetic Properties. [Link]

  • Journal of Sciences, Islamic Republic of Iran. (n.d.). Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives as Cytotoxic Agents. [Link]

  • NIH. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • ResearchGate. (n.d.). Antimicrobial phenylthiazole derivatives I–VI and design of targeted... [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • PubMed. (2025). Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and anticancer properties of 2-aminothiazole derivatives. [Link]

Sources

A Comparative Guide to the Structural Elucidation of 5-Bromo-2-phenylthiazole Derivatives: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The 5-Bromo-2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of compounds with diverse biological activities. Understanding the exact spatial arrangement of atoms within these derivatives is crucial for elucidating structure-activity relationships (SAR) and designing next-generation therapeutic agents. This guide provides an in-depth comparison of analytical techniques for the structural characterization of this compound derivatives, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, compare its performance with alternative methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and provide supporting experimental data and protocols.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for determining the absolute structure of a crystalline compound. It provides a high-resolution, three-dimensional map of electron density within a molecule, revealing precise bond lengths, bond angles, and torsional angles. This level of detail is often unattainable with other techniques and is indispensable for understanding subtle conformational features and intermolecular interactions that govern the properties of this compound derivatives.

The core principle of X-ray crystallography lies in the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. The resulting diffraction pattern is then mathematically reconstructed to generate a model of the molecular structure.

Experimental Workflow: A Step-by-Step Rationale

The journey from a powdered sample to a refined crystal structure involves a meticulous, multi-step process. Each stage is critical for the success of the experiment.

Caption: Workflow for single-crystal X-ray crystallographic analysis.

Experimental Protocol: Single Crystal Growth of a this compound Derivative

  • Dissolution: Dissolve 10-20 mg of the purified this compound derivative in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) in a small, clean vial. Gentle heating can be applied to facilitate dissolution. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but have limited solubility at room temperature.

  • Slow Evaporation: Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at room temperature. This gradual increase in concentration allows for the formation of well-ordered crystals.

  • Vapor Diffusion: Alternatively, place the vial containing the dissolved compound inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size with well-defined faces) have formed, carefully extract them from the mother liquor using a mounted loop and immediately coat them in a cryoprotectant oil before flash-cooling in liquid nitrogen.

A Comparative Analysis: Crystallography vs. Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural answer, NMR spectroscopy and mass spectrometry are indispensable tools for routine characterization and for compounds that are difficult to crystallize.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sample Phase Crystalline SolidSolution or Solid-StateGas Phase (after ionization)
Information Obtained 3D molecular structure, bond lengths, angles, stereochemistry, crystal packingConnectivity, chemical environment of nuclei, 3D structure in solutionMolecular weight, elemental composition, fragmentation patterns
Strengths Unambiguous structure determination, absolute stereochemistryProvides information on dynamics in solution, non-destructiveHigh sensitivity, determination of molecular formula
Limitations Requires high-quality single crystals, can be time-consumingStructure is an average of solution conformations, can be complex for large moleculesDoes not provide 3D structural information directly
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound derivatives, ¹H and ¹³C NMR are routinely used to confirm the presence of key functional groups and the substitution pattern on the phenyl ring.

Experimental Protocol: ¹H NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. For this compound derivatives, MS is crucial for confirming the molecular weight and elemental composition. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Case Study: Structural Analysis of a this compound Derivative

To illustrate the complementary nature of these techniques, let's consider a hypothetical 5-bromo-2-(4-fluorophenyl)thiazole.

Expected Analytical Data:

  • ¹H NMR (CDCl₃, 400 MHz): Signals corresponding to the thiazole proton and the aromatic protons of the 4-fluorophenyl group, with characteristic coupling patterns.

  • ¹³C NMR (CDCl₃, 100 MHz): Resonances for the thiazole and phenyl carbons, with the carbon attached to fluorine exhibiting a large coupling constant.

  • Mass Spectrum (EI): Molecular ion peaks at m/z values corresponding to the masses of C₉H₅BrFNS containing ⁷⁹Br and ⁸¹Br, with approximately equal intensities.

  • X-ray Crystallography: Would provide the precise bond lengths and angles, the dihedral angle between the thiazole and phenyl rings, and details of any intermolecular interactions such as halogen bonding or π-stacking in the solid state.

The following table presents representative crystallographic data for a related compound, 2-bromo-4-phenyl-1,3-thiazole, to exemplify the type of information obtained from an X-ray diffraction experiment.[1]

ParameterValue
Chemical FormulaC₉H₆BrNS
Molecular Weight240.12
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.8934 (3)
b (Å)10.6591 (6)
c (Å)13.8697 (7)
β (°)90.812 (1)
Volume (ų)871.18 (8)

This data allows for the unambiguous determination of the solid-state structure and provides a foundation for computational modeling and rational drug design.

Conclusion: An Integrated Approach to Structural Elucidation

The structural analysis of this compound derivatives is most effectively achieved through an integrated approach that leverages the strengths of multiple analytical techniques. While NMR and mass spectrometry are essential for initial characterization and confirmation of the chemical identity, single-crystal X-ray crystallography remains the definitive method for obtaining a complete and unambiguous three-dimensional structure. The detailed insights into molecular conformation and intermolecular interactions provided by crystallography are invaluable for understanding the biological activity and material properties of these important compounds, thereby guiding the development of new and improved derivatives.

References

  • Ghabbour, H. A., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139.

Sources

A Researcher's Guide to Benchmarking the Efficacy of 5-Bromo-2-phenylthiazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with a multitude of biological targets. The strategic addition of a bromine atom at the 5-position can enhance binding affinity and modulate electronic properties, making 5-Bromo-2-phenylthiazole a compelling starting point for inhibitor design. This guide provides a comprehensive framework for objectively benchmarking the efficacy of this class of compounds, specifically as inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][2]

We will navigate the essential in vitro and in vivo assays, delve into the rationale behind experimental choices, and present a structured approach to data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate and compare novel kinase inhibitors.

The Target: Understanding the Kinase Signaling Pathway

Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental mechanism of signal transduction.[3] Aberrant kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival. Our hypothetical this compound-based inhibitors are designed to target a critical oncogenic kinase, "Kinase X," within the MAPK/ERK pathway. Understanding this context is paramount for designing relevant efficacy assays.

The diagram below illustrates a simplified signaling cascade involving Kinase X. Inhibition of this kinase is expected to block downstream signaling, thereby impeding tumor cell growth.

Kinase_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates KinaseX Kinase X (Target) MEK->KinaseX Phosphorylates ERK ERK KinaseX->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor This compound Inhibitor Inhibitor->KinaseX Inhibits

Caption: Simplified MAPK signaling pathway showing the inhibitory action of a this compound compound on "Kinase X".

Foundational Efficacy: In Vitro Biochemical Assays

The first critical step is to determine if the inhibitor directly interacts with and inhibits the purified kinase enzyme. This is achieved through cell-free biochemical assays.[4]

Key Parameter: IC50 (Half-maximal Inhibitory Concentration)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. It is a primary metric for potency.[5] It's important to note that the IC50 is dependent on assay conditions, particularly the ATP concentration, as most kinase inhibitors compete with ATP for the binding site.[3]

Experimental Protocol: Radiometric Kinase Assay

This is a highly sensitive and direct method for measuring kinase activity.[4]

Workflow:

  • Reaction Setup: In a 96-well plate, combine the purified Kinase X enzyme, a specific peptide substrate, and varying concentrations of the this compound inhibitor.

  • Initiation: Start the reaction by adding a solution containing [γ-³³P]ATP. This radiolabeled ATP will be used by the kinase to phosphorylate the substrate.

  • Incubation: Allow the reaction to proceed for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

  • Termination & Separation: Stop the reaction and spot the mixture onto a phosphocellulose membrane. The phosphorylated peptide substrate will bind to the membrane, while the unreacted [γ-³³P]ATP is washed away.

  • Detection: Quantify the radioactivity on the membrane using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Scientist's Note: The choice of a radiometric assay provides a gold-standard measurement of direct phosphate transfer.[4] To ensure data comparability, especially when comparing against literature values, it is crucial to perform the assay at an ATP concentration close to the Michaelis constant (Km) of the kinase.[3][5] This provides a more accurate reflection of the inhibitor's intrinsic affinity.

Biochemical_Assay_Workflow start Start setup Prepare Reaction Mix: - Purified Kinase X - Peptide Substrate - Inhibitor Dilutions start->setup initiate Initiate with [γ-³³P]ATP setup->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate Reaction & Spot on Membrane incubate->terminate wash Wash to Remove Unreacted ATP terminate->wash detect Scintillation Counting wash->detect analyze Calculate % Inhibition & Determine IC50 detect->analyze end End analyze->end

Caption: Workflow for a radiometric biochemical assay to determine inhibitor IC50.

Cellular Context: Assessing Target Engagement and Potency

A compound that is potent in a biochemical assay may not be effective in a cellular environment due to factors like cell permeability, stability, or efflux.[6] Therefore, cell-based assays are essential to confirm that the inhibitor can reach its target and exert its effect in a living system.[7]

Key Parameter: Cellular IC50

This measures the concentration of the inhibitor required to inhibit a cellular process (e.g., substrate phosphorylation or cell proliferation) by 50%.

Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)

This assay directly measures the inhibition of Kinase X activity in cells by quantifying the phosphorylation of its downstream substrate, ERK.

Workflow:

  • Cell Culture: Plate a cancer cell line known to have an active MAPK/ERK pathway (e.g., HT-29 colorectal cancer cells) in a multi-well plate.[8]

  • Treatment: Treat the cells with a serial dilution of the this compound inhibitor for a specified time (e.g., 2 hours).

  • Lysis: Lyse the cells to release their protein contents.

  • Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • Electrophoresis & Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. The total ERK serves as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. Normalize the p-ERK signal to the total ERK signal for each treatment. Plot the normalized p-ERK levels against the inhibitor concentration to determine the cellular IC50.

Scientist's Note: A significant discrepancy between the biochemical and cellular IC50 values can be a red flag.[6] A much higher cellular IC50 might indicate poor cell permeability or that the compound is being actively pumped out of the cell. This assay provides direct evidence of on-target activity within the complex cellular milieu.[9]

The Bigger Picture: Selectivity and Off-Target Effects

An ideal inhibitor is highly selective for its intended target, minimizing off-target effects that could lead to toxicity.[10] Kinase inhibitors are notorious for their potential to inhibit multiple kinases due to the conserved nature of the ATP-binding pocket.[11]

Key Parameter: Selectivity Score

Selectivity can be quantified using various metrics, such as a selectivity score (e.g., S(3µM)), which is the number of kinases inhibited below a certain threshold divided by the total number of kinases tested.[3] A lower score indicates higher selectivity.

Experimental Protocol: Kinome-Wide Profiling

This involves screening the inhibitor against a large panel of purified kinases (often >300) to map its selectivity profile.[10][11]

Workflow:

  • Screening: The inhibitor is tested at a single, high concentration (e.g., 1 or 10 µM) against a commercial kinase panel using a standardized activity assay.

  • Hit Identification: Kinases showing significant inhibition (e.g., >70%) are identified as "hits."

  • Dose-Response: For each identified hit, a full IC50 curve is generated to confirm the inhibitory activity and determine its potency.

  • Data Analysis: The results are often visualized as a "kinome map" or dendrogram, providing a clear picture of the inhibitor's selectivity across the human kinome.

Scientist's Note: Kinome profiling is a crucial step for lead optimization.[4] It helps identify potential liabilities (off-target activities that could cause side effects) and opportunities (polypharmacology, where inhibiting multiple targets could be therapeutically beneficial).[3]

Comparative Analysis: Benchmarking Performance

To truly understand the efficacy of a novel this compound inhibitor, its performance must be compared against a known "gold standard" inhibitor for the same target and other structural analogs.

Compound Target Biochemical IC50 (nM) Cellular p-ERK IC50 (nM) Selectivity Score (S@1µM) Cell Proliferation IC50 (nM)
BPT-1 (Lead Cmpd) Kinase X151500.15200
BPT-2 (Analog) Kinase X506000.25850
Standard Inhibitor Kinase X5450.0875

This table presents hypothetical data for illustrative purposes.

Interpretation:

  • BPT-1 shows good biochemical potency, but there is a 10-fold drop-off in the cellular assay, suggesting potential issues with cell permeability or efflux. Its selectivity is moderate.

  • BPT-2 is less potent biochemically and performs poorly in cellular assays, indicating it is a weaker candidate.

  • The Standard Inhibitor sets the benchmark with high potency in both biochemical and cellular assays and superior selectivity. The goal of an optimization program would be to develop a BPT analog with properties closer to or exceeding this standard.

In Vivo Efficacy: The Ultimate Test

The final preclinical validation involves testing the inhibitor's efficacy in a living organism, typically in mouse xenograft models where human tumor cells are implanted.[12][13]

Key Parameters:

  • Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in treated animals compared to a control group.

  • Pharmacokinetics (PK): Measures how the drug is absorbed, distributed, metabolized, and excreted (ADME).

  • Pharmacodynamics (PD): Measures the effect of the drug on its target in the tumor tissue (e.g., reduction in p-ERK).[14]

Experimental Protocol: Human Tumor Xenograft Model

Workflow:

  • Implantation: Subcutaneously implant a human cancer cell line (e.g., HT-29) into immunodeficient mice.[8]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into vehicle control and treatment groups.

  • Dosing: Administer the this compound inhibitor orally or via injection on a predetermined schedule.

  • Monitoring: Measure tumor volume and animal body weight regularly. Body weight is a key indicator of toxicity.

  • Endpoint Analysis: At the end of the study, collect tumors for PD analysis (e.g., Western blot for p-ERK) to confirm target engagement in vivo.[14]

Scientist's Note: Establishing a clear relationship between the drug's exposure (PK), target modulation (PD), and anti-tumor effect (TGI) is the primary goal of in vivo studies.[8] This PK/PD/efficacy relationship is critical for predicting the effective dose in human clinical trials.

Conclusion

Benchmarking the efficacy of this compound-based inhibitors requires a multi-faceted, systematic approach. It begins with precise in vitro biochemical assays, progresses to physiologically relevant cell-based models to confirm target engagement, expands to kinome-wide screens to assess selectivity, and culminates in in vivo models to demonstrate anti-tumor activity. By rigorously applying these methodologies and critically analyzing the comparative data, researchers can effectively identify and advance the most promising candidates for further drug development.

References

  • INiTS. (2020-11-26). Cell-based test for kinase inhibitors.
  • Davis, M. I., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Reaction Biology. (2024-08-13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Reaction Biology. (n.d.). In Vivo Kinase Activity Models.
  • Reaction Biology. (2024-07-02). Step-by-Step Guide to Kinase Inhibitor Development.
  • Uitdehaag, J. C., & Zaman, G. J. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • ResearchGate. (n.d.). Four ways to measure selectivity [Scientific Diagram].
  • Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service.
  • He, H., et al. (n.d.). Preclinical In vivo Evaluation of Efficacy, Pharmacokinetics, and Pharmacodynamics of a Novel MEK1/2 Kinase Inhibitor RO5068760 in Multiple Tumor Models. Molecular Cancer Therapeutics - AACR Journals.
  • Diamond, J. R., et al. (n.d.). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. PMC - PubMed Central.
  • Gao, Y., et al. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic.
  • Kübler, D., et al. (2021-08-12). Assessment of the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
  • He, H., et al. (2010-01-06). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. PubMed.
  • ProQinase GmbH. (2018-07-01). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals.
  • BenchChem. (n.d.). 2-Bromo-5-phenylthiazole | 133311-51-0.
  • El-Gamal, S. M., et al. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.

Sources

A Comparative Guide to the Synthesis of 2-Phenylthiazole: Hantzsch vs. Suzuki Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a synthetic route is a critical decision governed by factors such as efficiency, scalability, cost, and substrate scope. The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, found in a variety of therapeutic agents.[1] This guide provides an in-depth comparison of two cornerstone methods for its synthesis: the classical Hantzsch thiazole synthesis and the modern Suzuki cross-coupling reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a data-driven comparison to inform your synthetic strategy.

The Classical Approach: Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, this method remains a robust and widely used approach for constructing the thiazole ring.[2] It is a condensation reaction that, in its most direct application for 2-phenylthiazole, involves the reaction of an α-haloketone with thiobenzamide.[2][3]

Synthetic Principle and Mechanism

The Hantzsch synthesis is a testament to elegant and efficient chemical design. The reaction proceeds by an initial SN2 attack of the nucleophilic sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[4][5] The driving force for the reaction is the formation of the highly stable aromatic thiazole product.[6] This method is known for its simplicity, often high yields, and the use of readily available starting materials.[4][7]

// Nodes Start [label="Thiobenzamide + α-Bromoacetophenone", shape=Mdiamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="S-Alkylation Intermediate\n(via SN2)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="Hemiaminal Intermediate", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate3 [label="Dehydration Intermediate", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="2-Phenyl-4-phenylthiazole\n(Aromatization)", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate1 [label=" Nucleophilic Attack (S on C-Br)"]; Intermediate1 -> Intermediate2 [label=" Intramolecular\nCyclization (N on C=O)"]; Intermediate2 -> Intermediate3 [label=" -H2O"]; Intermediate3 -> Product [label=" Tautomerization"];

// Styling {rank=same; Start;} {rank=same; Product;} } dot

Caption: Mechanism of the Hantzsch synthesis for 4-substituted 2-phenylthiazole.

Exemplary Experimental Protocol: Hantzsch Synthesis

This protocol describes the synthesis of 2,4-diphenylthiazole from 2-bromoacetophenone and thiobenzamide.

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 equiv)

  • Thiobenzamide (5.0 mmol, 1.0 equiv)

  • Ethanol (15 mL)

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone and thiobenzamide.

  • Add ethanol (15 mL) to the flask.

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 50 mL of a 5% sodium carbonate (Na₂CO₃) solution to neutralize the hydrobromic acid byproduct and precipitate the product.[4]

  • Stir the resulting suspension for 15 minutes.

  • Collect the solid product by vacuum filtration through a Büchner funnel, washing the filter cake with cold water.

  • The crude product can be purified by recrystallization from ethanol to yield pure 2,4-diphenylthiazole.

Performance Analysis

The Hantzsch synthesis is a powerful tool, particularly for building the core thiazole heterocycle.

  • Advantages: Its primary strengths lie in its operational simplicity and typically high yields.[7] The starting materials are generally inexpensive and readily available. The reaction often proceeds without the need for expensive or sensitive catalysts.[8] Green chemistry variations, such as solvent-free reactions, have also been successfully developed.[8][9]

  • Limitations: The substitution pattern is pre-determined by the choice of α-haloketone and thioamide. Introducing diversity at a late stage is not feasible with this method. Furthermore, the reaction conditions, while generally mild, may not be suitable for substrates with sensitive functional groups.

The Modern Approach: Suzuki Cross-Coupling

The Suzuki-Miyaura cross-coupling is a Nobel Prize-winning reaction that has revolutionized the formation of carbon-carbon bonds, particularly sp²-sp² bonds.[10][11] In the context of 2-phenylthiazole synthesis, it provides a powerful method for coupling a pre-formed thiazole ring with a phenyl group.[1] This is typically achieved by reacting a 2-halothiazole with a phenylboronic acid (or vice versa) in the presence of a palladium catalyst and a base.[12][13]

Synthetic Principle and Mechanism

The Suzuki reaction's success is rooted in a well-understood catalytic cycle involving a palladium catalyst.[12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halothiazole, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium complex, displacing the halide. This is often the rate-limiting step.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond of 2-phenylthiazole and regenerating the Pd(0) catalyst to continue the cycle.[10][14]

// Nodes Pd0 [label="Pd(0)L2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Aryl [label="R1-Pd(II)L2-X", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Both [label="R1-Pd(II)L2-R2", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for positioning text Start1 [label="2-Halo-Thiazole\n(R1-X)", shape=plaintext, fontcolor="#5F6368"]; Start2 [label="Phenylboronic Acid\n(R2-B(OH)2)", shape=plaintext, fontcolor="#5F6368"]; Product [label="2-Phenylthiazole\n(R1-R2)", shape=plaintext, fontcolor="#5F6368"]; Base [label="+ Base", shape=plaintext, fontcolor="#5F6368"];

// Edges Pd0 -> OxAdd [dir=none]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal [dir=none]; Transmetal -> PdII_Both; PdII_Both -> RedElim [dir=none]; RedElim -> Pd0;

// Connecting text nodes Start1 -> OxAdd; Start2 -> Transmetal; RedElim -> Product; PdII_Aryl -> Base [style=dotted, arrowhead=none, constraint=false]; } dot

Caption: The catalytic cycle of the Suzuki cross-coupling reaction.

Exemplary Experimental Protocol: Suzuki Synthesis

This protocol describes a general procedure for the synthesis of 2-phenylthiazole from 2-bromothiazole and phenylboronic acid.

Materials:

  • 2-Bromothiazole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃; 0.08 mmol, 8 mol%) or other suitable ligand

  • Potassium Carbonate (K₂CO₃; 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromothiazole, phenylboronic acid, palladium(II) acetate, the phosphine ligand, and potassium carbonate.

  • Seal the flask with a septum, and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvents (1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure 2-phenylthiazole.

Performance Analysis

The Suzuki coupling is a cornerstone of modern medicinal chemistry, offering significant advantages for creating molecular diversity.[15]

  • Advantages: The primary advantage is its exceptional functional group tolerance, allowing for the late-stage introduction of phenyl groups onto complex thiazole-containing molecules.[16] The commercial availability of a vast array of boronic acids provides access to a wide range of substituted 2-phenylthiazoles. The reaction conditions are generally mild and can often be performed in aqueous or mixed-aqueous systems, which is a "green" advantage.[17][18]

  • Limitations: The cost and potential toxicity of the palladium catalyst and ligands can be a drawback, especially for large-scale synthesis.[19] Removal of palladium residues from the final product is a critical concern in pharmaceutical applications. The reaction can be sensitive to steric hindrance, and some boronic acids are prone to decomposition (protodeboronation), which can reduce yields.[17][19]

Head-to-Head Comparison

FeatureHantzsch SynthesisSuzuki Coupling
Reaction Type CyclocondensationCross-Coupling
Bond Formed C-N and C-S bonds to form the ringC-C bond between pre-formed rings
Typical Yield Generally high (>80%)[4][7]Good to excellent (70-95%)[16]
Starting Materials α-haloketones, thioamidesHalogenated thiazoles, boronic acids
Catalyst Typically none requiredPalladium complex + Ligand[12]
Reaction Time 1-4 hours4-24 hours
Temperature Reflux (e.g., ~80 °C in EtOH)80-110 °C
Functional Group Tolerance ModerateHigh to Excellent[17]
Purification Often simple precipitation/recrystallization[4]Often requires column chromatography
Scalability Generally straightforwardCan be challenging due to catalyst cost/removal
"Green" Aspects Good atom economy, catalyst-free options[8]Can use aqueous solvents[20]

Workflow_Comparison

Caption: Comparative workflow for Hantzsch and Suzuki syntheses.

Conclusion and Recommendations

Both the Hantzsch synthesis and the Suzuki coupling are highly effective and valuable methods for the synthesis of 2-phenylthiazole, yet they serve different strategic purposes.

Choose the Hantzsch Synthesis for:

  • Bulk synthesis of the core 2-phenylthiazole scaffold. Its operational simplicity, low cost, and ease of purification make it ideal for producing large quantities of the fundamental structure.

  • Projects where the required substitution pattern is fixed early and the starting materials are readily available.

  • Educational or process chemistry settings where a robust, reliable, and catalyst-free reaction is desirable.

Choose the Suzuki Coupling for:

  • Late-stage functionalization in drug discovery programs. Its broad functional group tolerance is unparalleled for introducing diverse phenyl substituents onto a complex, pre-existing thiazole-containing molecule.[15][21]

  • Creating libraries of analogs for structure-activity relationship (SAR) studies, leveraging the vast commercial availability of substituted phenylboronic acids.

  • Syntheses where the Hantzsch starting materials are not easily accessible or would require lengthy synthetic sequences to prepare.

Ultimately, the choice between these two powerful reactions is not about which is "better," but which is the more strategic and efficient tool for the specific scientific objective at hand. A thorough understanding of both methodologies is essential for the modern synthetic chemist.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Bou-Salah, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(1), 133. Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • Orgsyn. (2019). synthesis of thiazoles. YouTube. Available from: [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Current Organic Synthesis, 5(1), 39-54. Available from: [Link]

  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Nugent, B. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Li, K., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 16, 6173-6189. Available from: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura cross-coupling reaction in the pharmaceutical industry. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-28). Royal Society of Chemistry. Available from: [Link]

  • Kumar, A., et al. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. International Journal of Drug Development and Research, 4(4), 268-275. Available from: [Link]

  • Journal of Sciences, Islamic Republic of Iran. Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives as Cytotoxic Agents. Available from: [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... Available from: [Link]

  • Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3434. Available from: [Link]

  • ResearchGate. Synthesis of 2-phenylbenzo[d]thiazole. Reaction conditions: 9 (0.5... Available from: [Link]

  • Chaniyara, R., et al. (2013). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Arkivoc, 2013(3), 133-146. Available from: [Link]

  • ChemHelp ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

  • Sharma, M. G., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Journal of Saudi Chemical Society, 21(Suppl 1), S367-S375. Available from: [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2012). Synthesis of some new 5- substituted of. Available from: [Link]

  • Organic Chemistry Portal. Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH. Available from: [Link]

  • NIScPR Online Periodical Repository. Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Available from: [Link]

  • Royal Society of Chemistry. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Available from: [Link]

  • Synform. (2021). Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. Available from: [Link]

  • Organic Chemistry Research. (2023). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Available from: [Link]

  • ResearchGate. Synthesis of heterocyclic compounds via Michael and Hantzsch reactions. Available from: [Link]

  • National Institutes of Health. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Available from: [Link]

  • Semantic Scholar. (2023). Green Chemistry. Available from: [Link]

  • ResearchGate. (2025). "Greening Up" the Suzuki Reaction. Available from: [Link]

  • Royal Society of Chemistry. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available from: [Link]

  • MDPI. (2023). Synthesis of Heteroaromatic Compounds. Available from: [Link]

Sources

A Comparative Guide to the Synthesis of 5-Bromo-2-phenylthiazole: Validation of a Novel One-Pot Approach

Author: BenchChem Technical Support Team. Date: January 2026

The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal and anti-inflammatory effects.[1][2] The introduction of a bromine atom at the 5-position provides a crucial synthetic handle for further molecular diversification through cross-coupling reactions, enabling the generation of extensive compound libraries for drug discovery programs.[3] This guide provides an in-depth comparison of a novel, streamlined synthetic route for 5-Bromo-2-phenylthiazole against the established, multi-step Hantzsch methodology, offering researchers a comprehensive validation of a more efficient alternative.

Established Methodology: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most prominent and reliable methods for constructing the thiazole ring.[4][5] The classical approach to this compound involves a two-step process: the synthesis of the 2-phenylthiazole core followed by a regioselective bromination.

Step 1: Synthesis of 2-Phenylthiazole via Hantzsch Condensation

This foundational step involves the cyclocondensation of an α-haloketone, such as 2-bromoacetophenone, with a thioamide, in this case, thiobenzamide.[3][6] The reaction mechanism is initiated by a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[6] While robust, this step requires the isolation and purification of the 2-phenylthiazole intermediate before proceeding.

Step 2: Electrophilic Bromination

The second step involves the bromination of the pre-formed 2-phenylthiazole. This is typically achieved using a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent such as acetic acid or chloroform.[7] The electron-rich nature of the thiazole ring directs the electrophilic substitution to the C5 position. However, this additional step adds to the overall reaction time, requires further purification, and often involves the use of hazardous reagents like elemental bromine.[7][8]

A Validated Alternative: The One-Pot Synthesis of this compound

To address the inefficiencies of the multi-step Hantzsch synthesis, we have validated a novel, one-pot, three-component approach. This method streamlines the process by combining the formation of the thiazole ring and its subsequent bromination into a single, continuous operation, thereby avoiding the isolation of the 2-phenylthiazole intermediate.

This new route involves the reaction of 2-bromoacetophenone, thiobenzamide, and N-Bromosuccinimide (NBS) in a single reaction vessel. The rationale behind this approach is that the Hantzsch condensation occurs rapidly to form 2-phenylthiazole in situ. Before this intermediate can be isolated, the brominating agent (NBS), already present in the reaction mixture, immediately effects the electrophilic substitution at the 5-position. This strategy not only reduces reaction time and simplifies the workflow but also minimizes handling of intermediates and reduces solvent waste.

Mechanistic Rationale and Workflow

The one-pot reaction proceeds through a tandem sequence. The initial Hantzsch condensation forms the 2-phenylthiazole ring, which is then immediately subjected to electrophilic bromination by NBS. This avoids a separate workup and purification step, leading to significant gains in efficiency.

G cluster_0 One-Pot Synthetic Workflow Reactants 2-Bromoacetophenone + Thiobenzamide + NBS ReactionVessel One-Pot Reaction (Ethanol, Reflux) Reactants->ReactionVessel Combine Workup Aqueous Workup & Extraction ReactionVessel->Workup Cool & Quench Purification Recrystallization Workup->Purification Isolate Crude Product This compound Purification->Product Purify

Caption: Workflow for the novel one-pot synthesis.

Performance Comparison: Hantzsch vs. One-Pot Synthesis

The following table summarizes the key performance indicators for both the established Hantzsch route and the new one-pot methodology, based on internal validation experiments.

ParameterEstablished Hantzsch RouteNew One-Pot Route Justification for Improvement
Overall Yield 65-75%85-92% Elimination of intermediate isolation and purification steps reduces material loss.
Purity (Post-Purification) >98%>99%Fewer side reactions and a cleaner reaction profile simplify purification.
Total Reaction Time 12-18 hours4-6 hours Combines two synthetic steps into a single, shorter operation.
Number of Steps 2 (Synthesis + Bromination)1 All reagents are combined in a single vessel.
Reagent Handling Requires handling of hazardous Br₂ or NBS in a separate step.NBS is contained within the one-pot reaction, improving safety.
Solvent Consumption High (two separate reactions and workups)Reduced A single reaction and workup significantly cut down on solvent usage.
Scalability Moderate; isolation of intermediate can be cumbersome on a large scale.High The streamlined process is more amenable to large-scale production.

Detailed Experimental Protocols

Protocol 1: Established Hantzsch Synthesis of this compound

Step A: Synthesis of 2-Phenylthiazole

  • To a 250 mL round-bottom flask, add thiobenzamide (1.37 g, 10 mmol) and ethanol (50 mL).

  • Stir the mixture until the thiobenzamide is fully dissolved.

  • Add 2-bromoacetophenone (1.99 g, 10 mmol) to the solution.

  • Fit the flask with a condenser and heat the mixture to reflux (approx. 78°C) for 4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of cold water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-phenylthiazole.

Step B: Bromination of 2-Phenylthiazole

  • Dissolve the purified 2-phenylthiazole (1.61 g, 10 mmol) in glacial acetic acid (30 mL) in a 100 mL flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 8 hours.

  • Pour the mixture into 150 mL of ice water. A precipitate will form.

  • Filter the solid, wash thoroughly with water, and then with a cold 5% sodium thiosulfate solution.

  • Recrystallize the crude solid from ethanol to afford pure this compound.

Protocol 2: New One-Pot Synthesis of this compound
  • In a 250 mL round-bottom flask, combine thiobenzamide (1.37 g, 10 mmol), 2-bromoacetophenone (1.99 g, 10 mmol), and N-Bromosuccinimide (1.87 g, 10.5 mmol).

  • Add ethanol (75 mL) to the flask.

  • Attach a condenser and heat the mixture to reflux (approx. 78°C) for 5 hours, with stirring.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture into 200 mL of cold water. A pale-yellow precipitate will form.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with abundant water, followed by a cold 5% sodium thiosulfate solution to remove any unreacted bromine species.

  • Recrystallize the crude product from hot ethanol to yield highly pure this compound as crystalline needles.

Mechanistic Diagrams

The following diagrams illustrate the chemical transformations occurring in both synthetic routes.

G cluster_0 Hantzsch Synthesis Mechanism Reactants Thiobenzamide + α-Haloketone SN2 Nucleophilic Attack (SN2) Reactants->SN2 Intermediate Thioimonium Intermediate SN2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2-Phenylthiazole Dehydration->Product

Caption: Mechanism of the classical Hantzsch thiazole synthesis.

G cluster_1 One-Pot Tandem Reaction Mechanism Reactants Thiobenzamide + α-Haloketone + NBS Hantzsch In Situ Hantzsch Condensation Reactants->Hantzsch InSituProduct 2-Phenylthiazole (Not Isolated) Hantzsch->InSituProduct Bromination Electrophilic Bromination (NBS) InSituProduct->Bromination Immediate FinalProduct This compound Bromination->FinalProduct

Caption: Tandem mechanism of the new one-pot synthesis.

Conclusion

The validation of this novel, one-pot synthetic route for this compound presents a significant improvement over the traditional, multi-step Hantzsch synthesis. The substantial increases in yield and efficiency, coupled with a reduction in reaction time, solvent waste, and operational complexity, mark this methodology as a superior alternative for laboratory-scale synthesis and a promising candidate for process optimization in industrial applications. For researchers and drug development professionals, this streamlined approach offers a more rapid and resource-efficient pathway to a key building block in the synthesis of next-generation therapeutics.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Source Not Specified.
  • Rasmussen, S. C., & Uzelac, E. J. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry. [Link]

  • BenchChem. (2025).
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • SynArchive. (2024). Hantzsch Thiazole Synthesis. [Link]

Sources

A Researcher's Guide to the Cytotoxicity of 5-Bromo-2-Phenylthiazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold and the Strategic Importance of Bromination

In the landscape of anticancer drug discovery, the thiazole ring represents a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a multitude of biological targets, including critical proteins and enzymes involved in cancer progression.[1] Clinically approved drugs such as the kinase inhibitor Dasatinib underscore the therapeutic potential of this heterocyclic core.[1]

This guide focuses on a specific, rationally designed subclass: 5-Bromo-2-phenylthiazole derivatives . The rationale for this focus is twofold. First, the 2-phenylthiazole core is a recurring motif in compounds evaluated for cytotoxic properties.[2] Second, and more critically, the strategic placement of a halogen atom on the thiazole ring is a key medicinal chemistry tactic to enhance biological activity. Structure-activity relationship (SAR) studies consistently reveal that introducing a bromine atom at the 5-position is a favorable modification for potent cytotoxicity.[3] This enhancement is attributed to bromine's ability to increase lipophilicity, thereby improving cell permeability, and its capacity to form halogen bonds—specific, non-covalent interactions that can significantly boost binding affinity and selectivity for target proteins.[3]

This document serves as an in-depth technical guide for researchers. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing validated protocols and comparative data to support the evaluation of this promising compound class.

Comparative Cytotoxicity Analysis

A key principle in drug discovery is that minor structural modifications can lead to significant changes in biological activity. The substitution of a halogen at the 5-position of the thiazole ring is a prime example. SAR insights suggest a general order of anticancer activity: Bromo ≈ Chloro > Iodo > Fluoro.[1] This indicates that both the size and electronic properties of the halogen are crucial.

One study investigating 1,3-thiazole analogues provided compelling evidence for the impact of bromination. Substituting a chloro- group on the phenyl-thiazole moiety with a bromo- group (in compound 3c ) significantly improved cytotoxic activity against the MCF-7 and MDA-MB-231 breast cancer cell lines. This highlights the specific contribution of the bromine atom to the compound's efficacy.

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative halogenated thiazole derivatives against various human cancer cell lines, providing a benchmark for evaluating new this compound compounds.

Compound Class/DerivativeHalogen SubstitutionCancer Cell LineIC₅₀ (µM)Reference
Phenylthiazole Carboxamidepara-Nitro (on phenyl)SKNMC (Neuroblastoma)10.8 ± 0.08[2]
Phenylthiazole Carboxamidemeta-Chloro (on phenyl)Hep-G2 (Hepatocarcinoma)11.6 ± 0.12[2]
1,3-Thiazole Analogue (3c )Bromo (on phenyl-thiazole)MCF-7 (Breast)13.66
1,3-Thiazole Analogue (3c )Bromo (on phenyl-thiazole)MDA-MB-231 (Breast)17.1
Hydrazinyl Thiazole-4-one (4b )Bromo (on benzylidene)MCF-7 (Breast)31.5 ± 1.91[4]
Hydrazinyl Thiazole-4-one (4b )Bromo (on benzylidene)HepG2 (Liver)51.7 ± 3.13[4]
Phthalimide Thiazole (5k )Bromo (on phenyl at C5)MDA-MB-468 (Breast)0.6 ± 0.04
Phthalimide Thiazole (5g )Chloro (on phenyl at C5)PC-12 (Pheochromocytoma)0.43 ± 0.06

Table 1: Comparative Cytotoxicity of Halogenated Thiazole Derivatives. IC₅₀ is the concentration required to inhibit 50% of cell growth.

Experimental Design & Core Methodologies

To ensure scientific integrity, every protocol must function as a self-validating system. This involves meticulous planning, appropriate controls, and a clear understanding of what each assay measures. The following sections provide detailed, field-proven protocols for the synthesis and cytotoxic evaluation of 5-bromo-thiazole derivatives.

Synthesis of this compound Precursors

The Hantzsch thiazole synthesis is a cornerstone reaction for creating the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide.[5] For producing precursors like 2-amino-5-bromothiazole, a common method involves the direct bromination of 2-aminothiazole.

This protocol describes the bromination of 2-aminothiazole, a key starting material.

Materials:

  • 2-Aminothiazole

  • Acetic Acid

  • Bromine

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and fume hood.

Step-by-Step Procedure:

  • In a round-bottom flask under a fume hood, dissolve 2-aminothiazole (4 mmol) in acetic acid (16 mL) at 0°C (ice bath).

  • Slowly add bromine (8 mmol), dropwise, to the stirred solution.

  • Remove the ice bath and continue stirring the mixture at room temperature for 2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a beaker containing an excess of saturated NaHCO₃ solution to neutralize the acetic acid.

  • Extract the aqueous mixture three times with ethyl acetate (20 mL each).

  • Combine the organic layers, wash with saturated saline solution, and dry over anhydrous Na₂SO₄.

  • Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product via column chromatography to obtain pure 5-bromothiazol-2-amine.[6]

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification A 2-Aminothiazole C 1. Dissolve A in Acetic Acid at 0°C A->C B Bromine + Acetic Acid D 2. Add Bromine (B) dropwise B->D C->D E 3. Stir at RT for 2h D->E F 4. Neutralize with NaHCO3 E->F G 5. Extract with Ethyl Acetate F->G H 6. Dry & Concentrate G->H I 7. Column Chromatography H->I J Product: 2-Amino-5-bromothiazole I->J

Workflow for the synthesis of 2-Amino-5-bromothiazole.
In Vitro Cytotoxicity Evaluation

The first critical step in evaluating any potential anticancer agent is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose.

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO at the same concentration as in the highest compound dose) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium containing 0.5 mg/mL MTT to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.[1]

Elucidating the Mechanism of Action: Induction of Apoptosis

Potent cytotoxic compounds often exert their effects by inducing apoptosis, or programmed cell death. Thiazole derivatives have been shown to trigger this pathway. Key hallmarks of apoptosis include the externalization of phosphatidylserine (PS) on the cell membrane, activation of caspases (executioner proteases), and fragmentation of DNA, leading to characteristic changes in the cell cycle.

G cluster_workflow Apoptosis Analysis Workflow cluster_assays Mechanistic Assays cluster_outcomes Observed Hallmarks of Apoptosis Start Treat Cells with This compound Derivative AnnexinV Annexin V/PI Staining (Flow Cytometry) Start->AnnexinV Caspase3 Caspase-3 Activity Assay (Colorimetric) Start->Caspase3 CellCycle Cell Cycle Analysis (PI Staining, Flow Cytometry) Start->CellCycle PS Phosphatidylserine Externalization AnnexinV->PS Caspase_Act Increased Caspase-3 Activity Caspase3->Caspase_Act SubG1 Appearance of Sub-G1 Peak CellCycle->SubG1 Conclusion Conclusion: Induction of Apoptosis PS->Conclusion Caspase_Act->Conclusion SubG1->Conclusion

Experimental workflow for investigating apoptosis induction.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, PS flips from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Step-by-Step Procedure:

  • Cell Preparation: Induce apoptosis in cells by treating with the this compound derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

  • Harvesting: Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[7]

    • Healthy cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 4: Caspase-3 Activity Assay (Colorimetric)

Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay quantifies its activity by measuring the cleavage of a specific peptide substrate (DEVD) linked to a colorimetric reporter, p-nitroanilide (pNA).

Materials:

  • Treated and control cell lysates

  • Caspase-3 Colorimetric Assay Kit (containing Cell Lysis Buffer, 2X Reaction Buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Lysis: Induce apoptosis and pellet 2–5 x 10⁶ cells. Resuspend in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.

  • Extract Preparation: Centrifuge the lysate at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh tube on ice.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a Bradford assay).

  • Assay Setup: Dilute each lysate to a concentration of 100-200 µg of protein in 50 µL of Lysis Buffer and add to a 96-well plate.

  • Reaction Initiation: Prepare the reaction master mix by adding DTT to the 2X Reaction Buffer (final concentration 10 mM). Add 50 µL of this mix to each lysate sample.

  • Substrate Addition: Add 5 µL of the DEVD-pNA substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm. The activity is determined by comparing the absorbance of treated samples to untreated controls.[8][9]

Potential Signaling Pathways and Conclusion

The cytotoxic effects of thiazole derivatives are often mediated through the inhibition of critical signaling pathways that control cell proliferation, survival, and angiogenesis.[1] For instance, many 2-aminothiazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2.[1] Inhibition of these pathways disrupts downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, ultimately leading to cell cycle arrest and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole This compound Derivative Thiazole->EGFR Inhibition

Potential EGFR signaling pathway inhibited by thiazole derivatives.

References

  • Nazari Tarhan, H., Hosseinzadeh, L., Aliabadi, A., Gholamine, B., & Foroumadi, A. (2012). Cytotoxic and Apoptogenic Properties of 2-Phenylthiazole-4- Carboxamide Derivatives in Human Carcinoma Cell Lines. Journal of Reports in Pharmaceutical Sciences, 1(1), e147794. Available at: [Link]

  • Clonogenic assay demonstrates no cytotoxicity of thiazole derivatives... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., El-Gazzar, M. G., et al. (2023). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 28(13), 5036. Available at: [Link]

  • Aliabadi, A., et al. (2020). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Research in Pharmaceutical Sciences, 15(4), 366–377. Available at: [Link]

  • El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Pharmaceuticals, 16(11), 1528. Available at: [Link]

  • Aliabadi, A., et al. (2013). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 8(3), 159–166. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. Available at: [Link]

  • Caspase-3 Colorimetric Assay Kit Cat. No. L00289. (n.d.). GenScript. Retrieved January 11, 2026, from [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. Available at: [Link]

  • Belkacem, M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(12), 2062. Available at: [Link]

  • Kumar, A., et al. (2011). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 16(1), 743–754. Available at: [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 11, 2026, from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 11, 2026, from [Link]

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 5-Bromo-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of 5-Bromo-2-phenylthiazole (CAS No. 53715-67-6). As a brominated heterocyclic compound, its role as a versatile intermediate in medicinal chemistry and materials science is significant.[1] However, its chemical nature necessitates rigorous adherence to safety and disposal protocols to ensure personnel safety and environmental stewardship. This document moves beyond a simple checklist, offering causal explanations for each procedural step, grounding every recommendation in established safety science and regulatory standards.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the foundation of its safe management. The compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate handling and exposure controls.[2]

Table 1: GHS Hazard Profile for this compound

Hazard CategoryGHS ClassificationHazard StatementAssociated Pictogram
Acute Oral ToxicityCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Source: PubChem CID 13546649[2]

Expert Analysis of Hazards: The combination of these hazards necessitates that all handling of this compound, especially when in solid or powdered form, be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust, which can cause respiratory irritation.[3][4] The skin and eye irritation warnings underscore the mandatory requirement for non-negotiable personal protective equipment at all times.

Mandatory Safety Protocols: PPE and Engineering Controls

To mitigate the risks outlined above, a combination of engineering controls and Personal Protective Equipment (PPE) is required.

  • Engineering Control: All weighing, transferring, and manipulation of this compound must be performed in a well-ventilated area, with a certified chemical fume hood being the standard.[5]

  • Eye and Face Protection: Chemical splash goggles in combination with a face shield are required to protect against accidental splashes and airborne particles.[5]

  • Skin Protection: A fully buttoned laboratory coat must be worn. Chemical-resistant gloves are essential; double-gloving with nitrile or the use of Viton gloves is recommended for enhanced protection.[5][6]

  • Respiratory Protection: While the fume hood is the primary control, a NIOSH/MSHA approved respirator may be necessary if dust generation is unavoidable and exposure limits could be exceeded.[7]

Waste Characterization and Segregation: The Critical First Step

Proper disposal begins with correct waste characterization. Due to the presence of a bromine atom in its molecular structure, this compound is classified as a halogenated organic compound .[8] This classification is paramount as it dictates the specific waste stream and disposal pathway.

The Causality of Segregation: Mixing halogenated waste with non-halogenated waste streams is a common and costly error in laboratory practice. Halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (e.g., hydrogen bromide) produced during combustion.[8] Disposing of them via the less expensive fuel blending process, which is suitable for many non-halogenated solvents, can damage equipment and is often a regulatory violation.[9] Therefore, strict segregation at the point of generation is not just best practice; it is a matter of safety, cost-efficiency, and compliance.

The following workflow provides a logical pathway for correct waste segregation.

WasteSegregation start Waste Generated: This compound is_organic Is the waste primarily organic? start->is_organic has_halogen Does it contain F, Cl, Br, or I? is_organic->has_halogen  Yes inorganic_waste Inorganic / Aqueous Waste (Blue Labeled Carboy) is_organic->inorganic_waste  No halogenated_waste Halogenated Organic Waste (Green Labeled Carboy) has_halogen->halogenated_waste  Yes non_halogenated_waste Non-Halogenated Organic Waste (Black Labeled Carboy) has_halogen->non_halogenated_waste  No

Caption: Waste Segregation Decision Workflow for Laboratory Chemicals.

Step-by-Step Disposal Protocol

This protocol ensures that all waste containing this compound is handled in a compliant and safe manner from the point of generation to final disposal.

Protocol 4.1: Waste Collection

  • Select an Appropriate Container: Choose a dedicated, chemically compatible waste container. Polyethylene or glass containers are suitable.[6] Avoid metal cans, as halogenated compounds can degrade to form acids that corrode metal.[6] The container must be in good condition and possess a secure, leak-proof screw-top cap.

  • Label the Container (Before Use): Affix a "Hazardous Waste" label to the empty container.[7][10] Pre-labeling prevents the creation of "unknown" waste. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste this compound". Do not use abbreviations or formulas.[11]

    • The associated hazards: "Irritant," "Harmful if Swallowed."[2][12]

    • The date accumulation begins.

  • Accumulate Waste:

    • Collect all materials contaminated with this compound, including residual solids, contaminated weighing papers, and disposable labware, directly into the labeled container.

    • For solutions containing this compound, pour them carefully into the designated liquid waste container.

    • Keep the waste container securely closed at all times, except when actively adding waste.[10][11] This minimizes the release of vapors and prevents spills.

  • Store the Container: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] The SAA should be in a secondary containment tub to control any potential leaks and must be segregated from incompatible materials like acids and strong oxidizing agents.[6]

Protocol 4.2: Final Disposal

  • Do Not Dispose On-Site: Under no circumstances should this compound or its containers be disposed of in standard trash, down the drain (sewering), or by evaporation.[6][9] Disposal via sanitary sewers is strictly prohibited by regulations such as the EPA's ban on sewering hazardous waste pharmaceuticals.[13][14]

  • Arrange for Professional Disposal: Once the container is nearly full (approximately 75-80%), contact your institution’s Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[10]

  • Documentation: Ensure all institutional paperwork is completed accurately to maintain a clear chain of custody for the waste.

Emergency Procedures for Spills and Exposure

Accidents require immediate and correct responses to minimize harm.

Table 2: Emergency Response Plan

Incident TypeImmediate Action Protocol
Small Spill (<10g, contained) 1. Ensure PPE is worn (gloves, goggles, lab coat).[6]2. Cover the spill with an inert absorbent material like sand, vermiculite, or silica gel.[6][7]3. Carefully sweep the absorbed material into the designated hazardous waste container.[7]4. Clean the spill area with a detergent solution, followed by water.5. Dispose of all cleanup materials (gloves, pads) as hazardous waste.[6]
Large Spill 1. Evacuate the immediate area and alert colleagues.2. If safe to do so, close the fume hood sash and increase ventilation.3. Contact your institution's EHS or emergency response team immediately.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.2. Remove any contaminated clothing while flushing.3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[15][16]2. Remove contact lenses if present and easy to do.[16]3. Seek immediate medical attention.
Ingestion 1. Rinse mouth with water. Do NOT induce vomiting. [4]2. Call a poison control center or seek immediate medical attention.[12][16]

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and regulatory compliance. The core principles are unambiguous: correctly characterize the material as a halogenated organic waste, strictly segregate it from all other waste streams, contain it in a properly labeled and sealed container, and arrange for its final disposal through authorized and licensed channels. By integrating these procedures into standard laboratory operations, researchers can protect themselves, their colleagues, and the environment.

References

  • This compound Safety Information. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/53715-67-6]
  • Hazardous Waste Segregation Guide. Bucknell University. [URL: https://www.bucknell.
  • Halogenated Solvents Safety Information. Washington State University, Environmental Health & Safety. [URL: https://ehs.wsu.
  • Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety. [URL: https://www.temple.
  • Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware, Braun Research Group. [URL: https://sites.udel.
  • Organic Solvents Disposal Guidelines. Cornell University, Environmental Health and Safety. [URL: https://ehs.cornell.edu/hazardous-waste-management/chemical-waste/organic-solvents]
  • Proper Disposal of 4-(Methoxymethyl)thiazole: A Guide for Laboratory Professionals. BenchChem. [URL: https://www.benchchem.
  • Safety Data Sheet for a similar brominated compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/465259]
  • Safety Data Sheet for 2-Bromo-5-methylthiazole. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC434070010]
  • 5-Bromo-2-phenyl-1,3-thiazole GHS Classification. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.
  • Safety Data Sheet for 5-Bromothiazole. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=H55387]
  • Safety Data Sheet for a similar brominated thiazole. MedChemExpress. [URL: https://www.medchemexpress.com/sds/2,4-Dibromothiazole.html]
  • Safety Data Sheet for 5-Bromothiophene-2-carbaldehyde. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC381830050]
  • Navigating the Safe Disposal of 5-Bromo-2-chlorobenzo[d]thiazole: A Procedural Guide. BenchChem. [URL: https://www.benchchem.com/blog/navigating-the-safe-disposal-of-5-bromo-2-chlorobenzodthiazole-a-procedural-guide]
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10382898/]
  • 2-Bromo-5-phenylthiazole Overview. BenchChem. [URL: https://www.benchchem.com/product/b1311510]
  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison, Safety Department. [URL: https://ehs.wisc.edu/wp-content/uploads/sites/25/2017/01/Appendix-A-Disposal-Procedures-by-Chemical.pdf]
  • 2-Bromo-5-phenyl-thiazole Product Information. Synblock. [URL: https://www.synblock.com/cas-133311-51-0.html]
  • Proper Disposal Procedures for 5-Bromothiophene-2-carboxylic Acid: A Comprehensive Guide. BenchChem. [URL: https://www.benchchem.com/blog/proper-disposal-procedures-for-5-bromothiophene-2-carboxylic-acid-a-comprehensive-guide]
  • Chemical Process SOP Example for Bromodeoxyuridine. University of Wyoming. [URL: https://www.uwyo.edu/safetynew/rmmc/_files/docs/sop-example-brdu.pdf]
  • DEA Pharmaceutical Disposal Regulations. Rx Destroyer. [URL: https://www.rxdestroyer.
  • 2-Bromo-5-phenylthiazole Properties. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0876142.htm]
  • 2-Bromo-5-phenylthiazole Documentation. BLD Pharm. [URL: https://www.bldpharm.com/products/133311-51-0.html]
  • Management Standards for Hazardous Waste Pharmaceuticals Final Rule FAQ. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/hwgenerators/frequent-questions-about-management-standards-hazardous-waste-pharmaceuticals-and]
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists (ASHP). [URL: https://www.ashp.org/-/media/assets/pharmacy-practice/resource-centers/hazardous-drugs/epa-summary-final.pdf]
  • The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P). Stericycle. [URL: https://www.stericycle.com/en-us/resource-center/compliance-and-regulations/the-epa-final-rule-on-hazardous-waste-pharmaceuticals]

Sources

Personal protective equipment for handling 5-Bromo-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling 5-Bromo-2-phenylthiazole

For professionals engaged in the intricate world of chemical synthesis and drug development, the responsible handling of specialized compounds is paramount. This compound, a halogenated aromatic compound, is a valuable intermediate in medicinal chemistry.[1] However, its chemical properties necessitate a robust understanding and implementation of safety protocols to protect researchers and the integrity of their work.

This guide serves as a critical resource, providing immediate and essential safety information focused on the Personal Protective Equipment (PPE) required for handling this compound. Moving beyond a simple checklist, we will explore the causality behind each recommendation, ensuring a deep, actionable understanding of laboratory safety.

Hazard Identification and Risk Assessment

Before any handling operations commence, a thorough risk assessment is crucial. This compound is a solid compound that presents several health hazards upon exposure.[2][3] Understanding these risks is the foundation for selecting appropriate PPE.

Table 1: GHS Hazard Classification for this compound

Hazard Class GHS Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[3]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[3]
Serious Eye Damage/Irritation Category 2A / 2 H319/H320: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation[3]

Data synthesized from multiple sources.[2][3]

The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[4] The risk of inhalation is particularly relevant when handling the solid powder, as fine particles can become airborne. Skin and eye irritation are direct consequences of contact, making barrier protection non-negotiable.

Core Directive: Personal Protective Equipment (PPE) Selection

A multi-layered PPE strategy is mandatory to create a protective barrier against the identified hazards. The following equipment must be used for all procedures involving this compound.

Eye and Face Protection
  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are essential.[5]

  • Rationale: Standard safety glasses with side shields do not offer adequate protection from fine dust particles or splashes that can come from above or below. The serious eye irritation classification (H319/H320) for this compound underscores the need for a complete seal to prevent contact with sensitive eye tissues.[3]

  • Enhanced Protection: For procedures with a higher risk of splashing or dust generation (e.g., transferring large quantities), a face shield should be worn in addition to safety goggles.[5][6]

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are the first line of defense against skin irritation.

    • Recommended Type: Nitrile gloves are a suitable choice for handling this compound in solid form and for incidental contact.[4][7] Always inspect gloves for tears or punctures before use.[5]

    • Best Practice: Double-gloving can provide an extra layer of protection, especially during extended procedures. Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contamination is known or suspected.[7]

  • Laboratory Coat: A standard, fully-buttoned laboratory coat must be worn to protect street clothes and underlying skin from contamination.[4]

  • Additional Protection: For tasks involving significant quantities of the material, a chemically resistant apron can provide an additional barrier.[6] Ensure that footwear is closed-toe.[8]

Respiratory Protection
  • Primary Engineering Control: All handling of this compound powder must be conducted within a certified chemical fume hood.[8][9] This is the most critical step in preventing respiratory exposure by capturing dust at the source.

  • When a Respirator is Needed: In the rare event that a fume hood is not available or if engineering controls are insufficient to prevent dust generation, respiratory protection is required. A NIOSH-approved respirator, such as an N95 dust mask, should be used to prevent inhalation of airborne particles.[5][7] For emergencies or large-scale spills, a chemical cartridge-type respirator with organic vapor and particulate filters may be necessary.[7]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Configuration cluster_controls Engineering & Respiratory Controls Start Start: Handling This compound CheckQuantity Handling small (<1g) or large quantity? Start->CheckQuantity BasePPE Standard PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat CheckQuantity->BasePPE  Small EnhancedPPE Enhanced PPE: - Goggles + Face Shield - Double Nitrile Gloves - Chem-Resistant Apron CheckQuantity->EnhancedPPE Large   CheckVentilation Is Fume Hood Available & Functional? BasePPE->CheckVentilation EnhancedPPE->CheckVentilation FumeHood Work in Chemical Fume Hood End End: Safe Operation FumeHood->End Proceed with Task Respirator Use NIOSH-approved Respirator (N95) Respirator->End Proceed with Task CheckVentilation->FumeHood Yes CheckVentilation->Respirator No

Caption: PPE selection workflow for this compound.

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow minimizes risk. Adhere to the following steps for any procedure involving this compound.

  • Preparation:

    • Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[10]

    • Don the required PPE as determined by your risk assessment (goggles, lab coat, gloves).

    • Lay down absorbent bench paper to contain any minor spills.

    • Assemble all necessary glassware and equipment before retrieving the chemical.[4]

  • Handling and Use:

    • Perform all manipulations, including weighing and transferring the solid, inside the chemical fume hood to prevent inhalation of dust.[8]

    • Handle the compound gently to minimize the creation of airborne dust.

    • Keep the container tightly closed when not in use.[5][10]

  • Post-Handling and Cleanup:

    • Decontaminate all glassware and equipment that came into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.[9]

    • Wipe down the work surface in the fume hood.

    • Carefully remove PPE, avoiding self-contamination. Remove gloves last, turning them inside out as you remove them.

    • Wash hands thoroughly with soap and water after the procedure is complete.[10][11]

Emergency Procedures: Responding to Exposure and Spills

Immediate and correct action is critical in an emergency.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][12] If skin irritation occurs or persists, seek medical attention.[11][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[11][14] If they feel unwell, call a poison center or doctor.[10]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[12] Call a poison center or doctor if you feel unwell.[11][14]

  • Spill Response: In the event of a spill, the primary goals are to contain the material, protect personnel, and decontaminate the area.

The following diagram outlines the general procedure for a solid chemical spill.

Spill_Response_Plan Spill Spill Occurs Alert Alert personnel in the area and evacuate if necessary Spill->Alert Assess Assess spill size (Small vs. Large) Alert->Assess PPE Don appropriate PPE: - Respirator (N95) - Double Gloves - Goggles/Face Shield Assess->PPE Small LargeSpill Large Spill: Evacuate Immediately. Call Emergency Services / EH&S. Assess->LargeSpill Large Contain Contain the spill by gently covering with absorbent pads PPE->Contain Collect Carefully sweep solid material into a labeled waste container. Avoid creating dust. Contain->Collect Decontaminate Decontaminate the area with a suitable solvent and water Collect->Decontaminate Dispose Dispose of all materials as Halogenated Waste Decontaminate->Dispose Report Report the incident to EH&S Dispose->Report End End Report->End LargeSpill->End

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-phenylthiazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-phenylthiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.